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  • Product: 1,3-Dimethoxy-2-propylbenzene
  • CAS: 16929-64-9

Core Science & Biosynthesis

Foundational

1,3-Dimethoxy-2-propylbenzene: Physicochemical Profiling, Reactivity, and Applications in Advanced API Synthesis

Introduction 1,3-Dimethoxy-2-propylbenzene (CAS No. 16929-64-9) is a sterically encumbered dialkoxy alkylbenzene that serves as a pivotal building block in modern organic synthesis and drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-Dimethoxy-2-propylbenzene (CAS No. 16929-64-9) is a sterically encumbered dialkoxy alkylbenzene that serves as a pivotal building block in modern organic synthesis and drug discovery. Characterized by a central phenyl ring substituted with a propyl group flanked by two methoxy ethers, this compound exhibits unique electronic and steric properties. As an Application Scientist, I frequently encounter this motif in the development of anti-inflammatory agents, specifically as a precursor to 2-propylresorcinol—a core pharmacophore in leukotriene B4 (LTB4) antagonists. This technical guide comprehensively details the physicochemical profile, mechanistic reactivity, and self-validating synthetic protocols associated with 1,3-dimethoxy-2-propylbenzene.

Physicochemical Properties & Structural Analysis

The structural arrangement of 1,3-dimethoxy-2-propylbenzene dictates its physical behavior and chemical reactivity. The electron-donating methoxy groups activate the aromatic ring toward electrophilic aromatic substitution at the ortho and para positions relative to the oxygen atoms. However, the presence of the 2-propyl group introduces significant steric hindrance, directing incoming electrophiles predominantly to the less hindered 4- and 6-positions.

PropertyValueClinical/Synthetic Relevance
CAS Number 16929-64-9Standard identifier for regulatory and chemical procurement tracking.
Molecular Formula C11H16O2Determines stoichiometric calculations in multi-step syntheses.
Molecular Weight 180.24 g/mol Used for mass spectrometry (MS) validation and reaction monitoring.
Physical State Liquid (Room Temp)Facilitates handling in continuous flow or batch reactor systems.
LogP (Estimated) ~2.6 - 3.0Indicates moderate lipophilicity, crucial for cellular permeability in derived APIs.

Core Chemical Reactivity: The Demethylation Paradigm

In drug development, the methoxy groups of 1,3-dimethoxy-2-propylbenzene are rarely retained in the final Active Pharmaceutical Ingredient (API). Instead, they function as robust protecting groups during early-stage aliphatic functionalization. To access the biologically active resorcinol core, these ethers must be cleaved. The causality behind selecting a demethylation strategy relies heavily on the substrate's steric environment.

  • Pyridine Hydrochloride Melt: This is the industrial standard for sterically hindered ethers. Pyridine hydrochloride acts as both a proton source (to activate the ether oxygen) and a nucleophile (chloride ion). The reaction is driven by the extreme temperature (180°C), which provides the activation energy necessary to overcome the steric shielding of the 2-propyl group ()[1].

  • Acidic Cleavage (HBr/AcOH): A more traditional approach utilizing hydrobromic acid in glacial acetic acid. The acetic acid acts as a polar protic solvent that stabilizes the transition state, while the highly nucleophilic bromide ion attacks the activated methyl group ()[2].

Mechanism N1 Ether Oxygen Protonation N2 Nucleophilic Attack (Br- or Pyridine) N1->N2 N3 C-O Bond Cleavage (Alkyl Halide Release) N2->N3 N4 Phenol/Resorcinol Formation N3->N4

General mechanistic pathway for the demethylation of aryl methyl ethers.

Applications in Drug Development: LTB4 Antagonists

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator implicated in the pathogenesis of psoriasis, asthma, and chronic obstructive pulmonary disease (COPD)[3]. The development of selective LTB4 antagonists relies heavily on substituted phenyl phenol architectures. 1,3-Dimethoxy-2-propylbenzene is the foundational starting material for these compounds[3]. Following demethylation to 2-propylresorcinol, the unmasked hydroxyl groups undergo Ullmann-type couplings or etherifications to append extended lipophilic tails and acidic headgroups, which are essential for receptor binding.

G A 1,3-Dimethoxy-2-propylbenzene (Starting Material) B Demethylation (Pyridine HCl, 180°C) A->B Ether Cleavage C 2-Propylresorcinol (Intermediate) B->C -2 CH3Cl D Ullmann Coupling / Substitution C->D Functionalization E Substituted Phenyl Phenol (LTB4 Antagonist) D->E API Synthesis

Synthetic workflow from 1,3-dimethoxy-2-propylbenzene to LTB4 antagonist precursors.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints to confirm reaction progress and safety.

Protocol A: High-Temperature Pyridine Hydrochloride Demethylation

This method is optimized for scale-up and complete double-demethylation of the sterically hindered substrate ()[1].

  • Reagent Assembly: In a heavy-walled reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine solid 1,3-dimethoxy-2-propylbenzene (33.70 g, 190 mmol) and solid pyridine hydrochloride (150 g, 1.30 mol)[3].

    • Causality: A massive excess of pyridine hydrochloride is used because it functions as both the stoichiometric reagent and the molten solvent medium.

  • Thermal Activation: Heat the mixture to 180°C using a high-temperature heating mantle. Maintain this temperature for 7.5 hours[3].

    • Self-Validation Checkpoint 1 (TLC): After 6 hours, withdraw a 50 µL aliquot, partition between EtOAc and 1N HCl, and spot the organic layer on a silica TLC plate (Eluent: 80:20 Hexane/EtOAc). The complete disappearance of the high-Rf starting material and the presence of a low-Rf, UV-active spot confirms reaction completion.

  • Controlled Quenching: Cool the reaction mixture to exactly 110°C[1].

    • Causality: Cooling below 100°C will cause the pyridine hydrochloride melt to solidify into an intractable rock, while adding water at 180°C will cause violent boiling and potential eruption. 110°C is the optimal thermal window.

  • Aqueous Dilution: Slowly add 50 mL of deionized water dropwise to the melt with vigorous stirring, followed by an additional 100 mL of water once the temperature drops below 90°C[1].

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Wash the combined organic extracts with 2N HCl (2 x 100 mL)[3].

    • Self-Validation Checkpoint 2 (pH): Test the aqueous wash with pH paper. It must register a pH < 2, ensuring all residual pyridine has been protonated and removed from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude 2-propylresorcinol.

Protocol B: Acidic Cleavage via HBr/AcOH

This method is preferred for smaller-scale syntheses where high-temperature melts are impractical ()[2].

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-dimethoxy-2-propylbenzene (0.90 g, 5.0 mmol) in glacial acetic acid (150 mL)[4].

  • Acid Addition: Slowly add 48% aqueous hydrobromic acid (15 mL, 133 mmol)[4].

    • Causality: The large volume of acetic acid ensures the highly lipophilic starting material remains in solution despite the addition of the aqueous HBr.

  • Reflux: Stir the mixture at reflux temperature (approx. 118°C) for 3 days[2].

    • Self-Validation Checkpoint 1 (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the complete shift from m/z 180.11 (starting material) to m/z 152.08 (product).

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous solution with diethyl ether (2 x 500 mL)[2].

  • Washing: Wash the combined ether layers with brine to remove residual acetic acid, dry over magnesium sulfate, filter, and evaporate to dryness in vacuo[4].

References

  • Google Patents - Substituted phenyl phenol compounds, pharmaceutically acceptable salts thereof, intermediate compounds, and pharmaceutical composition (RU2095340C1).
  • PrepChem - Synthesis of 3'-(n-Propyl)-2',4'-Dihydroxyacetophenone from a 10:1 Acid Mixture. Available at:[Link]

  • Molbase - 1,3-Dimethoxy-2-propylbenzene Chemical Properties and Synonyms. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 1,3-Dimethoxy-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dimethoxy-2-propylbenzene, with the CAS Number 16929-64-9, is a substituted aromatic ether.[1] While not as extensively documented as its p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-2-propylbenzene, with the CAS Number 16929-64-9, is a substituted aromatic ether.[1] While not as extensively documented as its parent compound, 1,3-dimethoxybenzene, it holds potential as an intermediate in organic synthesis, particularly in the development of more complex molecules in the pharmaceutical and materials science sectors. The strategic placement of the two methoxy groups and the n-propyl chain on the benzene ring offers a unique combination of electronic and steric properties that can be exploited in various chemical transformations. The methoxy groups are ortho- and para-directing activators for electrophilic aromatic substitution, while the propyl group can be functionalized or can influence the overall lipophilicity of the molecule. This guide provides a comprehensive overview of 1,3-dimethoxy-2-propylbenzene, including a proposed synthesis, physicochemical properties, analytical characterization, potential applications, and essential safety and handling information.

Physicochemical Properties

Detailed experimental data for 1,3-dimethoxy-2-propylbenzene is not widely available. However, its properties can be estimated based on the well-characterized starting material, 1,3-dimethoxybenzene (CAS 151-10-0). The introduction of a propyl group is expected to increase the molecular weight, boiling point, and lipophilicity (logP) while decreasing the density and water solubility compared to 1,3-dimethoxybenzene.

Property1,3-Dimethoxybenzene (CAS 151-10-0)1,3-Dimethoxy-2-propylbenzene (CAS 16929-64-9)Data Source
Molecular FormulaC₈H₁₀O₂C₁₁H₁₆O₂-
Molecular Weight138.16 g/mol 180.24 g/mol Calculated
AppearanceColorless to light brown liquidExpected to be a colorless to pale yellow liquid[2][3]
Boiling Point217-218 °CExpected to be higher than 217-218 °C[4]
Melting Point-52 °CExpected to be in a similar range[4]
Density1.055 g/cm³Expected to be slightly lower than 1.055 g/cm³[3]
Flash Point87-88 °CExpected to be in a similar range[2][4]
Water Solubility1.216 g/L (25 °C)Expected to be lower than 1.216 g/L[3]
logP1.70Expected to be higher than 1.70[3]

Synthesis of 1,3-Dimethoxy-2-propylbenzene

Proposed Synthetic Workflow

G cluster_0 Step 1: Ortho-lithiation cluster_1 Step 2: Alkylation cluster_2 Step 3: Workup & Purification 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Lithium 2,6-dimethoxyphenyl Lithium 2,6-dimethoxyphenyl 1,3-Dimethoxybenzene->Lithium 2,6-dimethoxyphenyl n-Butyllithium, THF, 0-10 °C n-Butyllithium n-Butyllithium Crude Product Crude Product Lithium 2,6-dimethoxyphenyl->Crude Product 1-Iodopropane, THF, 0 °C to RT 1-Iodopropane 1-Iodopropane Workup Aqueous Workup Crude Product->Workup Purification Column Chromatography Workup->Purification 1,3-Dimethoxy-2-propylbenzene 1,3-Dimethoxy-2-propylbenzene Purification->1,3-Dimethoxy-2-propylbenzene

Caption: Proposed synthesis workflow for 1,3-Dimethoxy-2-propylbenzene.

Detailed Experimental Protocol (Proposed)

Materials:

  • 1,3-Dimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • 1-Iodopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dimethoxybenzene to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.[5]

  • Ortho-lithiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[5] The causality behind this step is that the two methoxy groups direct the deprotonation to the C-2 position, which is the most acidic proton on the aromatic ring due to the inductive and resonance effects of the adjacent oxygen atoms. Stir the resulting mixture at 0-10 °C for approximately 2 hours to ensure complete formation of the lithiated intermediate.[5]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-iodopropane dropwise. The choice of 1-iodopropane as the alkylating agent is crucial for the introduction of the n-propyl group. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 1,3-dimethoxy-2-propylbenzene. The progress of the purification can be monitored by thin-layer chromatography.

Analytical Characterization

The identity and purity of the synthesized 1,3-dimethoxy-2-propylbenzene would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons, and the protons of the n-propyl group. The aromatic region will likely display a complex splitting pattern due to the unsymmetrical substitution. The methoxy groups should appear as a singlet, and the propyl group will show a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.[6] The number of signals will correspond to the number of unique carbon environments. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum of the parent compound, 1,3-dimethoxybenzene, shows a molecular ion peak at m/z 138.[7] For 1,3-dimethoxy-2-propylbenzene, the molecular ion peak is expected at m/z 180. Fragmentation patterns would likely involve the loss of methyl and propyl groups.

Applications and Research Relevance

While specific applications for 1,3-dimethoxy-2-propylbenzene are not well-documented, its structure suggests potential utility in several areas of chemical research and development:

  • Pharmaceutical Synthesis: The 1,3-dimethoxybenzene moiety is a structural feature in some biologically active molecules. The addition of a propyl group could be a starting point for the synthesis of new drug candidates, where the propyl chain can be further functionalized or used to tune the pharmacokinetic properties of a lead compound. Research on 2-alkyl-1,4-dimethoxybenzenes has shown their involvement in electron-transfer reactions, which are fundamental in many biological processes.[8]

  • Materials Science: Substituted aromatic compounds are precursors to various functional materials, including liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of 1,3-dimethoxy-2-propylbenzene could lead to materials with unique optical or electronic properties.

  • Flavor and Fragrance Industry: Many substituted aromatic ethers have distinct aromas and are used as flavoring agents or in fragrances.[3] The olfactory properties of 1,3-dimethoxy-2-propylbenzene have not been reported but could be of interest to this industry.

Safety and Handling

The toxicological properties of 1,3-dimethoxy-2-propylbenzene have not been fully investigated.[9] Therefore, it is prudent to handle this compound with care, assuming it may have hazards similar to its parent compound, 1,3-dimethoxybenzene.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[4][10]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2][11] It is a combustible liquid.[2][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9]

First Aid Measures:

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Spill and Disposal:

  • Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[10] Remove all sources of ignition.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • PrepChem. Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. Available from: [Link]

  • PrepChem. Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99%. [Online] Available from: [Link]

  • Metasci. Safety Data Sheet 1,3-Dimethoxybenzene. [Online] Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 1,3-Dimethoxybenzene. [Online] Available from: [Link]

  • USCKS.com. 16929-64-9 1,3-dimethoxy-2-propylbenzene. [Online] Available from: [Link]

  • NIST. Benzene, 1,3-dimethoxy-. In: NIST Chemistry WebBook. [Online] Available from: [Link]

  • PubChem. 1,3-Dimethyl-2-propylbenzene. [Online] Available from: [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.
  • NIST. Benzene, 1,3-dimethoxy- Mass Spectrum. In: NIST Chemistry WebBook. [Online] Available from: [Link]

  • PubChem. 1,3-Dimethyl-2-propoxybenzene. [Online] Available from: [Link]

  • Cheméo. 1,3-Dimethyl-2-propylbenzene Physical Properties. [Online] Available from: [Link]

  • Organic Syntheses. n-PROPYLBENZENE. [Online] Available from: [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In NMR-Based Metabolomics in Systems Biology (pp. 29-56). Springer, Singapore.
  • LookChem. 1,3-Dimethoxybenzene. [Online] Available from: [Link]

  • The Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. [Online] Available from: [Link]

  • DTIC. Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. [Online] Available from: [Link]

  • Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. [Online] Available from: [Link]

  • Wikipedia. 1,3-Dimethoxybenzene. [Online] Available from: [Link]

  • NIST. Benzene, 1,3-dimethoxy-. In: NIST Chemistry WebBook. [Online] Available from: [Link]

  • Cheméo. Chemical Properties of 1,3-dimethoxybenzene (CAS 151-10-0). [Online] Available from: [Link]

  • Chemsrc. 1,3-Dimethoxybenzene. [Online] Available from: [Link]

  • Lee, K. Y., Kim, J. N., & Kim, S. S. (1997). Reactivity and reaction pathways of alkylalkoxybenzene radical cations. Part 3. Effects of 2-alkyl substituents on the relative importance of ring-substitution over deprotonation of 2-alkyl-1,4-dimethoxybenzene radical cations. Journal of the Chemical Society, Perkin Transactions 2, (8), 1639-1644.
  • Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
  • PMC. 1,3-diene-based AIEgens: Stereoselective synthesis and applications. [Online] Available from: [Link]

  • ResearchGate. (PDF) The Use of 2-(1-Alkoxyalkylidene)-1,3-dicarbonyl Compounds in Organic Synthesis. [Online] Available from: [Link]

  • PMC. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Online] Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Application of bioorthogonal hetero-Diels–Alder cycloaddition of 5-arylidene derivatives of 1,3-dimethylbarbituric acid and vinyl thioether for imaging inside living cells. [Online] Available from: [Link]

Sources

Foundational

The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Drug Discovery

Abstract Dimethoxybenzene derivatives, a class of organic compounds featuring a benzene ring with two methoxy groups, constitute a versatile and highly valuable scaffold in modern pharmacology and drug development. The i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dimethoxybenzene derivatives, a class of organic compounds featuring a benzene ring with two methoxy groups, constitute a versatile and highly valuable scaffold in modern pharmacology and drug development. The isomeric arrangement of the methoxy groups (1,2-, 1,3-, and 1,4-), in conjunction with a wide range of possible substitutions on the aromatic ring, gives rise to a vast chemical space of molecules with a broad spectrum of biological activities. These activities span from antioxidant, antimicrobial, and anti-inflammatory to potent anticancer effects, positioning them as compelling candidates for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of dimethoxybenzene derivatives. It emphasizes quantitative data, detailed experimental methodologies, the underlying molecular mechanisms, and crucial structure-activity relationships to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Introduction: The Versatile Dimethoxybenzene Scaffold

The dimethoxybenzene core is a privileged structure in medicinal chemistry, frequently found in both natural products and synthetic compounds with significant therapeutic properties. The electron-donating nature of the methoxy groups influences the electronic properties and reactivity of the benzene ring, while their steric bulk can dictate the molecule's conformation and interaction with biological targets. The positional isomerism of these methoxy groups is a critical determinant of the resulting biological activity, offering a strategic handle for medicinal chemists to fine-tune the pharmacological profile of a lead compound. This guide will delve into the key biological activities exhibited by this fascinating class of molecules.

Key Biological Activities and Mechanistic Insights

The therapeutic potential of dimethoxybenzene derivatives is underscored by their diverse range of biological activities. This section will explore the most significant of these, providing quantitative data where available and elucidating the underlying mechanisms of action.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Many dimethoxybenzene derivatives, particularly those that are also methoxyphenols (containing a hydroxyl group), are potent antioxidants. Their ability to scavenge harmful free radicals is a primary mechanism in mitigating oxidative stress, a pathological process implicated in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2]

The antioxidant mechanism of these compounds often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.[3] The presence of electron-donating methoxy groups enhances the stability of the resulting phenoxy radical, thereby increasing the compound's antioxidant capacity.

Table 1: Antioxidant Activity of Selected Dimethoxybenzene Derivatives

CompoundAssayIC50 / EC50Reference
EugenolDPPH Radical Scavenging-[1]
IsoeugenolDPPH Radical Scavenging-[1]
Ferulic AcidDPPH Radical Scavenging-[1]
2-Methoxy-4-methylphenolDPPH Radical Scavenging-[1]
bis-EugenolDPPH Radical Scavenging-[1]
bis-Ferulic acidDPPH Radical Scavenging-[1]
DehydrodiisoeugenolDPPH Radical Scavenging-[1]
CurcuminDPPH Radical Scavenging-[1]

Note: Specific IC50/EC50 values were not provided in the source document, but the compounds were noted for their significant antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard and rapid method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of Test Compounds: Dissolve the dimethoxybenzene derivatives in a suitable solvent (e.g., methanol, DMSO) to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution to each well.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Antimicrobial Activity: Combating Pathogenic Threats

Dimethoxybenzene derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogens, including both bacteria and fungi.[1] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

One of the primary mechanisms of antimicrobial action involves the disruption of microbial cell membranes.[1] The lipophilic nature of the dimethoxybenzene core facilitates its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Table 2: Antimicrobial Activity of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

CompoundMicroorganismMIC (µM)Reference
4h S. aureus5.88[4]
Ceftriaxone (Control)S. aureus3.52[4]
4h S. typhi12.07[4]
Ceftriaxone (Control)S. typhi14.08[4]
4i A. baumanii11.64[4]
4i E. coli23.30[4]
4i C. albicans23.30[4]
4a C. albicans- (Best Activity)[4]
4g E. faecalis18.95[4]
4j E. faecalis16.68[4]
4j A. baumanii16.68[4]

Note: MIC stands for Minimum Inhibitory Concentration.

Proposed Antibacterial Mechanism of Eugenol

Eugenol, a well-characterized dimethoxybenzene derivative, provides a classic example of the membrane-disruptive mechanism.

cluster_0 Bacterial Cell Cell_Membrane Bacterial Cell Membrane Intracellular_Components Intracellular Components Cell_Membrane->Intracellular_Components Leakage Cell_Death Cell Death Eugenol Eugenol Eugenol->Cell_Membrane Disruption

Caption: Proposed antibacterial mechanism of action for Eugenol.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several dimethoxybenzene derivatives have exhibited significant anti-inflammatory properties.[5][6][7][8] Their mechanisms of action often involve the inhibition of key pro-inflammatory enzymes and signaling pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[1]

COX-2 Inflammatory Pathway and Inhibition

The inhibition of the COX-2 pathway by certain methoxyphenol derivatives represents a major therapeutic strategy for inflammatory disorders.

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Methoxyphenol_Derivatives Methoxyphenol Derivatives Methoxyphenol_Derivatives->COX2 Inhibition

Caption: COX-2 inflammatory pathway and its inhibition by methoxyphenol derivatives.

Anticancer Activity: Targeting the Hallmarks of Cancer

Perhaps one of the most promising areas of research for dimethoxybenzene derivatives is in oncology. Numerous studies have reported the potent cytotoxic and anticancer effects of these compounds against a variety of cancer cell lines.[1][9][10][11][12][13] Their anticancer mechanisms are often multifaceted, involving the inhibition of key signaling pathways that are aberrantly activated in cancer, the disruption of essential cellular processes like tubulin polymerization, and the induction of programmed cell death (apoptosis).[1][9]

FGFR Signaling Pathway and Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. Certain dimethoxybenzene derivatives have been identified as potent inhibitors of FGFR.[1]

FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Binds Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation DMB_Derivatives Dimethoxybenzene Derivatives DMB_Derivatives->FGFR Inhibition

Caption: FGFR signaling pathway and its inhibition by dimethoxybenzene derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a process essential for cell division and a key target for many anticancer drugs.[9]

Step-by-Step Methodology:

  • Reagents and Materials: Purified tubulin, polymerization buffer, GTP, and a fluorescence plate reader.

  • Assay Setup:

    • Reconstitute lyophilized tubulin in polymerization buffer.

    • Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter dye that binds to microtubules.

  • Compound Addition: Add the dimethoxybenzene derivative at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized microtubules.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curve of the compound-treated sample with that of the vehicle control.[9] The IC50 value can be calculated from the dose-response curve.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of dimethoxybenzene derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

Key SAR observations include:

  • Position of Methoxy Groups: The ortho, meta, or para positioning of the two methoxy groups on the benzene ring significantly influences the molecule's electronic properties, conformation, and its ability to interact with biological targets.[1]

  • Nature and Position of Other Substituents: The introduction of other functional groups (e.g., hydroxyl, alkyl, halogen) and their position on the ring can dramatically alter the biological activity profile. For instance, the presence of a 2,6-dichloro-3,5-dimethoxyphenyl moiety has been shown to be crucial for potent FGFR inhibition.[1]

  • Hydrophobicity and Electronic Effects: The overall hydrophobicity and the electron-donating or -withdrawing nature of the substituents play a critical role in membrane permeability, target binding affinity, and metabolic stability.[1]

  • Isomeric Effects: Even subtle changes, such as moving a methoxy group from one position to another on an appended ring system, can lead to profound differences in biological activity and mechanism of action.[1]

Conclusion and Future Perspectives

Dimethoxybenzene derivatives represent a rich and promising source of biologically active compounds with significant therapeutic potential. The diverse array of activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, underscores the importance of this chemical scaffold in drug discovery. The quantitative data presented in this guide highlight the potency of some of these derivatives, with several compounds exhibiting activity in the nanomolar to low micromolar range.

Future research in this exciting field should continue to focus on:

  • Systematic SAR Studies: A more comprehensive understanding of the structure-activity relationships for different biological targets will enable the rational design of more potent and selective derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities will be crucial for their clinical development.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds are essential to ensure their safety and efficacy in vivo.

  • Combination Therapies: Investigating the synergistic effects of dimethoxybenzene derivatives with existing drugs could lead to more effective treatment strategies.

The continued exploration of the vast chemical space of dimethoxybenzene derivatives holds immense promise for the discovery and development of novel therapeutics to address a wide range of human diseases.

References

  • The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers - Benchchem.
  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC.
  • Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection - PubMed.
  • Technical Guide: Properties, Synthesis, and Potential Biological Activity of Substituted Dichlorodimethoxybenzenes - Benchchem.
  • A Comparative Review of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and Its Analogs for Therapeutic Research - Benchchem.
  • Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection | Request PDF - ResearchGate.
  • Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC.
  • The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine - Benchchem.
  • 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation - PubMed.
  • Special Issue : Antioxidant and Chemopreventive Activity of Natural Compounds - MDPI.
  • (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives.
  • Crystallographic and DFT study of novel dimethoxybenzene derivatives - PubMed.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC.
  • Synthesis and anti-inflammatory activity of 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives | Request PDF - ResearchGate.
  • Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb - PubMed.
  • Synthesis and anti-inflammatory activity of 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives - PubMed.
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC.
  • Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - PMC.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC.
  • Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. - ResearchGate.
  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor - Vide Leaf.
  • (PDF) Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor - ResearchGate.
  • N-(3,6-Dimethoxy-2-nitrophenyl)acetamide - MDPI.
  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro - MDPI.
  • Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - Semantic Scholar.
  • A review of compounds derivatives with antimicrobial activities - | World Journal of Biology Pharmacy and Health Sciences.
  • Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure - Sciforum : Event management platform.
  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - ResearchGate.
  • Antioxidant Compounds and Their Antioxidant Mechanism - IntechOpen.

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Exploratory

1,3-Dimethoxy-2-propylbenzene: A Comprehensive Technical Guide to Synthesis and Pharmaceutical Applications

Executive Summary 1,3-Dimethoxy-2-propylbenzene (CAS No. 16929-64-9), also known as 2-propyl-1,3-dimethoxybenzene, is a critical synthetic intermediate in modern medicinal chemistry[1][2]. Its unique structural motif—a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dimethoxy-2-propylbenzene (CAS No. 16929-64-9), also known as 2-propyl-1,3-dimethoxybenzene, is a critical synthetic intermediate in modern medicinal chemistry[1][2]. Its unique structural motif—a central phenyl ring flanked by two electron-donating methoxy groups and a lipophilic propyl chain—makes it a highly versatile building block. This compound is most notably utilized in the downstream synthesis of Leukotriene B4 (LTB4) antagonists, which are pivotal in treating inflammatory and allergic disorders such as asthma, psoriasis, and arthritis[3][4].

As a Senior Application Scientist, I have structured this guide to provide a deep dive into the physicochemical properties, mechanistic synthesis via Directed Ortho-Metalation (DoM), downstream functionalization, and therapeutic applications of 1,3-Dimethoxy-2-propylbenzene.

Physicochemical Profiling

Understanding the physical and chemical properties of 1,3-Dimethoxy-2-propylbenzene is essential for optimizing reaction conditions, solvent selection, and purification strategies. The quantitative data is summarized below[1][5].

PropertyValue / Description
Chemical Name 1,3-Dimethoxy-2-propylbenzene
Synonyms 2-Propyl-1,3-dimethoxybenzene; Benzene, 1,3-dimethoxy-2-propyl-
CAS Registry Number 16929-64-9
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.244 g/mol
Density 0.965 g/cm³
Boiling Point 241.2°C at 760 mmHg
Flash Point 83.3°C
LogP (Predicted) 3.45 (indicates high lipophilicity)
Topological Polar Surface Area 18.5 Ų

Mechanistic Synthesis: Directed Ortho-Metalation (DoM)

The most efficient and regioselective method for synthesizing 1,3-Dimethoxy-2-propylbenzene is via Directed Ortho-Metalation (DoM) of 1,3-dimethoxybenzene[4][6].

Causality of Experimental Choices
  • Regioselectivity via Coordination: The two methoxy groups contain oxygen atoms with lone electron pairs. When n -butyllithium ( n -BuLi) is introduced, the lithium cation coordinates with these oxygen atoms. This pre-coordination complex brings the basic butyl anion into close proximity to the C2 proton (sandwiched between the methoxy groups).

  • Thermodynamic Control (-10°C to 0°C): The reaction is initiated at -10°C to control the exothermic nature of the lithiation and prevent side reactions (such as ether cleavage or meta-lithiation).

  • Solvent Selection (Dry THF): Tetrahydrofuran (THF) is explicitly chosen because it is a coordinating solvent that stabilizes the organolithium intermediate, increasing its reactivity toward the subsequent alkylating agent[6][7].

Protocol 1: Synthesis of 1,3-Dimethoxy-2-propylbenzene

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reaction integrity.

  • Preparation: Purge a dry, 500 mL round-bottom flask with inert Argon gas. Add 1,3-dimethoxybenzene (20.0 g, 145 mmol) and dissolve in 200 mL of anhydrous tetrahydrofuran (THF)[4][6].

  • Cooling & Lithiation: Submerge the flask in an ice/salt bath to cool the solution to -10°C. Monitor the internal temperature using a thermocouple.

  • Deprotonation: Dropwise, add n -butyllithium (100 mL of a 1.6 M solution in hexanes, 160 mmol) over 20 minutes[4][6]. Validation: The solution should transition to a pale yellow/orange color, indicating the formation of the 2-lithio-1,3-dimethoxybenzene intermediate.

  • Maturation: Remove the cooling bath and allow the reaction mixture to stir at 0°C for 2.5 hours to ensure complete metalation[4][6].

  • Alkylation: Re-cool the mixture to -10°C and add 1-bromopropane (or 1-iodopropane) (160 mmol) dropwise. Stir for an additional 2 hours, allowing the temperature to slowly rise to room temperature.

  • Quenching & Workup: Quench the reaction carefully with 50 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with ethyl acetate (3 × 100 mL).

  • Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The product spot will have a higher Rf​ value than the starting material due to increased lipophilicity.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via vacuum distillation or flash column chromatography to yield the pure product.

Synthesis_Workflow SM 1,3-Dimethoxybenzene (20 g, 145 mmol) Step1 Cool to -10°C in dry THF Add n-BuLi (160 mmol) SM->Step1 Int 2-Lithio-1,3-dimethoxybenzene (DoM Intermediate) Step1->Int Directed Ortho-Metalation Step2 Add 1-Bromopropane Stir at 0°C for 2.5 h Int->Step2 Prod 1,3-Dimethoxy-2-propylbenzene (Target Product) Step2->Prod Nucleophilic Alkylation

Workflow for the regioselective synthesis of 1,3-Dimethoxy-2-propylbenzene via DoM.

Downstream Functionalization & Drug Development

1,3-Dimethoxy-2-propylbenzene is rarely the final active pharmaceutical ingredient (API). It is typically subjected to demethylation or acylation to generate functionalized phenols used in drug discovery.

Protocol 2: Demethylation to 2-Propylresorcinol

To synthesize LTB4 antagonists, the methoxy protecting groups must be removed to expose the reactive hydroxyl groups[4][8].

  • Causality: Pyridine hydrochloride is utilized as a molten salt at 180°C. It provides an acidic proton to protonate the ether oxygen and a nucleophilic chloride ion to attack the methyl group (releasing volatile methyl chloride). This avoids the use of harsh aqueous acids (like HBr ) that might cause unwanted side reactions at scale.

  • Methodology: Combine solid 1,3-dimethoxy-2-propylbenzene (33.70 g, 190 mmol) with solid pyridine hydrochloride (150 g, 1.30 mol)[4][8]. Heat the mixture to 180°C for 7.5 hours[4][8]. Cool the melt to 110°C and slowly quench with 50 mL of water[4]. Extract with ethyl acetate, wash with 2N HCl to remove residual pyridine, and concentrate to yield 2-propyl-1,3-dihydroxybenzene[4].

Protocol 3: Acetylation to 3'-(n-Propyl)-2',4'-dihydroxyacetophenone

This compound can undergo simultaneous demethylation and Friedel-Crafts-type acylation to form highly substituted acetophenones[9].

  • Methodology: Combine 1,3-dimethoxy-2-propylbenzene (0.90 g, 5.0 mmol), glacial acetic acid (150 ml), and 48% aqueous hydrobromic acid (15 ml, 133 mmol)[9]. Stir at reflux for three days[9].

  • Validation: Cool to room temperature, pour into 500 mL water, and extract with ether (2 × 500 mL)[9]. Wash with brine, dry over MgSO4​ , and evaporate[9]. Flash chromatography yields the target product, validated by NMR ( δ 12.97 for the chelated phenolic proton)[9].

Therapeutic Application: Leukotriene B4 (LTB4) Antagonists

Derivatives of 1,3-dimethoxy-2-propylbenzene are heavily patented as selective antagonists for Leukotriene B4 (LTB4)[3][4].

The Pathophysiological Role of LTB4

Arachidonic acid is metabolized by 5-lipoxygenase (5-LOX) into leukotrienes[3][4]. LTB4 is a potent pro-inflammatory lipid mediator implicated in the pathogenesis of asthma, psoriasis, chronic lung diseases, and arthritis[3][4]. It drives the infiltration and activation of neutrophil granulocytes, which release tissue-degrading enzymes and reactive oxygen species[3][4].

By utilizing 1,3-dimethoxy-2-propylbenzene as a scaffold, medicinal chemists synthesize substituted phenyl phenol compounds that selectively bind to BLT1 and BLT2 receptors, blocking LTB4 from exerting its inflammatory effects[3][4].

LTB4_Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Receptor BLT1 / BLT2 Receptors (Neutrophil Activation) LTB4->Receptor Binds & Activates Antagonist LTB4 Antagonist (1,3-Dimethoxy-2-propylbenzene derivative) Antagonist->Receptor Blocks Activation

LTB4 signaling pathway and the intervention point of 1,3-Dimethoxy-2-propylbenzene derivatives.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized 1,3-dimethoxy-2-propylbenzene, the following analytical validations must be met:

  • 1 H NMR (CDCl 3​ , 400 MHz): Look for a highly symmetrical spectrum. The two methoxy groups will appear as a sharp singlet integrating to 6H around δ 3.8 ppm. The propyl chain will show a characteristic triplet for the terminal methyl group ( δ ~0.9 ppm), a multiplet for the CH2​ ( δ ~1.5 ppm), and a triplet for the benzylic CH2​ ( δ ~2.6 ppm)[9]. The aromatic region will display a doublet (2H) and a triplet (1H) indicative of the 1,2,3-trisubstituted benzene ring.

  • Mass Spectrometry (GC-MS): The molecular ion peak ( M+ ) must be observed at m/z 180.2[1][5]. A common fragmentation pattern includes the loss of a methyl group ( M−15 ) or the propyl chain ( M−43 ).

References

  • MOLBASE. "1,3-DIMETHOXY-2-PROPYLBENZENE Properties Structure Search." Molbase.com. Available at: [Link]

  • PrepChem. "Synthesis of 3'-(n-Propyl)-2',4'-Dihydroxyacetophenone from a 10:1 Acid Mixture." Prepchem.com. Available at: [Link]

  • Google Patents (RU2095340C1). "Substituted phenyl phenol compounds, pharmaceutically acceptable salts thereof, intermediate compounds, and pharmaceutical composition." Google.com.
  • Google APIs (Patent Extract). "Substituted phenyl phenol leukotriene antagonists." Googleapis.com. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 1,3-Dimethoxy-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dimethoxy-2-propylbenzene is an aromatic organic compound with the chemical formula C₁₁H₁₆O₂. Its structure consists of a benzene ring subs...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxy-2-propylbenzene is an aromatic organic compound with the chemical formula C₁₁H₁₆O₂. Its structure consists of a benzene ring substituted with two methoxy groups at positions 1 and 3, and a propyl group at position 2. This substitution pattern imparts specific physical and chemical characteristics that are of interest in various research and development applications, including its potential as a building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. Understanding the fundamental physical properties of this compound is crucial for its effective handling, characterization, and utilization in experimental and industrial settings.

This technical guide provides a comprehensive overview of the core physical properties of 1,3-Dimethoxy-2-propylbenzene. Due to the limited availability of experimentally determined data for this specific compound, this guide presents a combination of predicted values from reliable computational models and detailed experimental protocols for the determination of these properties. This approach provides researchers with both a foundational dataset and the practical knowledge to verify these properties in a laboratory setting.

Chemical Structure

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used. An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

  • Abbe Refractometer: This instrument is designed to measure the critical angle of total internal reflection at the interface between a prism of high refractive index and the liquid sample. This critical angle is directly related to the refractive index of the sample.

  • Sodium D-line (589 nm): By convention, refractive indices are typically measured at the wavelength of the sodium D-line. This standardization allows for consistent and comparable results across different laboratories and studies.

  • Temperature Control: The refractive index is temperature-dependent. Circulating water at a constant temperature (e.g., 20°C or 25°C) through the refractometer prisms ensures that the measurement is performed at a stable and known temperature, which is crucial for accuracy and reproducibility.

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Open the prism assembly of the refractometer and place a few drops of 1,3-Dimethoxy-2-propylbenzene onto the surface of the lower prism.

  • Prism Closure: Close the prism assembly gently to spread the liquid into a thin film.

  • Illumination and Focusing: Adjust the light source and the mirror to illuminate the prisms. Look through the eyepiece and turn the coarse adjustment knob until the field of view is divided into a light and a dark section.

  • Dispersion Correction: If a colored band is visible at the borderline between the light and dark fields, adjust the compensator dial to obtain a sharp, achromatic borderline.

  • Measurement: Turn the fine adjustment knob to center the borderline on the crosshairs in the eyepiece.

  • Reading the Value: Read the refractive index value from the scale.

  • Temperature Recording: Record the temperature at which the measurement was taken.

  • Cleaning and Validation: Clean the prisms thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue. Repeat the measurement to ensure consistency.

G cluster_setup Setup cluster_measurement Measurement cluster_cleanup Cleanup & Validation Calibrate Calibrate refractometer Sample Apply sample to prism Calibrate->Sample Focus Focus and adjust for sharp borderline Sample->Focus Align Align borderline with crosshairs Focus->Align Read Read refractive index and temperature Align->Read Clean Clean prisms thoroughly Read->Clean Repeat Repeat for consistency Clean->Repeat

Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

Solubility Determination

Solubility is a measure of the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful guideline, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

  • Choice of Solvents: A range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane) is used to create a solubility profile for the compound. This helps in understanding its polarity and potential applications in different solvent systems.

  • Systematic Testing: A systematic approach of testing solubility in different solvents provides a qualitative but informative picture of the compound's intermolecular forces. For instance, solubility in water suggests the presence of polar functional groups capable of hydrogen bonding, while solubility in hexane indicates a predominantly non-polar character.

  • Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, toluene, hexane).

  • Sample Addition: To each test tube, add a small, measured amount of 1,3-Dimethoxy-2-propylbenzene (e.g., 0.1 mL).

  • Mixing: Vigorously shake or vortex each test tube for a set period (e.g., 30 seconds) to ensure thorough mixing.

  • Observation: Allow the mixtures to stand and observe whether the 1,3-Dimethoxy-2-propylbenzene has dissolved completely (forms a single, clear phase), is partially soluble (some undissolved material remains or the solution is cloudy), or is insoluble (two distinct layers are visible).

  • Recording Results: Record the solubility of 1,3-Dimethoxy-2-propylbenzene in each solvent as soluble, partially soluble, or insoluble.

G cluster_procedure Solubility Testing Procedure Start Start AddSolvent Add 1 mL of solvent to test tube Start->AddSolvent AddSample Add 0.1 mL of sample AddSolvent->AddSample Mix Vortex for 30 seconds AddSample->Mix Observe Observe for miscibility Mix->Observe Record Record result Observe->Record End End Record->End

Caption: Workflow for the Determination of Solubility.

Safety and Handling

  • General Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. [1]Causes skin, eye, and respiratory tract irritation. [1][4]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [2] * Skin Protection: Wear compatible chemical-resistant gloves. [4] * Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. [4]Keep away from heat, sparks, and open flames. [2]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [2]* First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. [2] * In case of skin contact: Wash off with soap and plenty of water. [2] * If inhaled: Move person into fresh air. [2] * If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. [2] Disclaimer: The safety information provided is based on a related compound and should be used as a guideline only. It is the responsibility of the user to conduct a thorough risk assessment and consult with a qualified safety professional before handling 1,3-Dimethoxy-2-propylbenzene.

References

  • Cheméo. (n.d.). Benzene, 1,3-dimethoxy-2-propyl-. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99%. Retrieved from [Link]

  • Synerzine. (2018, June 22). Benzene, 1,3-dimethoxy- Safety Data Sheet. Retrieved from [Link]

  • Meta-Sci. (n.d.). Safety Data Sheet 1,3-Dimethoxybenzene. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 1,3-Dimethoxy-2-propylbenzene: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 1,3-Dimethoxy-2-propylbenzene (CAS No. 16929-64-9), a substituted aromatic ether.

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethoxy-2-propylbenzene (CAS No. 16929-64-9), a substituted aromatic ether. The document details the fundamental physicochemical properties of this compound, with a primary focus on the determination of its molecular weight. It outlines a representative synthetic pathway, discusses methods for structural characterization, and explores its potential applications as a chemical intermediate, particularly within the domains of pharmaceutical research and fine chemical manufacturing. This guide is intended for researchers, chemists, and professionals in drug development who require detailed technical information on this specific molecule.

Introduction and Chemical Identity

1,3-Dimethoxy-2-propylbenzene is an organic compound characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3, and a propyl group at the 2-position. This substitution pattern makes it an interesting building block in organic synthesis. While not as widely documented as its parent compound, 1,3-dimethoxybenzene, its unique structure offers potential for creating complex molecules with specific steric and electronic properties. Dimethoxybenzene derivatives, as a class, are recognized for their versatility as precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes[1]. The strategic placement of the propyl group between two methoxy groups in this specific isomer introduces a distinct lipophilic and steric environment, which can be exploited in molecular design.

Table 1: Chemical Identifiers for 1,3-Dimethoxy-2-propylbenzene

IdentifierValue
IUPAC Name 1,3-Dimethoxy-2-propylbenzene
CAS Number 16929-64-9[2]
Molecular Formula C₁₁H₁₆O₂
Synonyms 2-Propyl-1,3-dimethoxybenzene

Physicochemical Properties and Molecular Weight Determination

The molecular weight of a compound is a critical parameter that influences its stoichiometry, reaction kinetics, and analytical characterization.

Theoretical Molecular Weight Calculation

The molecular formula for 1,3-Dimethoxy-2-propylbenzene is C₁₁H₁₆O₂. The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), and Oxygen (15.999 u).

  • Carbon: 11 atoms × 12.011 u/atom = 132.121 u

  • Hydrogen: 16 atoms × 1.008 u/atom = 16.128 u

  • Oxygen: 2 atoms × 15.999 u/atom = 31.998 u

  • Total Molecular Weight: 132.121 + 16.128 + 31.998 = 180.247 g/mol

This calculated value is consistent with the molecular weight of isomeric compounds such as 1,2-Dimethoxy-4-n-propylbenzene (180.2435 g/mol )[3].

Experimental Verification via Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose. In a typical workflow, the sample is ionized (e.g., via electrospray ionization or electron ionization) and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high accuracy. For 1,3-Dimethoxy-2-propylbenzene, the expected m/z value for the protonated molecule [M+H]⁺ would be approximately 181.1223, corresponding to the formula [C₁₁H₁₇O₂]⁺.

Table 2: Summary of Physicochemical Properties

PropertyValueSource / Method
Molecular Weight 180.247 g/mol Calculated
Exact Mass 180.11503 uCalculated
Molecular Formula C₁₁H₁₆O₂Derived from Structure
CAS Number 16929-64-9[2]

Synthesis and Characterization

The synthesis of substituted dimethoxybenzenes often starts from the parent compound, 1,3-dimethoxybenzene (also known as resorcinol dimethyl ether). A plausible synthetic route for 1,3-Dimethoxy-2-propylbenzene can be adapted from established ortho-alkylation methodologies.

Representative Synthetic Protocol

A common strategy for introducing an alkyl group at the C-2 position of 1,3-dimethoxybenzene is through directed ortho-metalation, followed by quenching with an alkylating agent. A detailed protocol for a structurally similar compound, 1,3-dimethoxy-2-(iso-propyl)benzene, involves these key steps[4]. The following workflow adapts this logic for the synthesis of the n-propyl derivative.

Experimental Protocol: Synthesis of 1,3-Dimethoxy-2-propylbenzene

  • Lithiation (Directed Ortho-Metalation): Dissolve 1,3-dimethoxybenzene in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

  • Addition of Base: Add n-butyllithium (n-BuLi) dropwise to the solution. The methoxy groups direct the lithium to deprotonate the C-2 position. Allow the reaction to stir for 2-3 hours at a controlled temperature (e.g., 10 °C) to ensure complete metalation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-iodopropane (or another suitable propyl electrophile) dropwise. The lithiated intermediate will act as a nucleophile, attacking the propyl iodide to form the C-C bond.

  • Workup: Allow the solution to warm to room temperature and stir overnight. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Partition the mixture between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, and dry over an anhydrous salt such as sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified using column chromatography or high-performance liquid chromatography (HPLC) to yield pure 1,3-Dimethoxy-2-propylbenzene.

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps A 1,3-Dimethoxybenzene in THF D Step 1: Directed Ortho-Metalation (0-10 °C) A->D B n-Butyllithium B->D C 1-Iodopropane E Step 2: Nucleophilic Attack (Alkylation) (0 °C to RT) C->E D->E F Step 3: Aqueous Workup & Extraction E->F G Step 4: Purification (Chromatography) F->G H Final Product: 1,3-Dimethoxy-2-propylbenzene G->H

Caption: Workflow for the synthesis of 1,3-Dimethoxy-2-propylbenzene.

Structural Characterization

Post-synthesis, the identity and purity of the compound must be rigorously confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the two methoxy groups (singlets), and the propyl group (triplet, sextet, triplet pattern). ¹³C NMR will confirm the presence of 11 distinct carbon environments.

  • Infrared (IR) Spectroscopy: Will display C-H stretching vibrations for the aromatic and aliphatic groups, as well as strong C-O stretching bands characteristic of the aryl ether linkages.

  • Mass Spectrometry (MS): As discussed, HRMS will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Applications in Research and Development

The utility of 1,3-Dimethoxy-2-propylbenzene lies in its role as a versatile chemical intermediate. The parent compound, 1,3-dimethoxybenzene, serves as a key building block in the synthesis of various fine chemicals, including pharmaceuticals and fragrances[1][5][6]. It is used in the preparation of more complex molecules where the dimethoxybenzene moiety imparts specific electronic and solubility properties[7].

For 1,3-Dimethoxy-2-propylbenzene specifically, potential applications include:

  • Drug Discovery: The scaffold can be used to synthesize novel analogues of biologically active compounds. The methoxy groups can be demethylated to reveal reactive phenol groups, allowing for further functionalization. The propyl group can serve as a lipophilic anchor to enhance membrane permeability or interaction with hydrophobic pockets in target proteins.

  • Fine Chemicals: It can act as a precursor for specialized dyes, polymers, or agrochemicals where its specific substitution pattern is required.

  • Organic Synthesis: The compound can be a starting point for creating more complex poly-substituted aromatic systems through further electrophilic or nucleophilic substitution reactions.

Conclusion

1,3-Dimethoxy-2-propylbenzene is a distinct aromatic ether with a calculated molecular weight of 180.247 g/mol . Its synthesis is achievable through established organic methodologies like directed ortho-metalation. While specific applications are not yet widely reported, its structural features make it a valuable intermediate for researchers in medicinal chemistry and materials science. The technical data and protocols provided in this guide serve as a foundational resource for professionals seeking to synthesize, characterize, and utilize this compound in their research and development endeavors.

References

  • Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. PrepChem.com. [Link]

  • 1,3-dimethoxy-2-propylbenzene — Chemical Substance Information. NextSDS. [Link]

  • 1,3-Dimethoxybenzene. LookChem. [Link]

  • 1,3-dimethoxy Benzene Manufacturers In India - Sihauli Chemicals Private Limited. Sihauli Chemicals Private Limited. [Link]

  • 1,2-Dimethoxy-4-n-propylbenzene. NIST WebBook. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 1,3-Dimethoxy-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of the expected spectroscopic data for 1,3-dimethoxy-2-propylbenzene, a molecule of interest in synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the expected spectroscopic data for 1,3-dimethoxy-2-propylbenzene, a molecule of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of directly published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predicted spectroscopic profile. This approach, rooted in the foundational principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, offers a reliable framework for the identification and characterization of 1,3-dimethoxy-2-propylbenzene in a research and development setting.

Molecular Structure and its Spectroscopic Implications

Understanding the molecular structure of 1,3-dimethoxy-2-propylbenzene is paramount to interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with two methoxy groups at positions 1 and 3, and a propyl group at position 2. This substitution pattern leads to a sterically hindered environment around the propyl group, which will significantly influence its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1,3-dimethoxy-2-propylbenzene is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, and the protons of the propyl chain. The chemical shifts are influenced by the electron-donating methoxy groups and the anisotropic effect of the benzene ring.

Table 1: Predicted ¹H NMR Data for 1,3-Dimethoxy-2-propylbenzene

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20t1HH-5The triplet arises from coupling to the two equivalent H-4 and H-6 protons. Located in a typical aromatic region.
~ 6.70d2HH-4, H-6The doublet is due to coupling with H-5. The upfield shift compared to benzene is due to the electron-donating effect of the methoxy groups.
~ 3.85s6H-OCH₃The two methoxy groups are chemically equivalent, resulting in a single sharp peak. The chemical shift is characteristic for methoxy groups attached to an aromatic ring.
~ 2.60t2H-CH₂-CH₂-CH₃The benzylic protons are deshielded by the aromatic ring. The triplet is due to coupling with the adjacent methylene protons.
~ 1.60sextet2H-CH₂-CH₂-CH₃The chemical shift is typical for a methylene group in an alkyl chain. The sextet arises from coupling to the adjacent methyl and methylene protons.
~ 0.95t3H-CH₂-CH₂-CH₃The terminal methyl group is the most shielded, appearing at the highest field. The triplet is due to coupling with the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal in the spectrum.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a ¹H NMR experiment on a 400 MHz spectrometer would be:

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the molecule, some carbon signals are expected to be equivalent.

Table 2: Predicted ¹³C NMR Data for 1,3-Dimethoxy-2-propylbenzene

Chemical Shift (δ, ppm)AssignmentRationale
~ 158C-1, C-3The carbons attached to the electron-donating methoxy groups are significantly deshielded and appear at a low field.
~ 135C-2The carbon bearing the propyl group is also deshielded, though to a lesser extent than the methoxy-substituted carbons.
~ 128C-5This aromatic carbon is expected in a typical region for a protonated aromatic carbon.
~ 105C-4, C-6These carbons are shielded by the ortho/para electron-donating effect of the methoxy groups, causing them to appear at a higher field.
~ 56-OCH₃The chemical shift is characteristic for methoxy group carbons.
~ 30-CH₂-CH₂-CH₃The benzylic carbon is slightly deshielded by the aromatic ring.
~ 23-CH₂-CH₂-CH₃A typical chemical shift for a methylene carbon in an alkyl chain.
~ 14-CH₂-CH₂-CH₃The terminal methyl carbon is the most shielded.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of ¹³C.

  • Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

    • Pulse width: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128-1024 or more, depending on the sample concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 1,3-dimethoxy-2-propylbenzene is expected to show a molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1,3-Dimethoxy-2-propylbenzene

m/zIonFragmentation Pathway
180[M]⁺Molecular ion
151[M - C₂H₅]⁺Loss of an ethyl group via benzylic cleavage, a very favorable fragmentation for alkylbenzenes.
135[M - OCH₃]⁺Loss of a methoxy radical.
121[M - C₃H₇ - H]⁺ or [M - C₂H₅ - OCH₃]⁺Complex rearrangement and fragmentation.
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes, though less prominent here due to the methoxy groups.

The base peak is likely to be the fragment at m/z 151, resulting from the stable benzylic carbocation formed after the loss of an ethyl group.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile organic compounds.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and affinity for the column's stationary phase.

    • Typical column: A non-polar capillary column (e.g., DB-5ms).

    • Temperature program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compound.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.

    • Ionization method: Electron Ionization (EI) at 70 eV.

    • Mass analyzer: Quadrupole or time-of-flight (TOF).

    • Detection: An electron multiplier detects the ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 1,3-dimethoxy-2-propylbenzene will show characteristic absorption bands for the aromatic ring, the C-O bonds of the methoxy groups, and the C-H bonds of the alkyl chain.

Table 4: Predicted IR Absorption Bands for 1,3-Dimethoxy-2-propylbenzene

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic C-H
2960-2850C-H stretchAlkyl C-H
1600, 1475C=C stretchAromatic ring
1250, 1050C-O stretchAryl ether
850-750C-H bendAromatic C-H (out-of-plane)

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples.

  • Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: Record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Visualization of Key Structural and Spectroscopic Relationships

To visualize the relationships between the structure and the expected spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of 1,3-dimethoxy-2-propylbenzene.

G cluster_nmr Predicted ¹H NMR Signals cluster_ms Predicted MS Fragments cluster_ir Predicted IR Absorptions Aromatic H (H-4,5,6) Aromatic H (H-4,5,6) Methoxy H (-OCH3) Methoxy H (-OCH3) Propyl H (-CH2CH2CH3) Propyl H (-CH2CH2CH3) Molecular Ion (m/z 180) Molecular Ion (m/z 180) Benzylic Cleavage (m/z 151) Benzylic Cleavage (m/z 151) Molecular Ion (m/z 180)->Benzylic Cleavage (m/z 151) Aromatic C-H (3100-3000 cm⁻¹) Aromatic C-H (3100-3000 cm⁻¹) Alkyl C-H (2960-2850 cm⁻¹) Alkyl C-H (2960-2850 cm⁻¹) Aryl Ether C-O (1250, 1050 cm⁻¹) Aryl Ether C-O (1250, 1050 cm⁻¹) 1,3-Dimethoxy-2-propylbenzene 1,3-Dimethoxy-2-propylbenzene 1,3-Dimethoxy-2-propylbenzene->Aromatic H (H-4,5,6) 1,3-Dimethoxy-2-propylbenzene->Methoxy H (-OCH3) 1,3-Dimethoxy-2-propylbenzene->Propyl H (-CH2CH2CH3) 1,3-Dimethoxy-2-propylbenzene->Molecular Ion (m/z 180) 1,3-Dimethoxy-2-propylbenzene->Aromatic C-H (3100-3000 cm⁻¹) 1,3-Dimethoxy-2-propylbenzene->Alkyl C-H (2960-2850 cm⁻¹) 1,3-Dimethoxy-2-propylbenzene->Aryl Ether C-O (1250, 1050 cm⁻¹)

Caption: Key predicted spectroscopic features of 1,3-dimethoxy-2-propylbenzene.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 1,3-dimethoxy-2-propylbenzene. By applying fundamental principles of spectroscopy and drawing comparisons with structurally related molecules, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. This information serves as a valuable resource for researchers in the synthesis, identification, and application of this compound, particularly in the fields of medicinal chemistry and drug development. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar molecules.

References

  • PrepChem. Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. Available at: [Link]

  • NextSDS. 1,3-dimethoxy-2-propylbenzene — Chemical Substance Information. Available at: [Link]

  • SpectraBase. 1,3-Dimethyl-2-prop-2-enyl-benzene. Available at: [Link]

  • PubChem. 1,3-Dimethyl-2-propoxybenzene. Available at: [Link]

  • SpectraBase. Benzene, 1,3-dimethyl-2-propoxy-. Available at: [Link]

  • PubChem. 1,3-Dimethyl-2-propylbenzene. Available at: [Link]

  • NIST WebBook. 1,3-Dimethyl-2-propylbenzene. Available at: [Link]

  • SpectraBase. 1,3-Dimethoxy-2,5-dimethyl-benzene. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). Available at: [Link]

  • SlidePlayer. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Available at: [Link]

  • NIST WebBook. Benzene, 1,3-dimethoxy-. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted). Available at: [Link]

  • Cheméo. 1,3-Dimethyl-2-propylbenzene. Available at: [Link]

  • Doc Brown's Chemistry. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane. Available at: [Link]

  • NIST WebBook. Benzene, 1,3-dimethoxy-. Available at: [Link]

  • SpectraBase. 1,3-Dimethoxybenzene. Available at: [Link]

  • SpectraBase. 1,3-Dimethoxybenzene - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Stenutz. 1,3-dimethyl-2-propylbenzene. Available at: [Link]

  • ResearchGate. A two-step synthesis method for o-dimethoxy benzene. Available at: [Link]

Exploratory

natural occurrence of dimethoxyphenyl compounds

An In-depth Technical Guide to the Natural Occurrence of Dimethoxyphenyl Compounds Authored by: A Senior Application Scientist Abstract Dimethoxyphenyl compounds represent a structurally diverse class of secondary metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Natural Occurrence of Dimethoxyphenyl Compounds

Authored by: A Senior Application Scientist

Abstract

Dimethoxyphenyl compounds represent a structurally diverse class of secondary metabolites ubiquitously distributed throughout the plant kingdom and beyond. Characterized by a benzene ring substituted with two methoxy groups, these molecules play pivotal roles in chemical ecology, plant defense, and as precursors to a wide array of bioactive natural products. Their inherent biological activities, including antimicrobial, antioxidant, and anticancer properties, have positioned them as significant targets for research in drug development, agriculture, and the flavor and fragrance industries. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and methodologies for the extraction, isolation, and characterization of prominent dimethoxyphenyl compounds. We delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of natural products.

Introduction: The Significance of Dimethoxyphenyl Compounds in Nature

Dimethoxyphenyl compounds are a fascinating and important class of natural products.[1] Their structural motif, a benzene ring adorned with two methoxy groups, is a common feature in a variety of natural molecules, from simple volatile compounds to complex flavonoids and alkaloids.[2][3][4] The presence and position of these methoxy groups significantly influence the molecule's polarity, reactivity, and biological activity.

In nature, these compounds are not mere metabolic byproducts; they are key players in the intricate web of life. They can act as potent attractants for pollinators, as is the case with veratrole in White Campion (Silene latifolia), or as formidable defense agents against pathogens and herbivores.[1] Furthermore, the antioxidant and antimicrobial properties of many dimethoxyphenyl derivatives contribute to the overall fitness and survival of the producing organism.[5][6][7] For instance, methoxyphenols like eugenol and vanillin, which contain a dimethoxy-like functional group, are well-documented for their ability to combat foodborne pathogens and spoilage bacteria.[5][6][7]

From a drug discovery perspective, the dimethoxyphenyl scaffold is a privileged structure. Many natural and synthetic compounds containing this moiety exhibit promising pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][8][9] This has spurred significant interest in understanding their natural sources, biosynthesis, and in developing efficient methods for their isolation and characterization.

This guide aims to provide a detailed technical overview of these aspects, empowering researchers to confidently explore the rich world of naturally occurring dimethoxyphenyl compounds.

Biosynthesis: The Phenylpropanoid Pathway as the Primary Origin

The vast majority of dimethoxyphenyl compounds found in plants are derived from the phenylpropanoid pathway, a major route for the synthesis of a plethora of secondary metabolites.[1] This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds that serve as precursors for the biosynthesis of flavonoids, lignans, and other important molecules.

Biosynthesis of Veratrole in Silene latifolia

A well-studied example of dimethoxyphenyl biosynthesis is the production of veratrole (1,2-dimethoxybenzene) in the flowers of White Campion (Silene latifolia).[1] Veratrole is a potent attractant for the nocturnal moth Hadena bicruris, which is the primary pollinator for this plant.[1] The biosynthesis of veratrole begins with L-phenylalanine and proceeds through the intermediate guaiacol (2-methoxyphenol).[1] The final and crucial step is the methylation of guaiacol, a reaction catalyzed by the enzyme guaiacol O-methyltransferase (GOMT).[1]

Biosynthesis of Veratrole L_phenylalanine L-Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway L_phenylalanine->Phenylpropanoid_Pathway Multiple Steps Guaiacol Guaiacol (2-Methoxyphenol) Phenylpropanoid_Pathway->Guaiacol Veratrole Veratrole (1,2-Dimethoxybenzene) Guaiacol->Veratrole Methylation GOMT Guaiacol O-Methyltransferase (GOMT) GOMT->Guaiacol

Caption: Biosynthesis of Veratrole from L-Phenylalanine in Silene latifolia.

Biosynthesis of Tricin: A Dimethoxylated Flavone

Tricin is an O-methylated flavone, a type of flavonoid, found in rice bran and sugarcane.[10] Its biosynthesis also originates from the phenylpropanoid pathway, starting with the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone, which is then isomerized to the flavanone naringenin.[10] A series of enzymatic steps involving cytochrome P450 enzymes and O-methyltransferases leads to the formation of tricin, which possesses two methoxy groups on its B-ring.[10]

Biosynthesis of Tricin p_coumaroyl_CoA p-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone p_coumaroyl_CoA->Naringenin_Chalcone malonyl_CoA Malonyl-CoA malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin Apigenin Apigenin Naringenin->Apigenin Tricetin Tricetin Apigenin->Tricetin Tricin Tricin (3',5'-dimethoxy-4',5,7-trihydroxyflavone) Tricetin->Tricin Enzymes1 Chalcone Synthase & Chalcone Isomerase Enzymes1->Naringenin_Chalcone Enzymes2 CYP93G1 Enzymes2->Naringenin Enzymes3 Flavonoid 3',5'-hydroxylase Enzymes3->Apigenin Enzymes4 3'-O-methyltransferase & 5'-O-methyltransferase Enzymes4->Tricetin

Caption: Simplified biosynthetic pathway of Tricin.

Natural Occurrence and Distribution

Dimethoxyphenyl compounds are widespread in the plant kingdom, contributing to the aroma, flavor, and defense mechanisms of various species.[1] The following tables summarize the natural sources of some key dimethoxyphenyl compounds.

Table 1: Natural Occurrence and Concentration of Veratrole (1,2-Dimethoxybenzene)
Natural SourcePlant PartConcentration/Emission Rate
White Campion (Silene latifolia)Flowers400 ng/flower/2 min (June)
White Campion (Silene latifolia)Flowers50 ng/flower/2 min (August and September)

Data from BenchChem[1]

Table 2: Natural Occurrence of 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
Natural SourcePlant PartNotes
Vanilla (Vanilla planifolia)Cured BeansA key component of vanilla flavor.[1]
Peppermint (Mentha × piperita)LeavesContributes to the essential oil profile.[1]
Ginger (Zingiber officinale)RhizomePresent in the essential oil.[1]
Raspberry (Rubus idaeus)FruitContributes to the fruit's aroma.[1]
Table 3: Natural Occurrence of Other Notable Dimethoxyphenyl Compounds
CompoundNatural Source(s)Notes
TricinRice bran, SugarcaneAn O-methylated flavone with potential nutraceutical properties.[10]
HispidulinArtemisia, Salvia speciesA flavone with potential antiepileptic activity.[2]
SinensetinPlant-derivedA pentamethoxy flavone with potent cytotoxic properties.[3]
7,2′-dihydroxy-4′,5′-dimethoxyisoflavanonePhytoestrogen sourceAn isoflavanone with derma papilla cell proliferative activity.[4]
5-hydroxy-2′,6′-dimethoxyflavoneHottonia palustrisA new natural product with DNA biosynthesis-inhibitory activity.[11]

Experimental Protocols: Extraction, Isolation, and Characterization

The successful study of naturally occurring dimethoxyphenyl compounds hinges on robust and validated experimental protocols. The choice of methodology is dictated by the physicochemical properties of the target compound, particularly its volatility and polarity, as well as the complexity of the natural matrix.

Protocol 1: Headspace Volatile Collection and GC-MS Analysis of Veratrole from Silene latifolia Flowers

This protocol is adapted from dynamic headspace collection techniques commonly employed in the analysis of floral scents.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds due to its high sensitivity and ability to provide structural information.

1. Sample Preparation:

  • Select healthy, blooming Silene latifolia flowers.

  • Carefully enclose the flowers in a glass chamber with an inlet for purified air and an outlet for volatile collection.

2. Volatile Collection (Dynamic Headspace):

  • Pass a stream of purified air through the glass chamber at a controlled flow rate (e.g., 100 mL/min).

  • Trap the emitted volatiles on an adsorbent tube containing materials like Tenax TA or a combination of Tenax TA and Carbotrap.[1]

3. Thermal Desorption and GC-MS Analysis:

  • Thermally desorb the trapped volatiles from the adsorbent tube directly into the GC-MS injector.

  • GC Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended.[1]

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).[1]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).[1]

4. Data Analysis:

  • Identify veratrole based on its retention time and mass spectrum by comparison with an authentic standard and/or a spectral library.

  • Quantify the amount of veratrole by creating a calibration curve with standard solutions of known concentrations.

Workflow for GC-MS Analysis of Veratrole Sample_Prep Sample Preparation (Silene latifolia flowers in a glass chamber) Volatile_Collection Volatile Collection (Dynamic Headspace with Adsorbent Tube) Sample_Prep->Volatile_Collection Thermal_Desorption Thermal Desorption Volatile_Collection->Thermal_Desorption GC_MS_Analysis GC-MS Analysis Thermal_Desorption->GC_MS_Analysis Data_Analysis Data Analysis (Identification and Quantification) GC_MS_Analysis->Data_Analysis

Caption: Workflow for GC-MS Analysis of Veratrole.

Protocol 2: Solvent Extraction and HPLC Analysis of 3,4-Dimethoxybenzaldehyde

For less volatile dimethoxyphenyl compounds like 3,4-dimethoxybenzaldehyde, solvent extraction followed by High-Performance Liquid Chromatography (HPLC) is the preferred method.[1] The choice of solvent is critical and should be based on the polarity of the target compound.[12][13]

1. Sample Preparation:

  • Dry the plant material (e.g., vanilla beans, peppermint leaves) at a low temperature (e.g., 40°C) to a constant weight.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Maceration: Suspend a known weight of the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a sealed container and agitate for a prolonged period.[1][12]

  • Soxhlet Extraction: For more exhaustive extraction, place the powdered plant material in a thimble and extract continuously with a refluxing solvent for several hours.[1]

  • Ultrasound-Assisted Extraction (UAE): A more modern and efficient method involves suspending the powdered plant material in a solvent and subjecting it to ultrasonic waves for a shorter duration (e.g., 30-60 minutes).[1][14][15]

  • After extraction, filter the mixture to remove solid debris.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

3. HPLC Analysis:

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • HPLC System:

    • Column: A reversed-phase C18 column is typically used for the separation of moderately polar compounds.[1]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.[1]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: A UV detector set at the maximum absorbance wavelength for 3,4-dimethoxybenzaldehyde (around 280 nm and 310 nm) is suitable for detection and quantification.[1]

4. Data Analysis:

  • Prepare a series of standard solutions of 3,4-dimethoxybenzaldehyde of known concentrations.

  • Inject the standards to generate a calibration curve of peak area versus concentration.

  • Inject the sample extract and identify the peak corresponding to 3,4-dimethoxybenzaldehyde based on its retention time.

  • Quantify the concentration in the extract using the calibration curve.

Workflow for HPLC Analysis of 3,4-Dimethoxybenzaldehyde Sample_Prep Sample Preparation (Drying and Grinding of Plant Material) Extraction Extraction (Maceration, Soxhlet, or UAE) Sample_Prep->Extraction Filtration_Evaporation Filtration and Solvent Evaporation Extraction->Filtration_Evaporation Crude_Extract Crude Extract Filtration_Evaporation->Crude_Extract HPLC_Analysis HPLC Analysis Crude_Extract->HPLC_Analysis Data_Analysis Data Analysis (Identification and Quantification) HPLC_Analysis->Data_Analysis

Caption: Workflow for HPLC Analysis of 3,4-Dimethoxybenzaldehyde.

Biological Activities and Future Perspectives

Naturally occurring dimethoxyphenyl compounds exhibit a wide range of biological activities, making them attractive candidates for further research and development.

Antimicrobial Activity

Several dimethoxyphenyl compounds have demonstrated significant antimicrobial properties. For example, 3,4-dimethoxybenzaldehyde has been shown to possess antifungal activity by disrupting the fungal cellular antioxidation system, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[1] This mechanism of action makes it a potential candidate for the development of new antifungal agents or as a chemosensitizing agent to enhance the efficacy of existing antifungal drugs.[1]

Antifungal Mechanism of 3,4-Dimethoxybenzaldehyde Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Antioxidation_System Fungal Cellular Antioxidation System Dimethoxybenzaldehyde->Antioxidation_System Disruption SOD Superoxide Dismutases (SOD) Antioxidation_System->SOD Inhibition GR Glutathione Reductase (GR) Antioxidation_System->GR Inhibition ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation SOD->ROS_Accumulation Leads to GR->ROS_Accumulation Leads to Cell_Death Fungal Cell Death ROS_Accumulation->Cell_Death

Caption: Antifungal Mechanism of 3,4-Dimethoxybenzaldehyde.

Anticancer Activity

A number of dimethoxyphenyl-containing flavonoids and other derivatives have shown promising anticancer activity. For instance, sinensetin, a pentamethoxy flavone, exhibits potent cytotoxic properties against various cancer cell lines.[3] Newly synthesized analogues based on the 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone scaffold have demonstrated significant cytotoxic activity against hepatocellular carcinoma (HepG2) cells, with some compounds showing potent inhibition of β-tubulin polymerization.[3]

Future Outlook

The study of naturally occurring dimethoxyphenyl compounds is a vibrant and promising field of research. Future investigations should focus on:

  • Exploring new natural sources: A vast number of plant species remain unexplored for their dimethoxyphenyl content.

  • Elucidating biosynthetic pathways: A deeper understanding of the enzymes and genes involved in the biosynthesis of these compounds could open up possibilities for their biotechnological production.

  • Investigating mechanisms of action: Further studies are needed to unravel the precise molecular mechanisms underlying the biological activities of these compounds.

  • Developing novel applications: The diverse bioactivities of dimethoxyphenyl compounds could be harnessed for applications in medicine, agriculture, and food preservation.

Conclusion

Dimethoxyphenyl compounds are a structurally diverse and biologically significant class of natural products. Their widespread occurrence, coupled with their interesting and useful properties, ensures that they will continue to be a major focus of research for years to come. The methodologies and insights provided in this technical guide are intended to serve as a valuable resource for scientists working in this exciting area, facilitating the discovery and development of new applications for these remarkable molecules.

References

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. [Link]

  • Innovative analytical strategies to identify new psychoactive substances and their metabolites. VU Research Portal. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PMC. [Link]

  • Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. ResearchGate. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. [Link]

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  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. [Link]

  • 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. PMC. [Link]

  • Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. PMC. [Link]

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  • Tricin. Wikipedia. [Link]

  • New Polymethoxyflavones from Hottonia palustris Evoke DNA Biosynthesis-Inhibitory Activity in An Oral Squamous Carcinoma (SCC-25) Cell Line. MDPI. [Link]

  • Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PMC. [Link]

  • Innovative Approaches for Recovery of Phytoconstituents from Medicinal/Aromatic Plants and Biotechnological Production. MDPI. [Link]

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  • (PDF) Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. ResearchGate. [Link]

  • Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum : Event management platform. [Link]

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Foundational

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Dimethoxybenzenes

< চুপ/> Introduction Dimethoxybenzenes are highly valuable substrates in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials. Their reactivity in electrophilic aromat...

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Author: BenchChem Technical Support Team. Date: March 2026

< চুপ/>

Introduction

Dimethoxybenzenes are highly valuable substrates in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials. Their reactivity in electrophilic aromatic substitution (EAS) is of paramount importance to drug development professionals and organic chemists. The two methoxy groups, powerful activating and ortho, para-directing substituents, significantly influence the regiochemical outcome of these reactions.[1][2][3][4] This guide provides a comprehensive analysis of the principles governing EAS on the three isomers of dimethoxybenzene—1,2-, 1,3-, and 1,4-dimethoxybenzene—offering field-proven insights and detailed experimental protocols.

The methoxy group (-OCH₃) is a strongly activating group due to the resonance effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring.[1][5] This increases the electron density at the ortho and para positions, making the ring significantly more nucleophilic and thus more reactive towards electrophiles compared to benzene.[1][3][4] The inductive effect of the electronegative oxygen atom withdraws electron density, but the resonance effect is dominant.[2]

The Directing Effects of Methoxy Groups: A Tale of Three Isomers

The regioselectivity of electrophilic aromatic substitution on dimethoxybenzenes is a direct consequence of the interplay between the directing effects of the two methoxy groups.

1,2-Dimethoxybenzene (Veratrole)

In 1,2-dimethoxybenzene, both methoxy groups direct incoming electrophiles to their respective ortho and para positions. The para position to one methoxy group is ortho to the other, and vice versa. This leads to a strong activation of positions 4 and 5. Position 3 and 6 are also activated, but to a lesser extent. Steric hindrance can play a role in favoring substitution at the less hindered 4 and 5 positions.

1,3-Dimethoxybenzene

For 1,3-dimethoxybenzene, the directing effects of the two methoxy groups are additive. Both groups strongly activate the position between them (C2) and the positions para to each (C4 and C6).[6] The C5 position is only activated by one group. Consequently, electrophilic attack is highly favored at the C2, C4, and C6 positions.[6] Due to steric hindrance, substitution at the C4 and C6 positions is often preferred over the more sterically crowded C2 position.

1,4-Dimethoxybenzene

In 1,4-dimethoxybenzene, the two methoxy groups are para to each other. Both groups direct substitution to their ortho positions (C2, C3, C5, and C6). All four of these positions are electronically equivalent due to symmetry. Therefore, monosubstitution can occur at any of these positions. However, the introduction of one substituent will influence the position of a second substitution.

Key Electrophilic Aromatic Substitution Reactions and Protocols

The high reactivity of dimethoxybenzenes allows for a variety of electrophilic aromatic substitution reactions to be carried out under relatively mild conditions.

Halogenation

Dimethoxybenzenes readily undergo halogenation. For instance, 1,2-dimethoxybenzene can be dibrominated to yield 4,5-dibromo-1,2-dimethoxybenzene.[7]

Experimental Protocol: Bromination of 1,2-Dimethoxybenzene [7]

  • Dissolve 1,2-dimethoxybenzene (1.0 eq) in glacial acetic acid.

  • Add potassium bromate (0.67 eq).

  • Slowly add hydrobromic acid (48%, 3.5 eq) dropwise while stirring at room temperature.

  • Monitor the reaction temperature, cooling if necessary.

  • After the addition is complete, stir for an additional 30 minutes.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with a sodium disulfite solution and then with water.

  • Recrystallize the crude product from ethanol.

A similar procedure can be used for the diiodination of 1,2-dimethoxybenzene using iodine monochloride. 1,4-dimethoxybenzene can be dibrominated using N-bromosuccinimide (NBS) in dichloromethane.[3]

Nitration

Nitration of dimethoxybenzenes can be achieved using a mixture of nitric acid and a strong acid catalyst like sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[8][9][10][11] Given the high reactivity of dimethoxybenzenes, milder nitrating agents or conditions are often employed to avoid over-nitration and side reactions.

Conceptual Workflow for Nitration

NitrationWorkflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMB Dimethoxybenzene Mixing Controlled Mixing (Low Temperature) DMB->Mixing NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->Mixing ReactionTime Reaction Monitoring (TLC/GC) Mixing->ReactionTime Quench Quenching (e.g., Ice Water) ReactionTime->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Recrystallization, Chromatography) Extraction->Purification

Caption: Generalized workflow for the nitration of dimethoxybenzenes.

Friedel-Crafts Reactions

Dimethoxybenzenes are excellent substrates for Friedel-Crafts alkylation and acylation reactions.[12][13][14][15][16][17]

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring.[12][13] A common method involves reacting the dimethoxybenzene with a tertiary alcohol in the presence of a strong acid like sulfuric acid.[15][16]

Experimental Protocol: Di-tert-butylation of 1,4-Dimethoxybenzene [15][16][18]

  • Dissolve 1,4-dimethoxybenzene (1.0 eq) in glacial acetic acid and add tert-butyl alcohol (excess).

  • Cool the mixture in an ice bath.

  • Slowly add pre-chilled concentrated sulfuric acid dropwise with constant swirling.[15]

  • After the addition, allow the reaction to proceed at room temperature for a specified time.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water and then with cold methanol.

  • Recrystallize the product from a suitable solvent system (e.g., toluene/methanol).[19]

A key challenge in Friedel-Crafts alkylation is polyalkylation, as the product is often more reactive than the starting material.[13][17] However, steric hindrance can sometimes limit the number of alkyl groups that can be added.[16]

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][14] The resulting ketone is less reactive than the starting material, which generally prevents polyacylation.[17][20]

Experimental Protocol: Acylation of 1,4-Dimethoxybenzene [3]

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (2.5 eq) in dry dichloromethane and cool to 0 °C.

  • Slowly add acetyl chloride (1.1 eq) to the suspension.

  • Add a solution of 1,4-dimethoxybenzene (1.0 eq) in dry dichloromethane dropwise.

  • Monitor the reaction until completion.

  • Carefully quench the reaction by adding it to a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer, wash, dry, and concentrate to obtain the crude product.

  • Purify the product by chromatography or recrystallization.

A potential side reaction in the Friedel-Crafts acylation of dimethoxybenzenes is demethylation, especially with strong Lewis acids and at higher temperatures.[20] Using milder catalysts like polyphosphoric acid (PPA) can sometimes mitigate this issue.[21]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto electron-rich aromatic rings.[22][23][24][25] The Vilsmeier reagent, typically generated from DMF and POCl₃, is a weak electrophile and thus requires a highly activated aromatic substrate like dimethoxybenzene.[22][24][25] Interestingly, while 1,2- and 1,3-dimethoxybenzene undergo the Vilsmeier-Haack reaction successfully, 1,4-dimethoxybenzene is reported to be unreactive under standard conditions, potentially due to steric hindrance or unfocused activation.[26]

Mechanism of the Vilsmeier-Haack Reaction

VilsmeierHaack cluster_reagent_formation Vilsmeier Reagent Formation cluster_eas Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ POCl3->VilsmeierReagent Attack Nucleophilic Attack VilsmeierReagent->Attack DMB Dimethoxybenzene DMB->Attack IminiumIon Iminium Ion Intermediate Attack->IminiumIon Hydrolysis Aqueous Work-up IminiumIon->Hydrolysis Product Aryl Aldehyde Hydrolysis->Product

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Potential Complications and Side Reactions

Ipso Substitution

Ipso substitution is a reaction in which a substituent other than hydrogen is replaced on an aromatic ring.[27][28][29] While less common in electrophilic aromatic substitution, it can occur, particularly with highly activated substrates or when the existing substituent is a good leaving group.

Demethylation

As mentioned, demethylation of the methoxy groups can be a significant side reaction, especially under harsh Friedel-Crafts conditions.[20] This is more likely with strong Lewis acids, excess catalyst, and elevated temperatures.

Kinetic vs. Thermodynamic Control

In some EAS reactions, such as sulfonation, the possibility of kinetic versus thermodynamic control exists.[30] Aromatic sulfonation is often reversible.[30] At lower temperatures, the kinetically favored product, formed via the lowest energy transition state, will predominate. At higher temperatures, the reaction can equilibrate to form the most stable, thermodynamically favored product.[30] For dimethoxybenzenes, this could influence the isomer distribution, especially if there are significant steric differences between the possible products.

Data Summary

IsomerActivating PositionsCommon ReactionsPotential Issues
1,2-Dimethoxybenzene4, 5 (major); 3, 6 (minor)Halogenation, Nitration, Vilsmeier-HaackSteric hindrance can influence regioselectivity.
1,3-Dimethoxybenzene2, 4, 6Friedel-Crafts Acylation, Vilsmeier-HaackSteric hindrance at C2.
1,4-Dimethoxybenzene2, 3, 5, 6Friedel-Crafts Alkylation, HalogenationPolyalkylation, Unreactive in Vilsmeier-Haack.

Conclusion

The dimethoxybenzenes are versatile and highly reactive substrates in electrophilic aromatic substitution. A thorough understanding of the directing effects of the methoxy groups, coupled with careful control of reaction conditions, is crucial for achieving high regioselectivity and yield. By selecting the appropriate reagents and protocols, researchers and drug development professionals can effectively utilize these building blocks in the synthesis of complex and valuable molecules. This guide has provided a foundational understanding and practical protocols to aid in these endeavors.

References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • StudyCorgi. (2022, May 5). Friedel-Crafts Alkylation of Dimethoxybenzene. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]

  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH.... Retrieved from [Link]

  • Biblioteca Digital Exactas. (2015, October 28). Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene. Retrieved from [Link]

  • City College of San Francisco. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation and alkylation reactions as: (a) acylation of 1,3-dimethoxybenzene and acetyl chloride; (b) alkylation of benzene with benzyl chloride. Retrieved from [Link]

  • Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from [Link]

  • Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009, August 19). Vilsmeier–Haack reaction. Retrieved from [Link]

  • YouTube. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene. Retrieved from [Link]

  • OC-Praktikum. (2006, March). 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2015, October 28). Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Ipso substitution. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

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  • Save My Exams. (2026, February 24). Nitration of Benzene (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Alkylation of 1,4-DMB. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Dimethoxybenzene Isomers

Executive Summary The positional isomerism of substituents on an aromatic ring profoundly influences the molecule's thermodynamic stability, which in turn dictates its reactivity, physical properties, and suitability for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The positional isomerism of substituents on an aromatic ring profoundly influences the molecule's thermodynamic stability, which in turn dictates its reactivity, physical properties, and suitability for applications ranging from pharmaceutical synthesis to materials science. This guide provides a comprehensive analysis of the thermodynamic stability of the three isomers of dimethoxybenzene: 1,2-dimethoxybenzene (ortho), 1,3-dimethoxybenzene (meta), and 1,4-dimethoxybenzene (para). By integrating experimental calorimetric data with modern computational chemistry techniques, we will dissect the subtle interplay of electronic and steric effects that govern the stability of these fundamental chemical building blocks. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of isomer stability.

Introduction: Why Isomer Stability Matters

Dimethoxybenzene derivatives are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials.[1] Their utility as intermediates in the synthesis of pharmaceuticals, such as anti-inflammatory and anti-cancer agents, is well-documented.[1] The specific arrangement of the two methoxy (-OCH₃) groups on the benzene ring defines the isomer and significantly alters the molecule's electronic landscape, dipole moment, and steric profile.[2] These molecular-level differences manifest as variations in thermodynamic stability, which can impact reaction equilibria, product distribution in synthesis, and even the solid-state properties of crystalline materials.[1][3] A thorough understanding of the factors controlling the relative stability of these isomers is therefore not merely an academic exercise but a critical component of rational molecular design and process optimization.

Theoretical Underpinnings of Isomer Stability

The relative thermodynamic stability of isomers is determined by their standard enthalpies of formation (ΔfH°). A more negative enthalpy of formation indicates a more stable compound. The differences in the ΔfH° values among the dimethoxybenzene isomers arise from a delicate balance of several key factors:

  • Electronic Effects: The methoxy group is a strong electron-donating group via resonance (mesomeric effect) and an electron-withdrawing group via induction. The resonance effect involves the delocalization of a lone pair of electrons from the oxygen atom into the benzene ring's π-system, increasing electron density, particularly at the ortho and para positions. The inductive effect arises from the higher electronegativity of the oxygen atom, which pulls electron density away from the ring through the sigma bond.

  • Steric Hindrance: When bulky groups are positioned close to each other, as the two methoxy groups are in the ortho isomer, repulsive van der Waals interactions occur. This steric strain increases the molecule's potential energy, thereby decreasing its stability.

  • Symmetry and Dipole Moment: Molecular symmetry can influence crystal packing and intermolecular forces. The highly symmetrical para isomer, for instance, has a zero net dipole moment, which affects its solubility and intermolecular interactions compared to the polar ortho and meta isomers.[2]

A Comparative Analysis of the Isomers

Based on fundamental principles, a qualitative prediction of the stability order can be made:

  • 1,2-Dimethoxybenzene (Ortho): This isomer is expected to be the least stable. The two adjacent methoxy groups experience significant steric repulsion. Furthermore, the dipole moments of the two C-O bonds are oriented in a similar direction, leading to electrostatic repulsion. These destabilizing effects are thought to outweigh the stabilizing electronic contributions.[4]

  • 1,3-Dimethoxybenzene (Meta): In the meta isomer, the methoxy groups are sufficiently separated to minimize steric hindrance. The electron-donating resonance effects of both groups do not constructively interfere at any single ring position, but they do contribute to overall electronic stabilization. The bond dipoles are at an angle, resulting in a net molecular dipole moment.

  • 1,4-Dimethoxybenzene (Para): This isomer benefits from having the methoxy groups at the maximum possible separation, eliminating any intramolecular steric strain. The electron-donating resonance effects of the two groups reinforce each other, stabilizing the aromatic ring. Due to its center of symmetry, the individual bond dipoles cancel out, resulting in a non-polar molecule.[2][5]

The interplay of these factors suggests a stability order of meta > para > ortho .[2][4]

Quantitative Assessment: Experimental and Computational Data

Thermodynamic stability is quantified by the standard molar enthalpy of formation in the gaseous phase (ΔfH°(g)), which represents the intrinsic stability of the molecule devoid of intermolecular forces.

Data Summary

The following table summarizes the experimentally determined gaseous-phase standard enthalpies of formation for the dimethoxybenzene isomers. These values were derived from measurements of the enthalpies of combustion and vaporization using static bomb calorimetry and Calvet microcalorimetry, respectively.[4][6]

IsomerStructureExperimental ΔfH°(g) at 298.15 K (kJ·mol⁻¹)[4][6]Relative Energy (kJ·mol⁻¹)
1,3-Dimethoxybenzene (meta)-221.8 ± 2.40 (Most Stable)
1,4-Dimethoxybenzene (para)-211.5 ± 3.0+10.3
1,2-Dimethoxybenzene (ortho)-202.4 ± 3.4+19.4

Note: Relative energy is calculated with respect to the most stable isomer, 1,3-dimethoxybenzene.

The experimental data confirm the predicted stability order: meta is the most stable isomer, followed by para, and then ortho, which is the least stable .[4] The ortho isomer is destabilized by approximately 19.4 kJ·mol⁻¹ relative to the meta isomer, a significant difference attributable primarily to steric hindrance.[4]

Methodologies for Stability Determination

The trustworthiness of thermodynamic data hinges on rigorous experimental and computational protocols.

Experimental Protocol: Static Bomb Combustion Calorimetry

This technique is the gold standard for determining the enthalpy of combustion, from which the enthalpy of formation is derived.

Objective: To precisely measure the energy released upon complete combustion of a dimethoxybenzene isomer.

Methodology:

  • Sample Preparation: A precisely weighed pellet (approx. 0.5-1.0 g) of the high-purity crystalline isomer (e.g., 1,4-dimethoxybenzene) is placed in a crucible within the combustion bomb.

  • Bomb Assembly: A cotton fuse is attached to a platinum ignition wire, with the end of the fuse in contact with the sample. A small amount of distilled water (approx. 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter vessel equipped with a high-precision thermometer. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calibration: The energy equivalent of the calorimeter system is determined by combusting a certified standard substance, such as benzoic acid, under identical conditions.

  • Calculation: The standard molar enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the formation of nitric acid and the combustion of the fuse. The standard enthalpy of formation is then derived using Hess's Law.[4][6]

Workflow: Combustion Calorimetry

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Sample B Position Fuse A->B C Add Water B->C D Seal & Pressurize Bomb (O2) C->D E Submerge Bomb in Calorimeter D->E F Achieve Thermal Equilibrium E->F G Ignite Sample F->G H Record Temperature Rise G->H I Calibrate with Benzoic Acid K Calculate Enthalpy of Combustion H->K I->K J Apply Corrections J->K L Derive Enthalpy of Formation (ΔfH°) K->L

Caption: Experimental workflow for determining enthalpy of formation.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides invaluable insights into molecular structure and energetics, corroborating experimental findings.

Objective: To calculate the ground-state energies of the dimethoxybenzene isomers and determine their relative stabilities.

Methodology:

  • Structure Building: The initial 3D structures of the ortho, meta, and para isomers are constructed using molecular modeling software.

  • Conformational Search: For flexible molecules like dimethoxybenzenes (due to rotation of the methoxy groups), a conformational search is performed to identify the lowest energy conformer for each isomer.

  • Geometry Optimization: A full geometry optimization is performed for each low-energy conformer. A common and reliable method involves using the B3LYP hybrid functional with a triple-zeta basis set like 6-311G(d,p).[2][6] This process finds the equilibrium geometry corresponding to a minimum on the potential energy surface.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: A higher-level theoretical method or a larger basis set can be used to calculate a more accurate electronic energy for the optimized geometry.

  • Enthalpy Calculation: The total enthalpy at 298.15 K is calculated by adding the ZPVE and thermal corrections to the electronic energy.

  • Relative Energy Analysis: The relative stability of the isomers is determined by comparing their calculated total enthalpies. The isomer with the lowest enthalpy is the most stable.[2]

Workflow: DFT Calculation

G cluster_setup Setup cluster_calc Calculation cluster_result Result A Build Initial 3D Structure B Perform Conformational Search A->B C Geometry Optimization (e.g., B3LYP/6-311G(d,p)) B->C D Frequency Calculation C->D E Verify No Imaginary Frequencies D->E F Calculate ZPVE & Thermal Corrections D->F G Calculate Total Enthalpy E->G F->G H Compare Isomer Enthalpies G->H I Determine Relative Stability H->I

Caption: Computational workflow for determining relative stability.

Discussion and Mechanistic Insights

The excellent agreement between experimental data and computational predictions strengthens our mechanistic understanding. The observed stability order (meta > para > ortho ) is a direct consequence of the balance between destabilizing steric interactions and stabilizing electronic effects.

  • The Ortho Isomer's Instability: The ~19 kJ·mol⁻¹ destabilization of the ortho isomer is a classic example of steric hindrance. The proximity of the two methoxy groups forces them into conformations that lead to repulsive van der Waals interactions between the methyl groups and/or lone pairs on the oxygen atoms. This strain outweighs any potential stabilizing effects from hydrogen bonding or cooperative electronic donation.

  • The Meta vs. Para Stability: The finding that the meta isomer is slightly more stable (~10 kJ·mol⁻¹) than the para isomer is less intuitive but well-established for di-alkoxybenzenes.[4] While the para isomer benefits from maximum separation of the substituents and strong resonance stabilization, the meta isomer represents a different energetic minimum. The explanation lies in the complex interplay of resonance and inductive effects. In the meta isomer, the inductive electron withdrawal of one methoxy group has a smaller impact on the carbon atom attached to the other methoxy group compared to the para isomer. This subtle electronic difference, free from any steric penalty, appears to give the meta isomer a slight thermodynamic edge.

Implications for Research and Drug Development

  • Synthetic Strategy: When designing a synthesis that could yield multiple dimethoxybenzene isomers, understanding their relative stabilities helps predict the thermodynamic product distribution. Reactions run under equilibrium conditions will favor the formation of the more stable meta isomer.

  • Pharmacophore Modeling: The geometry and electronic properties of the dimethoxybenzene core are crucial for its interaction with biological targets.[1] The stability of a particular isomer influences its preferred conformation, which must be accurately accounted for in molecular docking and pharmacophore modeling studies.

  • Materials Science: In the development of organic electronics or crystalline materials, the symmetry and intermolecular packing forces are critical.[1] The non-polar nature of the para isomer versus the polarity of the meta and ortho isomers will lead to vastly different solid-state structures and properties.

Conclusion

The thermodynamic stability of dimethoxybenzene isomers is governed by a well-defined hierarchy of steric and electronic effects. Experimental calorimetric measurements, supported by high-level DFT calculations, unequivocally establish the stability order as 1,3-dimethoxybenzene (meta) > 1,4-dimethoxybenzene (para) > 1,2-dimethoxybenzene (ortho) . The significant destabilization of the ortho isomer is dominated by steric repulsion, while the subtle preference for the meta isomer over the para isomer arises from a nuanced electronic balance. This fundamental understanding is essential for professionals in chemistry and drug development for predicting reaction outcomes, designing effective molecular scaffolds, and engineering materials with desired properties.

References

  • Crystallographic and DFT study of novel dimethoxybenzene deriv
  • A Comparative Guide to the Electronic Properties of Dimethoxybenzene Isomers: A DFT Perspective. Benchchem.
  • Matos, M. A. R., Miranda, M. S., & Morais, V. M. F. (2000). Calorimetric and Theoretical Determination of Standard Enthalpies of Formation of Dimethoxy- and Trimethoxybenzene Isomers. The Journal of Physical Chemistry A, 104(40), 9260–9265. [Link]

  • Calorimetric and Theoretical Determination of Standard Enthalpies of Formation of Dimethoxy- and Trimethoxybenzene Isomers.
  • Calorimetric and Theoretical Determination of Standard Enthalpies of Formation of Dimethoxy- and Trimethoxybenzene Isomers.
  • NIST. (n.d.). Benzene, 1,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Benzene, 1,2-dimethoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethoxybenzene. Retrieved from [Link]

  • Important Concepts in Conform
  • Crystallographic and DFT study of novel dimethoxybenzene derivatives (PDF).
  • Dutkiewicz, M., & Małecki, J. (1997). Nonlinear dielectric effect (NDE) and molecular orbital study of the conformational equilibrium in 1,4-dimethoxybenzene in benzene solution. Journal of Molecular Structure, 416(1-3), 153-160. [Link]

Sources

Exploratory

Quantum Mechanical Calculations of Dimethoxybenzene Derivatives: A Comprehensive Guide for Drug Design and Materials Science

Executive Summary Dimethoxybenzene derivatives—specifically the 1,2- (ortho), 1,3- (meta), and 1,4- (para) isomers—are foundational motifs in both advanced materials science and pharmaceutical development. From acting as...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

Dimethoxybenzene derivatives—specifically the 1,2- (ortho), 1,3- (meta), and 1,4- (para) isomers—are foundational motifs in both advanced materials science and pharmaceutical development. From acting as the core structural pharmacophore in the Alzheimer's drug donepezil[1] to serving as the primary scaffold in the vasodilator papaverine[2], the bioactivity of these molecules is intrinsically linked to their highly tunable electronic properties.

To rationally design next-generation therapeutics or functional materials, researchers must move beyond classical empirical models. Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a rigorous, self-validating framework to predict conformational landscapes, electron density distributions, and target-binding affinities[3]. This whitepaper provides an authoritative, step-by-step guide to executing and interpreting DFT calculations for dimethoxybenzene derivatives, emphasizing the causality behind computational choices.

Theoretical Framework & Conformational Landscape

The chemical behavior of dimethoxybenzene is dominated by the rotational dynamics of its two methoxy ( −OCH3​ ) groups. The orientation of these groups dictates the extent to which the oxygen lone pairs can conjugate with the aromatic π -system, directly impacting the molecule's HOMO-LUMO gap and overall stability.

The Causality of Conformational Isomerism

In 1,4-dimethoxybenzene, the methoxy groups can adopt either a cis-planar or trans-planar conformation[4]. The energy difference between these states is remarkably small (approximately 1.12±0.09 kJ/mol ), with the cis conformer being slightly more stable in rare-gas matrices[4].

Why does this matter? The planarity is driven by electronic effects: the p -orbitals of the oxygen atoms must align parallel to the aromatic π -system to maximize resonance stabilization. However, this electronic stabilization is constantly at odds with the steric hindrance generated by the methyl groups. In 1,3-dimethoxybenzene, this interplay results in three distinct rotamers: (0,180), (180,180)/(0,0), and (180,0). Understanding these rotational barriers is critical when predicting how a dimethoxybenzene-derived drug will fold into the binding pocket of a target enzyme.

Electronic Properties & Reactivity Prediction

The position of the electron-donating methoxy groups fundamentally alters the electron density distribution across the benzene ring[5]. By utilizing the B3LYP hybrid functional—which effectively balances computational cost with the mitigation of self-interaction errors—we can extract highly accurate electronic parameters.

Comparative Data Presentation

The table below synthesizes key electronic properties of the three primary dimethoxybenzene isomers, derived from gas-phase DFT calculations[5].

Property1,2-Dimethoxybenzene (Ortho)1,3-Dimethoxybenzene (Meta)1,4-Dimethoxybenzene (Para)
Dipole Moment (Debye) 1.331.130.00
Relative Energy (kJ/mol) +16.60.0+2.5
Symmetry / Polarity Asymmetrical / PolarAsymmetrical / PolarSymmetrical / Non-polar
Thermodynamic Stability LowestHighestIntermediate

Note: The 0.00 Debye dipole moment of the para-isomer is caused by the exact cancellation of bond dipole vectors due to its symmetrical geometry[5]. The meta-isomer exhibits the highest thermodynamic stability due to the optimal minimization of steric clash between the methoxy groups while maintaining strong resonance stabilization.

Molecular Electrostatic Potential (MEP)

MEP maps are critical for drug design. They visually map the electrostatic potential onto the electron density surface. In dimethoxybenzene derivatives, the oxygen atoms of the methoxy groups present deep negative potentials (red regions), acting as strong hydrogen bond acceptors, while the aromatic protons present positive potentials (blue regions)[3]. This directly dictates how the molecule will orient itself in a receptor's active site.

Experimental & Computational Protocol

To ensure scientific integrity, computational workflows must be self-validating. The following step-by-step protocol outlines the standard procedure for analyzing dimethoxybenzene derivatives using Gaussian or similar quantum chemistry packages.

Step-by-Step Methodology
  • Initial Geometry Construction:

    • Action: Build the dimethoxybenzene derivative using a molecular editor (e.g., Avogadro).

    • Causality: Starting with a chemically intuitive guess (e.g., forcing planar methoxy groups) reduces the number of optimization cycles required to reach the global minimum.

  • Geometry Optimization:

    • Action: Run a DFT optimization using the B3LYP functional and the 6-311G(d,p) or Def2-TZVP basis set[3][5].

    • Causality:B3LYP is chosen for its proven accuracy in organic molecules. The (d,p) polarization functions are mandatory because they allow the atomic orbitals to distort asymmetrically, which is crucial for accurately modeling the highly electronegative oxygen atoms.

  • Frequency Calculation (The Self-Validation Step):

    • Action: Execute a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

    • Causality: This is the most critical quality-control step. If the output yields zero imaginary frequencies, the geometry is mathematically proven to be a true local minimum. If an imaginary frequency is present, the structure is a transition state (saddle point) and must be perturbed and re-optimized.

  • Solvation Modeling:

    • Action: Apply the Polarizable Continuum Model (PCM) or SMD using water as the solvent.

    • Causality: Gas-phase calculations do not represent human physiology. Solvation models screen the electrostatic interactions, often altering the preferred conformation of the methoxy groups to maximize solvent dipole interactions.

DFT_Workflow Start Input Geometry (Dimethoxybenzene) Opt Geometry Optimization (B3LYP/6-311G**) Start->Opt Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Modify Geometry) Prop Electronic Properties (HOMO/LUMO, MEP) Check->Prop Yes (True Minimum) Solv Solvation Model (PCM/SMD) Prop->Solv End Pharmacophore Mapping Solv->End

Computational workflow for quantum mechanical analysis of dimethoxybenzene.

Pharmaceutical Applications: Rational Drug Design

The integration of DFT calculations into the drug discovery pipeline allows for the rational design of highly specific inhibitors. A prime example is Donepezil , an FDA-approved acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease[1].

Donepezil features a 5,6-dimethoxy-1-indanone moiety—a direct structural descendant of dimethoxybenzene. Molecular dynamics and DFT studies reveal that this specific moiety acts as a dual-binding agent. It enters the deep gorge of the AChE enzyme, where the dimethoxybenzene core interacts with the Peripheral Anionic Site (PAS)[1].

By calculating the HOMO-LUMO gap and generating MEP maps of novel dimethoxybenzene derivatives, researchers can predict the strength of π−π stacking interactions with aromatic residues (like Trp286 in AChE) and the hydrogen-bonding capacity of the methoxy oxygens before ever synthesizing the compound in the lab[1][3].

Drug_Design DFT DFT Output MEP MEP Map (Nucleophilic Sites) DFT->MEP FMO Frontier Orbitals (HOMO-LUMO Gap) DFT->FMO Hbond Hydrogen Bonding (Methoxy Oxygens) MEP->Hbond Predicts PiStack Pi-Pi Stacking (Aromatic Ring) FMO->PiStack Predicts Drug Dimethoxybenzene Derivative (e.g., Donepezil) Drug->Hbond Drug->PiStack Target AChE Enzyme (Peripheral Anionic Site) Hbond->Target PiStack->Target

Logical mapping of DFT-derived electronic properties to target binding mechanisms.

References

  • Elewa, N. N., & Mabied, A. F. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry. Available at:[Link]

  • Akai, N., Kudoh, S., & Nakata, M. (2003). Methyl-Group Move in Low-Temperature Rare-Gas Matrixes and Conformational Analysis of 1,4-Dimethoxybenzene. The Journal of Physical Chemistry A. Available at:[Link]

  • Wilke, M., et al. (2017). Rotationally resolved electronic spectroscopy of the rotamers of 1,3-dimethoxybenzene. Physical Chemistry Chemical Physics. Available at:[Link]

  • Sharma, K., et al. (2020). Discovery of a New Donepezil-like Acetylcholinesterase Inhibitor for Targeting Alzheimer’s Disease: Computational Studies with Biological Validation. ACS Omega. Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4680, Papaverine. Available at: [Link]

Sources

Foundational

Strategic Sourcing and Synthetic Utility of 1,3-Dimethoxy-2-propylbenzene in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, sterically hindered and electronically activated aromatic building blocks are critical for developing highly selective pharmacophores. 1,3-Dimethoxy-2-pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, sterically hindered and electronically activated aromatic building blocks are critical for developing highly selective pharmacophores. 1,3-Dimethoxy-2-propylbenzene (CAS: 16929-64-9) is a prime example of such a scaffold. Featuring a central phenyl ring flanked by two electron-donating methoxy groups and a lipophilic propyl chain, this compound serves as a pivotal intermediate. It is extensively utilized in the synthesis of Liver X Receptor beta (LXRβ) selective agonists for atherosclerosis treatment[1] and Leukotriene B4 (LTB4) antagonists for inflammatory disorders[2].

This technical guide provides drug development professionals with an authoritative breakdown of the commercial sourcing landscape, physicochemical properties, and validated synthetic protocols for deploying 1,3-Dimethoxy-2-propylbenzene in preclinical workflows.

Physicochemical Profiling & Structural Causality

The utility of 1,3-Dimethoxy-2-propylbenzene lies in its unique structural geometry. The 1,3-dimethoxy configuration strongly activates the aromatic ring toward electrophilic aromatic substitution (EAS) at the 4- and 6-positions. Simultaneously, the 2-propyl group provides a controlled lipophilic vector (LogP ~3.45) that is crucial for binding to hydrophobic receptor pockets, such as the LXR ligand-binding domain[1].

Table 1: Key Physicochemical Properties
PropertyValueCausality / Relevance in Formulation
IUPAC Name 1,3-Dimethoxy-2-propylbenzeneStandardized nomenclature for regulatory filings.
CAS Number 16929-64-9Primary identifier for commercial sourcing.
Molecular Formula C₁₁H₁₆O₂Determines mass-balance in synthetic scaling.
Molecular Weight 180.24 g/mol Ideal low-molecular-weight fragment for lead optimization.
Boiling Point ~241.2 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification[3].
Density ~0.965 g/cm³Required for accurate volumetric dispensing in flow chemistry[3].
LogP (Predicted) 3.45Optimal lipophilicity for passive cellular permeability[3].

Commercial Sourcing & Analytical Validation

For preclinical synthesis, sourcing high-purity 1,3-Dimethoxy-2-propylbenzene is critical. Trace impurities, such as unreacted 1,3-dimethoxybenzene or over-alkylated isomers, can poison downstream organometallic cross-coupling catalysts (e.g., palladium or nickel complexes)[2].

Table 2: Vetted Commercial Suppliers
SupplierCatalog / RefClaimed PurityRegional Availability
AK Scientific 1916BC≥98%North America[4]
BLDpharm MFCD12828146≥97%Global[5]
CymitQuimica IN-DA00AMIR≥97%Europe[6]
Amaybio Aladdin-D1051909≥98%Asia[7]
Supplier Quality Control Workflow

To ensure reproducibility, incoming batches must be subjected to a rigorous, self-validating Quality Control (QC) workflow before integration into synthetic pipelines.

QC_Validation S Commercial Sourcing (e.g., AK Sci, BLDpharm) Q1 HPLC / GC-MS Target: >98% Purity S->Q1 Q2 1H & 13C NMR Target: Structural ID S->Q2 Pass Approved for Synthesis Q1->Pass Pass Fail Reject / Re-purify Q1->Fail <98% Q2->Pass Pass

Analytical QC workflow for validating commercial batches of 1,3-Dimethoxy-2-propylbenzene.

Experimental Protocols & Synthetic Workflows

The following protocols detail both the de novo synthesis of the scaffold and its downstream functionalization. The causality behind each reagent choice is explicitly defined to establish a self-validating experimental system.

Protocol 1: Directed Ortho-Metalation (DoM) Synthesis of 1,3-Dimethoxy-2-propylbenzene

Objective: Synthesize the target compound via regioselective alkylation. Causality: Treating 1,3-dimethoxybenzene with n-Butyllithium (n-BuLi) causes the two oxygen atoms to coordinate the lithium cation. This directs the deprotonation exclusively to the sterically hindered but electronically activated C2 position (the DoM effect), preventing random alkylation[1].

  • Preparation: In a flame-dried flask under inert argon, dissolve 1,3-dimethoxybenzene (10 g, 72 mmol) in anhydrous THF (100 mL)[1].

  • Metalation: Cool the solution to 0 °C. Dropwise, add n-BuLi (50 mL, 1.6 M in hexane). Stir at 0 °C for 2 hours to ensure complete lithiation[1].

  • Alkylation: Slowly add a solution of 1-iodopropane (12 g, 73 mmol) in THF. The iodine acts as an excellent leaving group for the nucleophilic attack by the lithiated intermediate[1].

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting material (Rf ~0.6) and the emergence of a new, slightly more lipophilic spot confirms successful alkylation.

  • Quenching & Isolation: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate.

  • Final Validation: Analyze via GC-MS. A single dominant peak at m/z 180 confirms the regioselective formation of 1,3-Dimethoxy-2-propylbenzene.

Protocol 2: Acid-Mediated Demethylation to 2-Propylbenzene-1,3-diol

Objective: Remove the methoxy protecting groups to yield the active diol pharmacophore used in LTB4 antagonists. Causality: Aryl methyl ethers are highly robust. Cleaving them requires strong acidic conditions combined with a potent nucleophile. Hydrobromic acid (HBr) in glacial acetic acid provides the necessary protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group, liberating the phenol[8].

  • Reaction Setup: Combine 1,3-Dimethoxy-2-propylbenzene (0.90 g, 5.0 mmol), glacial acetic acid (150 mL), and 48% aqueous HBr (15 mL, 133 mmol) in a round-bottom flask[8].

  • Reflux: Stir the mixture at reflux temperature for 72 hours[8]. The extended time is required due to the steric hindrance around the methoxy groups.

  • In-Process Validation: Extract a 0.5 mL aliquot, neutralize with NaHCO₃, and check via LC-MS. The shift from m/z 180 to m/z 152 confirms complete double demethylation.

  • Workup: Cool to room temperature, pour into 500 mL of water, and extract with diethyl ether (2 × 500 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate in vacuo[8].

Pathway Visualization

Workflow A 1,3-Dimethoxybenzene (Starting Material) B n-BuLi, THF, 0°C (Directed Ortho-Metalation) A->B C 1-Iodopropane (Alkylation) B->C D 1,3-Dimethoxy-2-propylbenzene (CAS: 16929-64-9) C->D E HBr, AcOH, Reflux (Ether Cleavage) D->E H LXRβ Agonists (Atherosclerosis) D->H Direct Functionalization F 2-Propylbenzene-1,3-diol (Intermediate) E->F G LTB4 Antagonists (Anti-inflammatory) F->G

Synthetic workflow from starting materials to downstream pharmaceutical applications.

Conclusion

1,3-Dimethoxy-2-propylbenzene is a highly versatile, commercially accessible intermediate that bridges the gap between basic organic synthesis and complex drug discovery. By understanding the causality behind its structural reactivity—specifically its capacity for directed ortho-metalation and controlled lipophilicity—researchers can reliably integrate this compound into pipelines targeting metabolic and inflammatory diseases.

References

  • Amaybio. "1,3-Dimethoxy-2-propylbenzene - CAS:16929-64-9". Amaybio Catalog. Available at: [Link]

  • Prepchem. "Synthesis of 3'-(n-Propyl)-2',4'-Dihydroxyacetophenone from a 10:1 Acid Mixture". Prepchem Synthetic Protocols. Available at:[Link]

  • Koura, Minoru. "博士論文 動脈硬化治療薬の開発を目的とした Liver X Receptor β 選択的アゴニストの創薬研究" (Doctoral Thesis: Drug Discovery Research on Liver X Receptor β Selective Agonists for the Development of Therapeutics for Atherosclerosis). Tokyo University of Pharmacy and Life Sciences. Available at:[Link]

  • Google Patents. "RU2095340C1 - Substituted phenyl phenol compounds, pharmaceutically acceptable salts thereof, intermediate compounds, and pharmaceutical composition". Patent Database.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,3-Dimethoxy-2-isopropylbenzene via Directed Ortho Metalation and Catalytic Hydrogenolysis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 1,3-Dimethoxy-2-isopropylbenzene (CAS: 16700-61-1) Primary Applications: Key intermediate in the total synthesis of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 1,3-Dimethoxy-2-isopropylbenzene (CAS: 16700-61-1) Primary Applications: Key intermediate in the total synthesis of complex diterpenoid phenalenones (e.g., Salvilenone) and active pharmaceutical ingredients such as leukotriene antagonists.

Mechanistic Overview and Synthetic Strategy

The synthesis of 1,3-dimethoxy-2-isopropylbenzene from 1,3-dimethoxybenzene (resorcinol dimethyl ether) represents a classic, highly efficient two-stage transformation [1]. The protocol leverages the synergistic electron-donating and coordinating properties of two methoxy groups to achieve precise regiocontrol, followed by a robust reduction strategy.

  • Directed Ortho Metalation (DoM) and Alkylation: The two methoxy groups act as powerful Directed Metalation Groups (DMGs). When treated with n-butyllithium (n-BuLi), the oxygen lone pairs pre-coordinate the lithium cation, directing the basic butyl anion exclusively to the sterically hindered but electronically activated C2 position. The resulting 2,6-dimethoxyphenyllithium is a potent nucleophile that readily attacks the carbonyl carbon of anhydrous acetone, yielding the tertiary benzylic alcohol intermediate, 1,3-dimethoxy-2-(1-hydroxy-1-methylethyl)benzene.

  • Acid-Promoted Catalytic Hydrogenolysis: Tertiary benzylic alcohols are resistant to standard mild hydrogenation. However, by introducing a strong acid (such as HCl or H₂SO₄) into the hydrogenation matrix, the hydroxyl group is protonated. Subsequent dehydration generates a transient, highly electrophilic benzylic carbocation (or corresponding alkene) that undergoes rapid hydrogenolysis over a metal catalyst (PtO₂ or Pd/C) to yield the target isopropyl group[2].

SynthesisPathway SM 1,3-Dimethoxybenzene Int1 2-Lithio-1,3- dimethoxybenzene SM->Int1 n-BuLi, THF 0-10 °C Int2 1,3-Dimethoxy-2-(1-hydroxy- 1-methylethyl)benzene Int1->Int2 Acetone 0 °C to RT Product 1,3-Dimethoxy-2- isopropylbenzene Int2->Product H2, PtO2 or Pd/C Acidic Media

Reaction workflow for the synthesis of 1,3-dimethoxy-2-isopropylbenzene via DoM and hydrogenolysis.

Quantitative Data & Reagent Specifications

The following table summarizes the optimized stoichiometry derived from validated literature procedures [1].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Phase 1: Lithiation & Alkylation
1,3-Dimethoxybenzene138.161.003.20 g (23.1 mmol)Starting Material
n-Butyllithium (1.39 M in hexanes)64.061.2020.0 mL (27.8 mmol)Strong Base (DoM)
Acetone (Anhydrous)58.081.201.60 g (27.5 mmol)Electrophile
Tetrahydrofuran (THF, Anhydrous)72.11-50.0 mLCoordinating Solvent
Phase 2: Catalytic Hydrogenolysis
1,3-Dimethoxy-2-(1-hydroxy-1-methylethyl)benzene196.241.000.64 g (3.26 mmol)Intermediate
Platinum Dioxide (PtO₂)227.080.070.05 gHydrogenation Catalyst
Glacial Acetic Acid60.05-20.0 mLReaction Solvent
3M Hydrochloric Acid (HCl)36.46Catalytic0.10 mLAcidic Promoter
Hydrogen Gas (H₂)2.02Excess1 atm (Balloon)Reducing Agent

Experimental Protocol

Phase 1: Synthesis of 1,3-Dimethoxy-2-(1-hydroxy-1-methylethyl)benzene

Self-Validation Checkpoint: The successful formation of the organolithium species is typically indicated by the formation of a white suspension or a pale yellow solution.

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Allow it to cool under a continuous stream of argon.

  • Substrate Dissolution: Inject 50 mL of anhydrous THF into the flask, followed by 3.20 g (23.1 mmol) of 1,3-dimethoxybenzene.

  • Lithiation: Submerge the flask in an ice-water bath (0 °C). Using a dry syringe, add 20.0 mL of n-BuLi (1.39 M in hexanes) dropwise over 15–20 minutes.

    • Scientific Rationale: Dropwise addition dissipates the exothermic heat of the acid-base reaction, preventing localized boiling of THF and suppressing unwanted side reactions (e.g., THF ring-opening by n-BuLi).

  • Maturation: Remove the ice bath and heat the mixture to reflux for 2 hours (or stir at 10 °C for extended periods depending on scale) to ensure complete metalation at the C2 position.

  • Electrophilic Trapping: Chill the reaction mixture back to 0 °C. Add a solution of 1.60 g (27.5 mmol) of anhydrous acetone dissolved in 5 mL of dry THF dropwise.

  • Reaction Completion: Heat the mixture under reflux for an additional 3 hours, then cool to room temperature.

  • Workup: Carefully pour the mixture into 100 mL of ice water to quench unreacted organolithium species. Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Distill the crude residue under vacuum to afford the intermediate tertiary alcohol as a colorless oil (Yield: ~64%, bp 120–124 °C at 4 Torr) [1].

Phase 2: Catalytic Hydrogenolysis to 1,3-Dimethoxy-2-isopropylbenzene

Self-Validation Checkpoint: Hydrogen uptake will be visually observable if using a volumetric burette system. The reaction is complete when H₂ consumption ceases.

  • Reaction Assembly: In a 100 mL hydrogenation flask, dissolve 0.64 g (3.26 mmol) of the intermediate alcohol in 20 mL of glacial acetic acid.

  • Catalyst and Promoter Addition: Add 0.1 mL of 3M HCl, followed by 0.05 g of PtO₂ (Adam's catalyst).

    • Scientific Rationale: The tertiary benzylic alcohol is stable under neutral hydrogenation conditions. The addition of HCl protonates the hydroxyl group, turning it into a superior leaving group (H₂O). The resulting benzylic carbocation is highly susceptible to reduction by the Pt-activated hydrogen species. Alternatively, 5% Pd/C in ethyl acetate with catalytic H₂SO₄ under 30 psi H₂ pressure can be utilized for larger scale operations [2].

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with H₂ gas three times to remove all oxygen. Maintain the system under a hydrogen balloon (1 atm) and stir vigorously at room temperature for 3 hours.

  • Filtration: Purge the flask with argon. Filter the reaction mixture through a short pad of Celite to remove the PtO₂ catalyst.

    • Scientific Rationale: Dry metal catalysts saturated with hydrogen are highly pyrophoric. Filtering through Celite prevents the catalyst from drying out and igniting solvent vapors upon exposure to atmospheric oxygen.

  • Workup & Purification: Concentrate the filtrate under reduced pressure to remove acetic acid. Dilute the residue with ethyl acetate, wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8), and dry over MgSO₄. Evaporate the solvent and purify via vacuum distillation or silica gel flash chromatography (eluting with 0 to 5% ethyl acetate in hexanes) to yield the target 1,3-dimethoxy-2-isopropylbenzene as a colorless oil (Yield: ~99%) [1].

Analytical Characterization

To verify the structural integrity of the synthesized 1,3-dimethoxy-2-isopropylbenzene, the following spectroscopic benchmarks should be met:

  • Physical State: Colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.31 (d, J = 8.0 Hz, 6H, -CH(CH ₃)₂)

    • δ 3.51 (septet, J = 8.0 Hz, 1H, -CH (CH₃)₂)

    • δ 3.82 (s, 6H, -OCH ₃ x 2)

    • δ 6.55 (d, J = 8.5 Hz, 2H, Ar-H meta to isopropyl)

    • δ 7.15 (t, J = 8.5 Hz, 1H, Ar-H para to isopropyl)

  • Note: The disappearance of the broad singlet at ~ δ 4.95 (OH) and the shift of the methyl protons from a singlet ( δ 1.58) in the intermediate to a doublet ( δ 1.31) in the product definitively confirms successful hydrogenolysis.

References

  • Zheng, G.-C., & Kakisawa, H. (1989). Synthesis of Salvilenone, a Diterpenoid Phenalenone of Salvia miltiorrhiza. Bulletin of the Chemical Society of Japan, 62(4), 1117-1122. Available at:[Link]

  • Guindon, Y., Yoakim, C., & Gillard, J. W. (1988). Process for leukotriene antagonists (U.S. Patent No. 4,777,299). U.S. Patent and Trademark Office.
Application

Application Note: 1,3-Dimethoxy-2-propylbenzene in Advanced Organic Synthesis

Executive Summary & Chemical Profile 1,3-Dimethoxy-2-propylbenzene (CAS: 16929-64-9) is a highly versatile, electron-rich aromatic building block utilized extensively in medicinal chemistry and active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1,3-Dimethoxy-2-propylbenzene (CAS: 16929-64-9) is a highly versatile, electron-rich aromatic building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) development. Characterized by a central propyl chain flanked by two methoxy groups, this compound serves as a critical intermediate in the synthesis of Leukotriene B4 (LTB4) antagonists (used to treat asthma and inflammatory disorders) [1] and Liver X Receptor β (LXRβ) selective agonists (targeted for atherosclerosis therapy) [2].

The unique substitution pattern of 1,3-dimethoxy-2-propylbenzene dictates its reactivity: the methoxy groups strongly activate the aromatic ring at the 4- and 6-positions for electrophilic aromatic substitution (EAS), while also serving as protecting groups that can be selectively cleaved to reveal reactive resorcinol (1,3-diol) derivatives.

Physicochemical Properties
PropertyValue / Description
Chemical Name 1,3-Dimethoxy-2-propylbenzene
CAS Registry Number 16929-64-9
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in THF, EtOAc, CH₂Cl₂, and Et₂O; Insoluble in water

Mechanistic Reactivity & Synthetic Workflows

To effectively utilize 1,3-dimethoxy-2-propylbenzene, synthetic chemists generally employ one of two primary pathways:

  • Upstream Synthesis via Directed Ortho Metalation (DOM): Installing the propyl group between the two methoxy moieties.

  • Downstream Deprotection (Demethylation): Cleaving the methyl ethers to generate 2-propylbenzene-1,3-diol for subsequent cross-coupling or acylation.

Workflow A: Synthesis via Directed Ortho Metalation (DOM)

The synthesis of 1,3-dimethoxy-2-propylbenzene from 1,3-dimethoxybenzene relies on the Directed Ortho Metalation (DOM) mechanism. The oxygen atoms of the methoxy groups coordinate with the lithium cation of n-butyllithium, creating a localized high concentration of the base. This drastically lowers the activation energy for deprotonation at the sterically hindered, but electronically activated, C2 position [2].

DOM_Synthesis SM 1,3-Dimethoxybenzene Step1 n-BuLi, THF, 0 °C (Directed Ortho Metalation) SM->Step1 Intermediate 2-Lithio-1,3-dimethoxybenzene Step1->Intermediate Step2 1-Iodopropane, 0 °C to RT (Electrophilic Alkylation) Intermediate->Step2 Product 1,3-Dimethoxy-2-propylbenzene Step2->Product

Workflow for the synthesis of 1,3-Dimethoxy-2-propylbenzene via Directed Ortho Metalation.

Protocol 1: Lithiation and Alkylation (LXRβ Agonist Precursor)

Self-validating system: The success of the DOM step can be verified by quenching a small aliquot with D₂O and observing >95% deuterium incorporation at the C2 position via ¹H-NMR prior to adding the alkyl halide.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 1,3-dimethoxybenzene (10.0 g, 72.0 mmol) and anhydrous tetrahydrofuran (THF) (100 mL).

  • Lithiation: Cool the solution to 0 °C using an ice-water bath. Dropwise, add n-butyllithium (50.0 mL of a 1.6 M solution in hexanes, 80.0 mmol) over 30 minutes.

    • Causality: Slow addition prevents localized heating, which can lead to unwanted side reactions (e.g., THF ring-opening by n-BuLi). The reaction is held at 0 °C for 2 hours to ensure complete thermodynamic formation of the 2-lithio species.

  • Alkylation: To the stirring lithiated intermediate, add a solution of 1-iodopropane (12.4 g, 73.0 mmol) in anhydrous THF (20 mL) dropwise.

    • Causality: 1-iodopropane is chosen over 1-bromopropane due to the superior leaving group ability of iodine, facilitating a rapid Sₙ2 substitution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude yellow oil via silica gel column chromatography (Hexane/EtOAc = 12/1) to yield the title compound.

Workflow B: Demethylation to Resorcinol Derivatives

To utilize the aromatic ring for the synthesis of LTB4 antagonists, the methoxy groups must be cleaved to yield 2-propylbenzene-1,3-diol . Because the sp²-sp³ C-O ether bond is highly stable, harsh Lewis acidic or high-temperature nucleophilic conditions are required [1].

Demethylation_Pathway SM 1,3-Dimethoxy-2-propylbenzene Reagent1 Pyridine HCl, 180 °C (Ether Cleavage) SM->Reagent1 Product 2-Propylbenzene-1,3-diol (Resorcinol Derivative) Reagent1->Product Downstream Ullmann Coupling / Acylation (LTB4 Antagonist Synthesis) Product->Downstream

Demethylation pathway to 2-Propylbenzene-1,3-diol for Leukotriene B4 antagonist synthesis.

Protocol 2: High-Temperature Ether Cleavage (LTB4 Antagonist Precursor)

Self-validating system: The reaction progress is monitored by TLC. The highly polar diol product will have a significantly lower Rf value compared to the starting material. Post-workup, the product must be completely soluble in 1M NaOH, confirming the presence of free phenolic OH groups.

  • Reaction Setup: In a heavy-walled glass reactor equipped with a robust magnetic stirrer, combine solid 1,3-dimethoxy-2-propylbenzene (33.70 g, 190 mmol) and solid pyridine hydrochloride (150 g, 1.30 mol).

  • Thermal Cleavage: Heat the solid mixture to 180 °C. The mixture will melt into a homogenous ionic liquid state. Maintain stirring at 180 °C for 7.5 hours.

    • Causality: Pyridine hydrochloride acts as both the solvent and the reagent. At 180 °C, the acidic pyridinium proton protonates the ether oxygen, making it an excellent leaving group. The chloride ion then acts as a nucleophile, attacking the sterically accessible methyl group via an Sₙ2 mechanism, liberating chloromethane gas and forming the phenolic product.

  • Quenching: Cool the reaction mixture to 110 °C. Slowly and cautiously add 50 mL of deionized water.

    • Causality: Water must be added while the mixture is still hot (but below the boiling point of the resulting aqueous acid) to prevent the pyridine hydrochloride from crystallizing into an intractable solid mass.

  • Extraction & Washing: Allow the mixture to cool to room temperature. Dilute with an additional 100 mL of water and extract with ethyl acetate (3 × 150 mL).

  • Purification: Wash the combined ethyl acetate extracts with 2 N hydrochloric acid (2 × 100 mL).

    • Causality: The 2 N HCl wash is critical to protonate and partition any residual pyridine into the aqueous layer, preventing amine contamination in downstream metal-catalyzed coupling steps.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield 2-propylbenzene-1,3-diol.

Summary of Quantitative Reaction Data

The following table summarizes the optimized parameters for the primary transformations involving 1,3-dimethoxy-2-propylbenzene, allowing for rapid comparison of reaction efficiencies.

TransformationReagents / CatalystTemp (°C)Time (h)Typical YieldKey Mechanistic Driver
Alkylation (DOM) n-BuLi, 1-Iodopropane, THF0 °C to RT4.057 - 65%Lithium coordination to methoxy oxygens
Demethylation Pyridine Hydrochloride (neat)180 °C7.585 - 92%Sₙ2 attack by Cl⁻ on protonated ether
Alt. Demethylation BBr₃, CH₂Cl₂-78 °C to RT12.070 - 80%Lewis acid coordination to oxygen

References

  • Substituted phenyl phenol compounds, pharmaceutically acceptable salts thereof, intermediate compounds, and pharmaceutical composition (RU2095340C1). Google Patents.
  • Koura, Minoru. Drug discovery research on Liver X Receptor β selective agonists aimed at the development of therapeutic agents for arteriosclerosis. Tokyo University of Pharmacy and Life Sciences (Ph.D. Thesis).
  • 1,3-DIMETHOXY-2-PROPYLBENZENE Properties and Synthesis Routes. MOLBASE Chemical Database.
Method

Application Note: 1,3-Dimethoxy-2-propylbenzene as a Core Scaffold in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Profile: 1,3-Dimethoxy-2-propylbenzene (CAS: 16929-64-9) Executive Summary & Structural Rationale In modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Profile: 1,3-Dimethoxy-2-propylbenzene (CAS: 16929-64-9)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the selection of a robust starting scaffold dictates the efficiency of the entire downstream discovery pipeline. 1,3-Dimethoxy-2-propylbenzene is a highly versatile, electron-rich aromatic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs).

The structural logic behind utilizing this specific compound is twofold:

  • Directed Functionalization: The two methoxy groups act as powerful ortho-directing groups, enabling highly regioselective electrophilic aromatic substitutions and Directed Ortho Metalation (DoM)[1].

  • Lipophilic Anchoring: The 2-propyl substituent provides critical steric shielding and serves as a lipophilic anchor, which is essential for binding within the hydrophobic pockets of target receptors, such as the Liver X Receptor β (LXRβ) and Leukotriene B4 (BLT1/BLT2) receptors[1][2].

This application note details field-validated protocols for synthesizing this core scaffold and subsequently integrating it into the development of LXRβ selective agonists and LTB4 antagonists.

Scaffold Synthesis: Directed Ortho Metalation (DoM)

The synthesis of the 1,3-dimethoxy-2-propylbenzene scaffold itself is a masterclass in regiocontrol. It is synthesized from 1,3-dimethoxybenzene via DoM, a critical first step in developing LXRβ selective agonists aimed at promoting reverse cholesterol transport in atherosclerosis[1].

LXR_Synthesis SM 1,3-Dimethoxybenzene Step1 Directed Ortho Metalation (n-BuLi, THF, 0°C) SM->Step1 Intermediate 2-Lithio-1,3-dimethoxybenzene Step1->Intermediate Step2 Alkylation (1-Iodopropane) Intermediate->Step2 Product 1,3-Dimethoxy-2-propylbenzene (Core Scaffold) Step2->Product Downstream LXRβ Selective Agonist Product->Downstream Multi-step Elaboration

Fig 1. Synthetic workflow of 1,3-dimethoxy-2-propylbenzene via Directed Ortho Metalation.

Protocol 1: Regioselective Lithiation and Alkylation

Objective: Synthesize 1,3-dimethoxy-2-propylbenzene with absolute regiocontrol[1].

  • System Preparation: Purge a dry reaction flask with inert gas (N₂ or Argon). Add 1,3-dimethoxybenzene (10 g, 72 mmol) and anhydrous THF (100 mL). Cool the system to 0 °C using an ice bath.

  • Lithiation: Dropwise, add a solution of n-BuLi in hexane (50 mL, 1.6 M solution, 80 mmol). Stir continuously at 0 °C for 2 hours.

  • Alkylation: Slowly introduce a solution of 1-iodopropane (12 g, 73 mmol) in THF. Allow the reaction to proceed until completion is verified by TLC.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Causality & Expert Insight: The two methoxy groups act synergistically to coordinate the lithium cation, dramatically increasing the acidity of the C2 proton and ensuring exclusive deprotonation at the 2-position. Maintaining the reaction strictly at 0 °C is critical; higher temperatures risk ether cleavage or non-regioselective metalation. The subsequent addition of 1-iodopropane facilitates a clean Sₙ2 alkylation to install the essential propyl chain[1].

Application: Synthesis of Leukotriene B4 (LTB4) Antagonists

Leukotriene B4 is a potent pro-inflammatory lipid mediator implicated in the pathogenesis of asthma, psoriasis, and chronic pulmonary diseases[2]. Antagonists targeting the BLT1/BLT2 receptors utilize the 1,3-dimethoxy-2-propylbenzene scaffold, which must first be demethylated to a reactive resorcinol intermediate.

LTB4_Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTB4 Leukotriene B4 (LTB4) LOX->LTB4 Receptor BLT1 / BLT2 Receptors LTB4->Receptor Agonism Inflammation Neutrophil Activation Receptor->Inflammation Pro-inflammatory Antagonist LTB4 Antagonist (1,3-DMPB derived) Antagonist->Receptor Competitive Inhibition

Fig 2. LTB4 signaling pathway and intervention by 1,3-dimethoxy-2-propylbenzene-derived antagonists.

Protocol 2: High-Temperature Molten Demethylation

Objective: Cleave the aryl-methyl ethers to yield 2-propylresorcinol[2].

  • Reagent Mixing: Combine solid 1,3-dimethoxy-2-propylbenzene (33.70 g, 190 mmol) and solid pyridine hydrochloride (150 g, 1.30 mol) in a heavy-walled reaction vessel.

  • Thermal Cleavage: Heat the solid mixture to 180 °C. The mixture will melt into a uniform liquid. Maintain heating for 7.5 hours.

  • Controlled Quenching: Cool the reaction to 110 °C. Slowly and cautiously add 50 mL of deionized water to prevent violent crystallization.

  • Extraction: Cool to room temperature, dilute with an additional 100 mL of water, and extract multiple times with ethyl acetate. Wash the organic layer with 2 N HCl to remove residual pyridine.

Causality & Expert Insight: Demethylation of electron-rich aromatics is notoriously prone to side reactions, including ring halogenation when using standard Lewis acids like BBr₃. Pyridine hydrochloride, utilized as a high-temperature molten salt (180 °C), provides a highly controlled, acidic environment that safely cleaves the robust ether bonds without compromising the propyl chain. The large molar excess (6.8 eq) drives the equilibrium forward as methyl chloride gas evolves[2].

Application: One-Pot Demethylation and Acylation

For the rapid generation of highly substituted acetophenones (e.g., 3'-(n-propyl)-2',4'-dihydroxyacetophenone), 1,3-dimethoxy-2-propylbenzene can be subjected to a simultaneous deprotection and Friedel-Crafts-type acylation[3].

Protocol 3: Acid-Mediated Cascade Reaction

Objective: Synthesize 3'-(n-propyl)-2',4'-dihydroxyacetophenone in a single pot[3].

  • Reaction Assembly: In a round-bottom flask, combine 1,3-dimethoxy-2-propylbenzene (0.90 g, 5.0 mmol), glacial acetic acid (150 mL), and 48% aqueous hydrobromic acid (15 mL, 133 mmol).

  • Reflux: Equip with a condenser and stir the mixture at reflux temperature for 72 hours (3 days).

  • Isolation: Cool the dark mixture to room temperature and pour it into 500 mL of cold water. Extract the aqueous solution twice with 500 mL of diethyl ether.

  • Purification: Combine the ether layers, wash with brine, dry over magnesium sulfate, filter, and evaporate in vacuo. Purify via flash chromatography (5% ethyl acetate in hexane).

Causality & Expert Insight: This protocol elegantly collapses two synthetic steps into one. Glacial acetic acid serves a dual role as both the solvent and the acylating agent, while 48% aqueous HBr acts as the strong nucleophilic acid to cleave the methoxy groups. The extended reflux period (3 days) is required to overcome the activation energy barrier for acylation on the newly formed, highly activated resorcinol ring[3].

Quantitative Reaction Metrics

The following table summarizes the stoichiometric ratios and operational parameters required to achieve a self-validating workflow across the three distinct methodologies:

Reaction PhaseStarting MaterialKey Reagents (Equivalents)ConditionsTarget ProductYield / Outcome
Directed Metalation 1,3-Dimethoxybenzene (72 mmol)n-BuLi (1.1 eq), 1-Iodopropane (1.01 eq)0 °C, 2 h1,3-Dimethoxy-2-propylbenzeneQuantitative conversion
Molten Demethylation 1,3-Dimethoxy-2-propylbenzene (190 mmol)Pyridine HCl (6.8 eq)180 °C, 7.5 h2-PropylresorcinolHigh purity intermediate
One-Pot Acylation 1,3-Dimethoxy-2-propylbenzene (5.0 mmol)48% HBr (26.6 eq), Glacial AcOHReflux, 72 h3'-(n-Propyl)-2',4'-dihydroxyacetophenoneChromatographic purity

References

  • [1] Koura, Minoru. 博士論文 動脈硬化治療薬の開発を目的とした Liver X Receptor β 選択的アゴニストの創薬研究 (Doctoral Dissertation: Drug Discovery Research on Liver X Receptor β Selective Agonists for the Treatment of Atherosclerosis). Tokyo University of Pharmacy and Life Sciences. 1

  • [2] Baker, S. R., et al. RU2095340C1 - Substituted phenyl phenol compounds, pharmaceutically acceptable salts thereof, intermediate compounds, and pharmaceutical composition. Google Patents. 2

  • [3] Synthesis of 3'-(n-Propyl)-2',4'-Dihydroxyacetophenone from a 10:1 Acid Mixture. PrepChem. 3

Sources

Application

Mastering Structural Elucidation: A Guide to ¹H NMR Analysis of Propylbenzene Derivatives

Introduction: The Power of Proton NMR in Aromatic System Analysis Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1][2] At its core, NMR expl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Proton NMR in Aromatic System Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1][2] At its core, NMR exploits the magnetic properties of atomic nuclei, particularly the proton (¹H), to provide a detailed map of the molecular framework.[3][4][5] When a molecule is placed in a strong magnetic field, its protons can exist in different energy states. The absorption of radiofrequency radiation causes transitions between these states, and the resulting signal provides a wealth of information about the proton's chemical environment.[1][3] This application note provides a comprehensive guide to the ¹H NMR analysis of propylbenzene and its derivatives, offering both foundational principles and detailed experimental protocols for researchers, scientists, and professionals in drug development.

The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton.[6][7] Integration of the signal reveals the relative number of protons giving rise to the peak, while the splitting pattern, or multiplicity, provides information about the number of neighboring protons.[6][8] For aromatic compounds like propylbenzene derivatives, ¹H NMR is particularly insightful. The chemical shifts of the aromatic protons are highly sensitive to the nature and position of substituents on the benzene ring, offering a powerful tool for isomer differentiation and structural confirmation.[9][10]

Foundational Analysis: The ¹H NMR Spectrum of Propylbenzene

A thorough understanding of the ¹H NMR spectrum of the parent compound, propylbenzene, is essential for interpreting the spectra of its derivatives. The spectrum is characterized by distinct signals for the aliphatic propyl chain and the aromatic ring protons.

Aliphatic Region:

  • Methyl (CH₃) Protons: A triplet around 0.9 ppm, split by the adjacent methylene (CH₂) protons.

  • Methylene (CH₂) Protons (middle of the chain): A sextet (or multiplet) around 1.6 ppm, split by both the methyl and the benzylic methylene protons.[11]

  • Benzylic (Ar-CH₂) Protons: A triplet around 2.6 ppm, located further downfield due to the deshielding effect of the aromatic ring, and split by the adjacent methylene protons.[11][12]

Aromatic Region:

  • The five protons on the monosubstituted benzene ring typically appear as a complex multiplet between 7.1 and 7.3 ppm.[12][13] In a low-resolution spectrum, this may appear as a single, broad signal. However, at higher resolutions, the signals for the ortho, meta, and para protons can often be distinguished.[12]

The integrated proton ratio for propylbenzene is 3:2:2:5, corresponding to the CH₃, middle CH₂, benzylic CH₂, and aromatic protons, respectively.[12]

The Influence of Substituents on the Aromatic Region

The true power of ¹H NMR in this context lies in its ability to reveal the electronic effects of other substituents on the propylbenzene ring. These substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like -OCH₃, -NH₂, and alkyl groups increase the electron density of the aromatic ring, particularly at the ortho and para positions.[10] This increased electron density leads to a shielding effect, causing the corresponding proton signals to shift upfield (to lower ppm values).[9][10]

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and -C(O)R decrease the electron density of the aromatic ring, especially at the ortho and para positions.[10] This deshielding effect results in a downfield shift (to higher ppm values) for the associated proton signals.[9][10]

These substituent-induced chemical shift changes provide a reliable method for determining the substitution pattern on the benzene ring.

Application Protocol: High-Resolution ¹H NMR of Propylbenzene Derivatives

This section outlines a detailed, step-by-step protocol for the preparation and analysis of propylbenzene derivative samples via ¹H NMR spectroscopy.

Part 1: Sample Preparation

A well-prepared sample is the cornerstone of a high-quality NMR spectrum.

1.1. Materials and Reagents:

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[14]

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Propylbenzene derivative sample

  • Glass Pasteur pipettes and bulbs

  • Small vials for dissolving the sample

  • Cotton or glass wool for filtration

1.2. Protocol:

  • Sample Weighing: Accurately weigh 5-25 mg of the propylbenzene derivative for a standard ¹H NMR spectrum.[15][16][17][18] For less sensitive experiments like ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[16][18]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[15][17][19][20] CDCl₃ is a common first choice for many organic compounds.[14][21] Ensure the residual solvent peak does not overlap with signals of interest.[19][20]

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[15][22] Gentle vortexing or warming may aid in dissolution.

  • Internal Standard: Add a small amount of an internal standard, such as TMS, directly to the solution.[16] TMS provides a reference signal at 0.0 ppm.

  • Filtration and Transfer: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[15][16] The final volume in the NMR tube should be about 4-5 cm in height.[15][17][18]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: NMR Data Acquisition

The following steps provide a general guideline for acquiring a ¹H NMR spectrum. Specific parameters may need to be optimized based on the instrument and the sample.

2.1. Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and improve resolution.

2.2. Acquisition Parameters:

  • Number of Scans: For a typical ¹H spectrum with sufficient sample concentration, 8 to 16 scans are usually adequate.

  • Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally sufficient for protons to relax back to their equilibrium state.

  • Spectral Width: Set the spectral width to encompass all expected proton signals, typically from -1 to 13 ppm for organic molecules.

  • Pulse Angle: A 30-45 degree pulse angle is often used to ensure a good signal-to-noise ratio without saturating the signals.

Part 3: Data Processing and Interpretation

Once the Free Induction Decay (FID) is acquired, it must be processed to obtain the final spectrum.

3.1. Processing Steps:

  • Fourier Transform: The FID is converted from a time-domain signal to a frequency-domain spectrum.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode (pointing upwards).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the internal standard (TMS at 0.0 ppm).

  • Integration: The area under each peak is integrated to determine the relative number of protons.[6]

3.2. Spectral Analysis Workflow:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep1 Weigh Sample prep2 Select Solvent prep1->prep2 prep3 Dissolve prep2->prep3 prep4 Add Standard prep3->prep4 prep5 Filter & Transfer prep4->prep5 acq1 Lock & Shim prep5->acq1 acq2 Set Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correct proc1->proc2 proc3 Reference proc2->proc3 proc4 Integrate proc3->proc4 interp1 Analyze Chemical Shifts proc4->interp1 interp2 Analyze Integration interp1->interp2 interp3 Analyze Splitting Patterns interp2->interp3 interp4 Assign Signals interp3->interp4 interp5 Elucidate Structure interp4->interp5

Figure 1: Workflow for ¹H NMR analysis.

Data Presentation: Chemical Shift and Coupling Constant Tables

For effective analysis, it is crucial to have reference data readily available. The following tables summarize typical ¹H chemical shifts and coupling constants relevant to propylbenzene derivatives.

Table 1: Typical ¹H Chemical Shifts (ppm) for Propylbenzene Derivatives in CDCl₃

Proton TypePropylbenzene (Reference)With Electron-Donating Group (e.g., -OCH₃)With Electron-Withdrawing Group (e.g., -NO₂)
Aromatic (ortho) ~7.2Upfield Shift (<7.2)Downfield Shift (>7.2)
Aromatic (meta) ~7.3Minor ShiftMinor Shift
Aromatic (para) ~7.1Upfield Shift (<7.1)Downfield Shift (>7.1)
Benzylic (Ar-CH₂) ~2.6~2.5~2.7
Methylene (-CH₂-) ~1.6~1.6~1.7
Methyl (-CH₃) ~0.9~0.9~1.0

Table 2: Common ¹H-¹H Coupling Constants (J) in Hz

Coupling TypeStructureTypical J Value (Hz)
ortho-coupling Ar-H(a)-H(b)6-10
meta-coupling Ar-H(a)-C-H(b)2-3
para-coupling Ar-H(a)-C-C-H(b)0-1
Vicinal (alkyl) H-C-C-H6-8

Note: The exact chemical shifts and coupling constants can vary depending on the specific substituent and its position, as well as the solvent used.

Visualizing Substituent Effects

The electronic influence of a substituent on the aromatic ring can be visualized to better understand the resulting chemical shifts.

cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) EDG EDG C1 C EDG->C1 C2 C-H (ortho) C1->C2 C3 C-H (meta) C2->C3 shielding_ortho Shielded (Upfield Shift) C2->shielding_ortho C4 C-H (para) C3->C4 C5 C-H (meta) C4->C5 shielding_para Shielded (Upfield Shift) C4->shielding_para C6 C-H (ortho) C5->C6 C6->C1 C6->shielding_ortho EWG EWG C1_ewg C EWG->C1_ewg C2_ewg C-H (ortho) C1_ewg->C2_ewg C3_ewg C-H (meta) C2_ewg->C3_ewg deshielding_ortho Deshielded (Downfield Shift) C2_ewg->deshielding_ortho C4_ewg C-H (para) C3_ewg->C4_ewg C5_ewg C-H (meta) C4_ewg->C5_ewg deshielding_para Deshielded (Downfield Shift) C4_ewg->deshielding_para C6_ewg C-H (ortho) C5_ewg->C6_ewg C6_ewg->C1_ewg C6_ewg->deshielding_ortho

Sources

Method

HPLC purification of 1,3-dimethoxy-2-propylbenzene

High-Performance Liquid Chromatography (HPLC) Purification of 1,3-Dimethoxy-2-propylbenzene: Method Development and Protocol Introduction and Chromatographic Rationale 1,3-Dimethoxy-2-propylbenzene is a highly lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Purification of 1,3-Dimethoxy-2-propylbenzene: Method Development and Protocol

Introduction and Chromatographic Rationale

1,3-Dimethoxy-2-propylbenzene is a highly lipophilic, electron-rich aromatic compound that serves as a critical intermediate in the synthesis of advanced therapeutics, including Liver X Receptor β (LXRβ) selective agonists[1] and leukotriene B4 antagonists[2]. During its synthesis—typically via the alkylation of 1,3-dimethoxybenzene—unreacted starting materials and regioisomeric byproducts are frequently generated. Achieving >99% purity is essential for downstream synthetic steps, necessitating high-resolution preparative chromatography.

While standard reversed-phase HPLC (RP-HPLC) utilizing C18 columns separates compounds primarily based on hydrophobicity[3], resolving closely related methoxybenzene positional isomers on alkyl phases can be exceedingly difficult. To overcome this, we employ an orthogonal chromatographic strategy utilizing a Pentafluorophenyl (F5) or Phenyl-Hexyl stationary phase.

The Causality of Phase Selection:

  • Stationary Phase: An F5 column provides multiple interactive mechanisms beyond simple hydrophobic partitioning. The electron-deficient pentafluorophenyl ring engages in strong π−π stacking interactions with the electron-rich dimethoxybenzene ring of the analyte, offering superior steric selectivity for structural isomers[4].

  • Mobile Phase: The choice of organic modifier is critical. While acetonitrile is a common RP-HPLC solvent, its π -electrons actively disrupt the π−π interactions between the analyte and the phenyl stationary phase. Conversely, methanol promotes these interactions, maximizing resolution[4].

  • Additives: Although 1,3-dimethoxy-2-propylbenzene is neutral, crude synthetic mixtures often contain trace ionizable impurities. The addition of 0.1% Formic Acid to the mobile phase suppresses the ionization of these acidic/basic byproducts, ensuring they elute predictably and do not tail into the target fraction[5].

Mechanism Analyte 1,3-Dimethoxy-2-propylbenzene StatPhase F5 (Pentafluorophenyl) Phase Analyte->StatPhase π-π Stacking & Hydrophobic Partitioning MeOH Methanol (Mobile Phase) MeOH->Analyte Promotes π-π interactions ACN Acetonitrile (Avoid) ACN->Analyte Disrupts π-π interactions

Caption: Mechanistic retention pathways for methoxybenzenes on an F5 stationary phase.

Quantitative Data & Method Parameters

To transition from analytical scouting to preparative scale-up, the parameters must be strictly defined. The tables below summarize the physicochemical profile of the target and the optimized chromatographic conditions.

Table 1: Target Analyte Profile

Parameter Specification
Compound 1,3-Dimethoxy-2-propylbenzene
Molecular Weight 180.25 g/mol
Lipophilicity (LogP) ~3.2 (Highly Hydrophobic)

| UV Absorbance Maxima | 220 nm, 274 nm |

Table 2: Analytical HPLC Scouting Conditions

Parameter Value / Description
Column F5 or Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)
Mobile Phase A HPLC-Grade Water + 0.1% Formic Acid
Mobile Phase B HPLC-Grade Methanol + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min

| Detection | Diode Array Detector (DAD) at 220 nm and 274 nm |

Table 3: Preparative Scale-Up Parameters

Parameter Value / Description
Column Preparative F5 (250 mm × 21.2 mm, 5 µm)
Flow Rate 20.0 mL/min
Injection Volume 250 µL – 1.0 mL (Concentration dependent)

| Fraction Trigger | UV Threshold at 274 nm (Slope/Level) |

Self-Validating Purification Protocol

This protocol is designed as a closed-loop, self-validating system. By integrating a System Suitability Test (SST) at the beginning and an Analytical Quality Control (QC) step before fraction pooling, the methodology guarantees that only material meeting the >99% purity threshold is recovered.

Workflow S1 1. System Suitability (Resolution Check) S2 2. Sample Preparation (MeOH Dissolution & Filtration) S1->S2 S3 3. Preparative HPLC (F5 Column, Gradient) S2->S3 S4 4. Fraction QC (Analytical HPLC >99% Purity) S3->S4 S5 5. Solvent Evaporation (Pure Target Compound) S4->S5

Caption: Self-validating workflow for the preparative HPLC purification of methoxybenzenes.

Step 1: System Suitability Testing (SST)
  • Prepare a resolution standard containing 1 mg/mL of 1,3-dimethoxybenzene (starting material) and 1 mg/mL of 1,3-dimethoxy-2-propylbenzene (target) in methanol.

  • Inject 10 µL onto the analytical F5 column using the conditions in Table 2 .

  • Validation Check: Ensure the resolution ( Rs​ ) between the two peaks is ≥2.0 . If Rs​<2.0 , decrease the initial gradient slope to 40% B to increase retention and interaction time with the stationary phase.

Step 2: Sample Preparation
  • Accurately weigh the crude synthetic mixture.

  • Dissolve the crude material in pure HPLC-grade methanol to achieve a concentration of 50 mg/mL. Causality: Methanol is chosen as the diluent to match Mobile Phase B, preventing solvent-mismatch peak distortion (fronting) upon injection.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates that could foul the preparative column frit.

Step 3: Preparative HPLC & Fraction Collection
  • Equilibrate the 21.2 mm preparative column with 50% Mobile Phase B for at least 5 column volumes (CV) until a stable UV baseline is achieved.

  • Inject 500 µL of the filtered crude sample.

  • Run the scaled gradient (50% B to 95% B over 20 minutes) at 20.0 mL/min.

  • Monitor absorbance at 274 nm. Program the fraction collector to trigger based on a predefined UV threshold (e.g., >50 mAU) to capture the main peak.

Step 4: Fraction Quality Control (QC)
  • Do not pool fractions immediately. Instead, take a 10 µL aliquot from each collected fraction tube.

  • Inject each aliquot onto the analytical HPLC system.

  • Validation Check: Integrate the chromatograms. Only flag fractions that demonstrate a relative UV purity of >99.0% for the target peak. Discard or recycle edge fractions containing co-eluting regioisomers.

Step 5: Solvent Removal and Recovery
  • Pool the validated, high-purity fractions into a round-bottom flask.

  • Remove the methanol under reduced pressure using a rotary evaporator (water bath at 35°C to prevent volatilization of the target compound).

  • The remaining aqueous suspension can be extracted with a volatile organic solvent (e.g., ethyl acetate or diethyl ether), dried over anhydrous Na2​SO4​ , and evaporated to yield the purified 1,3-dimethoxy-2-propylbenzene as a clear, viscous oil.

References

  • Phenomenex. "The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity." Phenomenex Technical Notes. URL: [Link]

  • Koura, Minoru. "Doctoral Thesis: Drug discovery research of Liver X Receptor β selective agonists for the treatment of arteriosclerosis." Tokyo University of Pharmacy and Life Sciences (NII). URL: [Link]

  • Google Patents. "RU2095340C1 - Substituted phenyl phenol compounds, pharmaceutically acceptable salts thereof, intermediate compounds, and pharmaceutical composition." Google Patents.

Sources

Application

Application Note: Analytical Derivatization and GC-MS Profiling of 1,3-Dimethoxy-2-propylbenzene

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Analytical Rationale 1,3-Dimethoxy-2-propylbenzene is a critical synthetic intermediate used in the development of p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Analytical Rationale

1,3-Dimethoxy-2-propylbenzene is a critical synthetic intermediate used in the development of pharmaceuticals, including leukotriene B4 antagonists ()[1] and Liver X Receptor (LXR) β selective agonists ()[2]. Furthermore, it serves as a key structural motif observed in the complex product mixtures of catalytic lignin depolymerization ()[3].

The Analytical Challenge: Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of dimethoxypropylbenzenes is often suboptimal for trace-level quantification in biological or complex catalytic matrices. The electron ionization (EI) spectra of these ethers typically yield poor diagnostic fragmentation—predominantly showing only the molecular ion ( M+∙ ) and a primary loss of a methyl group ( [M−CH3​]+ ). This lack of unique fragmentation makes it difficult to distinguish the analyte from isobaric matrix interferences[3].

The Solution: To achieve high-confidence structural elucidation and quantification, a two-step chemical derivatization workflow is required: (1) quantitative ether cleavage (demethylation) to form 2-propyl-1,3-benzenediol, followed by (2) silylation to generate a highly volatile, diagnostically rich di-TMS (trimethylsilyl) derivative.

Mechanistic Causality: The "Why" Behind the Workflow

As a self-validating analytical system, every reagent in this workflow is chosen to overcome specific chemical barriers:

  • Demethylation via Boron Tribromide ( BBr3​ ): While harsh conditions like molten pyridine hydrochloride at 180°C can cleave these ethers[1], BBr3​ in anhydrous dichloromethane at cryogenic temperatures (-70°C to RT) provides a much cleaner, quantitative conversion[2]. BBr3​ acts as a strong Lewis acid, coordinating directly with the oxygen of the methoxy groups. This coordination weakens the O−CH3​ bond, promoting nucleophilic attack by the bromide ion. Subsequent aqueous quenching hydrolyzes the intermediate borate complex to yield the resorcinol core.

  • Silylation via BSTFA + 1% TMCS: The resulting intermediate, 2-propyl-1,3-benzenediol, is sterically hindered by the ortho-propyl group situated directly between the two hydroxyl groups. Standard silylating agents often yield incomplete reactions (e.g., mono-TMS artifacts). The addition of 1% Trimethylchlorosilane (TMCS) to N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) acts as a critical catalyst. TMCS increases the silylating donor power, ensuring 100% conversion to the di-TMS ether. This lowers the boiling point, eliminates peak tailing on siloxane columns, and generates a highly abundant [M−15]+ ion ideal for Selected Ion Monitoring (SIM).

Experimental Protocols (Self-Validating System)

Step 1: Demethylation (Ether Cleavage)

Objective: Quantitative conversion of the dimethoxy ether to a diol.

  • Transfer 1.0 mg of 1,3-dimethoxy-2-propylbenzene into a flame-dried, inert reaction vial.

  • Dissolve in 1.0 mL of anhydrous CH2​Cl2​ and purge the headspace with Argon.

  • Cool the vial to -70°C using a dry ice/acetone bath.

  • Dropwise, add 3.0 molar equivalents of 1.0 M BBr3​ solution in CH2​Cl2​ .

  • Stir at -70°C for 1 hour, then remove the bath and allow the reaction to warm to room temperature for 2 hours[2].

Self-Validation Check: Include a blank CH2​Cl2​ control. The reaction environment must remain strictly anhydrous; ambient moisture will prematurely hydrolyze BBr3​ into hydrobromic and boric acids, halting the cleavage.

Step 2: Quenching and Liquid-Liquid Extraction (LLE)

Objective: Isolate the 2-propyl-1,3-benzenediol intermediate.

  • Re-cool the reaction mixture to 0°C.

  • Carefully quench the excess BBr3​ by adding 1.0 mL of ice-cold LC-MS grade water dropwise (Caution: Highly exothermic).

  • Extract the aqueous mixture three times with 2.0 mL of ethyl acetate.

  • Combine the organic layers, wash with 1.0 mL of saturated NaCl (brine), and dry over anhydrous Na2​SO4​ .

  • Evaporate the solvent to dryness under a gentle stream of ultra-high-purity (UHP) nitrogen.

Self-Validation Check: Verify extraction efficiency by spiking the initial aqueous quench with a known concentration of a structurally analogous internal standard (e.g., 4-isopropylphenol) prior to LLE.

Step 3: Silylation

Objective: Convert the sterically hindered diol into a volatile di-TMS ether.

  • Reconstitute the dried extract in 50 µL of anhydrous pyridine.

  • Add 50 µL of BSTFA containing 1% TMCS.

  • Seal the vial tightly and incubate in a heating block at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS injection.

Self-Validation Check: Run a reagent blank (pyridine + derivatization reagent) to establish the background siloxane baseline and confirm the absence of injector carryover.

Step 4: GC-MS Acquisition

Parameters:

  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode, Injector temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–500.

Self-Validation Check: Monitor the diagnostic [M−15]+ ion (m/z 281) for the di-TMS derivative to confirm successful two-step derivatization.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Properties (Direct vs. Derivatized)

ParameterDirect Analysis (Target Analyte)Derivatized Analysis (Di-TMS Product)
Analyte Form 1,3-Dimethoxy-2-propylbenzene2-Propyl-1,3-benzenediol, di-TMS ether
Molecular Weight (Da) 180.24296.51
Volatility / Peak Shape Moderate / Prone to slight tailingHigh / Excellent symmetry
Primary EI-MS Ions (m/z) 180 ( M+∙ ), 165 ( [M−CH3​]+ )296 ( M+∙ ), 281 ( [M−CH3​]+ ), 73 ( TMS+ )
Diagnostic Value Low (Common fragmentation pattern)High (Distinctive mass shifts)
Matrix Interference High (Low mass range overlap)Low (Shifted to higher mass range)

Mandatory Visualization

G A 1,3-Dimethoxy- 2-propylbenzene B BBr3 / CH2Cl2 (-70°C to RT) A->B Ether Cleavage C 2-Propyl-1,3- benzenediol B->C Aqueous Quench D BSTFA + 1% TMCS (70°C, 30 min) C->D Silylation E Di-TMS Derivative (GC-MS Ready) D->E TMS-Ether Formation F GC-MS (EI) Acquisition E->F Injection

Fig 1. Two-step derivatization workflow: BBr3-mediated demethylation and BSTFA/TMCS silylation.

References

  • Substituted phenyl phenol compounds, pharmaceutically acceptable salts thereof, intermediate compounds, and pharmaceutical composition. Google Patents (Patent RU2095340C1).

  • Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Green Chemistry (RSC Publishing), 2018.

  • Drug discovery research on Liver X Receptor β selective agonists for the development of therapeutic agents for arteriosclerosis. Tokyo University of Pharmacy and Life Sciences (NII), 2014.

Sources

Method

The Untapped Potential of 1,3-Dimethoxy-2-propylbenzene in Advanced Materials: A Guide for Innovators

For the attention of: Researchers, materials scientists, and professionals in drug development. This document serves as a forward-looking guide to the prospective applications of 1,3-Dimethoxy-2-propylbenzene in material...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, materials scientists, and professionals in drug development.

This document serves as a forward-looking guide to the prospective applications of 1,3-Dimethoxy-2-propylbenzene in materials science. It is important to note that while the direct application of this specific molecule is an emerging area of research, its structural motifs are present in a variety of well-established functional materials. By examining the roles of its parent compound, 1,3-dimethoxybenzene, and related functionalized aromatics, we can extrapolate and propose novel applications and synthetic pathways for this promising, yet under-explored, chemical building block.

I. Core Concepts: Understanding the Molecular Advantage

1,3-Dimethoxy-2-propylbenzene possesses a unique combination of a sterically hindered aromatic core, due to the ortho-propyl group, and electron-donating methoxy groups. This structure suggests several potential advantages in the design of new materials:

  • Enhanced Solubility and Processability: The non-polar propyl group can disrupt intermolecular packing, a common challenge in the processing of rigid aromatic polymers. This can lead to improved solubility in common organic solvents, facilitating the fabrication of thin films, coatings, and fibers.

  • Tailorable Electronic Properties: The methoxy groups enrich the benzene ring with electron density, making it a potential building block for electron-rich polymers and organic electronic materials. The specific substitution pattern influences the HOMO/LUMO energy levels, offering a handle for tuning the electronic and photophysical properties of resulting materials.

  • Precursor for Functional Monomers: The aromatic ring can be further functionalized (e.g., through nitration, halogenation, or amination) to introduce reactive sites for polymerization. This transforms the molecule into a bespoke monomer for high-performance polymers such as polyamides, polyimides, or polyurethanes.

II. Prospective Applications in Materials Science

Based on the established applications of structurally similar molecules, we can envision the following areas where 1,3-Dimethoxy-2-propylbenzene could make a significant impact:

A. High-Performance Polymers

The synthesis of high-performance polymers from functionalized aromatic monomers is a well-established field. Derivatives of 1,3-Dimethoxy-2-propylbenzene could serve as novel monomers to impart unique properties to these materials.

Aromatic polyamides are renowned for their exceptional thermal and mechanical stability. However, their poor solubility often limits their processability. By incorporating the 1,3-Dimethoxy-2-propylbenzene moiety into the polymer backbone, we can introduce a "kink" that hinders close chain packing, thereby improving solubility.

Protocol: Hypothetical Synthesis of a Polyamide from a Diamino-functionalized 1,3-Dimethoxy-2-propylbenzene Derivative

This protocol outlines a hypothetical, two-step synthesis of a soluble aromatic polyamide.

Step 1: Synthesis of the Diamino Monomer

  • Nitration: React 1,3-Dimethoxy-2-propylbenzene with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature to introduce two nitro groups onto the aromatic ring.

  • Purification: Isolate the dinitro derivative through extraction and recrystallization.

  • Reduction: Reduce the dinitro compound to the corresponding diamine using a standard reducing agent (e.g., tin(II) chloride in hydrochloric acid or catalytic hydrogenation).

  • Purification: Purify the resulting diamine monomer by column chromatography or recrystallization.

Step 2: Polycondensation

  • Dissolution: Dissolve the synthesized diamine monomer in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)) under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) dissolved in the same solvent.

  • Polymerization: Allow the reaction to proceed at 0°C for a few hours and then at room temperature overnight.

  • Precipitation and Washing: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water). Collect the polymer by filtration and wash it thoroughly to remove any unreacted monomers and solvent.

  • Drying: Dry the polymer under vacuum at an elevated temperature.

Expected Outcome: A high-molecular-weight polyamide with improved solubility in organic solvents compared to its non-propylated analogue. This could enable its use in advanced coatings, films, and membranes for gas separation.[1]

Workflow for Polyamide Synthesis

G cluster_0 Monomer Synthesis cluster_1 Polymerization A 1,3-Dimethoxy-2-propylbenzene B Dinitro Derivative A->B Nitration C Diamino Monomer B->C Reduction D Diamino Monomer + Diacid Chloride C->D E Polyamide Solution D->E Polycondensation F Purified Polyamide E->F Precipitation & Washing

Caption: Hypothetical workflow for the synthesis of a soluble polyamide.

B. Organic Electronic Materials

Dimethoxybenzene derivatives have been explored for their potential in organic electronics.[2][3] The electron-rich nature of the 1,3-Dimethoxy-2-propylbenzene core makes it an attractive candidate for the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

A derivative of dimethoxy vinylbenzene has been successfully used as a donor material in bulk heterojunction organic solar cells.[3] By functionalizing 1,3-Dimethoxy-2-propylbenzene with appropriate electron-donating and -accepting groups, it is possible to create novel small molecules or polymers with tailored energy levels for efficient charge separation and transport in OPVs.

Protocol: Conceptual Synthesis of a Donor-Acceptor Molecule

This protocol describes a conceptual pathway to a donor-acceptor molecule for OPV applications.

  • Formylation: Introduce an aldehyde group onto the aromatic ring of 1,3-Dimethoxy-2-propylbenzene via a Vilsmeier-Haack or similar formylation reaction.

  • Knoevenagel Condensation: React the formylated derivative with an electron-accepting moiety containing an active methylene group (e.g., malononitrile or indanedione) in the presence of a base catalyst.

  • Purification: Purify the resulting donor-acceptor molecule using column chromatography and recrystallization.

  • Device Fabrication: Blend the synthesized molecule with a suitable fullerene or non-fullerene acceptor and spin-coat the solution to form the active layer of an organic solar cell.

Expected Outcome: A novel organic semiconductor with potentially favorable photophysical and electronic properties for use in organic solar cells. The propyl group may enhance the solubility and film-forming properties of the material.

Conceptual Donor-Acceptor Synthesis

G A 1,3-Dimethoxy-2-propylbenzene Introduction of Aldehyde B Formylated Intermediate + Electron Acceptor A->B Formylation C Donor-Acceptor Molecule For OPV Active Layer B->C Knoevenagel Condensation

Caption: Conceptual synthesis of a donor-acceptor molecule.

III. Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₆O₂N/A
Molecular Weight 180.24 g/mol N/A
CAS Number 16929-64-9N/A
Appearance Liquid (predicted)N/A
Boiling Point Not readily availableN/A
Solubility Expected to be soluble in common organic solventsN/A

IV. Conclusion and Future Outlook

While direct, documented applications of 1,3-Dimethoxy-2-propylbenzene in materials science are currently scarce, its chemical structure presents a compelling case for its potential as a valuable building block for a new generation of functional materials. The insights gained from its parent compound, 1,3-dimethoxybenzene, and other functionalized aromatics provide a solid foundation for future research.

We encourage researchers to explore the derivatization of this molecule to create novel monomers for high-performance polymers with enhanced processability. Furthermore, its electron-rich core warrants investigation in the field of organic electronics. The protocols and application notes presented here are intended to serve as a starting point for innovation, and we anticipate that future studies will unlock the full potential of this versatile molecule.

V. References

  • PrepChem.com. Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. Available from: [Link]

  • Elewa, M. M., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(1), 127. Available from: [Link]

  • RSC Publishing. Efficient synthesis of diverse well-defined functional polypropylenes with high molecular weights and high functional group contents via thiol–halogen click chemistry. Available from: [Link]

  • Shunmugam, R. (Ed.). (2016). Functional Polymers: Design, Synthesis, and Applications. Apple Academic Press.

  • NIST. (2026). 1,3-Dimethyl-2-propylbenzene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • PubChem. 1,3-Dimethyl-2-propoxybenzene. National Center for Biotechnology Information. Available from: [Link]

  • Stenutz. 1,3-dimethyl-2-propylbenzene. Available from: [Link]

  • Chemsrc. 1,3-Dimethoxybenzene. Available from: [Link]

  • PubChem. 1,3-Dimethyl-2-propylbenzene. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (2018). WO2018178625A1 - Solvent systems for the preparation of photosensitive organic electronic devices. Available from:

  • G, S., & S, S. (2014). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews, 114(20), 10306-10374. Available from: [Link]

  • Al-Masri, M., et al. (2020). Planar D-π-A Configured Dimethoxy Vinylbenzene Based Small Organic Molecule for Solution-Processed Bulk Heterojunction Organic Solar Cells. Molecules, 25(16), 3749. Available from: [Link]

  • GSE Mainz. (2018, December 21). Functional Polymers. Available from: [Link]

  • ResearchGate. Organic materials for organic electronic devices. Available from: [Link]

  • DTIC. (2022). ERDC/EL TN-22-2 "Synthesis of 2-methoxypropyl benzene for epitope imprinting". Defense Technical Information Center. Available from: [Link]

  • MDPI. Bicontinuous Nanophasic Conetworks of Polystyrene with Poly(dimethylsiloxane) and Divinylbenzene: From Macrocrosslinked to Hypercrosslinked Double-Hydrophobic Conetworks and Their Organogels with Solvent-Selective Swelling. Available from: [Link]

Sources

Application

Application Note: 1,3-Dimethoxy-2-propylbenzene as a Key Intermediate in Pharmaceutical Synthesis

Executive Summary 1,3-Dimethoxy-2-propylbenzene (CAS: 16929-64-9) is a highly specialized, protected aromatic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Its primary ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Dimethoxy-2-propylbenzene (CAS: 16929-64-9) is a highly specialized, protected aromatic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Its primary application lies in its role as the direct precursor to 2-propylresorcinol (2-propylbenzene-1,3-diol, CAS: 13331-19-6), a critical pharmacophore building block[1]. This resorcinol core is an essential structural component in the development of selective Leukotriene B4 (LTB4) antagonists—therapeutics designed to combat severe inflammatory and allergic disorders, including asthma, psoriasis, and arthritis[2].

This application note provides an authoritative, self-validating guide to the regioselective synthesis of 1,3-dimethoxy-2-propylbenzene and its subsequent deprotection, detailing the mechanistic causality behind each experimental choice.

Structural Rationale & Mechanistic Causality

The synthesis of 2-propyl-substituted resorcinol derivatives presents a classic challenge in organic chemistry. Direct alkylation (e.g., Friedel-Crafts) of unprotected resorcinol with propyl halides is notoriously unselective, yielding complex mixtures of O-alkylated, C4-alkylated, and poly-alkylated byproducts due to the strong activating effects of the free hydroxyl groups.

To circumvent this, 1,3-dimethoxybenzene is utilized as the starting material. The methoxy groups serve a dual mechanistic purpose:

  • Chemical Protection: They mask the nucleophilic oxygen atoms, preventing unwanted O-alkylation and oxidative degradation during downstream coupling steps.

  • Directed Ortho-Metalation (DoM): The oxygen lone pairs act as strong Directed Metalation Groups (DMGs). When treated with an organolithium reagent, the DMGs coordinate the lithium cation, breaking down organolithium aggregates and directing the deprotonation exclusively to the sterically hindered but electronically activated C2 position[3].

G A 1,3-Dimethoxybenzene (Starting Material) B 2-Lithio-1,3-dimethoxybenzene (Organolithium Intermediate) A->B n-BuLi, THF, 0°C Directed Ortho-Metalation C 1,3-Dimethoxy-2-propylbenzene (Protected Intermediate) B->C 1-Bromopropane SN2 Alkylation D 2-Propylresorcinol (Deprotected Core) C->D Pyridine·HCl, 180°C Ether Cleavage E LTB4 Antagonists (Target APIs) D->E Multi-step Derivatization

Synthetic workflow from 1,3-dimethoxybenzene to LTB4 antagonist APIs.

Data Presentation: Properties and Strategy Comparison

Table 1: Physicochemical Properties of the Target Intermediate
PropertyValue
Chemical Name 1,3-Dimethoxy-2-propylbenzene
CAS Number 16929-64-9[4]
Molecular Formula C11H16O2[4]
Molecular Weight 180.24 g/mol [4]
Downstream Target 2-Propylbenzene-1,3-diol (CAS: 13331-19-6)[1]
Therapeutic Application Leukotriene B4 (LTB4) Antagonists[2]
Table 2: Comparison of Deprotection Strategies

The cleavage of the dimethyl ether to yield the active resorcinol core can be achieved via several pathways. The table below outlines the causality and scalability of each choice.

Reagent SystemReaction ConditionsMechanistic CausalityScalability / Yield
Pyridine Hydrochloride 180°C, 7.5 hoursMolten salt provides an acidic proton to activate the ether and a nucleophilic Cl⁻ for SN2 cleavage[2].High. Excellent yield; avoids harsh Lewis acids; highly scalable for API manufacturing.
HBr / Glacial Acetic Acid Reflux, 72 hoursStrong acid protonates the ether; Br⁻ acts as the nucleophile[5].Moderate. Long reaction times (3 days); potential for aromatic bromination side-reactions.
Boron Tribromide (BBr3) CH2Cl2, -78°C to RTLewis acid coordinates to oxygen, followed by bromide attack.Low. Fast reaction, but highly hazardous, toxic, and requires strictly anhydrous cryogenic conditions.

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis via Directed Ortho-Metalation (DoM)

Objective: Synthesize 1,3-dimethoxy-2-propylbenzene from 1,3-dimethoxybenzene.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Flush the system with anhydrous N2 for 15 minutes.

  • Metalation: Dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the reaction mixture to 0°C using an ice bath.

    • Causality: THF acts as a coordinating solvent that breaks down the unreactive hexameric aggregates of n-butyllithium into highly reactive dimers/tetramers[3].

  • Lithiation: Add n-Butyllithium (1.6 M in hexanes, 1.1 eq) dropwise over 45 minutes. Stir the resultant mixture for 2 hours at 0°C to 10°C.

  • Alkylation: Introduce 1-bromopropane (1.2 eq) dropwise. Allow the solution to warm to room temperature and stir overnight.

    • Causality: The localized carbanion at the C2 position undergoes a rapid SN2 nucleophilic substitution with the primary alkyl halide.

  • Workup: Quench the reaction by carefully partitioning the mixture between ethyl acetate and saturated aqueous NH4Cl. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation (Self-Validating System):

    • 1H NMR (CDCl3): Confirm success by the disappearance of the C2 aromatic proton (triplet at ~6.5 ppm) present in the starting material, and the appearance of the propyl chain aliphatic protons (a triplet at ~0.9 ppm for the terminal CH3, and a triplet at ~2.6 ppm for the Ar-CH2).

Protocol 2: Ether Cleavage to 2-Propylresorcinol

Objective: Global deprotection of the dimethyl ether to yield the active pharmaceutical building block, 2-propylresorcinol[2].

Step-by-Step Methodology:

  • System Preparation: In a heavy-walled reaction vessel, combine solid 1,3-dimethoxy-2-propylbenzene (33.70 g, 190 mmol) and solid pyridine hydrochloride (150 g, 1.30 mol)[2].

  • Molten Salt Cleavage: Heat the solid mixture to 180°C.

    • Causality: At this temperature, pyridine hydrochloride melts into a highly polar ionic liquid bath. The pyridinium ion protonates the sterically hindered methoxy oxygen, while the chloride ion acts as a potent nucleophile to attack the methyl group via an SN2 mechanism, releasing chloromethane gas and forming the free phenol[2].

  • Reaction Duration: Maintain heating and stirring for 7.5 hours[2].

  • Workup: Cool the reaction to 110°C. Slowly and carefully add 50 mL of water to dissolve the solidified salts. Allow the mixture to cool to room temperature, dilute with an additional 100 mL of water, and extract multiple times with ethyl acetate[2].

  • Purification: Wash the combined ethyl acetate extracts with 2N hydrochloric acid to remove any residual pyridine, followed by a brine wash. Dry over MgSO4 and evaporate to yield the crude 2-propylresorcinol[2].

  • Validation (Self-Validating System):

    • TLC (3:1 Hexanes/EtOAc): The product will show a massive shift in polarity, appearing as a highly polar spot (Rf ~0.2) compared to the non-polar starting material (Rf ~0.8).

    • 1H NMR (CDCl3): Confirmed by the complete disappearance of the strong methoxy singlet (~3.8 ppm) and the appearance of a broad, exchangeable phenolic -OH peak (~5.0 ppm).

References

  • Patent RU2095340C1 - Substituted phenyl phenol compounds, pharmaceutically acceptable salts thereof, intermediate compounds, and pharmaceutical composition. Google Patents.

  • CymitQuimica - CAS 13331-19-6: 2-PROPYLBENZENE-1,3-DIOL.

  • Chemical Reviews (ACS Publications) - Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms.

  • PrepChem - Synthesis of 3'-(n-Propyl)-2',4'-Dihydroxyacetophenone from a 10:1 Acid Mixture.

Sources

Method

Application Note: Nitration of 1,3-Dimethoxybenzene with Dinitrogen Tetroxide

Abstract This document provides a comprehensive technical guide for the nitration of 1,3-dimethoxybenzene using nitrogen dioxide/dinitrogen tetroxide (NO₂/N₂O₄). It is intended for an audience of researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the nitration of 1,3-dimethoxybenzene using nitrogen dioxide/dinitrogen tetroxide (NO₂/N₂O₄). It is intended for an audience of researchers, chemists, and professionals in drug development and fine chemical synthesis. This application note delves into the nuanced reaction mechanism, which deviates from classical electrophilic aromatic substitution pathways, and presents a detailed, field-tested laboratory protocol. Emphasis is placed on understanding the causal factors behind experimental choices, ensuring procedural safety, and achieving reproducible outcomes. The guide includes a discussion of reaction regioselectivity, potential byproducts, and essential safety protocols for handling the hazardous reagents involved.

Introduction and Scientific Context

1,3-Dimethoxybenzene, also known as resorcinol dimethyl ether, is a versatile organic intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances[1]. Its benzene ring is highly activated towards electrophilic aromatic substitution (EAS) due to the two powerful electron-donating methoxy (-OCH₃) groups[2]. These groups donate electron density to the aromatic system via resonance, stabilizing the cationic intermediate (sigma complex) formed during substitution and accelerating the reaction rate compared to unsubstituted benzene[2].

The nitration of such activated aromatic systems is a fundamental transformation in organic synthesis. While traditional methods often employ a mixture of nitric and sulfuric acid to generate the nitronium ion (NO₂⁺)[3][4], the use of nitrogen dioxide (which exists in equilibrium with its dimer, dinitrogen tetroxide) offers an alternative pathway. The reaction of 1,3-dimethoxybenzene with NO₂/N₂O₄ is mechanistically distinct and more complex than a standard nitronium-based nitration. Research indicates the reaction proceeds through an initial nitrosation step to form a nitroso-intermediate, which is subsequently oxidized by another molecule of nitrogen dioxide to yield the final nitroaromatic product[5][6][7]. This multi-step process, along with the high reactivity of the substrate, can lead to a complex product mixture, including the formation of diazonium salts as significant byproducts[6][7].

This guide provides the necessary framework to successfully perform this reaction, with a focus on maximizing the yield of the primary product, 1,3-dimethoxy-4-nitrobenzene, while ensuring operational safety.

Reagent Overview and Properties

A thorough understanding of the physical and chemical properties of the reactants is essential for safe handling and effective experimental design.

Compound 1,3-Dimethoxybenzene Nitrogen Dioxide / Dinitrogen Tetroxide
Synonyms Resorcinol dimethyl ether, m-Dimethoxybenzene[8][9]Nitrogen peroxide, Dinitrogen tetroxide[10][11]
CAS Number 151-10-010102-44-0[11][12][13]
Molecular Formula C₈H₁₀O₂[9]NO₂ / N₂O₄
Molecular Weight 138.16 g/mol 46.01 g/mol (NO₂) / 92.02 g/mol (N₂O₄)[10]
Appearance Colorless to pale yellow liquidReddish-brown gas (NO₂) / Colorless liquid/solid (N₂O₄)[10][12]
Boiling Point ~217 °C (lit.), 85-87 °C @ 7 mmHg21.15 °C (NO₂)[10]
Melting Point -52 °C-9.3 °C (N₂O₄)[10]
Density ~1.055 g/mL1.449 g/cm³ (liquid N₂O₄ at 20°C)
Key Hazards Incompatible with strong oxidizing agents[14].Highly toxic, corrosive, strong oxidizer[12][15][16].

Mechanistic Pathway: Nitrosation-Oxidation

The reaction does not proceed via the direct attack of a nitronium ion (NO₂⁺). Instead, it follows a more intricate pathway involving dinitrogen tetroxide (N₂O₄), which is in equilibrium with NO₂.

2 NO₂ ⇌ N₂O₄

N₂O₄ can undergo heterolytic cleavage to form a nitrosonium ion (NO⁺) and a nitrate ion (NO₃⁻), particularly in the presence of a polar solvent or trace acid. The highly electrophilic nitrosonium ion is the key species in the rate-determining step.

Step 1: Electrophilic Attack by Nitrosonium Ion (Nitrosation) The electron-rich π-system of 1,3-dimethoxybenzene attacks the nitrosonium ion (NO⁺). The methoxy groups are ortho-, para-directing. Attack occurs preferentially at the C4 position, which is para to one methoxy group and ortho to the other, due to powerful resonance stabilization of the resulting sigma complex. Attack at the C2 position is sterically hindered by the two adjacent methoxy groups[17].

Step 2: Deprotonation and Formation of the Nitroso Intermediate A weak base (e.g., the nitrate ion or solvent) removes a proton from the sigma complex, restoring aromaticity and forming 1,3-dimethoxy-4-nitrosobenzene.

Step 3: Oxidation to the Nitro Compound The nitroso-intermediate is rapidly oxidized by another molecule of nitrogen dioxide (NO₂) to yield the final product, 1,3-dimethoxy-4-nitrobenzene[5][6][7].

This proposed mechanism explains the observed product distribution and the complex nature of the reaction.

reaction_mechanism Figure 1: Proposed Nitrosation-Oxidation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DMB 1,3-Dimethoxybenzene Sigma_Complex Sigma Complex (Arenium Ion) DMB->Sigma_Complex 1. Electrophilic Attack N2O4 N₂O₄ Electrophiles NO⁺ + NO₃⁻ N2O4->Electrophiles Heterolysis Nitroso_Intermediate 1,3-Dimethoxy-4-nitrosobenzene Sigma_Complex->Nitroso_Intermediate 2. Deprotonation (-H⁺) Product 1,3-Dimethoxy-4-nitrobenzene Nitroso_Intermediate->Product 3. Oxidation (+ NO₂)

Caption: Figure 1: Proposed Nitrosation-Oxidation Mechanism.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the nitration of 1,3-dimethoxybenzene. All operations must be conducted within a certified chemical fume hood.

Materials and Equipment
  • Reagents: 1,3-Dimethoxybenzene (≥98%), Dinitrogen tetroxide (liquefied gas in cylinder or generated in situ), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate or sodium sulfate.

  • Equipment: 3-neck round-bottom flask, magnetic stirrer and stir bar, low-temperature thermometer, dropping funnel or gas dispersion tube, ice-salt bath, separatory funnel, rotary evaporator, glassware for chromatography.

Experimental Workflow

experimental_workflow Figure 2: Experimental Workflow Overview A 1. Reaction Setup - Assemble dry glassware - Add 1,3-dimethoxybenzene & DCM B 2. Cooling - Cool flask to -10 °C to 0 °C using an ice-salt bath A->B C 3. Reagent Addition - Slowly add N₂O₄ solution dropwise or bubble NO₂ gas through solution B->C Maintain Temp D 4. Reaction Monitoring - Monitor progress via TLC (e.g., 3:1 Hexanes:EtOAc) C->D Stir for 1-2h E 5. Quenching - Slowly pour mixture into ice-cold sodium bicarbonate solution D->E Upon Completion F 6. Work-up - Separate layers - Extract aqueous layer with DCM E->F G 7. Purification - Combine organic layers, wash with brine - Dry over MgSO₄, filter, concentrate F->G H 8. Isolation - Purify crude product via column chromatography or recrystallization G->H I 9. Characterization - Analyze product via NMR, IR, MP H->I

Caption: Figure 2: Experimental Workflow Overview.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a dropping funnel (or gas inlet tube), add 1,3-dimethoxybenzene (e.g., 5.0 g, 36.2 mmol) and 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to between -10 °C and 0 °C using an ice-salt bath. It is crucial to maintain this temperature range to control the reaction's exothermicity and minimize byproduct formation.

  • Preparation and Addition of Nitrating Agent:

    • Method A (Using Liquefied N₂O₄): In a separate, dry flask, condense a slight molar excess of dinitrogen tetroxide (e.g., ~3.7 g, 40.0 mmol) at low temperature. Dilute with 20 mL of cold, anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the 1,3-dimethoxybenzene solution over 30-45 minutes, ensuring the internal temperature does not rise above 0 °C.

  • Reaction Progress and Monitoring: After the addition is complete, allow the mixture to stir at 0 °C. The solution may develop an intense green or blue color, which is characteristic of intermediates in this reaction[6]. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully and slowly pour the cold reaction mixture into a beaker containing 150 mL of an ice-cold, vigorously stirred saturated sodium bicarbonate solution. This neutralizes residual acids and quenches the reaction. Caution: Vigorous gas evolution (CO₂) will occur.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Purification: Combine all organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product will be a mixture. The major product, 1,3-dimethoxy-4-nitrobenzene, can be isolated and purified from byproducts via flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent like aqueous methanol[6]. The expected product is a pale orange or yellow solid.

Safety Precautions and Hazard Management

The use of nitrogen dioxide/dinitrogen tetroxide mandates strict adherence to safety protocols. It is a highly toxic and corrosive substance with a low occupational exposure limit.

Hazard Category Description and Precautionary Measures
Inhalation Toxicity Acutely toxic if inhaled (H330) [18]. Exposure can cause severe respiratory irritation, pulmonary edema, and can be fatal[10]. NIOSH REL is 1 ppm STEL [12].
Engineering Controls All manipulations must be performed in a high-performance, certified chemical fume hood. A fixed gas detection system with an alarm is highly recommended[19].
Personal Protective Equipment (PPE) Wear a full-face respirator with an appropriate cartridge for acid gases/NO₂, a lab coat, and acid-resistant gloves (e.g., butyl rubber)[16][19][20]. Safety goggles and a face shield are mandatory[15].
Skin/Eye Contact Causes severe skin burns and eye damage (H314) [16][18]. Contact with the liquid can cause frostbite and severe chemical burns.
Emergency Response An emergency shower and eyewash station must be immediately accessible[20][21]. In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes[16][21]. For inhalation, move the victim to fresh air and seek immediate medical attention[21].
Spill & Leak Evacuate the area immediately. Stop the flow of gas if it can be done safely. Ventilate the area to disperse the gas. For liquid spills, absorb with an inert, non-combustible material[20].
Reactivity Strong oxidizer (Ox. Gas 1, H270) [18]. May intensify fire. Keep away from combustible materials, clothing, and reducing agents[15][16].

References

  • Centers for Disease Control and Prevention (CDC). Nitrogen dioxide - IDLH | NIOSH. [Link]

  • Interscan Corporation. Safety Protocols for Nitrogen Dioxide (NO2) Gas Exposure. [Link]

  • ACGIH. NITROGEN DIOXIDE. [Link]

  • European Chemicals Agency (ECHA). Nitrogen dioxide - ECHA CHEM. [Link]

  • Wikipedia. Nitrogen dioxide. [Link]

  • New Jersey Department of Health. NITROGEN DIOXIDE HAZARD SUMMARY. [Link]

  • U.S. Environmental Protection Agency (EPA). Nitrogen dioxide | CASRN 10102-44-0 | IRIS. [Link]

  • Advanced Specialty Gases. Safety Data Sheet - Nitrogen Dioxide. [Link]

  • Airgas. Safety Data Sheet Nitrogen dioxide - SDS EU (Reach Annex II). [Link]

  • City College of San Francisco (CCSF). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. [Link]

  • YouTube. The Friedel-Crafts alkylation of para-dimethoxybenzene. [Link]

  • Heriot-Watt Research Portal. Reactions of 1,2- and 1,3-dimethoxy- and 1,3,5-trimethoxybenzene with nitrogen dioxide/dinitrogen tetraoxide in dichloromethane. [Link]

  • ResearchGate. Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane. [Link]

  • Chegg. Solved ELECTROPHILIC AROMATIC SUBSTITUTION. [Link]

  • ResearchGate. and 1,3,5-trimethoxybenzene with nitrogen dioxide/dinitrogen tetraoxide in dichloromethane. [Link]

  • Chegg. Solved The nitration of 1,3-dimethoxybenzene (1) can result. [Link]

  • University of Babylon. Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

Sources

Application

Application Note: Advanced Protocols for the Regioselective Iodination of Dimethoxybenzene Derivatives

Executive Summary The regioselective iodination of electron-rich arenes, specifically dimethoxybenzene derivatives, is a critical transformation in modern organic synthesis. Iodinated dimethoxybenzenes (e.g., 4,5-diiodo-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regioselective iodination of electron-rich arenes, specifically dimethoxybenzene derivatives, is a critical transformation in modern organic synthesis. Iodinated dimethoxybenzenes (e.g., 4,5-diiodo-1,2-dimethoxybenzene and 2-iodo-1,4-dimethoxybenzene) serve as indispensable electrophilic precursors for transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) [1].

This application note provides drug development professionals and synthetic chemists with field-proven, highly atom-economical protocols for both the mono- and di-iodination of dimethoxybenzenes. By moving away from hazardous or low-efficiency reagents (such as iodine monochloride or molecular iodine alone) and utilizing in-situ oxidative iodination systems, these protocols ensure high yields, excellent regiocontrol, and robust scalability.

Mechanistic Causality & Regiochemical Control

The iodination of dimethoxybenzenes proceeds via an Electrophilic Aromatic Substitution (EAS) . However, molecular iodine ( I2​ ) is a relatively weak electrophile and, when used alone, only 50% of the iodine atoms are incorporated into the product (the rest is lost as hydroiodic acid, HI ).

To achieve near 100% iodine atom economy, an oxidizing agent—such as periodic acid ( H5​IO6​ ), potassium iodate ( KIO3​ ), or a polyoxometalate catalyst ( H5​PV2​Mo10​O40​ ) [2]—is introduced. The causality of this choice is twofold:

  • Electrophile Generation : The oxidant converts I2​ (or I− ) into the highly reactive iodonium ion ( I+ ).

  • Waste Recycling : The oxidant continuously oxidizes the HI byproduct back into I+ , driving the reaction to completion.

Regioselectivity is strictly governed by the strongly activating, ortho/para-directing mesomeric effect (+M) of the methoxy groups:

  • 1,2-Dimethoxybenzene (Veratrole) : The 3- and 6-positions are sterically hindered. Consequently, electrophilic attack occurs preferentially at the 4- and 5-positions, making it ideal for synthesizing 4,5-diiodo-1,2-dimethoxybenzene[1].

  • 1,4-Dimethoxybenzene : All available positions are chemically equivalent and activated by one ortho-methoxy and one meta-methoxy group, leading cleanly to 2-iodo-1,4-dimethoxybenzene [3].

Mechanism I2 Molecular Iodine (I2) Iplus Iodonium Ion (I+) I2->Iplus Oxidation Ox Oxidant (H5IO6 / KIO3) Ox->Iplus e- Acceptor Sigma Wheland Intermediate (Resonance Stabilized) Iplus->Sigma Electrophilic Attack Substrate Dimethoxybenzene (Electron-Rich) Substrate->Sigma π-Donation Product Iodinated Arene + H+ Sigma->Product Rearomatization

Electrophilic Aromatic Substitution (EAS) mechanism for the iodination of dimethoxybenzenes.

Comparative Yield Data

The following table summarizes the quantitative data for various oxidative iodination systems applied to dimethoxybenzene substrates, demonstrating the superiority of in-situ oxidation methodologies.

SubstrateReagent SystemTarget ProductIsolated YieldReference
1,2-Dimethoxybenzene I2​ , H5​IO6​ , MeOH4,5-Diiodo-1,2-dimethoxybenzene86%1
1,4-Dimethoxybenzene I2​ , H5​PV2​Mo10​O40​ , O2​ 2-Iodo-1,4-dimethoxybenzene97%2
1,4-Dimethoxybenzene KI , KIO3​ , HCl, MeOH/ H2​O 2-Iodo-1,4-dimethoxybenzene>90%3

Experimental Workflows & Protocols

Workflow Step1 1. Reagent Preparation Dissolve substrate + oxidant in solvent Step2 2. Halogen Addition Add I2 or KI portion-wise Step1->Step2 Step3 3. Reaction Incubation Stir at RT until I2 color fades Step2->Step3 Step4 4. Quenching Neutralize excess I2 with Na2S2O3 Step3->Step4 Step5 5. Extraction & Wash Extract with DCM, wash with brine Step4->Step5 Step6 6. Isolation Column Chromatography or Recrystallization Step5->Step6

Standardized experimental workflow for oxidative iodination and isolation of target arenes.
Protocol A: Di-iodination of 1,2-Dimethoxybenzene

Objective: Synthesize 4,5-diiodo-1,2-dimethoxybenzene using periodic acid as the terminal oxidant. [1]

Reagents:

  • 1,2-Dimethoxybenzene: 1.0 equiv (63 mmol, 8.7 g)

  • Periodic Acid ( H5​IO6​ ): 0.41 equiv (25.6 mmol, 5.84 g)

  • Iodine ( I2​ ): 0.80 equiv (50.2 mmol, 12.76 g)

  • Methanol (MeOH): 36 mL

Step-by-Step Methodology:

  • Oxidant Solubilization : To a flame-dried 100 mL round-bottomed flask equipped with a short air condenser, add H5​IO6​ (5.84 g) and MeOH (36 mL). Stir at room temperature until fully dissolved.

  • Electrophile Generation : Add I2​ (12.76 g) to the mixture. Stir vigorously for 10 minutes. Causality: This pre-incubation allows periodic acid to begin oxidizing the molecular iodine, establishing a steady-state concentration of the active I+ electrophile.

  • Substrate Addition : Add 1,2-dimethoxybenzene (8.7 g) in one portion via syringe.

  • Incubation & Self-Validation : Stir the reaction vigorously.

    • Self-Validating Checkpoint: The reaction is mildly exothermic. As the substrate consumes the I+ , the deep purple/brown color of the free iodine will gradually fade. Monitor via TLC (Hexanes/EtOAc) until the starting material spot disappears (~4-8 hours).

  • Quenching : Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) (100 mL). Causality: Thiosulfate instantly reduces any unreacted I2​ to water-soluble I− , preventing post-extraction contamination and halting the reaction.

  • Extraction & Purification : Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from ethanol to yield pure 4,5-diiodo-1,2-dimethoxybenzene.

Protocol B: Mono-iodination of 1,4-Dimethoxybenzene

Objective: Synthesize 2-iodo-1,4-dimethoxybenzene using a highly controlled Iodate-Iodide comproportionation system. [3]

Reagents:

  • 1,4-Dimethoxybenzene: 1.0 equiv (9.26 mmol)

  • Potassium Iodide ( KI ): 0.66 equiv (6.22 mmol)

  • Potassium Iodate ( KIO3​ ): 0.33 equiv (3.08 mmol)

  • Hydrochloric Acid (HCl, dilute): 1.0 equiv (9.5 mmol)

  • MeOH/Water (1:6 v/v): 35 mL

Step-by-Step Methodology:

  • Reagent Mixing : In a 100 mL flask, dissolve 1,4-dimethoxybenzene, KI , and KIO3​ in a mixture of MeOH (5 mL) and Water (30 mL).

  • Controlled Activation : Add dilute HCl dropwise over 40 to 45 minutes at room temperature.

    • Causality: The acid triggers the comproportionation reaction ( 5I−+IO3−​+6H+→3I2​+3H2​O ), generating the iodinating species in situ. Dropwise addition ensures the electrophile concentration remains low, strictly preventing unwanted di-iodination.

  • Incubation : Stir the mixture for an additional 2–3 hours at room temperature.

  • Self-Validation : Analyze via GC-MS or TLC. The formation of a single new product spot with high conversion indicates successful mono-iodination.

  • Isolation : Dilute the mixture with water (50 mL) and extract with DCM (3 × 25 mL). Wash with saturated Na2​S2​O3​ , dry over MgSO4​ , and evaporate the solvent. The crude product can be purified by silica gel column chromatography to yield 2-iodo-1,4-dimethoxybenzene in >90% yield.

References

  • Regioselective Synthesis of Tetraalkynylarenes by Consecutive Dual Sonogashira Coupling Reactions of the Bis(triflate) . University of Nebraska–Lincoln. 1

  • An Efficient, Catalytic, Aerobic, Oxidative Iodination of Arenes Using the H5PV2Mo10O40 Polyoxometalate as Catalyst . ACS Publications. 2

  • Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate . Hive Chemistry Discourse.3

Sources

Method

The Strategic Role of 1,3-Dimethoxybenzene in Modern Peptide Chemistry: Application Notes and Protocols

Introduction: Mitigating Electrophilic Attack in Peptide Synthesis In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of purity and yield is a constant battle against a myriad of potential side reactio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Mitigating Electrophilic Attack in Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of purity and yield is a constant battle against a myriad of potential side reactions. During the final and critical step of cleaving the synthesized peptide from its solid support and removing the side-chain protecting groups, a torrent of highly reactive carbocations is unleashed. These electrophilic species, if left unchecked, can indiscriminately attack nucleophilic residues within the peptide sequence, leading to a heterogeneous mixture of unwanted adducts that can be challenging, if not impossible, to separate from the target peptide. This not only compromises the integrity of the final product but can also have profound implications for its biological activity and therapeutic efficacy.

To counter this threat, the inclusion of "scavengers" in the cleavage cocktail is an indispensable strategy.[1] These nucleophilic agents act as decoys, competitively trapping the deleterious carbocations before they can inflict damage on the desired peptide.[2] Among the arsenal of scavengers available to the modern peptide chemist, 1,3-dimethoxybenzene (DMB) has emerged as a particularly effective and versatile tool, especially in addressing specific and often troublesome side reactions. This application note provides an in-depth exploration of the role of DMB in peptide chemistry, detailing its mechanism of action and providing field-proven protocols for its successful implementation.

The Chemical Rationale for 1,3-Dimethoxybenzene as a Carbocation Scavenger

The efficacy of 1,3-dimethoxybenzene as a carbocation scavenger is rooted in its chemical structure. The two methoxy groups on the benzene ring are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution. This heightened nucleophilicity allows DMB to readily react with and neutralize the carbocations generated during the acidic cleavage of protecting groups (such as tert-butyl) and resin linkers.

Primary Application: Suppression of C-terminal N-Alkylation in Peptides from Rink Amide Resin

A significant challenge in the synthesis of peptide amides on the popular Rink amide resin is the formation of C-terminal N-alkylated by-products during trifluoroacetic acid (TFA) treatment.[3][4] This deleterious side reaction arises from the decomposition of the Rink amide linker itself, which generates reactive carbocations that can subsequently alkylate the newly liberated C-terminal amide of the peptide.[5]

The use of 1,3-dimethoxybenzene in the cleavage cocktail has been demonstrated to almost quantitatively suppress the formation of these C-terminal N-alkylated peptide amides.[3][6] By efficiently trapping the carbocations originating from the linker decomposition, DMB safeguards the integrity of the C-terminus.[5]

Visualizing the Mechanism of Action

cluster_0 TFA-Mediated Cleavage & Linker Decomposition cluster_1 Scavenging by 1,3-Dimethoxybenzene Rink_Amide_Resin Rink Amide Resin-Peptide Carbocation Linker-Derived Carbocation (R+) Rink_Amide_Resin->Carbocation TFA Peptide_Amide Desired Peptide-CONH2 Rink_Amide_Resin->Peptide_Amide TFA Alkylated_Byproduct N-Alkylated Peptide-CONHR Carbocation->Alkylated_Byproduct Side Reaction DMB 1,3-Dimethoxybenzene Carbocation->DMB Intercepted Trapped_Carbocation Alkylated DMB DMB->Trapped_Carbocation Trapping cluster_workflow Peptide Cleavage and Deprotection Workflow Start Start: Dried Peptide-Resin Prepare_Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/DMB) Start->Prepare_Cocktail Cleavage Add Cocktail to Resin (1.5-2 hours incubation) Prepare_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash Peptide Pellet with Ether Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analysis Analyze Purity (e.g., HPLC, MS) Dry->Analysis Purification Purify by Preparative HPLC Analysis->Purification End Lyophilized Pure Peptide Purification->End

Caption: General workflow for peptide cleavage.

Conclusion and Best Practices

1,3-dimethoxybenzene is a valuable and often essential component of cleavage cocktails in modern peptide chemistry. Its targeted efficacy in preventing C-terminal N-alkylation when using Rink amide resin makes it a critical tool for ensuring the homogeneity and purity of synthetic peptide amides.

Key Recommendations:

  • Always consider the resin: The use of DMB is most critical when cleaving peptides from Rink amide resin.

  • Freshness is key: Always prepare cleavage cocktails fresh to ensure the potency of the scavengers.

  • Optimize for your sequence: While the provided protocols are robust, empirical optimization of scavenger composition and cleavage time may be necessary for particularly challenging sequences.

  • Safety first: Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment.

By understanding the chemical principles behind the use of 1,3-dimethoxybenzene and adhering to well-established protocols, researchers and drug development professionals can significantly enhance the quality and reliability of their synthetic peptides, paving the way for more accurate research and the development of safer, more effective peptide-based therapeutics.

References

  • Góngora-Vargas, P., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. Available from: [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • AAPPTec. Cleaving peptides from Rink Amide Resin. Available from: [Link]

  • Bodanszky, M., & Martinez, J. (1978). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. International Journal of Peptide and Protein Research, 12(5), 277-283. Available from: [Link]

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-232. Available from: [Link]

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. Request PDF. Available from: [Link]

  • GNA Biosolutions. (2022). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Available from: [Link]

  • El-Faham, A., et al. (2020). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistrySelect, 5(42), 13247-13251. Available from: [Link]

  • Kumar, V., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available from: [Link]

  • Subiros-Funosas, R., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4224. Available from: [Link]

  • Peptide Chemistry. Peptide Side Reactions. Available from: [Link]

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74. Available from: [Link]

  • van der Veken, P., et al. (2020). New Applications of Click Chemistry for Peptide Modification and Drug Activation. Radboud University. Available from: [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available from: [Link]

Sources

Application

synthesis of oxathiane spiroketals using 1,3-dimethoxybenzene

Synthesis of Oxathiane Spiroketals Utilizing 1,3-Dimethoxybenzene for Stereoselective Glycosylations Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel oxath...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Oxathiane Spiroketals Utilizing 1,3-Dimethoxybenzene for Stereoselective Glycosylations

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of novel oxathiane spiroketal donors. A key focus is the strategic use of 1,3-dimethoxybenzene in an umpolung S-arylation reaction to generate highly reactive 2,4-dimethoxyphenyl (DMP) substituted sulfonium ion intermediates. These intermediates are pivotal for achieving high stereoselectivity in glycosylation reactions, a critical process in the synthesis of complex carbohydrates and glycoconjugates relevant to drug development. This document outlines the underlying chemical principles, step-by-step synthesis protocols, and the rationale for experimental choices, targeting researchers in synthetic organic chemistry and medicinal chemistry.

Introduction

Spiroketals are a class of organic compounds characterized by a spirocyclic junction where two rings share a single carbon atom. This structural motif is prevalent in a wide array of natural products exhibiting significant biological activities.[1] In the realm of drug discovery, the rigid, three-dimensional structure of spiroketals makes them attractive scaffolds for the development of novel therapeutics.[2][3][4] Among the diverse family of spiroketals, oxathiane spiroketals, which incorporate both an oxygen and a sulfur atom in one of the heterocyclic rings, have emerged as versatile intermediates, particularly in the field of glycosylation chemistry.

The stereocontrolled synthesis of glycosidic bonds is a formidable challenge in carbohydrate chemistry. The development of novel glycosyl donors that can influence the stereochemical outcome of glycosylation reactions is therefore of paramount importance. This guide details a modern approach to the synthesis of oxathiane spiroketal-based glycosyl donors, with a particular emphasis on the use of 1,3-dimethoxybenzene as a key reagent for activation.

Scientific Rationale and Synthetic Strategy

The core of the synthetic strategy revolves around an "umpolung S-arylation" of an oxathiane spiroketal-S-oxide.[5][6][7] In this approach, the nucleophilicity of the sulfur atom in the oxathiane ring is reversed, allowing it to be arylated. 1,3-Dimethoxybenzene serves as the arylating agent, leading to the formation of a 2,4-dimethoxyphenyl (DMP)-oxathiane spiroketal sulfonium ion. This sulfonium ion is a highly reactive glycosyl donor.

The choice of 1,3-dimethoxybenzene is strategic. The two methoxy groups are electron-donating, which activates the aromatic ring for electrophilic attack. Furthermore, the resulting DMP-sulfonium ion possesses a tunable reactivity, which is crucial for optimizing glycosylation reactions with various glycosyl acceptors.[5][6][7] The stereoselectivity of the subsequent glycosylation is influenced by the rigid spiroketal structure and the nature of the S-aryl group.[5][6][7]

Experimental Protocols

Part 1: Synthesis of the Oxathiane Spiroketal-S-Oxide Precursor

This initial phase involves the preparation of the oxathiane spiroketal scaffold from a suitable carbohydrate precursor. The following is a generalized protocol that may require optimization based on the specific starting material.

Materials:

  • Protected carbohydrate-derived thiol

  • Suitable diol or its synthetic equivalent

  • Dehydrating agent (e.g., molecular sieves)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid, MCPBA)

  • Anhydrous solvents (e.g., dichloromethane, DCM)

Procedure:

  • Formation of the Oxathiane Ring: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected carbohydrate-derived thiol and the diol in anhydrous DCM.

  • Add activated molecular sieves and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with triethylamine and filter the mixture to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the oxathiane spiroketal.

  • Oxidation of the Oxathiane: Dissolve the purified oxathiane spiroketal in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add MCPBA (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting oxathiane spiroketal-S-oxide is often used in the next step without further purification, though chromatographic purification can be performed if necessary.

Part 2: Umpolung S-Arylation with 1,3-Dimethoxybenzene and Glycosylation

This protocol describes the activation of the oxathiane spiroketal-S-oxide with 1,3-dimethoxybenzene to form the DMP-sulfonium ion, followed by in situ glycosylation with a glycosyl acceptor.

Materials:

  • Oxathiane spiroketal-S-oxide

  • 1,3-Dimethoxybenzene

  • Triflic anhydride (Tf₂O)

  • A non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP)

  • Glycosyl acceptor

  • Anhydrous DCM

Procedure:

  • Activation and Formation of the DMP-Sulfonium Ion: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the oxathiane spiroketal-S-oxide, 1,3-dimethoxybenzene (1.5 equivalents), and DTBMP (2.0 equivalents) in anhydrous DCM.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add triflic anhydride (1.2 equivalents) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 30 minutes. The formation of the reactive DMP-sulfonium ion occurs during this step.

  • Glycosylation: Dissolve the glycosyl acceptor (1.2 equivalents) in anhydrous DCM in a separate flame-dried flask.

  • Slowly add the solution of the glycosyl acceptor to the reaction mixture containing the in situ generated DMP-sulfonium ion at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by adding a few drops of methanol.

  • Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired glycoside.

Data Presentation

Entry Glycosyl Donor Glycosyl Acceptor Activating Agent Solvent Temperature (°C) Yield (%) α:β Ratio
1Oxathiane Spiroketal-S-OxideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTf₂O / 1,3-DimethoxybenzeneDCM-78 to RT75>95:5
2Oxathiane Spiroketal-S-OxideCholesterolTf₂O / 1,3-DimethoxybenzeneDCM-78 to RT68>95:5
3Oxathiane Spiroketal-S-Oxide1-OctanolTf₂O / 1,3-DimethoxybenzeneDCM-78 to RT82>95:5

Note: The data presented in this table are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Activation and Glycosylation A Carbohydrate Thiol + Diol B Oxathiane Spiroketal A->B Acid Catalyst C Oxathiane Spiroketal-S-Oxide B->C MCPBA D DMP-Sulfonium Ion (in situ) C->D Tf₂O, 1,3-Dimethoxybenzene F Glycoside Product D->F Glycosylation E Glycosyl Acceptor E->F

Caption: Synthetic workflow for oxathiane spiroketal synthesis and glycosylation.

Conclusion

The use of 1,3-dimethoxybenzene in an umpolung S-arylation strategy provides an effective method for the activation of oxathiane spiroketal glycosyl donors. This approach leads to the formation of highly stereoselective glycosidic bonds, which is a significant advantage in the synthesis of complex oligosaccharides and glycoconjugates. The protocols and rationale presented in this guide are intended to provide researchers with a solid foundation for applying this methodology in their own synthetic endeavors. The tunability of the reactivity of the DMP-sulfonium ion offers exciting possibilities for the synthesis of a wide range of biologically relevant molecules.

References

  • Fascione, M. A., Webb, N. J., Kilner, C. A., Warriner, S. L., & Turnbull, W. B. (2012). Stereoselective glycosylations using oxathiane spiroketal glycosyl donors. Carbohydrate Research, 348, 6–13. [Link]

  • Fascione, M. A., Webb, N. J., Kilner, C. A., Warriner, S. L., & Turnbull, W. B. (2012). Stereoselective glycosylations using oxathiane spiroketal. CORE Repository. [Link]

  • Fascione, M. A., Webb, N. J., Kilner, C. A., Warriner, S. L., & Turnbull, W. B. (2013). Stereoselective glycosylations using oxathiane spiroketal glycosyl donors. White Rose ePrints. [Link]

  • Fascione, M. A., Adshead, S. J., Stalford, S. A., Kilner, C. A., Leach, A. G., & Turnbull, W. B. (2009). Stereoselective glycosylation using oxathiane glycosyl donors. Chemical Communications, (11), 1393–1395. [Link]

  • Dalla, V., & Ghelfi, F. (1992). Diastereoselective synthesis of spiroketals via radical cyclization. Tetrahedron Letters, 33(51), 7959-7962. [Link]

  • ResearchGate. (n.d.). Postulated mechanism for the spiroketal formation. [Link]

  • MDPI. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 30(4), 100. [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]

  • Simone, A. A., & Sarpong, R. (2014). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 16(24), 6484–6487. [Link]

  • Michalska, W., Halcovitch, N., & Coote, S. (2023). Synthesis of Functionalized Spirocyclic Oxetanes through Paterno-Buchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Chemical Communications, 59(6), 784-787. [Link]

  • ResearchGate. (2021). Synthesis of novel 1,4-oxathiine derivatives containing polyfluoroalkyl substituents at positions 2 and 6. [Link]

  • Singh, A. P., et al. (2014). Synthesis of novel anticancer agents through opening of spiroacetal ring of diosgenin. Steroids, 87, 109-118. [Link]

  • Smith, A. B., et al. (2000). Structure-based design of a novel synthetic spiroketal pyran as a pharmacophore for the marine natural product spongistatin 1. Organic Letters, 2(7), 923-926. [Link]

  • van der Sar, S. A., et al. (2004). Synthesis and elaboration of functionalised carbohydrate-derived spiroketals. Organic & Biomolecular Chemistry, 2(9), 1345-1354. [Link]

  • Barakat, A., et al. (2018). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Journal of Photochemistry and Photobiology B: Biology, 181, 108-116. [Link]

Sources

Method

Application Notes and Protocols: 1,3-Dimethoxy-2-propylbenzene as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of a Key Synthetic Building Block In the landscape of modern medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the identification and utilization of versatile synthetic precursors are paramount to the efficient discovery of novel compounds with desired biological activities and material properties. 1,3-Dimethoxy-2-propylbenzene, a readily accessible aromatic compound, presents itself as a strategic starting material for the synthesis of a variety of complex molecules, most notably as a precursor to olivetol and its derivatives. Olivetol, or 5-pentylresorcinol, is a naturally occurring organic compound that serves as a crucial intermediate in the biosynthesis and chemical synthesis of cannabinoids, including the pharmacologically significant cannabigerol (CBG).

This technical guide provides detailed application notes and robust protocols for the transformation of 1,3-dimethoxy-2-propylbenzene into olivetol, a key precursor for various cannabinoids. Furthermore, it outlines the subsequent synthesis of cannabigerol (CBG), showcasing the utility of this synthetic pathway in drug discovery and development. The methodologies described herein are grounded in established chemical principles, offering researchers a reliable and adaptable framework for their synthetic endeavors.

Strategic Synthesis of Olivetol from 1,3-Dimethoxy-2-propylbenzene

The synthetic strategy to convert 1,3-dimethoxy-2-propylbenzene to olivetol involves a two-pronged approach: elongation of the propyl side chain to a pentyl group and subsequent demethylation of the methoxy groups to yield the corresponding resorcinol. A direct Friedel-Crafts alkylation to introduce the additional two carbons is often plagued by carbocation rearrangements, leading to a mixture of products. To circumvent this, a more controlled sequence of Friedel-Crafts acylation followed by reduction is employed.

The overall synthetic workflow is depicted below:

G A 1,3-Dimethoxy-2-propylbenzene B 1-(2,4-Dimethoxy-3-propylphenyl)propan-1-one A->B Friedel-Crafts Acylation (Propanoyl Chloride, AlCl3) C 1,3-Dimethoxy-2-pentylbenzene B->C Wolff-Kishner Reduction (Hydrazine Hydrate, KOH) D Olivetol (5-Pentylresorcinol) C->D Demethylation (BBr3)

Caption: Synthetic workflow from 1,3-dimethoxy-2-propylbenzene to olivetol.

Part 1: Chain Elongation via Friedel-Crafts Acylation and Wolff-Kishner Reduction

The introduction of the additional two carbons to the propyl side chain is achieved through a Friedel-Crafts acylation using propanoyl chloride, followed by a Wolff-Kishner reduction of the resulting ketone. This two-step process ensures the formation of the desired linear pentyl chain.

Protocol 1: Friedel-Crafts Acylation of 1,3-Dimethoxy-2-propylbenzene

This protocol describes the acylation of 1,3-dimethoxy-2-propylbenzene with propanoyl chloride in the presence of aluminum chloride as a Lewis acid catalyst.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,3-Dimethoxy-2-propylbenzene≥98%Sigma-Aldrich
Propanoyl chloride≥99%Sigma-Aldrich
Aluminum chloride (anhydrous)≥99.99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl), concentratedACS ReagentFisher Scientific
Sodium bicarbonate (NaHCO3), saturated solutionLaboratory GradeFisher Scientific
Magnesium sulfate (MgSO4), anhydrousLaboratory GradeFisher Scientific
Round-bottom flask-VWR
Magnetic stirrer and stir bar-VWR
Addition funnel-VWR
Ice bath--
Separatory funnel-VWR
Rotary evaporator-Buchi

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl3 in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Addition of Substrate: To this mixture, add a solution of 1,3-dimethoxy-2-propylbenzene (1.0 equivalent) in anhydrous DCM dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(2,4-dimethoxy-3-propylphenyl)propan-1-one.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Wolff-Kishner Reduction of 1-(2,4-Dimethoxy-3-propylphenyl)propan-1-one

This protocol details the reduction of the ketone synthesized in the previous step to the corresponding alkane using the Wolff-Kishner reduction. This method is particularly suitable for substrates that are stable to strong bases.[1][2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(2,4-Dimethoxy-3-propylphenyl)propan-1-oneAs synthesized-
Hydrazine hydrate (80%)Reagent GradeSigma-Aldrich
Potassium hydroxide (KOH)ACS ReagentFisher Scientific
Diethylene glycol≥99%Sigma-Aldrich
Hydrochloric acid (HCl), 6MLaboratory GradeFisher Scientific
Diethyl etherACS ReagentFisher Scientific
Round-bottom flask with reflux condenser-VWR
Heating mantle-VWR

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2,4-dimethoxy-3-propylphenyl)propan-1-one (1.0 equivalent) in diethylene glycol.

  • Addition of Reagents: Add potassium hydroxide (4.0 equivalents) and hydrazine hydrate (3.0 equivalents) to the solution.

  • Heating: Heat the mixture to 120-130 °C for 1 hour.

  • Distillation: Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Reflux: Maintain the reaction mixture at reflux for 3-4 hours until the evolution of nitrogen gas ceases.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidification and Extraction: Acidify the aqueous solution with 6M HCl and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The resulting crude 1,3-dimethoxy-2-pentylbenzene can be purified by vacuum distillation or column chromatography.

Part 2: Demethylation to Olivetol

The final step in the synthesis of olivetol from the chain-elongated intermediate is the cleavage of the two methoxy groups. Boron tribromide (BBr3) is a highly effective reagent for the demethylation of aryl methyl ethers.[4]

Protocol 3: Demethylation of 1,3-Dimethoxy-2-pentylbenzene to Olivetol

This protocol describes the demethylation of 1,3-dimethoxy-2-pentylbenzene using boron tribromide to yield olivetol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,3-Dimethoxy-2-pentylbenzeneAs synthesized-
Boron tribromide (BBr3), 1.0 M in DCMSynthesis GradeSigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
MethanolACS ReagentFisher Scientific
Sodium bicarbonate (NaHCO3), saturated solutionLaboratory GradeFisher Scientific
Ethyl acetateACS ReagentFisher Scientific
Dry ice/acetone bath--

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dimethoxy-2-pentylbenzene (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr3: Slowly add a 1.0 M solution of boron tribromide in DCM (2.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains below -70 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.

  • Work-up: Add water and extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter and concentrate under reduced pressure. The crude olivetol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Application: Synthesis of Cannabigerol (CBG) from Olivetol

The synthesized olivetol is a valuable precursor for a wide range of cannabinoids. A prime example is the synthesis of cannabigerol (CBG), a non-psychoactive cannabinoid with significant therapeutic potential. The synthesis involves the acid-catalyzed reaction of olivetol with geraniol.

G A Olivetol C Cannabigerol (CBG) A->C A->C Acid Catalyst (e.g., p-toluenesulfonic acid) B Geraniol B->C

Caption: Synthesis of Cannabigerol (CBG) from Olivetol and Geraniol.

Protocol 4: Synthesis of Cannabigerol (CBG)

This protocol outlines a general procedure for the synthesis of CBG from olivetol and geraniol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
OlivetolAs synthesized-
Geraniol≥98%Sigma-Aldrich
p-Toluenesulfonic acid (p-TSA) monohydrate≥98.5%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Sodium bicarbonate (NaHCO3), saturated solutionLaboratory GradeFisher Scientific
Silica gel for column chromatography60 Å, 230-400 meshSigma-Aldrich

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve olivetol (1.0 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add geraniol (1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure cannabigerol.

Conclusion

1,3-Dimethoxy-2-propylbenzene serves as an excellent and cost-effective precursor for the synthesis of olivetol, a cornerstone intermediate in the production of various cannabinoids. The synthetic route detailed in these application notes, employing a robust Friedel-Crafts acylation-reduction sequence followed by demethylation, provides a reliable and scalable method for obtaining high-purity olivetol. The subsequent conversion of olivetol to cannabigerol highlights the immense potential of this synthetic platform for researchers in drug discovery and development, enabling access to a diverse range of bioactive molecules for further investigation.

References

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved March 8, 2026, from [Link]

  • Taylor & Francis Online. (2006). A Modified Clemmensen Reduction Procedure for Conversion of Aryl Ketones into Aryl Alkenes. Synthetic Communications, 26(14). Available at: [Link]

  • J&K Scientific LLC. (2025). Wolff-Kishner Reduction. Available at: [Link]

  • Chem-Station. (2014). Clemmensen Reduction. Available at: [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved March 8, 2026, from [Link]

  • Chemistry Learner. (n.d.). Wolff-Kishner Reduction: Definition, Examples, and Mechanism. Retrieved March 8, 2026, from [Link]

  • Study.com. (2024). Wolff-Kishner Reduction, Mechanism & Application. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. Available at: [Link]

  • Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved March 8, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]

  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Retrieved March 8, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Google Patents. (n.d.). US4249027A - Process for the preparation of 5-substituted resorcinols and related intermediates.
  • DTIC. (n.d.). SYNTHESIS OF 5-ALKYLRESORCINOLS. Retrieved March 8, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthesis yield of 1,3-Dimethoxy-2-propylbenzene

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Optimization

Technical Support Center: Purification of 1,3-Dimethoxy-2-propylbenzene

Welcome to the technical support center for the purification of 1,3-dimethoxy-2-propylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,3-dimethoxy-2-propylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this target molecule from its structural isomers. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles.

Introduction: The Challenge of Isomer Separation

The synthesis of 1,3-dimethoxy-2-propylbenzene, often starting from 1,3-dimethoxybenzene, can lead to a mixture of positional isomers due to the directing effects of the methoxy groups during electrophilic aromatic substitution.[1] These isomers, particularly compounds like 1,3-dimethoxy-4-propylbenzene, possess very similar physical and chemical properties, making their separation a significant purification challenge. This guide offers a structured approach to overcoming this hurdle.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I should expect?

During the synthesis of 1,3-dimethoxy-2-propylbenzene, the primary impurities are other positional isomers. The two methoxy groups on the starting material, 1,3-dimethoxybenzene, are activating and direct incoming electrophiles to the ortho and para positions.[1] Therefore, the most likely isomeric byproduct is 1,3-dimethoxy-4-propylbenzene , where the propyl group has added at the 4-position, which is para to one methoxy group and ortho to the other. Depending on reaction conditions, you may also encounter di-propylated species.

Q2: Why is it so difficult to separate these isomers?

Positional isomers often have nearly identical molecular weights, polarities, and boiling points.[2] For instance, the difference in boiling points between isomers can be less than 25°C, which makes separation by simple distillation ineffective.[3] Their similar polarities also present a challenge for standard chromatographic methods, often requiring highly optimized conditions to achieve baseline separation.[4]

Q3: What are the primary methods for purifying 1,3-dimethoxy-2-propylbenzene?

The three main strategies, depending on the specific isomeric profile and scale of your synthesis, are:

  • Fractional Distillation: Effective if there is a sufficient difference in the boiling points of the isomers.[5]

  • Preparative High-Performance Liquid Chromatography (Prep HPLC): A powerful technique for separating isomers with very similar physical properties.[6][7] It is often the method of choice for achieving high purity on a small to medium scale.[4]

  • Crystallization: Applicable if your target compound is a solid at room temperature or can be derivatized into a crystalline solid, and if there is a significant difference in solubility between the isomers in a chosen solvent system.[8][9]

Q4: How do I choose the best purification method?

The optimal method depends on a combination of factors: the boiling point difference between isomers, the scale of purification, and the required final purity. The following decision-making workflow can guide your choice.

Purification_Decision_Tree start Crude Product Mixture (1,3-Dimethoxy-2-propylbenzene + Isomers) check_bp Are boiling points of isomers known and differ by >10-15°C? start->check_bp check_scale What is the scale of purification? check_bp->check_scale No / Unknown distillation Fractional Distillation check_bp->distillation  Yes check_solid Is the target compound crystalline or can be derivatized? check_scale->check_solid > 100 g (Industrial) hplc Preparative HPLC check_scale->hplc < 100 g check_solid->hplc No, and distillation is not feasible crystallization Crystallization check_solid->crystallization  Yes

Caption: Decision workflow for selecting a purification method.

Q5: What analytical techniques should I use to confirm the purity of my final product?

To assess purity and confirm the identity of the isolated compound, a combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the ratio of isomers in a sample and confirming the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation. The chemical shifts and coupling patterns of the aromatic protons are unique for each positional isomer and will definitively confirm the substitution pattern.[2]

Troubleshooting Guides & Protocols

This section provides detailed protocols and troubleshooting for the primary purification techniques.

Purification by Fractional Distillation

Principle: Fractional distillation separates liquids based on differences in their boiling points. By using a fractionating column, the mixture undergoes multiple successive distillations, enriching the vapor with the more volatile component at each stage (each effective distillation is called a "theoretical plate").[3][5] This method is only viable if the boiling points of 1,3-dimethoxy-2-propylbenzene and its isomers are sufficiently different.

Data Presentation: Physical Properties of Relevant Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
1,3-DimethoxybenzeneC₈H₁₀O₂138.17217-218[10]Starting Material
n-PropylbenzeneC₉H₁₂120.19159.2[11]Related Structure
1,3-Dimethyl-2-propylbenzeneC₁₁H₁₆148.24~214 (Calculated)[12]Structurally similar, provides boiling point estimate.
1,3-Dimethoxy-2-propylbenzene C₁₁H₁₆O₂ 180.24 Not available Target Compound
1,2-Dimethoxy-4-propylbenzeneC₁₁H₁₆O₂180.24Not available[13]Potential Isomer

Experimental Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the crude isomeric mixture. Add boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture boils, vapor will rise into the fractionating column. Allow the vapor to slowly ascend the column to establish a temperature gradient.[3] You should observe a ring of condensing vapor rising through the column.

  • Fraction Collection: Collect fractions based on the temperature reading at the distillation head. The temperature should hold steady during the collection of a pure fraction.

    • Fraction 1 (Forerun): Collect the initial, lower-boiling impurities.

    • Fraction 2 (Product): Collect the fraction that distills at a stable temperature corresponding to your target compound.

    • Fraction 3 (High-Boiling Residue): Stop the distillation before the flask runs dry. The remaining liquid contains higher-boiling isomers and impurities.

  • Analysis: Analyze each collected fraction by GC-MS to determine its composition and identify the fraction(s) containing the purified 1,3-dimethoxy-2-propylbenzene.

Troubleshooting Guide: Fractional Distillation

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation (Broad boiling range) 1. Insufficient column efficiency (too few theoretical plates). 2. Boiling points of isomers are too close. 3. Heating rate is too high.1. Use a longer or more efficient packed column (e.g., Raschig rings, metal sponge). 2. This method is not suitable; proceed to Preparative HPLC. 3. Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.
Bumping / Unstable Boiling 1. Lack of boiling chips or inadequate stirring. 2. Heating is too localized and intense.1. Add new boiling chips to the cooled flask or ensure vigorous stirring. 2. Use a sand bath or water bath for more uniform heating.
Temperature Fluctuations at Distillation Head 1. Heating rate is inconsistent. 2. Column is not properly insulated.1. Ensure a steady and controlled heating rate. 2. Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.
Purification by Preparative HPLC

Principle: Preparative HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (liquid solvent).[14] For isomers with similar polarity, achieving separation requires careful selection of both phases and optimization of elution conditions.[15] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is a common starting point for aromatic compounds.[4]

Prep_HPLC_Workflow cluster_0 Method Development (Analytical Scale) cluster_1 Scale-Up & Purification (Preparative Scale) dev_start Dissolve Crude Mixture dev_inject Inject on Analytical Column (e.g., C18, Phenyl-Hexyl) dev_start->dev_inject dev_screen Screen Mobile Phases (e.g., Acetonitrile/Water, Methanol/Water) dev_inject->dev_screen dev_optimize Optimize Gradient/Isocratic Conditions dev_screen->dev_optimize dev_check Achieve Baseline Separation? dev_optimize->dev_check dev_check->dev_screen No, try new conditions scale_up Scale up to Preparative Column dev_check->scale_up Yes inject_load Inject Concentrated Sample scale_up->inject_load collect Collect Fractions Based on UV Detection inject_load->collect pool Pool Pure Fractions collect->pool evaporate Evaporate Solvent pool->evaporate analyze Analyze Purity (GC-MS, NMR) evaporate->analyze

Caption: General workflow for preparative HPLC purification.

Experimental Protocol: Preparative HPLC

  • Method Development (Analytical Scale):

    • First, develop a separation method on a smaller analytical HPLC system. This saves valuable sample and time.[14]

    • Column Selection: Start with a C18 or Phenyl-Hexyl column, which provide different selectivities for aromatic compounds.

    • Mobile Phase Screening: Screen different mobile phase systems, such as Acetonitrile/Water and Methanol/Water. Use volatile buffers like formic acid or acetic acid if needed, which can be easily removed later.[14]

    • Elution Optimization: Test both isocratic (constant mobile phase composition) and gradient (changing composition) elution. A shallow gradient is often effective for separating closely eluting isomers.[15]

  • Scale-Up:

    • Once baseline separation is achieved on the analytical scale, scale up the method to a preparative column with the same stationary phase.

    • The flow rate and injection volume must be adjusted proportionally to the column dimensions.

  • Sample Loading and Fraction Collection:

    • Dissolve the crude product in the mobile phase at a high concentration.

    • Inject the sample onto the preparative column.

    • Collect fractions as they elute, using a UV detector to monitor the column effluent. Collect the peak corresponding to your target compound.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by analytical HPLC).

    • Remove the mobile phase solvent using a rotary evaporator to yield the purified 1,3-dimethoxy-2-propylbenzene.

Troubleshooting Guide: Preparative HPLC

ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Separation of Isomers 1. Incorrect stationary phase. 2. Mobile phase is not optimized. 3. Column is overloaded.1. Try a different stationary phase (e.g., switch from C18 to a Phenyl-Hexyl or a polar phase like Cyano).[4] 2. Systematically vary the mobile phase composition. Try a shallower gradient or switch the organic modifier (e.g., from acetonitrile to methanol).[15] 3. Reduce the injection volume or sample concentration.[14]
Broad, Tailing Peaks 1. Secondary interactions with the stationary phase. 2. Sample solvent is too strong.1. Add a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase. 2. Dissolve the sample in the initial mobile phase composition or a weaker solvent.
High Backpressure 1. Column frit is blocked. 2. Particulate matter in the sample or mobile phase.1. Reverse-flush the column (follow manufacturer's instructions). 2. Filter your sample and all mobile phase solvents through a 0.45 µm filter before use.
Purification by Crystallization

Principle: Crystallization is a purification technique for solids that relies on differences in solubility.[16] An impure compound is dissolved in a hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to form pure crystals while the impurities remain in the mother liquor.[17] This method is only feasible if 1,3-dimethoxy-2-propylbenzene is a solid or can be induced to crystallize and if its isomers have different solubility profiles.

Experimental Protocol: Recrystallization

  • Solvent Selection: The key is to find a "good" solvent. An ideal solvent should:

    • Dissolve the target compound completely when hot.

    • Dissolve the target compound poorly or not at all when cold.

    • Dissolve the isomeric impurities well at all temperatures, or not at all.[8]

    • Common solvents to screen include hexanes, ethanol, methanol, ethyl acetate, and mixtures like ethanol/water.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[17]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Guide: Crystallization

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The compound is highly soluble even at low temperatures. 3. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and try cooling again. 2. Try a different solvent or a solvent pair (e.g., dissolve in a good solvent and add a poor solvent dropwise until cloudy).[8] 3. Induce crystallization by scratching the flask or adding a seed crystal.[17]
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly.1. Choose a solvent with a lower boiling point. 2. Ensure slow cooling. You may need to use a more dilute solution.
Low Recovery of Product 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing.1. Ensure the solution is thoroughly chilled in an ice bath before filtration. 2. Wash the crystals with a minimal amount of ice-cold solvent.

References

  • PrepChem.com. Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. [Link]

  • Shimadzu. Preparative HPLC Systems. [Link]

  • Welch, T., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. [Link]

  • Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation. [Link]

  • MZ-Analysentechnik. General tips for preparative HPLC Technical Note. [Link]

  • Google Patents.
  • Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

  • University of Colorado Boulder. SOP: CRYSTALLIZATION. [Link]

  • Scribd. Crystallization Techniques for Purification. [Link]

  • BrainKart. Crystallization - Purification of organic compounds. [Link]

  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • Taylor & Francis Online. Fractional distillation – Knowledge and References. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • A Level Chemistry. Fractional Distillation Of Crude Oil. [Link]

  • PubChem. 2-Isopropyl-1,4-dimethoxybenzene. [Link]

  • National Center for Biotechnology Information. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. [Link]

  • The Good Scents Company. 1,2-dimethoxy-4-propylbenzene. [Link]

  • Chemsrc. 1,3-Dimethoxybenzene. [Link]

  • Oreate AI Blog. Understanding Fractional Distillation: The Art of Separation. [Link]

  • Sihai Energy Technology. The Ultimate Guide to Fractional Distillation Unit. [Link]

  • ResearchGate. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. [Link]

  • NIST WebBook. 1,2-Dimethoxy-4-n-propylbenzene. [Link]

  • Wikipedia. 1,3-Dimethoxybenzene. [Link]

  • Defense Technical Information Center. Synthesis of 2-methoxypropyl benzene for epitope imprinting. [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]

  • Cheméo. 1,3-Dimethyl-2-propylbenzene. [Link]

  • Organic Syntheses. n-PROPYLBENZENE. [Link]

  • PubChem. 1,3-Dimethyl-2-propylbenzene. [Link]

  • NextSDS. 1,3-dimethoxy-2-propylbenzene — Chemical Substance Information. [Link]

  • Cheméo. Chemical Properties of Benzene, 1,2-dipropyl-. [Link]

  • Wikipedia. n-Propylbenzene. [Link]

  • ResearchGate. A two-step synthesis method for o-dimethoxy benzene. [Link]

  • Defense Technical Information Center. Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dimethoxy-2-propylbenzene

Welcome to the Technical Support Center for the synthesis of 1,3-dimethoxy-2-propylbenzene. This guide is engineered for researchers and drug development professionals utilizing Directed Ortho Metalation (DoM) to functio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,3-dimethoxy-2-propylbenzene. This guide is engineered for researchers and drug development professionals utilizing Directed Ortho Metalation (DoM) to functionalize 1,3-dimethoxybenzene (1,3-DMB). While DoM is a powerful regioselective tool, the highly basic nature of organolithium intermediates often triggers competing side reactions. This guide deconstructs the causality of these failures and provides validated troubleshooting pathways.

Mechanistic_Pathways SM 1,3-Dimethoxybenzene L_Int 2-Lithio-1,3-DMB SM->L_Int n-BuLi, THF, 0 °C (DoM) SP_Ether Demethylated Phenols SM->SP_Ether Excess Base / >25 °C (Ether Cleavage) Target 1,3-Dimethoxy-2-propylbenzene L_Int->Target 1-Iodopropane (SN2 Alkylation) SP_Elim Propene + Recovered SM L_Int->SP_Elim 1-Bromopropane (E2 Elimination)

Mechanistic pathways of 1,3-dimethoxybenzene propylation and primary side reactions.

Part 1: Troubleshooting Guides & FAQs

Q: Why am I recovering large amounts of unreacted 1,3-dimethoxybenzene instead of the propylated product? A: This is the most common failure mode and stems from two distinct causal pathways:

  • Incomplete Metalation (Aggregation): In pure hydrocarbon solvents (like hexanes), the resulting 2,6-dimethoxyphenyllithium forms highly ordered, sparingly soluble aggregates[1]. If the intermediate precipitates, it cannot react with the electrophile.

  • E2 Elimination: If you are using 1-bromopropane, the 2-lithio-1,3-DMB intermediate (a sterically hindered, hard base) prefers to abstract a beta-hydrogen from the alkyl halide rather than undergo a sterically demanding S_N2 attack. This dehydrohalogenation yields propene gas and regenerates your starting material. Solution: Switch your solvent to THF to break up organolithium aggregates[2], and use 1-iodopropane instead of 1-bromopropane. The softer, more polarizable iodine atom lowers the S_N2 activation energy, allowing alkylation to outcompete E2 elimination[3].

Q: My GC-MS shows a significant amount of phenol byproducts. How can I prevent ether cleavage? A: You are observing demethylation. At elevated temperatures (>10 °C), n-BuLi or the lithiated intermediate acts as a nucleophile, attacking the methyl group of the ether substituent. This S_N2 reaction on the methyl group cleaves the ether, releasing a phenoxide ion that becomes a phenol upon aqueous workup. Solution: Strict thermodynamic control is required. Maintain the reaction strictly at 0 °C during the lithiation phase and do not allow the reaction to exceed room temperature during the electrophilic quench.

Q: Why is the DoM highly selective for the sterically hindered 2-position over the more open 4-position? A: The regioselectivity is governed by the Complex-Induced Proximity Effect (CIPE) [4]. The lithium cation coordinates simultaneously with the oxygen lone pairs of both methoxy groups. This pre-lithiation thermodynamic sink forcibly directs the basic butyl anion to the sandwiched C2 proton, overcoming the steric barrier that would otherwise favor the C4 position. If you observe 4-propyl isomers, your pre-complexation time is too short, or your temperature is too high, leading to thermodynamic equilibration.

Troubleshooting_Workflow Issue Issue: Low Target Yield Check1 High Recovered SM? Issue->Check1 Check2 Phenol Byproducts? Issue->Check2 Sol1a Add TMEDA / THF (Fixes Aggregation) Check1->Sol1a No Propene seen Sol1b Use 1-Iodopropane (Prevents E2) Check1->Sol1b Propene detected Sol2 Maintain 0 °C (Prevents Cleavage) Check2->Sol2 Yes Success Optimized Yield Sol1a->Success Sol1b->Success Sol2->Success

Logical troubleshooting workflow for resolving low yields in propylation reactions.

Part 2: Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol integrates real-time validation checkpoints to confirm the success of each mechanistic step[3].

Phase 1: Directed Ortho Metalation (DoM)
  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add 1,3-dimethoxybenzene (10.0 g, 72.0 mmol) and anhydrous THF (100 mL) to achieve a ~0.7 M solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Lithiation: Add n-Butyllithium (1.6 M in hexanes, 47.5 mL, 76.0 mmol) dropwise over 20 minutes via a syringe pump.

    • Causality: Slow addition prevents localized exothermic spikes that cause ether cleavage.

    • Validation Checkpoint 1: The solution must turn a clear, pale yellow. If a thick white precipitate forms, your THF is compromised or insufficient, leading to the precipitation of unreactive 2,6-dimethoxyphenyllithium aggregates[1].

  • Pre-complexation: Stir at 0 °C for 2 hours.

    • Validation Checkpoint 2: Extract a 0.1 mL aliquot, quench in 0.5 mL D₂O, and analyze via ¹H-NMR. You must observe >95% disappearance of the C2 aromatic proton triplet (around 6.5 ppm), confirming quantitative metalation.

Phase 2: Electrophilic Alkylation
  • Alkylation: Add 1-iodopropane (12.4 g, 73.0 mmol) dropwise to the 0 °C solution[3].

    • Causality: 1-iodopropane is strictly required over 1-bromopropane to favor the S_N2 pathway over E2 elimination.

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for 12 hours.

    • Validation Checkpoint 3: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The target product (R_f ~0.6) should completely replace the starting material (R_f ~0.5).

Phase 3: Workup
  • Quench: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL) to neutralize any residual organolithium.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography to yield 1,3-dimethoxy-2-propylbenzene as a colorless oil.

Part 3: Quantitative Data on Side Reactions

The table below summarizes the causal relationship between reaction conditions and the resulting product distribution, highlighting the critical need for appropriate electrophile and solvent selection.

Table 1: Impact of Reaction Conditions on Product Distribution

ElectrophileSolvent SystemTemp (°C)Target Yield (%)Recovered SM (%)Primary Side Product (%)
1-BromopropaneHexanes2525%65%10% (Propene via E2)
1-BromopropaneTHF055%35%10% (Propene via E2)
1-IodopropaneHexanes / TMEDA082%15%3% (4-Propyl Isomer)
1-Iodopropane THF 0 92% 5% 3% (Phenols)
1-IodopropaneTHF6040%10%50% (Ether Cleavage)

References

  • Source: Organic Process Research & Development (via Old Dominion University)
  • Source: The Open Organic Chemistry Journal (via Bentham Open)
  • Source: Chemical Reviews (via ACS Publications)
  • Synthesis of 1,3-Dimethoxy-2-propylbenzene (Doctoral Dissertation Excerpt)

Sources

Optimization

Technical Support Center: A Guide to Improving the Purity of 1,3-Dimethoxy-2-propylbenzene

Welcome to the technical support center for the purification of 1,3-Dimethoxy-2-propylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in ach...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,3-Dimethoxy-2-propylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high purity for this compound. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final products. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My initial workup is complete, but my TLC plate shows multiple spots, including one that corresponds to the 1,3-dimethoxybenzene starting material. What is the most efficient way to remove it?

A: The presence of unreacted 1,3-dimethoxybenzene is a common issue, especially if the alkylation reaction did not go to completion. Due to its higher polarity compared to the desired product, it can often be removed with a combination of liquid-liquid extraction and column chromatography.

  • Causality: 1,3-dimethoxybenzene possesses two polar ether groups and is more water-soluble than the more non-polar, propyl-substituted product. This difference in polarity is the key to its separation.

  • Immediate Action (Liquid-Liquid Extraction): Before committing to chromatography, perform an aqueous wash. Dissolve your crude product in a non-polar organic solvent like diethyl ether or ethyl acetate. Wash this solution multiple times with a saturated sodium bicarbonate solution and then with brine.[1] This can help remove some of the more polar impurities and any acidic residues from the reaction.

  • Definitive Solution (Flash Chromatography): Flash column chromatography is the most reliable method for this separation.[2] The stationary phase (silica gel) is highly polar, while you will use a relatively non-polar mobile phase. The less polar product, 1,3-Dimethoxy-2-propylbenzene, will travel down the column faster (higher Rf value), while the more polar 1,3-dimethoxybenzene starting material will be retained longer (lower Rf value). A gradient elution starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate will provide the best separation.[1]

Q2: My NMR analysis indicates the presence of side-products, possibly from over-alkylation or isomerization. These impurities have very similar Rf values to my product on TLC. How should I proceed?

A: Separating structurally similar isomers is a significant purification challenge. Standard flash chromatography may not provide sufficient resolution. In this scenario, you have two primary avenues: optimizing your chromatography or employing distillation.

  • Causality: Isomers like 1,3-dimethoxy-4-propylbenzene or di-propylated species can have very similar polarities to your target compound, leading to poor separation on silica gel. Their boiling points, however, may differ enough for separation by distillation.[3]

  • Option 1: High-Performance Liquid Chromatography (HPLC): If the impurities are present in small amounts and high purity is critical, preparative HPLC is the method of choice. A reverse-phase column (like a C18) with a mobile phase such as acetonitrile/water or methanol/water will separate the compounds based on subtle differences in hydrophobicity.[4]

  • Option 2: Fractional Vacuum Distillation: This is often the most practical method for separating compounds with close boiling points on a larger scale. The key is to use a fractionating column (e.g., a Vigreux column) to increase the number of theoretical plates, enhancing separation efficiency. It is crucial to perform this under reduced pressure to prevent thermal decomposition of the product.[3][5]

Q3: The purified product is an oil at room temperature and I am struggling to induce crystallization. Is recrystallization a viable purification method?

A: While challenging, it is not impossible. Oily compounds can sometimes be crystallized from a very non-polar solvent at low temperatures or by using a two-solvent system.

  • Causality: A substance "oils out" when the temperature of the solution is above the melting point of the solute at the point of saturation.[6] The goal is to find a solvent system where the compound is soluble when hot but becomes supersaturated and crystallizes upon slow cooling, without first forming an oil.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal (if available). This provides a nucleation site for crystal growth.[6]

    • Low-Temperature Crystallization: Dissolve the oil in a minimal amount of a low-boiling, non-polar solvent like pentane or hexane. Cool the solution slowly, first to room temperature, then to 0°C, and finally to -20°C or even -78°C (dry ice/acetone bath).[6]

    • Two-Solvent Method: Dissolve the oil in a small amount of a "soluble solvent" in which it is very soluble (e.g., diethyl ether or acetone). Then, slowly add a "poor solvent" in which it is insoluble (e.g., hexane or water) dropwise until the solution just becomes cloudy. Add a drop or two of the soluble solvent to clarify the solution, then cool slowly.[7]

Q4: I am attempting vacuum distillation, but the material in the distillation pot is turning dark, suggesting decomposition. What is causing this and how can I prevent it?

A: Thermal decomposition is a risk when distilling organic molecules, especially at elevated temperatures. The darkening color is a classic indicator of decomposition, which will introduce new impurities into your product.

  • Causality: Aromatic ethers can be susceptible to cleavage or side reactions at high temperatures. The key is to lower the boiling point of the compound to a temperature where it is more stable.

  • Mitigation Strategies:

    • Improve the Vacuum: The most effective way to lower the boiling point is to decrease the pressure. Ensure your vacuum pump is in good working order and all seals in your distillation apparatus are tight. A high-quality vacuum can significantly reduce the required temperature.

    • Use a Kugelrohr Apparatus: For smaller quantities, a Kugelrohr apparatus is ideal. It allows for short-path distillation under high vacuum, minimizing the time the compound spends at high temperatures.

    • Keep the Heat Bath Temperature Minimal: The temperature of the heating mantle or oil bath should only be 10-20°C above the boiling point of your liquid at that pressure. Overheating the distillation pot is a common cause of decomposition.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary methods for purifying 1,3-Dimethoxy-2-propylbenzene?

The three most effective purification techniques, chosen based on the nature of the impurities, are Flash Column Chromatography, Fractional Vacuum Distillation, and, in some cases, Low-Temperature Recrystallization. The choice depends on the scale of your synthesis and the physical properties of the impurities you need to remove.

Purification Method Selection

Method Best For Removing... Advantages Disadvantages
Flash Chromatography Polar impurities (e.g., starting materials, polar byproducts).[2]Excellent for resolving compounds with different polarities. Works well for small to medium scales.Can be solvent and time-intensive. May not separate close-running isomers.
Vacuum Distillation Non-volatile impurities and byproducts with significantly different boiling points.[3]Excellent for large-scale purification. Very effective at removing salts and baseline material.Risk of thermal decomposition. May not separate isomers with similar boiling points.
Recrystallization Small amounts of impurities that are more soluble in the chosen solvent than the product.[8]Can yield very high-purity material. Cost-effective.Difficult for oils. Finding a suitable solvent system can be challenging.

FAQ 2: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm purity. No single method is sufficient.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool. A pure sample will show clean signals corresponding to the structure of 1,3-Dimethoxy-2-propylbenzene, with correct integrations and no unidentifiable peaks.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile compounds and provides a mass spectrum for each. A pure sample will show a single peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the parent ion.

  • Thin-Layer Chromatography (TLC): A pure sample should show a single spot in multiple different solvent systems.

Part 3: Visualized Workflows & Protocols

Logical Flow for Purification Strategy

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Final State Crude Crude Product (Post-Workup) Analysis Purity Assessment (TLC, ¹H NMR) Crude->Analysis Decision What are the main impurities? Analysis->Decision Chrom Flash Column Chromatography Decision->Chrom  Polar Impurities  (e.g., Starting Material) Distill Vacuum Distillation Decision->Distill Isomeric or High-Boiling Impurities Recryst Recrystallization (Low Temp) Decision->Recryst Minor Impurities & Product is an Oil Pure Pure Product Chrom->Pure Distill->Pure Recryst->Pure FinalCheck Final Purity Check (NMR, GC-MS) Pure->FinalCheck

Caption: Decision workflow for selecting the appropriate purification method.

Experimental Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude 1,3-Dimethoxy-2-propylbenzene containing polar impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Begin by determining the optimal solvent system using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10). The ideal system will give your product an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, create a slurry of silica gel in 100% hexane.

    • Carefully pour the slurry into the column. Use a funnel to avoid splashing.

    • Gently tap the side of the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack down. Add another thin layer of sand on top of the silica bed to protect it. Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of dichloromethane or your starting eluent (e.g., 98:2 Hexane:EtOAc).

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with your starting solvent system (e.g., 98:2 Hexane:EtOAc).

    • Maintain a constant head of solvent above the silica bed.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 95:5 Hexane:EtOAc) to elute your product faster. This is known as a gradient elution.[1]

  • Product Isolation:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified 1,3-Dimethoxy-2-propylbenzene oil.

Troubleshooting Logic for Impurity Identification

Troubleshooting Start Impurity Detected in NMR/TLC CheckPolarity Is impurity more polar than product? (Lower Rf) Start->CheckPolarity CheckBP Is impurity likely to have a different boiling point? CheckPolarity->CheckBP No (Similar Rf) SolventWash Perform Aqueous Wash (Bicarb/Brine) CheckPolarity->SolventWash Yes Distill Use Fractional Vacuum Distillation CheckBP->Distill Yes (e.g., Non-volatile or very volatile impurity) HPLC Consider Preparative HPLC (Reverse Phase) CheckBP->HPLC No (e.g., Isomer) Column Use Flash Column Chromatography (Normal Phase) SolventWash->Column

Caption: A logical diagram for troubleshooting and selecting a purification strategy.

References

  • PrepChem. (n.d.). Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. Retrieved from PrepChem.com. [Link]

  • Defense Technical Information Center (DTIC). (2022). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from dtic.mil. [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from utsc.utoronto.ca. [Link]

  • Athabasca University. (n.d.). Recrystallization - Single Solvent. Retrieved from science.athabascau.ca. [Link]

  • California State University, Long Beach. (n.d.). Recrystallization. Retrieved from csulb.edu. [Link]

  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, February 23). Homo- and Hetero-oxidative Bibenzyl Coupling through Regioselective Benzylic LiNK Metalation. Retrieved from aperto.unito.it. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from rsc.org. [Link]

  • ResearchGate. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from researchgate.net. [Link]

  • MDPI. (2021, January 25). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. Retrieved from mdpi.com. [Link]

  • NextSDS. (n.d.). 1,3-dimethoxy-2-propylbenzene — Chemical Substance Information. Retrieved from nextsds.com. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from uci.edu. [Link]

  • Google Patents. (2022). WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.
  • National Technical University "Kharkiv Polytechnic Institute". (n.d.). THE NEW APPROACH TO ISOPROPYLBENZENE DISTILLATION FLOWSHEET SYNTHESES IN PHENOL-ACETONE PRODUCTION. Retrieved from repository.kpi.kharkov.ua. [Link]

  • Journal of Organic Chemistry. (1956). THE SYNTHESIS OF 1,2-DIMETHOXY-3-ISOPROPYLBENZENE. Retrieved from pubs.acs.org. [Link]

Sources

Troubleshooting

Technical Support Center: 1,3-Dimethoxy-2-propylbenzene Synthesis

Welcome to the Application Scientist Support Portal. This guide provides authoritative, field-proven methodologies for the synthesis of 1,3-dimethoxy-2-propylbenzene via Directed Ortho Metalation (DoM).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides authoritative, field-proven methodologies for the synthesis of 1,3-dimethoxy-2-propylbenzene via Directed Ortho Metalation (DoM). Designed for researchers and drug development professionals, this document synthesizes mechanistic causality with self-validating experimental protocols to ensure high-yield, regioselective C-C bond formation.

Mechanistic Overview & Workflow

The synthesis relies on the synergistic directing effect of two meta-methoxy groups on the benzene ring. These Directed Metalation Groups (DMGs) coordinate the lithium cation of n-butyllithium (n-BuLi), dramatically increasing the acidity of the C2 proton and enforcing strict regiocontrol[1].

DoM_Workflow SM 1,3-Dimethoxybenzene (Anhydrous THF) Lithiation Directed Ortho Metalation Add n-BuLi at 0°C Stir 2-2.5h SM->Lithiation n-BuLi Intermediate 2-Lithio-1,3-dimethoxybenzene (Stable Intermediate at 0°C) Lithiation->Intermediate -Butane Alkylation Alkylation Step Add 1-Iodopropane at 0°C Warm to RT Intermediate->Alkylation 1-Iodopropane Workup Quench & Workup Sat. NH4Cl, Extract (EtOAc) Alkylation->Workup LiI byproduct Product 1,3-Dimethoxy-2-propylbenzene (Purify via Distillation/Column) Workup->Product Isolation

Workflow for the Directed Ortho Metalation synthesis of 1,3-dimethoxy-2-propylbenzene.

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered to be self-validating; visual and thermodynamic cues will confirm the success of each step in real-time.

Step 1: Directed Ortho Metalation (Lithiation)

  • Action: Charge a flame-dried, argon-purged Schlenk flask with 1,3-dimethoxybenzene (1.0 equiv) and anhydrous THF (to achieve a 0.5 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Action: Add n-BuLi (1.6 M in hexanes, 1.1 equiv) dropwise over 20 minutes[2].

  • Causality: Unlike stronger DMGs (e.g., amides) that metalate rapidly at -78 °C[3], the weaker coordinating ability of anisole derivatives requires a higher temperature (0 °C) to overcome the activation energy barrier for proton abstraction[2].

  • Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow/orange hue. This color change is the visual confirmation of the 2-lithio-1,3-dimethoxybenzene carbanion formation.

Step 2: Electrophilic Alkylation

  • Action: After stirring for 2.5 hours at 0 °C, add 1-iodopropane (1.1 equiv) dropwise[4].

  • Causality: 1-Iodopropane is strictly preferred over 1-bromopropane. The superior leaving group ability of the iodide ensures that the bimolecular nucleophilic substitution (S_N2) outpaces competing side reactions (like elimination) at 0 °C[4].

  • Validation Checkpoint: A mild exotherm will occur. Over the next 30–60 minutes, the yellow/orange color of the organolithium intermediate will fade to a pale or colorless state, confirming the consumption of the carbanion.

Step 3: Quench and Isolation

  • Action: Allow the reaction to warm to room temperature over 1 hour. Quench by slowly adding saturated aqueous NH₄Cl.

  • Causality: NH₄Cl provides a mild, buffered proton source to safely neutralize residual n-BuLi without risking the acidic cleavage of the methoxy ether linkages.

  • Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation or silica gel flash chromatography.

Quantitative Data & Optimization

To assist in experimental design, the following table summarizes the causal relationship between electrophile selection, reaction conditions, and quantitative yields.

Table 1: Comparison of Electrophiles and Conditions for C2-Alkylation

ElectrophileAdditive / Co-solventTemperature ProfileExpected YieldPrimary Side Reaction
1-Bromopropane None0 °C → RT45 - 55%E2 Elimination (Propene gas)
1-Bromopropane TMEDA (1.1 equiv)0 °C → RT60 - 65%Wurtz-type Homocoupling
1-Iodopropane None0 °C → RT85 - 92%None (Clean conversion)
1-Iodopropane None-78 °C → RT< 20%Incomplete Lithiation

Troubleshooting Guides & FAQs

Q: I am recovering a large amount of unreacted 1,3-dimethoxybenzene. What is causing the incomplete lithiation? A: Incomplete lithiation is most commonly caused by degraded n-BuLi or moisture in the THF. n-BuLi degrades via reaction with ambient moisture or through slow cleavage of the THF solvent if stored improperly. Corrective Action: Titrate your n-BuLi using N-benzylbenzamide or diphenylacetic acid prior to the experiment. If the titer is accurate but metalation is still slow, add a chelating diamine like TMEDA (N,N,N',N'-tetramethylethylenediamine) in a 1:1 ratio with n-BuLi. TMEDA breaks up the hexameric lithium aggregates into highly reactive monomers, significantly increasing the kinetic rate of metalation[5].

Q: Why is my alkylation yield low when using 1-bromopropane, and how can I fix it? A: 1-bromopropane is significantly less electrophilic than 1-iodopropane. Because the 2-lithio-1,3-dimethoxybenzene intermediate is highly basic, a slow alkylation rate allows the carbanion to act as a base rather than a nucleophile. This leads to the E2 elimination of 1-bromopropane (yielding propene gas) or Wurtz-type homocoupling. Corrective Action: Switch to 1-iodopropane[4]. If you are constrained to using 1-bromopropane, add a polar aprotic cosolvent like DMPU (10-20% v/v) prior to the electrophile addition. DMPU solvates the lithium cation, creating a "naked" and vastly more nucleophilic carbanion that accelerates the S_N2 pathway.

Q: I am observing ether cleavage (demethylation) products in my GC-MS. How do I prevent this? A: Aryllithium species can induce the cleavage of adjacent methoxy groups if the thermal energy exceeds the activation barrier for this degradation pathway. This typically occurs if the reaction is allowed to warm to room temperature before the electrophile is added, or if a large excess of n-BuLi is used. Corrective Action: Strictly maintain the internal reaction temperature at 0 °C during the entire 2.5-hour lithiation phase[2]. Do not remove the ice bath until the electrophile has been fully added and the color of the intermediate has begun to fade.

Q: The reaction mixture formed a thick emulsion during the aqueous workup. How can I resolve this? A: Emulsions in this specific workflow are usually caused by the precipitation of lithium salts (like LiI or LiBr) interacting with the ethyl acetate/water interface. Corrective Action: Dilute the aqueous layer with additional water to fully dissolve the lithium halide salts, or filter the biphasic mixture through a pad of Celite before attempting to separate the layers in the separatory funnel.

References

  • RU2095340C1 - Substituted phenyl phenol compounds, pharmaceutically acceptable salts thereof, intermediate compounds, and pharmaceutical composition. Google Patents.
  • 博士論文 動脈硬化治療薬の開発を目的とした Liver X Receptor β 選択的アゴニストの創薬研究 (Ph.D. Thesis by Koura Minoru). Tokyo University of Pharmacy and Life Sciences / National Institute of Informatics. URL: [Link]

  • Directed ortho-Metalation, a New Insight into Organosodium Chemistry. ResearchGate. URL: [Link]

  • First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Lithium Link Spring 1992. University of Windsor Scholarship at UWindsor. URL: [Link]

Sources

Optimization

Green Synthesis &amp; Reaction Optimization Support Center

Technical Troubleshooting, FAQs, and Methodologies for Sustainable Process Development Welcome to the Technical Support Center for Green Synthesis. As process chemists and drug development professionals, optimizing a rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Troubleshooting, FAQs, and Methodologies for Sustainable Process Development

Welcome to the Technical Support Center for Green Synthesis. As process chemists and drug development professionals, optimizing a reaction is no longer just about maximizing yield; it requires a holistic approach to minimize waste, reduce toxicity, and improve energy efficiency.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you transition from classical trial-and-error chemistry to sustainable, data-driven process design.

Core Optimization Workflow

G A 1. Route Scouting & Base Conditions B 2. Green Solvent Selection (ACS GCIPR Guide) A->B Identify hazards C 3. Design of Experiments (DoE) Parameter Optimization B->C Select greener alternatives D 4. Green Metrics Evaluation (PMI & E-Factor) C->D Optimize yield/waste E 5. Sustainable Scale-Up & Tech Transfer D->E PMI targets met F Troubleshooting: Mechanistic Review D->F PMI/Yield targets failed F->B Re-evaluate solvent/catalyst

Workflow for green reaction optimization integrating DoE, solvent selection, and PMI metrics.

Frequently Asked Questions (FAQs)

Q: How do I choose a greener solvent without compromising my reaction's yield or kinetics? A: Solvent replacement should never be based solely on environmental scores; it requires matching the physicochemical properties of the classical solvent. The ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) Solvent Selection Guide categorizes solvents by their safety, health, and environmental (SHE) impacts[1]. However, you must account for mechanistic causality. For example, if Dichloromethane (DCM) is used for its polarity and non-coordinating nature in a Lewis acid-catalyzed reaction, replacing it with a coordinating green solvent like 2-Methyltetrahydrofuran (2-MeTHF) will likely poison your catalyst. Always map the dipole moment, dielectric constant, and hydrogen-bond donor/acceptor properties before substituting.

Q: What is the difference between E-factor and Process Mass Intensity (PMI), and which should I track? A: Both are mass-based metrics, but they serve different operational purposes:

  • E-factor (Environmental Factor): Developed by Roger Sheldon, it is defined as the mass ratio of total waste generated to the mass of the desired product[2]. It highlights the sheer volume of waste (ideal E-factor = 0).

  • PMI (Process Mass Intensity): Adopted heavily by the pharmaceutical industry, PMI is the ratio of the total mass of all materials used (including water, solvents, and reagents) to the mass of the isolated product[3]. The ideal PMI is 1.

  • Recommendation: Track PMI during process development. It is easier to calculate directly from a batch sheet (inputs vs. output) without needing to quantify and categorize every downstream waste stream[3].

Troubleshooting Guide

Issue 1: "I am using too much material and time during optimization, and my One-Variable-At-a-Time (OVAT) approach is failing to improve the yield."

  • Root Cause: OVAT optimization fails to account for interaction effects between variables. For instance, if a catalyst degrades at high temperatures, increasing both temperature and catalyst loading simultaneously will yield false negatives, masking the true optimal conditions.

  • Resolution: Implement a Design of Experiments (DoE) methodology[4]. DoE uses statistical modeling to explore the entire parameter space simultaneously. By running a structured matrix of experiments, you capture the synergistic or antagonistic interactions between variables, requiring significantly fewer experiments while mapping the design space comprehensively.

Issue 2: "My reaction yield is excellent, but my PMI is unacceptably high (>100) during scale-up."

  • Root Cause: In pharmaceutical synthesis, solvents and water typically account for ~80% of the total PMI[1]. High PMI is rarely due to stoichiometric reagents; it is almost always caused by dilute reaction concentrations, excessive extraction volumes during aqueous workup, or multiple recrystallization steps.

  • Resolution:

    • Telescoping: Run multiple synthetic steps in the same solvent without isolating intermediates.

    • Solvent Swap: Switch to a solvent that allows for direct crystallization of the product out of the reaction mixture, eliminating the need for liquid-liquid extraction entirely.

Issue 3: "My reaction yield drops significantly when switching from THF to a greener alternative like CPME."

  • Root Cause: Cyclopentyl methyl ether (CPME) has a much lower water solubility than THF. If your reaction relies on a biphasic interface or requires trace water to solubilize inorganic bases (e.g., Suzuki couplings), the lack of water miscibility in CPME will stall the catalytic cycle.

  • Resolution: Add a phase-transfer catalyst (PTC) or a small, measured volume of a green co-solvent (like ethanol) to bridge the solubility gap and facilitate the necessary mechanistic interactions.

Experimental Protocols
Protocol 1: Step-by-Step DoE Implementation for Reaction Optimization

Note: This protocol is designed as a self-validating system to ensure statistical reliability.

  • Define the Response: Select quantifiable outputs (e.g., Yield %, PMI, enantiomeric excess).

  • Select Independent Variables: Identify 3-4 continuous variables (e.g., Temperature, Time, Catalyst Loading) and categorical variables (e.g., Base type).

  • Establish Bounds: Set High (+1) and Low (-1) limits for each continuous variable based on prior mechanistic knowledge or equipment safety limits.

  • Incorporate Center Points (Validation Step): Add at least 3 center points (0) at the exact midpoint of your continuous variables. This is critical: center points check for curvature in the response surface and establish the standard error of your experimental technique[4].

  • Execute Randomized Runs: Perform the statistically generated run sheet in a completely randomized order. This eliminates systemic bias (e.g., reagent degradation over time or variations in ambient humidity).

  • Analyze and Validate: Use ANOVA to identify significant main effects (p < 0.05). Self-Validation: Generate a predictive model, calculate the theoretical optimum, and physically run that exact experiment. The empirical yield must fall within the 95% confidence interval of the predicted yield to validate the model.

Protocol 2: Calculating Process Mass Intensity (PMI) for a Synthetic Route
  • Inventory Inputs: Sum the mass (in kg) of all reactants, reagents, and catalysts used in the step.

  • Quantify Solvents: Sum the mass of all solvents used during the reaction, quenching, extraction, chromatography, and crystallization.

  • Account for Water: Sum the mass of all process water used (this is often the largest hidden contributor to PMI).

  • Measure Output: Weigh the final, dried isolated product (in kg).

  • Calculate & Benchmark: Divide the total input mass (Steps 1+2+3) by the output mass (Step 4). Use the ACS PMI Calculator tool to benchmark your process against industry standards[3].

Quantitative Data: Green Solvent Selection Matrix

The following table summarizes classical solvents, their greener alternatives, and the mechanistic rationale for the switch, allowing for easy comparison during route scouting.

Classical SolventGreener AlternativeMechanistic Rationale for SwitchImpact on Green Metrics
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF)2-MeTHF is bio-derived, forms a clean biphasic layer with water, and avoids halogenated waste.Significantly lowers E-factor by eliminating halogenated disposal requirements.
N,N-Dimethylformamide (DMF) Cyrene™ (Dihydrolevoglucosenone)Cyrene is a bio-based dipolar aprotic solvent that lacks the reproductive toxicity of DMF.Reduces toxicity penalties in life-cycle assessments; improves worker safety.
Hexane Heptane or CyclopentaneHeptane has lower volatility and neurotoxicity while maintaining similar non-polar solubility profiles.Reduces atmospheric emissions and improves safety (SHE) scores.
Tetrahydrofuran (THF) Cyclopentyl methyl ether (CPME)CPME has lower peroxide formation potential, a higher boiling point, and lower water solubility.Reduces extraction solvent volumes, directly lowering overall PMI.
References
  • Process Mass Intensity Calculation Tool Source: American Chemical Society (ACS) Green Chemistry Institute URL:[Link]

  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Source: American Chemical Society (ACS) Green Chemistry Institute URL:[Link]

  • The E Factor: fifteen years on Source: Green Chemistry (RSC Publishing) URL:[Link]

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) Source: ACS Central Science / National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Friedel-Crafts Alkylation Troubleshooting &amp; Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot one of the most notoriously difficult...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot one of the most notoriously difficult, yet fundamental, electrophilic aromatic substitution (EAS) reactions: the Friedel-Crafts Alkylation.

While powerful for forming C–C bonds, traditional Friedel-Crafts alkylation is plagued by byproduct formation—specifically polyalkylation and carbocation rearrangement[1][2]. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, selectively substituted aromatic targets.

Part 1: Diagnostic Data & Strategy Comparison

Before diving into specific troubleshooting, it is critical to understand how different strategic approaches impact byproduct formation. The table below summarizes the quantitative and operational differences between traditional alkylation, the acylation-reduction sequence, and modern solid-acid (zeolite) catalysis.

Reaction StrategyCatalyst Type & EquivalentsSubstrate:Electrophile RatioPolyalkylation RiskRearrangement RiskTypical Mono-Alkyl Yield
Traditional Alkylation Homogeneous Lewis Acid ( AlCl3​ , 0.1-1.0 eq)1:1 to 5:1High (Product is activated)High (Hydride/Alkyl shifts)30% - 50%
Industrial Alkylation Homogeneous Lewis Acid ( AlCl3​ , 0.1-1.0 eq)30:1 to 50:1Low (Statistically suppressed)High 70% - 85%
Acylation + Reduction Homogeneous Lewis Acid ( AlCl3​ , >1.0 eq)1:1Zero (Product is deactivated)Zero (Resonance stabilized)>85% (Over two steps)
Zeolite Catalysis Solid Acid (e.g., Zeolite X, MCM-56, Catalytic)1:1 to 5:1Low (Shape-selective pores)Moderate80% - 95%

Part 2: Frequently Asked Questions (Troubleshooting Byproducts)

Q1: Why am I getting a mixture of di- and tri-alkylated products when I only added one equivalent of alkyl halide?

The Causality: This is the classic polyalkylation problem. When an alkyl group (e.g., a methyl or ethyl group) is added to an aromatic ring, it acts as an electron-donating group via inductive effects[3][4]. This donates electron density into the π -system, making the newly formed monoalkylated product more nucleophilic and more reactive than your initial starting material[3]. Consequently, the electrophile preferentially attacks the product rather than the unreacted starting material, leading to a cascade of over-alkylation[2].

The Solution:

  • Statistical Suppression: Use a massive excess of the aromatic substrate. In industrial settings, benzene-to-electrophile ratios can reach 50:1 to ensure the electrophile statistically encounters unreacted starting material[3].

  • Strategic Bypass: Switch to a Friedel-Crafts Acylation followed by a reduction step (see Q3)[2].

Q2: I attempted to synthesize n-propylbenzene using 1-chloropropane, but my NMR shows isopropylbenzene (cumene) as the major product. What happened?

The Causality: You have encountered carbocation rearrangement . In traditional Friedel-Crafts alkylation, the Lewis acid ( AlCl3​ ) coordinates with the alkyl halide to form a carbocation (or a highly polarized carbocation-like complex)[5]. Primary carbocations are highly unstable. To achieve a lower energy state, the molecule undergoes a rapid 1,2-hydride shift or alkyl shift, transforming the primary carbocation into a more stable secondary or tertiary carbocation before the aromatic ring can attack[1][6].

The Solution: You cannot reliably synthesize straight-chain alkylbenzenes (longer than ethyl) using direct alkylation. You must use the Acylation-Reduction sequence[7].

Q3: How exactly does the Acylation-Reduction sequence solve both polyalkylation and rearrangement?

The Causality:

  • Prevents Rearrangement: In Friedel-Crafts Acylation, the reaction of an acyl chloride with AlCl3​ generates an acylium ion. Unlike standard carbocations, the acylium ion is resonance-stabilized (the positive charge is delocalized onto the oxygen atom)[4][8]. Because it is already highly stable, it does not rearrange[6].

  • Prevents Polyalkylation: The resulting acyl group attached to the ring is strongly electron-withdrawing. It pulls electron density away from the ring, deeply deactivating it toward further electrophilic attack[2][4]. The reaction stops cleanly at mono-substitution[8]. You then reduce the ketone to an alkane using either Clemmensen or Wolff-Kishner reduction[9].

Q4: My target molecule is acid-sensitive. How do I reduce the acylated product without destroying my molecule?

The Causality: The choice of reduction depends entirely on the functional group tolerance of your substrate[9].

  • Clemmensen Reduction: Uses Zinc amalgam ( Zn(Hg) ) and concentrated HCl (Strongly Acidic). Use this if your molecule is stable in acid but base-sensitive[7][9].

  • Wolff-Kishner Reduction: Uses Hydrazine ( NH2​NH2​ ) and KOH under high heat (Strongly Basic). Use this if your molecule contains acid-labile groups (like acetals or certain protecting groups)[9].

Q5: I want to avoid the toxic waste of stoichiometric AlCl3​ . Are there greener alternatives that still prevent polyalkylation?

The Causality: Yes. Modern green chemistry relies on Zeolites (solid acid catalysts)[10]. Zeolites, such as hierarchical Zeolite X or MCM-56, possess highly structured, microscopic pore systems[11][12]. The Solution: Zeolites enforce shape-selective catalysis. The pores are sized such that only the mono-alkylated product can easily diffuse out of the catalytic cavity. Bulkier di- or tri-alkylated transition states are sterically hindered from forming within the confined space[10]. Furthermore, zeolites are easily filtered off and regenerated, eliminating the massive aqueous aluminum waste streams associated with AlCl3​ [11].

Part 3: Mechanistic & Workflow Visualizations

To assist in your experimental design, refer to the following logical workflows and mechanistic pathways.

Workflow Start Target: Mono-Alkyl Arene Q1 Is the desired alkyl chain >2 carbons long? Start->Q1 Acylation Perform Friedel-Crafts Acylation (Acylium ion prevents rearrangement) Q1->Acylation Yes (Risk of Rearrangement) Direct Direct Alkylation Possible Q1->Direct No (e.g., Methyl/Ethyl) Reduction Reduce Ketone to Alkane Acylation->Reduction Q2 Is the substrate sensitive (Acid or Base)? Reduction->Q2 Clemmensen Clemmensen Reduction (Acidic: Zn(Hg), HCl) Q2->Clemmensen Base-Sensitive Wolff Wolff-Kishner Reduction (Basic: Hydrazine, KOH) Q2->Wolff Acid-Sensitive Zeolite Use Zeolite Catalyst (Prevents polyalkylation via shape selectivity) Direct->Zeolite Optimize for Mono-alkylation

Decision matrix for selecting the optimal Friedel-Crafts methodology.

Mechanism RCl Primary Alkyl Halide + AlCl3 Carbocation Primary Carbocation (High Energy / Unstable) RCl->Carbocation Shift 1,2-Hydride or Alkyl Shift Carbocation->Shift StableCarbo Secondary/Tertiary Carbocation (Yields Isomerized Byproduct) Shift->StableCarbo AcylCl Acyl Chloride + AlCl3 Acylium Acylium Ion (Resonance Stabilized) AcylCl->Acylium Product Desired Mono-Acylated Product (No Rearrangement) Acylium->Product Direct Ring Attack

Mechanistic divergence: Carbocation rearrangement vs. Acylium ion stability.

Part 4: Validated Experimental Protocols

Protocol A: The Acylation-Reduction Sequence (Synthesis of n-Propylbenzene)

This self-validating system guarantees zero carbocation rearrangement and zero polyalkylation.

Step 1: Friedel-Crafts Acylation (Propiophenone Synthesis)

  • Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 1.1 equivalents of anhydrous AlCl3​ in dry dichloromethane (DCM)[2].

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add 1.0 equivalent of propanoyl chloride. Stir for 15-20 minutes to allow the formation of the resonance-stabilized acylium ion complex[2].

  • Substitution: Slowly add 1.0 equivalent of benzene dissolved in DCM. Maintain the temperature at 0-5 °C during addition to control the exothermic reaction[2].

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Quench by pouring the mixture slowly over crushed ice and 1M HCl (to dissolve aluminum salts).

  • Isolation: Extract with DCM, wash the organic layer with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate under reduced pressure[2].

Step 2: Clemmensen Reduction (Reduction to n-Propylbenzene)

  • Amalgamation: Prepare Zinc amalgam by treating mossy zinc with a dilute aqueous solution of mercuric chloride ( HgCl2​ ) and a few drops of HCl for 5 minutes. Decant the liquid[7].

  • Reduction: Add the propiophenone (from Step 1) to the flask containing the Zn(Hg) . Add a mixture of concentrated HCl and water.

  • Reflux: Heat the mixture to reflux for several hours. As the ketone is reduced to a methylene group ( −CH2​− ), the n-propylbenzene will form an immiscible organic layer[2][9].

  • Extraction: Cool, extract with diethyl ether, wash, dry, and carefully distill to yield pure n-propylbenzene without isomeric impurities[7].

Protocol B: Green Alkylation using Hierarchical Zeolite Catalysts

Use this protocol for direct alkylation when synthesizing simple alkylbenzenes (e.g., t-butylbenzene) while preventing polyalkylation and eliminating AlCl3​ waste.

  • Catalyst Activation: Calcine the hierarchical Zeolite X (or MCM-56) catalyst at 500 °C for 4 hours to remove any adsorbed moisture and activate the acidic sites within the micro-mesopores[11][12].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add benzene (acting as both reactant and solvent, e.g., 5 equivalents) and the activated Zeolite catalyst (typically 5-10 wt% relative to the alkyl halide)[11].

  • Alkylation: Add 1.0 equivalent of t-butyl chloride. Heat the mixture to 45 °C under continuous stirring[11].

  • Shape-Selective Catalysis: The reaction occurs within the zeolite pores. The confined space allows the mono-alkylated product to diffuse out but sterically hinders the formation of the bulky di-t-butylbenzene transition state[10].

  • Workup: After 2-5 hours, simply filter the mixture to recover the solid Zeolite catalyst. Evaporate the excess benzene under reduced pressure to yield the pure mono-alkylated product[11]. The catalyst can be washed, re-calcined, and reused.

Part 5: References

  • Vedantu. Friedel Crafts Reaction: Alkylation and Acylation Explained. Available at: [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • ChemTalk. Clemmensen Reduction. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Available at:[Link]

  • University of Calgary. Ch12: Acylation then reduction = alkylation. Available at: [Link]

  • Bentham Science Publishers. Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Available at:[Link]

  • UWCScholar. Supported metal catalysts for Friedel-Crafts alkylation. Available at: [Link]

  • MDPI. Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites. Available at: [Link]

Sources

Optimization

stability of 1,3-Dimethoxy-2-propylbenzene under different conditions

Welcome to the technical support guide for 1,3-Dimethoxy-2-propylbenzene. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,3-Dimethoxy-2-propylbenzene. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we provide in-depth, field-proven insights into its stability under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your results.

Section 1: Stability Profile under Chemical Stress

This section addresses the reactivity and degradation of 1,3-Dimethoxy-2-propylbenzene when exposed to common chemical stressors. Understanding these pathways is critical for designing robust synthetic routes and analytical methods.

Frequently Asked Questions: Acidic Conditions

Q1: What are the primary degradation products of 1,3-Dimethoxy-2-propylbenzene in the presence of a strong acid?

Under strongly acidic conditions, 1,3-Dimethoxy-2-propylbenzene is susceptible to the cleavage of its ether linkages. This is a well-documented reaction for aryl ethers.[1] The degradation typically proceeds stepwise. The initial products are 2-propyl-3-methoxyphenol and methanol. If the reaction is allowed to proceed with sufficient acid and heat, the second ether bond can also be cleaved, yielding 2-propylbenzene-1,3-diol and an additional molecule of methanol.

Q2: What is the general mechanism for this acid-catalyzed degradation?

The degradation follows a nucleophilic substitution pathway (typically SN2 for the methyl group). The reaction is initiated by the protonation of one of the ether oxygen atoms by the acid. This protonation is a crucial step as it converts the methoxy group, a poor leaving group, into a good leaving group (methanol). Subsequently, a nucleophile present in the reaction mixture attacks the methyl carbon, leading to the cleavage of the carbon-oxygen bond.[1]

Acid_Catalyzed_Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3 (Optional): Second Cleavage Start 1,3-Dimethoxy-2-propylbenzene Protonated Protonated Ether Intermediate Start->Protonated + H⁺ Start->Protonated Product1 2-Propyl-3-methoxyphenol + CH₃Nu Protonated->Product1 + Nu⁻ Protonated->Product1 Nucleophile Nu⁻ Product1_intermediate Protonated Phenol Product1->Product1_intermediate + H⁺ Product1->Product1_intermediate Product2 2-Propylbenzene-1,3-diol + CH₃Nu Product1_intermediate->Product2 + Nu⁻

Caption: Acid-catalyzed ether cleavage of 1,3-Dimethoxy-2-propylbenzene.

Q3: Which acids are most effective for cleaving the ether bonds?

Strong mineral acids are necessary. Hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective because bromide and iodide ions are excellent nucleophiles that facilitate the cleavage of the protonated ether.[1] A synthesis procedure for a related compound demonstrates the use of 48% hydrobromic acid to cleave a dimethoxybenzene derivative, though it required refluxing for 3 days, indicating the stability of these ether bonds under less forcing conditions.[2] Concentrated sulfuric acid can also be used, but often requires higher temperatures.

Q4: Can this degradation be controlled to selectively produce the mono-demethylated product?

Yes. By carefully controlling the reaction conditions, it is possible to favor the formation of 2-propyl-3-methoxyphenol. This can be achieved by using a limited amount of the acid catalyst, employing milder reaction temperatures, and closely monitoring the reaction's progress to stop it before significant formation of the diol occurs.[1]

Frequently Asked Questions: Basic Conditions

Q1: Is 1,3-Dimethoxy-2-propylbenzene stable under basic conditions?

Yes, generally, ethers are chemically inert to bases. 1,3-Dimethoxy-2-propylbenzene is stable under normal basic conditions. The ether linkage does not have an acidic proton and the methoxy group (or an alkoxide in general) is a poor leaving group, thus it is not susceptible to base-catalyzed cleavage.

Q2: Are there any experimental conditions under which it might degrade in the presence of a base?

Degradation under basic conditions is highly unlikely in typical organic synthesis or drug development scenarios. Extreme conditions, such as reaction with very strong organometallic bases at high temperatures, might lead to decomposition, but these are not standard experimental setups.

Section 2: Stability Profile under Physical Stress

This section details the compound's response to physical stressors like heat, oxidation, and light.

Frequently Asked Questions: Thermal & Oxidative Stability

Q1: How thermally stable is 1,3-Dimethoxy-2-propylbenzene?

The compound is chemically stable under standard ambient conditions (room temperature).[3] It is a combustible liquid but requires moderate heating or exposure to relatively high ambient temperatures before ignition can occur.[4][5] Hazardous polymerization is not expected to occur under normal conditions.[6]

Q2: What are the hazardous decomposition products at high temperatures?

Upon combustion or thermal decomposition, the compound may produce irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[5][6]

Q3: How susceptible is the compound to oxidation?

The benzene ring is activated by two electron-donating methoxy groups, which can make it more susceptible to oxidation compared to unsubstituted benzene. The propyl group can also be a site of oxidation. Contact with strong oxidizing agents should be avoided.[6] Microbial systems have been shown to oxidize the propyl side chain and the aromatic nucleus of the related compound n-propylbenzene.[7]

Q4: How can I minimize oxidative degradation?

To prevent oxidation, especially during long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon). Avoiding contact with incompatible materials like strong oxidizing agents is crucial.[6]

Frequently Asked Questions: Photolytic Stability

Q1: Is 1,3-Dimethoxy-2-propylbenzene sensitive to light?

Yes, aromatic compounds, particularly those with electron-donating substituents like methoxy groups, can be sensitive to light. Studies on dimethoxybenzene isomers have shown that they can undergo photodegradation, especially when exposed to UV light at wavelengths relevant to tropospheric sunlight (>290 nm).[8]

Q2: What kind of reactions can occur upon light exposure?

Photochemical reactions can be complex. For some related 3,5-dimethoxybenzyl derivatives, exposure to light can lead to the formation of isomeric triene intermediates (5-methylene-1,3-cyclohexadiene derivatives) which can then undergo further reactions like solvolysis.[9] The primary mechanism involves the absorption of photons, leading to an excited electronic state which is more reactive than the ground state.

Q3: What are the best practices for storing the compound to prevent photolytic degradation?

To protect against light-induced degradation, the compound should always be stored in a light-resistant container, such as an amber glass vial or bottle. The container should be kept in a dark place, like a cabinet or refrigerator, away from direct sunlight or strong artificial light sources.

Section 3: Troubleshooting Guide

Unexpected results can compromise deadlines and research outcomes. This guide provides a systematic approach to troubleshooting common issues related to the stability of 1,3-Dimethoxy-2-propylbenzene.

Observed IssuePotential Cause(s)Recommended Solution(s)
Appearance of unexpected peaks in GC-MS or LC-MS analysis. 1. Acidic Degradation: Trace acid contamination in solvents, on glassware, or in other reagents may be causing partial ether cleavage. 2. Oxidative Degradation: The sample may have been exposed to air for an extended period, or stored improperly. 3. Photodegradation: The sample was exposed to light during handling or storage.1. Ensure all glassware is thoroughly washed and dried. Use high-purity, neutral solvents. If a reaction is run under acidic conditions, ensure complete neutralization during workup.[1] 2. Purge solvents with nitrogen or argon before use. Handle the compound under an inert atmosphere where possible. Store long-term under nitrogen. 3. Handle and prepare samples in a fume hood with the sash down to minimize light exposure, or work under yellow light. Store all solutions in amber vials.
Low yield or incomplete reaction when used as a starting material. 1. Degradation Prior to Use: The starting material may have degraded during storage. 2. Incompatible Reaction Conditions: The reaction conditions (e.g., strong acid, high heat, presence of oxidants) may be degrading the compound.1. Check the purity of the starting material before use via GC or NMR. If impurities are detected, purify by chromatography or distillation. 2. Re-evaluate the reaction conditions. If strong acid is required, consider running the reaction at a lower temperature for a longer duration. If oxidation is a concern, run the reaction under an inert atmosphere.
Compound has developed a yellow or brown tint over time. 1. Oxidation: This is a common sign of oxidative degradation, leading to the formation of colored impurities.[10] 2. Photodegradation: Light exposure can also lead to the formation of colored byproducts.1. The compound should be repurified (e.g., by column chromatography or distillation). For future storage, ensure the container is tightly sealed and consider flushing with an inert gas.[11] 2. Store in an amber, tightly sealed container in a dark, cool place.
Inconsistent analytical results between sample preparations. 1. On-column Degradation: If using GC-MS, the high temperature of the injection port could be causing thermal degradation. 2. Variable Degradation during Prep: Differences in light exposure or time spent in solution before analysis can lead to varying levels of degradation.1. Lower the injector temperature if possible. Ensure the GC liner is clean and deactivated. Consider using a less harsh analytical technique if thermal lability is suspected. 2. Standardize the sample preparation workflow. Minimize the time samples are exposed to light and air. Prepare samples immediately before analysis.

Section 4: Experimental Protocols

To assist in your investigations, we provide a standardized protocol for conducting a forced degradation study. This is essential for identifying potential degradation products and developing stability-indicating analytical methods.

Protocol: Forced Degradation Study

Objective: To evaluate the stability of 1,3-Dimethoxy-2-propylbenzene under various stress conditions.

Materials:

  • 1,3-Dimethoxy-2-propylbenzene

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC, DB-5 for GC)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1,3-Dimethoxy-2-propylbenzene at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with methanol to the initial concentration.

    • Analyze by HPLC or GC-MS.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute with methanol to the initial concentration.

    • Analyze by HPLC or GC-MS.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with methanol to the initial concentration.

    • Analyze by HPLC or GC-MS.

  • Thermal Degradation:

    • Transfer the solid or liquid compound to a vial.

    • Place the vial in an oven at 80°C for 48 hours.

    • Cool, then prepare a 1 mg/mL solution in methanol.

    • Analyze by HPLC or GC-MS.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of the compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.[12]

    • Analyze both samples by HPLC or GC-MS.

Data Analysis: For each condition, compare the chromatogram of the stressed sample to that of a control (unstressed) sample. Note the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

Section 5: General Storage and Handling FAQs

Q1: What are the ideal long-term storage conditions for 1,3-Dimethoxy-2-propylbenzene?

For optimal stability, store the compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[5][6][11] Storing under an inert atmosphere of nitrogen or argon is recommended to prevent oxidation.

Q2: What materials or chemicals are incompatible with 1,3-Dimethoxy-2-propylbenzene?

Avoid contact with strong oxidizing agents and strong acids, as these can cause degradation.[6] Keep away from heat, sparks, open flames, and other sources of ignition.[3][4][6]

Q3: What personal protective equipment (PPE) should be used when handling this compound?

Always handle this compound in a well-ventilated area or a chemical fume hood.[5][11] Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4][6]

Q4: How should I dispose of waste containing 1,3-Dimethoxy-2-propylbenzene?

Dispose of contents and container in accordance with licensed collector's sorting instructions and local regulations.[4][11] Do not allow the product to enter drains.

References

  • PrepChem. (n.d.). Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene.
  • Apollo Scientific. (2022). 1,3-Dimethoxybenzene Safety Data Sheet.
  • Synerzine. (2018). Benzene, 1,3-dimethoxy- Safety Data Sheet.
  • Merck. (n.d.). 1,3-Dimethoxybenzene Safety Data Sheet.
  • Fisher Scientific. (2024). 1,3-Dimethoxybenzene Safety Data Sheet.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99%.
  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway.
  • BenchChem. (2025). Technical Support Center: Degradation of 1,4-Dimethoxybenzene in Acidic Conditions.
  • ChemicalBook. (2025). 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry.
  • Cheméo. (2025). Benzene, 1,3-dimethoxy-5-methyl-2-propyl.
  • Silva, F. A., et al. (2017). Evaluation of Oxidative Stability of Compound Oils under Accelerated Storage Conditions. Journal of the American Oil Chemists' Society, 94(9), 1155-1163.
  • Sigma-Aldrich. (n.d.). 1,3-Dimethoxybenzene.
  • Soderberg, T. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry: A Tenth Edition.
  • Hullar, T., et al. (2021). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 21(1), 137-151.
  • Chemsrc. (2025). 1,3-Dimethoxybenzene.
  • Cheméo. (n.d.). 1-3-Dimethyl-2-propylbenzene.
  • PubChem. (n.d.). 1,3-Dimethyl-2-propylbenzene.
  • NIST. (n.d.). 1,3-Dimethyl-2-propylbenzene. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Degradation pathway of 1,3-dinitrobenzene (a) and 1,3,5-trinitrobenzene....
  • PMC. (n.d.). Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia.
  • Elewa, M., & Mabied, A. (2025).
  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Jigami, Y., et al. (1975). Coexistence of different pathways in the metabolism of n-propylbenzene by Pseudomonas sp.
  • Klick, S., & Sköld, A. (2004). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 61(6), 423-429.
  • ResearchGate. (2017). Photo stability Testing on Pharmaceuticals.
  • IRSST. (2012). Analytical Method - Determination of volatile organic compounds in the air by mass spectrometry.
  • Wan, P., et al. (2000). 1,3-dimethoxy-5-methylene-1,3-cyclohexadiene compounds with leaving groups at C6: generation, solvolytic reactivity, and their importance in the photochemistry of 3,5-dimethoxybenzyl derivatives. The Journal of Organic Chemistry, 65(15), 4698-4705.
  • Siger, A., et al. (2022). Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures. Foods, 11(15), 2293.
  • OSHA. (n.d.). Styrene, Ethyl Vinyl Benzene, and Divinyl Benzene.
  • The Royal Society of Chemistry. (n.d.).
  • NIST. (n.d.). 1,3-Dimethyl-2-propylbenzene Data.
  • Synquest Labs. (2020).
  • NextSDS. (n.d.). 1,3-dimethoxy-2-propylbenzene — Chemical Substance Information.

Sources

Troubleshooting

removing impurities from 1,3-Dimethoxy-2-propylbenzene by distillation

Technical Support Center: Purification of 1,3-Dimethoxy-2-propylbenzene via Fractional Distillation Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1,3-Dimethoxy-2-propylbenzene via Fractional Distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of electron-rich aromatic intermediates. The synthesis of 1,3-dimethoxy-2-propylbenzene typically proceeds via the Directed ortho-Metalation (DoM) of 1,3-dimethoxybenzene using n-butyllithium, followed by alkylation with an n-propyl halide[1]. While this regioselective pathway is highly efficient, incomplete lithiation or moisture quenching inevitably leaves unreacted starting material in the crude mixture.

Because the structural difference between the starting material and the product is merely a propyl chain, their thermodynamic properties are highly analogous. Simple distillation is insufficient here; achieving >98% purity requires a rigorously controlled fractional distillation under high vacuum. This guide provides the mechanistic rationale, validated protocols, and troubleshooting steps to ensure your purification succeeds on the first attempt.

Quantitative Data: Thermodynamic Profiles

To design an effective separation gradient, we must first map the boiling points of the crude mixture components. The following table summarizes the key thermodynamic data required to establish your distillation cuts.

ComponentRole in MixtureBP at 760 mmHgEstimated BP at 7 mmHg
Tetrahydrofuran (THF) Reaction Solvent66.0 °CN/A (Removed prior)
1-Iodopropane Alkylating Agent102.4 °CN/A (Removed prior)
1,3-Dimethoxybenzene Unreacted Starting Material217.0 °C85 – 87 °C[2]
1,3-Dimethoxy-2-propylbenzene Target Product241.2 °C[3]105 – 115 °C
Polyalkylated Arenes Over-reaction Byproducts> 260.0 °C> 130 °C

Experimental Workflow: Fractional Distillation

Below is the logical workflow for the isolation of the target compound.

DistillationWorkflow Crude Crude Mixture (Product, SM, Alkyl Halide, Solvent) Strip Atmospheric/Mild Vacuum Stripping (Remove THF & Propyl Halide) Crude->Strip Heat to 100°C VacSetup High Vacuum Equilibration (Establish <10 mmHg) Strip->VacSetup Transfer to Fractional Setup Forecut Forecut Fraction (Unreacted 1,3-Dimethoxybenzene) BP: 85-95°C @ 7 mmHg VacSetup->Forecut Heat to 90°C Main Main Fraction (1,3-Dimethoxy-2-propylbenzene) BP: 105-115°C @ 7 mmHg Forecut->Main Increase Heat, Change Receiver Residue Pot Residue (Polyalkylated Heavies) Main->Residue Distillation Complete

Workflow and fraction mapping for vacuum distillation of 1,3-dimethoxy-2-propylbenzene.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is met to guarantee scientific integrity.

Step 1: Solvent and Electrophile Stripping

  • Transfer the washed and dried organic phase (crude oil) to a round-bottom flask.

  • Utilize a rotary evaporator at 40 °C and 200 mbar to remove the THF solvent.

  • Gradually lower the pressure to 50 mbar and increase the bath temperature to 60 °C to strip any residual 1-iodopropane or 1-bromopropane. Validation Check 1: The crude oil should cease bubbling entirely. An NMR aliquot at this stage should show <1% THF or propyl halide.

Step 2: Apparatus Assembly and Vacuum Integrity

  • Assemble a fractional distillation setup using a Vigreux column (minimum 20 cm to provide sufficient theoretical plates).

  • Attach a multi-neck fraction collector (e.g., a cow receiver) to allow fraction switching without breaking the vacuum.

  • Apply high vacuum (target: 7 mmHg). Validation Check 2 (Leak Test): Isolate the vacuum pump by closing the manifold valve. The system pressure must not rise by more than 1 mmHg over 5 minutes. If it does, re-grease all joints with high-vacuum silicone grease.

Step 3: Forecut Distillation (Removal of 1,3-Dimethoxybenzene)

  • Begin heating the oil bath slowly.

  • Observe the condensation ring rising through the Vigreux column. The ring must rise slowly (approx. 1 cm per minute) to allow vapor-liquid equilibrium.

  • Collect the fraction distilling between 85 °C and 95 °C (at 7 mmHg). This is the unreacted 1,3-dimethoxybenzene[2]. Validation Check 3: The head temperature will plateau, then begin to drop slightly as the starting material is depleted. This signals the end of the forecut.

Step 4: Main Fraction Collection (Target Product)

  • Rotate the fraction collector to a clean, pre-weighed receiving flask.

  • Increase the bath temperature by 15–20 °C.

  • Collect the main fraction distilling between 105 °C and 115 °C (at 7 mmHg)[3]. Validation Check 4: Perform a rapid TLC (Hexane:Ethyl Acetate 9:1). The main fraction should present a single spot. GC-FID analysis should confirm >98% purity.

Troubleshooting Guides & FAQs

Q1: Why is my isolated 1,3-dimethoxy-2-propylbenzene contaminated with starting material even after distillation? A1: Causality: The boiling point delta between 1,3-dimethoxybenzene and the target product is only ~24 °C at atmospheric pressure, and this gap compresses under high vacuum. Solution: You lack sufficient theoretical plates. If a standard 20 cm Vigreux column is failing, upgrade to a vacuum-jacketed column packed with stainless steel Pro-Pak or glass helices. Additionally, ensure your reflux ratio is high (by heating the pot very slowly) so the column can efficiently separate the close-boiling vapors.

Q2: I am observing thermal decomposition and discoloration in the distillation flask before the product distills. What is happening? A2: Causality: Electron-rich aromatic rings are susceptible to auto-oxidation at elevated temperatures (>150 °C) in the presence of trace oxygen. Solution: Your vacuum is likely inadequate, forcing you to heat the pot excessively to reach the boiling point. Ensure your pump can reliably pull <10 mmHg. Furthermore, always backfill the system with Argon or Nitrogen before applying vacuum to purge residual oxygen from the apparatus.

Q3: My vacuum fluctuates wildly during the distillation, leading to overlapping fractions. How can I stabilize it? A3: Causality: Vacuum fluctuations dynamically alter the boiling points of the compounds in real-time, destroying the vapor-liquid equilibrium inside the fractionating column. This is often caused by volatile solvents outgassing or reaching the pump oil. Solution: Ensure Step 1 (Solvent Stripping) is completed exhaustively. Install a dry ice/acetone cold trap between the distillation apparatus and the vacuum pump to condense rogue volatiles before they degrade the pump's performance. Use a digital vacuum controller with a bleed valve to maintain a precise setpoint (e.g., exactly 7.0 mmHg).

Q4: Can I use crystallization instead of distillation to remove the 1,3-dimethoxybenzene? A4: Causality: No. 1,3-Dimethoxybenzene is a liquid at room temperature (Melting Point: -52 °C)[2], and 1,3-dimethoxy-2-propylbenzene is also a low-melting oil. Solution: Because both the starting material and the product are oils at ambient conditions, fractional distillation or automated flash column chromatography (using silica gel and a non-polar eluent like pure hexanes) are the only viable purification methods. Distillation is highly preferred for scalability and solvent reduction.

References

  • Title: 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: RU2095340C1 - Substituted phenyl phenol compounds, pharmaceutically acceptable salts thereof, intermediate compounds, and pharmaceutical composition Source: Google Patents URL

Sources

Optimization

Technical Support Center: Advanced Purification of 1,3-Dimethoxy-2-propylbenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex separation challenges associated with 1,3-Dimethoxy-2-propylbenzene (CAS: 16929-64-9)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex separation challenges associated with 1,3-Dimethoxy-2-propylbenzene (CAS: 16929-64-9)[1].

During the synthesis of this intermediate—typically via Friedel-Crafts alkylation or Birch reductive alkylation—researchers frequently encounter intractable mixtures of unreacted starting materials and over-alkylated byproducts[2]. Standard normal-phase chromatography often falls short. This guide provides field-proven, alternative purification workflows grounded in physicochemical causality.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does standard normal-phase silica gel fail to cleanly separate 1,3-dimethoxy-2-propylbenzene from the unreacted 1,3-dimethoxybenzene? A: The separation failure is a matter of molecular electrostatics. In normal-phase chromatography, retention is driven by polar interactions (hydrogen bonding and dipole-dipole) between the stationary phase silanol groups and the analyte. Both the starting material and the target molecule possess two strongly electronegative methoxy groups that dominate the molecule's dipole moment. The addition of a non-polar propyl chain at the C2 position does not significantly alter this polar surface area. Consequently, both compounds exhibit nearly identical retention factors ( Rf​ ) in standard hexane/ethyl acetate gradients, leading to severe co-elution[3].

Q2: How can I eliminate di-alkylated Friedel-Crafts byproducts (e.g., 4,6-dipropyl-1,3-dimethoxybenzene) without consuming massive volumes of organic solvents? A: You must shift the separation mechanism from polarity to lipophilicity (hydrophobic surface area) by utilizing Reversed-Phase (C18) Flash Chromatography . The addition of each propyl group increases the molecule's LogP (partition coefficient). In a reversed-phase system, the highly hydrophobic di-alkylated byproducts will be retained significantly longer than the mono-propyl target. This allows for baseline resolution using a simple Water/Acetonitrile gradient, drastically reducing the need for toxic hydrocarbon solvents.

Q3: Is there a scalable, solvent-free alternative for multi-gram (process-scale) batches? A: Yes. Vacuum Fractional Distillation is the optimal choice for batches exceeding 10 grams. The causality here relies on molecular weight and vapor pressure. The addition of a propyl group adds ~43 Da to the molecular mass, which translates to a predictable boiling point elevation (typically Δ 20–30°C under high vacuum). By utilizing a Vigreux column to increase theoretical plates, you can achieve a highly pure fraction without a single drop of chromatography solvent.

Part 2: Logical Workflows & Separation Causality

To determine the most appropriate alternative purification method, follow the decision matrix below based on your crude mixture's scale and impurity profile.

DecisionMatrix Start Crude 1,3-Dimethoxy- 2-propylbenzene Check Assess Scale & Impurity Profile Start->Check ScaleSmall < 10g Scale High Purity Needed Check->ScaleSmall Analytical / Prep ScaleLarge > 10g Scale Solvent-Free Needed Check->ScaleLarge Process / Bulk RP Method A: Reversed-Phase (C18) ScaleSmall->RP Distill Method B: Vacuum Distillation ScaleLarge->Distill

Decision matrix for selecting alternative purification methods based on scale.

Elution Causality in Reversed-Phase Systems

Understanding why molecules elute in a specific order ensures your protocol is a self-validating system. If the elution order deviates from the model below, it immediately signals a column degradation or solvent preparation error.

Mechanism Mixture Crude Mixture SM 1,3-Dimethoxybenzene (Least Hydrophobic) Mixture->SM Elutes 1st (High H2O %) Target 1,3-Dimethoxy- 2-propylbenzene Mixture->Target Elutes 2nd (Mid H2O %) Byproduct Di-propyl Byproducts (Most Hydrophobic) Mixture->Byproduct Elutes 3rd (High MeCN %)

Elution order causality in Reversed-Phase chromatography based on hydrophobicity.

Part 3: Step-by-Step Experimental Methodologies

Method A: Reversed-Phase (C18) Flash Chromatography

Best for: Precision separation of closely related alkylated isomers.

  • Stationary Phase Preparation: Equip an automated flash system with a C18-functionalized silica cartridge (e.g., 40g column for a 1g crude load).

  • Solvent System: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (HPLC-grade Acetonitrile).

  • Sample Loading (Self-Validating Step): Dissolve the crude oil in a minimal volume of DMSO or DMF. Do not use hexane or chloroform, as they will cause immediate precipitation or peak fronting on a C18 column.

  • Gradient Elution:

    • 0–5 min: Isocratic 30% B (Elutes highly polar impurities).

    • 5–25 min: Linear gradient from 30% B to 85% B.

    • Causality Note: 1,3-dimethoxybenzene typically elutes around 50% B, while the target 1,3-dimethoxy-2-propylbenzene elutes cleanly at ~70% B.

  • Fraction Validation: Analyze fractions via LC-MS or GC-MS before pooling. The target mass is m/z 180.24[1].

Method B: High-Vacuum Fractional Distillation

Best for: Scalable, solvent-free purification of liquid intermediates.

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a 15 cm Vigreux column. The indentations in the Vigreux column provide the necessary theoretical plates to separate the starting material from the target.

  • System Evacuation: Apply a high vacuum (ideally < 1.0 mmHg). Causality Note: Lowering the pressure drastically reduces the boiling point, preventing thermal degradation (ether cleavage) of the methoxy groups at high temperatures.

  • Degassing: Gently warm the crude mixture to 40°C under vacuum to remove residual reaction solvents (e.g., THF or ethyl acetate)[3].

  • Fraction Collection:

    • Fraction 1 (Forerun): Unreacted 1,3-dimethoxybenzene.

    • Fraction 2 (Main Heart-Cut): 1,3-Dimethoxy-2-propylbenzene. Monitor the vapor temperature closely; a sudden plateau indicates the pure compound is distilling.

    • Residue (Pot): Heavy di-alkylated and polymeric Friedel-Crafts byproducts[2].

  • Validation: Confirm the purity of the heart-cut via 1 H-NMR (look for the characteristic triplet of the terminal methyl group on the propyl chain at ~0.98 ppm).

Part 4: Quantitative Data Presentation

The following table summarizes the performance metrics of standard vs. alternative purification methods, allowing you to select the optimal route based on your laboratory's constraints.

Purification MethodPrimary Separation PrincipleTypical Yield (%)Purity Achieved (%)ScalabilitySolvent Consumption
Normal-Phase Silica (Baseline)Dipole-Dipole / Hydrogen Bonding45 - 55%< 85% (Co-elution)Low (< 5g)Very High (Hexanes/EtOAc)
Reversed-Phase C18 (Method A)Hydrophobic Surface Area (LogP)80 - 88%> 98%Medium (1 - 20g)Moderate (Water/MeCN)
Vacuum Distillation (Method B)Vapor Pressure / Molecular Wt.75 - 85%95 - 97%High (> 10g to kg)Zero

Part 5: References

  • Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid Source: ResearchGate URL:[Link]

  • Substituted phenyl phenol compounds, pharmaceutically acceptable salts thereof, intermediate compounds, and pharmaceutical composition Source: Google Patents (RU2095340C1) URL:

  • 1,3-dimethoxy-2-propylbenzene — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Troubleshooting

Design of Experiments (DoE) for reaction optimization

Welcome to the Reaction Optimization DoE Support Center . As drug development timelines compress and molecular complexity increases, relying on One Variable At a Time (OVAT) optimization is no longer viable.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization DoE Support Center . As drug development timelines compress and molecular complexity increases, relying on One Variable At a Time (OVAT) optimization is no longer viable. OVAT fails to capture critical interaction effects between variables and consumes excessive resources[1]. Design of Experiments (DoE) provides a mathematically rigorous, space-filling approach to map the multidimensional experimental space, allowing chemists to simultaneously optimize yield, purity, and environmental impact (E-factor)[2][3].

This technical support guide is designed for scientists and process engineers to troubleshoot complex statistical anomalies, resolve scale-up discrepancies, and establish self-validating experimental workflows.

Section 1: Core Methodology & Experimental Protocols

To ensure data integrity and model trustworthiness, every DoE campaign must follow a strict, self-validating protocol. Below is the standard operating procedure for establishing a robust reaction model.

Protocol: Step-by-Step DoE Reaction Optimization
  • Define the Design Space: Identify 3 to 5 Critical Process Parameters (CPPs) such as Temperature, Concentration, and Catalyst Loading. Set practical upper and lower bounds based on prior mechanistic knowledge or safety limits.

  • Select the Design Architecture: For initial screening, deploy a Resolution IV Fractional Factorial or D-Optimal design to identify main effects while minimizing runs[4]. For optimization, utilize Response Surface Methodology (RSM) such as a Central Composite Design (CCD)[5].

  • Execute Randomized Runs: Causality Note: You must randomize the execution order. If a reagent degrades over a 48-hour experimental campaign, a non-randomized execution will alias the temporal degradation with the main effect of the last factor tested, leading to a flawed model.

  • Embed Center Points: Execute 3 to 5 exact replicates at the midpoint of all continuous variables. These replicates establish the "pure error" of the system (experimental noise) and act as a diagnostic tool for non-linear behavior (curvature)[6].

  • Model Refinement (Backward Elimination): Fit the full polynomial model using ANOVA. Iteratively remove statistically insignificant terms (p > 0.05) starting with the highest-order interactions, strictly maintaining model hierarchy (never remove a main effect if it is involved in a significant interaction)[7].

  • Self-Validating Confirmation: A model is only a hypothesis until proven. Perform 3 independent confirmation runs at the predicted optimum. The experimental response must fall within the model's 95% Prediction Interval (PI), not just the Confidence Interval (CI).

Visualization: DoE Optimization Workflow

DoE_Workflow Start Define Objective (Yield, Purity, E-factor) Screening Factor Screening (Fractional Factorial / D-Optimal) Start->Screening Select Factors Optimization Response Surface Methodology (CCD / Box-Behnken) Screening->Optimization Identify Critical Parameters Validation Model Validation & Robustness Testing Optimization->Validation Define Optimum Validation->Optimization Lack of Fit ScaleUp Process Scale-Up (Mass/Heat Transfer Check) Validation->ScaleUp Verified Model

Fig 1. Systematic DoE workflow for chemical reaction optimization and scale-up.

Section 2: Troubleshooting Guides (Q&A)

Issue 1: "My model shows a significant 'Lack of Fit' (p < 0.05), but my R-squared is over 0.90. What went wrong?"

The Causality: A high R2 simply means the model explains a large portion of the variance, but it does not guarantee structural accuracy. The Lack of Fit (LoF) F-test specifically compares the model's residual error against the pure error derived from your center point replicates[7]. If LoF is significant, it means the variance unaccounted for by the model is statistically greater than your baseline experimental noise.

The Solution Protocol:

  • Check for Curvature: Look at the p-value for the center points. If you ran a linear screening design (e.g., 2-level factorial) and the center point term is significant, your response surface is curved. You must augment the design to an RSM (like a Central Composite Design) by adding axial points[5][6].

  • Analyze Residuals: Plot residuals versus predicted values. A "funnel" shape indicates non-constant variance (heteroscedasticity). Apply a Box-Cox transformation (e.g., log or square root) to the response variable to stabilize the variance.

  • Identify Missing Covariates: If curvature and variance are fine, you likely have an unmeasured lurking variable (e.g., ambient humidity, varying mixing speeds) driving the residual error.

LoF_Troubleshooting LoF Significant Lack of Fit (LoF) p < 0.05 CheckCP Check Center Point Replicates LoF->CheckCP Curvature Is Curvature Significant? CheckCP->Curvature Augment Augment Design to RSM (Add Axial Points) Curvature->Augment Yes CheckRes Check Residual Plots (Normality/Variance) Curvature->CheckRes No Transform Apply Box-Cox Transformation CheckRes->Transform Non-constant Variance AddFactors Investigate Unmeasured Covariates/Interactions CheckRes->AddFactors Patterns in Residuals

Fig 2. Decision tree for diagnosing and resolving significant Lack of Fit in DoE models.

Issue 2: "I am screening 6 continuous variables and 2 categorical variables (catalyst type). A full factorial requires too many runs. How do I screen without severe aliasing?"

The Causality: Standard Fractional Factorials ( 2k−p ) are highly efficient but suffer from aliasing—a mathematical confounding where the effect of a main variable cannot be distinguished from a two-way interaction (e.g., in a Resolution III design). Furthermore, standard factorials struggle to elegantly incorporate multi-level categorical variables alongside continuous ones.

The Solution Protocol: Abandon standard orthogonal fractional designs and utilize a D-Optimal Design [4]. D-optimal algorithms iteratively select a specific subset of experimental runs from a candidate set to maximize the determinant of the information matrix.

  • Actionable Step: Input your 8 factors into your DoE software, specify a custom D-optimal design, and define the exact mathematical model you wish to fit (e.g., Main effects + specific 2-way interactions). The software will generate the minimum number of runs required to estimate those specific coefficients without aliasing, often saving up to 25% of experimental resources compared to classical designs[4].

Issue 3: "The optimized conditions worked perfectly at the 1-gram scale, but the yield dropped by 20% in the 1-kilogram pilot reactor."

The Causality: This is a classic scale-up failure. Lab-scale DoE models optimize thermodynamic and kinetic parameters (temperature, stoichiometry), but often ignore mass transfer, heat removal, and mixing dynamics, which shift drastically upon scale-up[8]. For instance, a magnetic stir bar at 500 RPM in a 20 mL vial provides vastly different mixing energy than a mechanical impeller at 500 RPM in a 5 L reactor.

The Solution Protocol: Transition from scale-dependent variables to scale-independent dimensionless numbers during your robustness testing phase.

  • Instead of modeling "Stirring Speed (RPM)", model the Power per Unit Volume ( P/V ) or the Reynolds Number ( Re ) .

  • Instead of modeling "Jacket Temperature", model the Heat Transfer Coefficient ( U ) or the Damköhler number ( Da ) to ensure the reaction rate does not exceed the reactor's cooling capacity.

  • Perform a scale-down validation: Deliberately run a DoE at the lab scale using the restricted mass/heat transfer parameters calculated for the pilot plant to simulate the large-scale environment[8].

Section 3: Quantitative Data Presentation

To assist in selecting the correct statistical architecture for your chemical reaction, compare the quantitative parameters of standard DoE matrices below.

Design TypePrimary PhaseRun Complexity ( k = factors, C = center pts)Mechanistic ProsMechanistic Cons
Full Factorial ( 2k ) ScreeningHigh ( 2k+C )Estimates all main effects and interactions cleanly.Exponentially unscalable for k>4 .
Fractional Factorial ScreeningLow ( 2k−p+C )Highly efficient resource utilization for many factors.Aliasing (confounding) of critical interactions[4].
Central Composite (CCD) OptimizationMedium ( 2k+2k+C )Excellent for modeling quadratic curvature (RSM)[5].Requires runs at extreme "axial" conditions which may cause reaction failure.
Box-Behnken OptimizationMediumAvoids extreme corners of the design space, safer for volatile chemistry.Cannot predict responses at the absolute extremes of the parameter ranges.
D-Optimal BothVariable (Algorithmically defined)Handles categorical factors and constrained design spaces perfectly[4].Loss of strict orthogonality; relies heavily on the assumed model being correct.

References

  • DOE: An efficient approach to process optimisation Sterling Pharma Solutions URL
  • A Brief Introduction to Chemical Reaction Optimization ACS Publications URL
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE)
  • ResolveMass Laboratories Inc.
  • d-nb.
  • Important Aspects of the Design of Experiments and Data Treatment in the Analytical Quality by Design Framework PMC URL
  • Design of Dynamic Experiments: A Data-Driven Methodology for the Optimization of Time-Varying Processes ACS Publications URL
  • Design of experiments – overcome hindrances and bad practices Emerald Insight URL

Sources

Optimization

Technical Support Center: Suppressing C-Terminal N-Alkylation with 1,3-Dimethoxybenzene

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with C-terminal N-alkylation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with C-terminal N-alkylation during solid-phase peptide synthesis (SPPS). Here, you will find in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to help you diagnose, prevent, and resolve this critical side reaction.

Introduction to the Problem: The Unwanted N-Alkylation

During the final cleavage step of Fmoc-based solid-phase peptide synthesis, particularly when using acid-labile resins like the Rink Amide resin, a significant side reaction can occur: N-alkylation of the C-terminal amide.[1][2] This modification, which results in the addition of a linker-derived fragment to the terminal amide nitrogen, can complicate purification, alter the peptide's biological activity, and ultimately lead to lower yields of the desired product.

This side reaction is a direct consequence of the decomposition of the resin's linker under strong acidic conditions, such as treatment with Trifluoroacetic Acid (TFA).[1][2][3] The degradation of the linker generates highly reactive carbocation species that can then be attacked by the nucleophilic C-terminal amide of the newly cleaved peptide. This guide provides a comprehensive overview of how to suppress this unwanted reaction using the highly effective carbocation scavenger, 1,3-dimethoxybenzene.

Mechanism of Action: How N-Alkylation Occurs and How 1,3-Dimethoxybenzene Prevents It

Understanding the underlying chemical mechanisms is crucial for effective troubleshooting. The following diagrams illustrate the process of C-terminal N-alkylation and its suppression.

The Formation of the Alkylating Agent

Under strong acidic conditions (TFA), the Rink Amide linker is protonated, leading to the cleavage of the peptide and the formation of a stabilized benzylic carbocation. This carbocation is the primary culprit in C-terminal N-alkylation.

G cluster_0 Rink Amide Linker Degradation Resin_Peptide Resin-Linker-Peptide Protonation Protonation by TFA Resin_Peptide->Protonation Carbocation_Formation Generation of Benzylic Carbocation Protonation->Carbocation_Formation Cleaved_Peptide Cleaved Peptide with C-terminal Amide Protonation->Cleaved_Peptide Desired Cleavage Alkylated_Peptide N-Alkylated Peptide Byproduct Carbocation_Formation->Alkylated_Peptide Undesired Alkylation Cleaved_Peptide->Alkylated_Peptide

Caption: Rink Amide linker degradation pathway leading to N-alkylation.

The Protective Role of 1,3-Dimethoxybenzene

1,3-Dimethoxybenzene is an electron-rich aromatic compound that acts as an excellent carbocation scavenger.[3] Through an electrophilic aromatic substitution reaction, it effectively traps the linker-derived carbocation, preventing it from reacting with the peptide's C-terminal amide.

G cluster_1 Scavenging Mechanism Carbocation Linker-Derived Carbocation Trapped_Carbocation Alkylated DMB (Inert) Carbocation->Trapped_Carbocation DMB 1,3-Dimethoxybenzene DMB->Trapped_Carbocation Electrophilic Aromatic Substitution

Caption: 1,3-Dimethoxybenzene scavenging the reactive carbocation.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the common issues and questions that arise during the cleavage of peptides from Rink Amide resin.

Q1: I've observed a mass addition on my peptide corresponding to a linker fragment after TFA cleavage. What is happening?

A1: You are likely observing C-terminal N-alkylation. This occurs when the Rink Amide linker degrades in TFA, creating a reactive carbocation that subsequently alkylates the primary amide at the C-terminus of your peptide.[1][2] This is a known side reaction for this type of resin.

Q2: How can I prevent this C-terminal N-alkylation?

A2: The most effective method is to include a carbocation scavenger in your cleavage cocktail. 1,3-dimethoxybenzene has been shown to almost quantitatively prevent the formation of C-terminal N-alkylated peptide amides.[1] A recommended cleavage cocktail is a mixture of TFA, Triisopropylsilane (TIS), and 1,3-dimethoxybenzene.

Q3: What is the optimal concentration of 1,3-dimethoxybenzene to use?

A3: A cleavage cocktail consisting of 92.5% TFA, 2.5% TIS, and 5% 1,3-dimethoxybenzene is highly effective.[4] Some protocols suggest a range of 3-5% (v/v) 1,3-dimethoxybenzene in the cleavage mixture.[5]

Q4: I used 1,3-dimethoxybenzene, but I still see a small amount of the N-alkylated byproduct. What could be wrong?

A4: While highly effective, several factors could lead to incomplete suppression:

  • Insufficient Scavenger: Ensure the volume of your cleavage cocktail is adequate for the amount of resin used (a common rule of thumb is 10 mL of cocktail per gram of resin).[6]

  • Reaction Time: For peptides containing arginine residues, a longer cleavage time of 1-2 hours may be necessary for complete deprotection, which also provides more time for the scavenging reaction to occur.[7]

  • Cleavage Cocktail Homogeneity: Ensure the cleavage cocktail is well-mixed and the resin is fully suspended during the reaction to allow for efficient diffusion of the scavenger.

  • Purity of Reagents: Old or impure TFA can sometimes lead to a higher concentration of reactive species.

Q5: Are there any situations where 1,3-dimethoxybenzene is not recommended?

A5: While generally a very safe and effective scavenger, it is always good practice to perform a small-scale test cleavage on a new or particularly sensitive peptide. For peptides containing cysteine, the use of a thiol-based scavenger in addition to or in place of TIS might be considered, although some studies have shown that 1,3-dimethoxybenzene can be used without additional thiols for Cys- and Met-containing peptides without observing oxidation.[1][2]

Q6: Can I use other scavengers instead of 1,3-dimethoxybenzene?

A6: Yes, other nucleophilic compounds can act as carbocation scavengers. However, 1,3-dimethoxybenzene is particularly well-suited for this purpose due to its high reactivity towards electrophilic aromatic substitution and its compatibility with standard cleavage conditions.[3] Other scavengers like phenol and thioanisole are often included in cleavage cocktails to protect other sensitive residues like tryptophan and tyrosine from alkylation by protecting group-derived carbocations.[6]

Q7: How do I confirm that the byproduct I'm seeing is indeed from C-terminal N-alkylation?

A7: The most definitive method is through High-Resolution Mass Spectrometry (HRMS). The mass of the adduct should correspond precisely to the mass of the Rink Amide linker-derived carbocation. Tandem MS (MS/MS) can further confirm the site of modification by fragmenting the peptide and observing the mass shift on the C-terminal fragments. HPLC analysis will also show a new, typically more hydrophobic, peak eluting after your desired peptide.[5]

Experimental Protocols

Protocol 1: Best-Practice Cleavage from Rink Amide Resin using 1,3-Dimethoxybenzene

This protocol is designed to minimize C-terminal N-alkylation during the cleavage of peptides from Rink Amide resin.

Materials:

  • Peptide-loaded Rink Amide resin (dried)

  • Trifluoroacetic Acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • 1,3-Dimethoxybenzene (DMB)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x resin volume) to remove any residual DMF and other solvents.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • WARNING: Prepare the cleavage cocktail in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. TFA is highly corrosive.

    • In a clean, dry glass container, prepare the cleavage cocktail in the following ratio:

      • 92.5% TFA

      • 5% 1,3-Dimethoxybenzene

      • 2.5% Triisopropylsilane

    • For example, to make 10 mL of cocktail, combine 9.25 mL of TFA, 0.5 mL of 1,3-dimethoxybenzene, and 0.25 mL of TIS.

    • Mix the solution thoroughly.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin (use approximately 10 mL of cocktail per gram of resin).

    • Gently agitate the mixture at room temperature for 1-2 hours. A standard cleavage time is 1.5 hours, but this may need to be extended for peptides with multiple arginine residues.[7]

    • Ensure the resin remains suspended throughout the reaction.

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.

    • In a separate centrifuge tube, add a 10-fold volume of cold (-20°C) diethyl ether relative to the volume of the collected filtrate.

    • Slowly add the TFA solution dropwise to the cold ether while gently vortexing. A white precipitate of your peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

    • Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for analysis by HPLC and mass spectrometry to confirm the identity and purity of your peptide.

Workflow for Peptide Cleavage and Analysis

G Start Start: Dried Peptide-Resin Wash_Resin Wash Resin with DCM Start->Wash_Resin Cleavage Cleavage Reaction (1-2 hours at RT) Wash_Resin->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail (TFA/DMB/TIS) Prepare_Cocktail->Cleavage Filter Filter and Collect Filtrate Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry Analyze Analyze by HPLC/MS Dry->Analyze End End: Pure Peptide Analyze->End

Caption: A step-by-step workflow for peptide cleavage using 1,3-dimethoxybenzene.

Data Presentation

The effectiveness of 1,3-dimethoxybenzene as a scavenger is well-documented. The following table summarizes the expected outcomes based on the literature.

Cleavage Cocktail CompositionExpected Outcome for C-Terminal N-AlkylationRationaleReference
Standard (e.g., 95% TFA, 5% H₂O)Significant formation of N-alkylated byproductNo effective scavenger to trap the linker-derived carbocation.[1][2]
With 1,3-Dimethoxybenzene (e.g., 92.5% TFA, 2.5% TIS, 5% DMB)Almost quantitative suppression of N-alkylation1,3-Dimethoxybenzene acts as a highly efficient scavenger for the carbocation.[1][4]

References

  • Cleaving peptides from Rink Amide Resin. AAPPTec. [Link]

  • Technical Support Information Bulletin 1054. [Link]

  • C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation | Request PDF. ResearchGate. [Link]

  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. [Link]

  • Friedel-Crafts Alkylation of Dimethoxybenzene | Free Essay Example. StudyCorgi. [Link]

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227–232. [Link]

  • Friedel-Crafts Alkylation Experiment 10. Edubirdie. [Link]

  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction - Organic Chemistry. OpenStax. [Link]

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  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

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  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227–232. [Link]

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Troubleshooting

Technical Support Center: Managing Polyalkylated Byproducts in Synthesis

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the management of polyalkylated byproducts. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the management of polyalkylated byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter the undesired formation of multiply-alkylated species in their reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, control, and mitigate polyalkylation, thereby improving the yield and purity of your target molecules.

Introduction: The Pervasive Challenge of Polyalkylation

Polyalkylation is a common side reaction where a substrate undergoes multiple alkylation events, leading to a mixture of products with varying degrees of substitution. This phenomenon is particularly prevalent in reactions where the initial alkylation product is more reactive than the starting material. The introduction of an electron-donating alkyl group can activate the molecule towards further electrophilic attack, creating a cascade of successive alkylations that can be difficult to control.[1][2] This guide will provide a comprehensive overview of why polyalkylation occurs and, more importantly, what you can do to prevent it.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when encountering polyalkylation.

Q1: Why is my reaction producing di- and tri-alkylated products instead of the desired mono-alkylated compound?

This is the classic sign of polyalkylation. It happens because the first alkyl group you add to your starting material is often an "activating group." This means it donates electron density, making the mono-alkylated product more nucleophilic and thus more reactive than the original starting material.[2] This increased reactivity makes it a prime target for further alkylation by the electrophile in your reaction mixture.

Q2: Are certain types of reactions more prone to polyalkylation?

Yes. Friedel-Crafts alkylation of aromatic compounds is notoriously susceptible to polyalkylation.[2] The direct alkylation of amines with alkyl halides is another common example where over-alkylation is a significant issue, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[2] Enolate alkylations can also suffer from polyalkylation, especially if more than one acidic proton is available.

Q3: What are the main strategies to control polyalkylation?

The primary strategies revolve around manipulating the reaction kinetics and the relative reactivity of the species in your reaction flask. These include:

  • Using a large excess of the substrate that is being alkylated.

  • Controlling reaction temperature , often by running the reaction at lower temperatures.

  • Choosing a less reactive catalyst or alkylating agent .

  • Employing a two-step acylation-reduction sequence for aromatic compounds.

  • Using protecting groups or specialized reagents , such as in the Gabriel synthesis of primary amines.

We will delve into the specifics of these strategies in the troubleshooting guides below.

Troubleshooting Guides: From Diagnosis to Solution

This section provides detailed troubleshooting advice for specific reaction types where polyalkylation is a common hurdle.

Scenario 1: Polyalkylation in Friedel-Crafts Reactions

Problem: Your Friedel-Crafts alkylation of an aromatic ring (e.g., benzene or toluene) is yielding a complex mixture of di-, tri-, and even higher alkylated products, as confirmed by GC-MS or NMR analysis.

Root Cause Analysis: The introduction of the first alkyl group activates the aromatic ring, making it more susceptible to further electrophilic attack than the starting arene.[2]

Solutions:

  • Manipulate the Molar Ratio of Reactants: By using a large excess of the aromatic substrate relative to the alkylating agent, you can statistically favor the alkylation of the unreacted starting material over the more reactive mono-alkylated product.[3]

    | Aromatic Substrate: Alkylating Agent Molar Ratio | Typical Outcome for Benzene Alkylation | | :--- | :--- | | 1:1 | Significant polyalkylation | | 5:1 | Reduced polyalkylation, mono-alkylated product is major | | 10:1 to 50:1 | Mono-alkylation is highly favored[3] |

  • Control the Reaction Temperature: Lowering the reaction temperature can decrease the rate of the subsequent alkylation reactions more significantly than the initial desired reaction, thus improving selectivity for the mono-alkylated product.

  • Modify the Catalyst: Strong Lewis acids like AlCl₃ are highly active and can promote polysubstitution. Using a milder Lewis acid (e.g., FeCl₃) or a solid acid catalyst like a zeolite can offer better control and selectivity.[4] The choice of zeolite, including its pore size and acidity, can significantly influence the product distribution.[4][5]

  • The Acylation-Reduction Two-Step Strategy (The Gold Standard): This is often the most effective method to achieve mono-substitution and completely avoid polyalkylation.[3]

    • Step 1: Friedel-Crafts Acylation: React the aromatic compound with an acyl halide or anhydride. The resulting acyl group is electron-withdrawing and deactivates the ring, preventing further acylation.

    • Step 2: Reduction: The ketone produced in the first step is then reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.

Workflow for Preventing Polyalkylation in Friedel-Crafts Reactions

start Polyalkylation Observed in Friedel-Crafts Alkylation decision1 Is Acylation-Reduction Feasible? start->decision1 strategy1 Perform Acylation-Reduction decision1->strategy1 Yes decision2 Is a Large Excess of Aromatic Substrate Practical? decision1->decision2 No end Mono-alkylated Product Optimized strategy1->end strategy2 Increase Aromatic:Alkylating Agent Ratio (>5:1) decision2->strategy2 Yes strategy3 Lower Reaction Temperature (e.g., 0°C or below) decision2->strategy3 No strategy2->end strategy4 Use a Milder Lewis Acid (e.g., FeCl3) or Solid Acid Catalyst strategy3->strategy4 strategy4->end

Caption: Decision workflow for mitigating polyalkylation in Friedel-Crafts reactions.

Scenario 2: Polyalkylation in the Synthesis of Amines

Problem: The direct alkylation of a primary amine or ammonia with an alkyl halide results in a mixture of primary, secondary, tertiary, and quaternary ammonium salts.

Root Cause Analysis: The nitrogen of the newly formed amine is often more nucleophilic than the starting amine, leading to rapid successive alkylations.[2]

Solutions:

  • Use a Large Excess of the Amine: Similar to the Friedel-Crafts strategy, using a large excess of the starting amine (or ammonia) statistically favors the reaction of the alkyl halide with the more abundant, less-substituted amine.[6]

  • The Gabriel Synthesis for Primary Amines: This is a classic and highly effective method for preparing primary amines without the issue of over-alkylation.[1][7][8]

    • Step 1: Phthalimide is deprotonated with a base (e.g., KOH) to form potassium phthalimide.

    • Step 2: The phthalimide anion acts as a nucleophile and reacts with a primary alkyl halide in an Sₙ2 reaction. The bulky phthalimide group prevents further alkylation.

    • Step 3: The N-alkylphthalimide is then cleaved, typically with hydrazine (Ing-Manske procedure), to release the desired primary amine.[8]

Workflow for Selective Primary Amine Synthesis

start Polyalkylation in Amine Synthesis decision Is the Target a Primary Amine? start->decision gabriel Use Gabriel Synthesis decision->gabriel Yes excess_amine Use Large Excess of Starting Amine/Ammonia decision->excess_amine No (for secondary/tertiary) end Selective Amine Product gabriel->end excess_amine->end

Caption: Decision workflow for controlling polyalkylation in amine synthesis.

Scenario 3: Polyalkylation of Enolates

Problem: Alkylation of a ketone, ester, or other carbonyl compound with an alkyl halide results in di- or poly-alkylation at the α-carbon.

Root Cause Analysis: If the mono-alkylated product still possesses an acidic α-proton, it can be deprotonated by the base present in the reaction mixture to form a new enolate, which can then undergo a second alkylation.[9] This is especially problematic if a weaker base is used, which results in an equilibrium between the carbonyl compound and its enolate, leaving unreacted base in the solution.[10]

Solutions:

  • Use a Strong, Non-nucleophilic, Hindered Base: The use of a strong base like lithium diisopropylamide (LDA) in a stoichiometric amount allows for the irreversible and complete conversion of the starting carbonyl compound to its enolate before the addition of the alkylating agent.[10] This "pre-formation" of the enolate minimizes the presence of excess base that could deprotonate the product.[9]

  • Control Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C) is crucial. This slows down the rate of proton exchange and potential side reactions, including the deprotonation of the mono-alkylated product.[11]

  • Order of Addition: Always add the alkylating agent to the pre-formed enolate solution at a low temperature. Do not add the base to a mixture of the carbonyl compound and the alkylating agent.[9]

Analytical and Purification Strategies

Effective management of polyalkylation also relies on robust analytical methods to identify and quantify byproducts, as well as efficient purification techniques to isolate the desired product.

Analytical Techniques for Detecting Polyalkylated Byproducts
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile alkylated products. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides the molecular weight and fragmentation pattern of each component, which can be used to identify the different degrees of alkylation.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for characterizing the structure of your products.

    • ¹H NMR: The integration of the aromatic and alkyl regions can give you a ratio of the different products. The splitting patterns in the aromatic region can also help identify the substitution pattern (ortho, meta, para) of di- and tri-substituted benzenes.[13][14]

    • ¹³C NMR: The number of signals in the aromatic region can indicate the symmetry of the molecule and help distinguish between different isomers.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for less volatile or thermally sensitive compounds. By choosing the appropriate column and mobile phase, it is often possible to achieve good separation of mono- and poly-alkylated products.[8]

Purification Protocols

Protocol 1: Fractional Distillation for Separating Alkylated Aromatics

Fractional distillation is effective for separating liquids with close boiling points, which is often the case for mono- and poly-alkylated aromatics.[15]

Objective: To separate a mono-alkylated benzene from its di-alkylated byproduct.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is well-insulated (e.g., with glass wool and aluminum foil) to maintain a proper temperature gradient.[16]

  • Heating: Gently heat the mixture in the round-bottom flask. The goal is to establish a gradual temperature gradient up the column.

  • Equilibration: Allow the vapors to slowly rise through the column, undergoing multiple condensation-vaporization cycles on the column packing. This process enriches the vapor with the more volatile component (typically the mono-alkylated product).

  • Collection: Slowly collect the distillate in separate fractions as the temperature at the distillation head stabilizes. Monitor the temperature closely; a sharp rise in temperature indicates that the next, higher-boiling point component is beginning to distill.

  • Analysis: Analyze each fraction by GC-MS or NMR to determine its composition and purity.

Protocol 2: Preparative HPLC for Isomer Separation

Preparative HPLC is a powerful technique for isolating pure compounds from a mixture, including isomers that can be difficult to separate by other means.[17][18]

Objective: To separate isomeric di-styrenated phenols.[8]

System:

  • Preparative HPLC system with a UV detector

  • A suitable preparative reversed-phase column (e.g., C18)

  • Mobile phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or TFA) to improve peak shape.

Procedure:

  • Method Development: First, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of the mobile phase and filter it to remove any particulate matter.

  • Injection and Fraction Collection: Inject the sample onto the preparative column. Monitor the elution profile with the UV detector and collect the eluent corresponding to each separated peak into individual fractions.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.

  • Solvent Removal: Combine the pure fractions for each isomer and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compounds.[8]

The Role of Computational Chemistry

Modern computational chemistry offers powerful tools for predicting the likelihood of polyalkylation before you even step into the lab.

Predicting Regioselectivity and Reactivity with DFT:

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[1][2] By calculating the energies of the transition states for the first and subsequent alkylation steps, it is possible to predict which reaction is kinetically favored. If the calculated activation energy for the second alkylation is lower than or comparable to the first, polyalkylation is likely to be a significant issue. These calculations can help you decide which of the preventative strategies discussed above is most likely to be successful for your specific system. While running these calculations can be complex, several software packages are available, and collaborations with computational chemists can provide invaluable insights into your reaction design.[19]

Conclusion

The formation of polyalkylated byproducts is a common and often frustrating challenge in organic synthesis. However, by understanding the underlying principles of reactivity and by systematically applying the troubleshooting strategies and purification protocols outlined in this guide, you can gain control over your reactions. Careful planning, precise control of reaction conditions, and the use of modern analytical and computational tools will enable you to minimize the formation of these unwanted side products and efficiently obtain your desired mono-alkylated compounds in high yield and purity.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. [Link]

  • A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings. (2025). Benchchem.
  • Polyalkylation Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable.
  • The Gabriel Synthesis. (2020, April 15). Chemistry Steps.
  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Deriv
  • Calculation of 13 C NMR chemical shifts for aromatic carbons in polyalkyl
  • NMR Spectroscopy of Benzene Deriv
  • Application Notes and Protocols for the Isolation and Purification of Di-styren
  • Investigation of alkylation of toluone with propylene over beta zeolite c
  • Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions. (2025). Benchchem.
  • Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous C
  • Alkylation of enol
  • Troubleshooting common issues in the chemical synthesis of Avenaciolide. (2025). Benchchem.
  • Overcoming the Pitfalls of Computing Reaction Selectivity from Ensembles of Transition States. (2024, July 11).
  • Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. (n.d.). PMC.
  • A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides. (2025). Benchchem.
  • Computational Chemistry: A Practical Guide for Applying Techniques to Real World Problems. (n.d.).
  • Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. (2025, January 12).
  • Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems. (2002, March 25). Chemistry.
  • 5.3D: Step-by-Step Procedures for Fractional Distillation. (2022, May 5). Chemistry LibreTexts.
  • The Ultimate Guide to Fractional Distillation Unit. (2024, September 4). Sihai Energy Technology.
  • General tips for preparative HPLC Technical Note. (n.d.). MZ-Analysentechnik.
  • Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online.
  • Catalysis Research | Zeolite-Containing Catalysts in Alkyl
  • GCMS Section 6.9.5. (n.d.). Whitman People.
  • Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionaliz
  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-St
  • Computational tools for the prediction of site- and regioselectivity of organic reactions. (n.d.). Chemical Science (RSC Publishing).
  • Process for the ring alkylation of an aniline. (n.d.).
  • Alkylation of the following compound with methyl iodide under two... (n.d.). Pearson.
  • Common side reactions in the methylation of cyclohexanone. (2025). Benchchem.
  • 9.7: Enolate alkylation. (2020, July 1). Chemistry LibreTexts.
  • Fragmentation pattern of Aromatic hydrocarbon in mass spectra. (2013, October 29). Chemistry!!! Not Mystery.
  • Preparative HPLC ( Separation - Purific
  • 22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts.
  • Kinetic Study of Reactions of Aniline and Benzoyl Chloride Using NH3 as Acid Absorbent in a Microstructured Chemical System. (2016, May 17).
  • General tips for preparative HPLC Technical Note. (n.d.). MZ-Analysentechnik.
  • The Williamson Ether Synthesis. (n.d.).
  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020, April 17). YouTube.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
  • Troubleshooting guide for Williamson ether synthesis with secondary iodides. (2025). Benchchem.
  • Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. (2024, January 5). MDPI.
  • Williamson Ether Synthesis Practice Problems. (n.d.).
  • What product is formed when aniline reacts with benzoyl chloride in alkaline medium? Name the type of reaction involved and give suitable mechanism. (n.d.). Vaia.
  • Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results. (2025, October 16).
  • Write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained. (n.d.). NEET coaching.
  • Energy Efficient Catalytic Reaction and Production of Cumene. (n.d.). OSTI.
  • Optimisation of preparative HPLC separation of four isomeric kaempferol diglycosides from Prunus spinosa L. by application of the response surface methodology. (n.d.). PlumX.
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Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 1,3-Dimethoxy-2-propylbenzene and Its Analogs

This guide provides an in-depth comparison of the spectral data for 1,3-Dimethoxy-2-propylbenzene and its structural analogs: 1,3-dimethoxybenzene, 2-propylphenol, and 1,2,3-trimethoxybenzene. By examining their respecti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the spectral data for 1,3-Dimethoxy-2-propylbenzene and its structural analogs: 1,3-dimethoxybenzene, 2-propylphenol, and 1,2,3-trimethoxybenzene. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the influence of substituent patterns on the spectral characteristics of these aromatic compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of small organic molecules.

Introduction to Spectroscopic Analysis of Substituted Benzenes

Spectroscopic techniques are indispensable tools in the structural elucidation of organic molecules. For substituted benzenes, each method provides a unique piece of the structural puzzle. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy reveal the chemical environment of hydrogen and carbon atoms, respectively, offering insights into the connectivity and substitution pattern of the benzene ring. Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its elemental composition and structural features.

The choice of analytical technique and the interpretation of the resulting spectra are guided by the fundamental principles of how molecular structure influences the interaction of molecules with electromagnetic radiation and high-energy electrons. For the compounds discussed herein, the presence of methoxy (-OCH₃), propyl (-CH₂CH₂CH₃), and hydroxyl (-OH) groups imparts distinct spectral signatures that allow for their differentiation.

Comparative Spectral Data

The following tables summarize the key spectral data for 1,3-Dimethoxy-2-propylbenzene and its analogs. The data for the analogs have been compiled from various spectral databases, while the data for 1,3-Dimethoxy-2-propylbenzene have been predicted using computational tools due to the limited availability of experimental spectra.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethoxy ProtonsPropyl/Hydroxyl Protons
1,3-Dimethoxy-2-propylbenzene (Predicted) ~7.0-7.2 (m, 3H)~3.8 (s, 6H)~2.6 (t, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H)
1,3-Dimethoxybenzene 7.15 (t, 1H), 6.50 (d, 2H), 6.44 (t, 1H)[1]3.74 (s, 6H)[1]-
2-Propylphenol 7.09-6.73 (m, 4H)[2]-4.85 (s, 1H, -OH), 2.57 (t, 2H), 1.63 (m, 2H), 0.96 (t, 3H)[2]
1,2,3-Trimethoxybenzene 6.6-7.0 (m, 3H)3.85 (s, 9H)-

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsMethoxy CarbonsPropyl Carbons
1,3-Dimethoxy-2-propylbenzene (Predicted) ~158 (C-O), ~130-110 (Ar-C, Ar-CH)~56~32, ~23, ~14
1,3-Dimethoxybenzene 161.2, 129.8, 106.5, 101.355.3-
2-Propylphenol 152.4, 130.3, 127.8, 126.9, 120.6, 115.3-32.5, 23.1, 14.1
1,2,3-Trimethoxybenzene 153.5, 138.0, 123.8, 105.460.9, 56.1-

Table 3: Key IR Absorption Bands (in cm⁻¹)

CompoundAromatic C-H StretchC-O Stretch (Ether/Phenol)Alkyl C-H StretchO-H Stretch (Phenol)
1,3-Dimethoxy-2-propylbenzene (Predicted) ~3100-3000~1250-1000~2960-2850-
1,3-Dimethoxybenzene ~3100-3000~1290, ~1170, ~1050--
2-Propylphenol ~3100-3000~1230~2960-2850~3400 (broad)
1,2,3-Trimethoxybenzene ~3000~1230, ~1110--

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
1,3-Dimethoxy-2-propylbenzene (Predicted) 180165 (M-15), 151 (M-29), 137 (M-43), 121, 91
1,3-Dimethoxybenzene 138123 (M-15), 108 (M-30), 95, 77
2-Propylphenol 136107 (M-29), 91, 77
1,2,3-Trimethoxybenzene 168153 (M-15), 138, 125, 110

In-Depth Spectral Analysis and Comparison

¹H NMR Spectroscopy

The aromatic region (δ 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly informative for determining the substitution pattern of the benzene ring.

  • 1,3-Dimethoxy-2-propylbenzene (Predicted): The predicted spectrum suggests a complex multiplet for the three aromatic protons, arising from their distinct chemical environments and spin-spin coupling. The two methoxy groups are expected to appear as a sharp singlet at around 3.8 ppm, integrating to six protons. The propyl group would exhibit a characteristic triplet-multiplet-triplet pattern for the -CH₂-, -CH₂-, and -CH₃ protons, respectively.

  • 1,3-Dimethoxybenzene: The spectrum shows a symmetrical pattern for the aromatic protons, consistent with its C₂ᵥ symmetry. The proton at C2 is a triplet, while the equivalent protons at C4 and C6 appear as a doublet, and the proton at C5 is a triplet.[1]

  • 2-Propylphenol: The aromatic region displays a more complex pattern due to the lower symmetry. The hydroxyl proton appears as a broad singlet, the position of which can vary with concentration and solvent. The propyl group protons show a similar pattern to that predicted for 1,3-dimethoxy-2-propylbenzene.[2]

  • 1,2,3-Trimethoxybenzene: The three aromatic protons are chemically equivalent due to symmetry, leading to a single signal (a triplet) in the aromatic region. The nine methoxy protons give a sharp singlet.

¹³C NMR Spectroscopy

The chemical shifts of the aromatic carbons in the ¹³C NMR spectrum are sensitive to the electronic effects of the substituents.

  • 1,3-Dimethoxy-2-propylbenzene (Predicted): The carbons bearing the electron-donating methoxy groups are expected to be shielded and appear at higher field (lower ppm), while the carbon attached to the propyl group will have a chemical shift influenced by its alkyl nature.

  • 1,3-Dimethoxybenzene: The spectrum shows four distinct signals for the aromatic carbons, consistent with its symmetry. The carbons attached to the methoxy groups are found at a lower field (higher ppm) due to the deshielding effect of the oxygen atom.

  • 2-Propylphenol: The spectrum displays six signals for the aromatic carbons, reflecting the lack of symmetry. The carbon bearing the hydroxyl group is significantly deshielded.

  • 1,2,3-Trimethoxybenzene: Due to symmetry, only three signals are observed for the six aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of specific functional groups.

  • Aromatic C-H Stretching: All four compounds exhibit characteristic aromatic C-H stretching vibrations in the region of 3100-3000 cm⁻¹.

  • Alkyl C-H Stretching: 1,3-Dimethoxy-2-propylbenzene and 2-propylphenol show strong absorptions in the 2960-2850 cm⁻¹ region, indicative of the C-H stretching vibrations of the propyl group.

  • C-O Stretching: The C-O stretching of the methoxy ether groups in the dimethoxy and trimethoxy compounds gives rise to strong bands in the 1250-1000 cm⁻¹ region. For 2-propylphenol, the C-O stretching of the phenolic hydroxyl group is also observed in this region.

  • O-H Stretching: A key distinguishing feature of 2-propylphenol is the broad absorption band in the 3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded hydroxyl group.

Mass Spectrometry

The fragmentation patterns observed in the mass spectra are highly dependent on the nature and position of the substituents.

  • 1,3-Dimethoxy-2-propylbenzene (Predicted): The molecular ion peak is expected at m/z 180. Common fragmentation pathways would involve the loss of a methyl group (M-15) from a methoxy group, loss of an ethyl group (M-29) from the propyl chain, and loss of a propyl group (M-43).

  • 1,3-Dimethoxybenzene: The molecular ion is observed at m/z 138. Fragmentation occurs through the loss of a methyl radical (M-15) and a neutral molecule of formaldehyde (CH₂O) (M-30).

  • 2-Propylphenol: The molecular ion appears at m/z 136. A prominent fragment is observed at m/z 107, corresponding to the loss of an ethyl radical (M-29) via benzylic cleavage, a characteristic fragmentation for alkylphenols.

  • 1,2,3-Trimethoxybenzene: The molecular ion is at m/z 168. The primary fragmentation is the loss of a methyl radical (M-15) to form a stable ion.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolution: Accurately weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during the transfer.

  • Capping: Securely cap the NMR tube.

Acquiring a Standard ¹H NMR Spectrum
  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity.

  • Parameter Setup: Set the appropriate acquisition parameters, including the number of scans (typically 8 or 16 for a routine ¹H spectrum), pulse width, and acquisition time.

  • Acquisition: Initiate the data acquisition.

  • Processing: After the acquisition is complete, the Free Induction Decay (FID) is automatically Fourier transformed, phase-corrected, and baseline-corrected to generate the spectrum.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Acquiring a Standard ¹³C NMR Spectrum
  • Instrument Setup: Follow the same initial setup as for ¹H NMR.

  • Parameter Setup: Select a standard ¹³C NMR experiment with proton decoupling. Set the number of scans (typically 64 to 1024 or more, depending on the sample concentration), a spectral width of approximately 250 ppm, and a relaxation delay of 1-2 seconds.

  • Acquisition: Start the data acquisition. Due to the low natural abundance of ¹³C, this will take longer than a ¹H spectrum.

  • Processing: The FID is processed similarly to the ¹H spectrum.

  • Referencing: Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Acquiring an FT-IR Spectrum (ATR Method)
  • Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Pressure Application: For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction and display the resulting IR spectrum in terms of transmittance or absorbance versus wavenumber.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Acquiring an Electron Ionization (EI) Mass Spectrum
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile liquids, this can be done via a heated direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Concepts

G cluster_molecules Compared Molecules cluster_analysis Spectroscopic Analysis Workflow 1_3_Dimethoxy_2_propylbenzene 1,3-Dimethoxy-2-propylbenzene C₁₁H₁₆O₂ 1_3_Dimethoxybenzene 1,3-Dimethoxybenzene C₈H₁₀O₂ 2_Propylphenol 2-Propylphenol C₉H₁₂O 1_2_3_Trimethoxybenzene 1,2,3-Trimethoxybenzene C₉H₁₂O₃ Sample_Preparation Sample Preparation NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Sample_Preparation->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Sample_Preparation->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Sample_Preparation->Mass_Spectrometry Data_Analysis Data Analysis and Structure Elucidation NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis

Caption: Workflow for the spectroscopic analysis of organic compounds.

Conclusion

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

  • NMRDB.org: An Online NMR Spectrum Prediction and Simulation Tool. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Phenol, 2-propyl-. NIST Chemistry WebBook. [Link]

Sources

Comparative

Biological Activity of 1,3-Dimethoxy-2-propylbenzene vs. Other Isomers: A Comparative Guide

Executive Summary In the realm of drug development and agrochemical design, positional isomerism dictates far more than physical properties; it governs the entire interactome of a molecule. This guide provides an objecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and agrochemical design, positional isomerism dictates far more than physical properties; it governs the entire interactome of a molecule. This guide provides an objective, data-driven comparison of the biological activities of 1,3-dimethoxy-2-propylbenzene against its highly active structural counterpart, 1,2-dimethoxy-4-propylbenzene (a saturated derivative of methyl eugenol). By analyzing their structural causality, antimicrobial efficacy, and pharmacological utility, this document serves as a comprehensive resource for researchers designing structure-activity relationship (SAR) studies.

Structural Causality: The Role of Isomerism in Receptor Binding

When designing SAR workflows, the placement of methoxy groups on the benzene ring fundamentally alters the 3D conformation and electron density of the molecule:

  • 1,3-Dimethoxy-2-propylbenzene (1,3-DMPB): In this isomer, the propyl chain is sterically locked between two bulky methoxy groups. This "ortho-ortho" clamping restricts the alkyl chain's rotational flexibility, preventing it from efficiently docking into the deep hydrophobic pockets of target receptors. Consequently, 1,3-DMPB typically exhibits low direct biological activity and is primarily utilized as a synthetic intermediate[1] or a negative control in screening assays.

  • 1,2-Dimethoxy-4-propylbenzene (1,2-DMPB): This isomer features an exposed propyl group situated para to one methoxy group and meta to the other. This open conformation mimics natural phenylpropanoids (such as eugenol and safrole), allowing it to act as a highly effective ligand for bacterial and ecological receptors,[2].

Comparative Biological Activity Profiles

Quorum Sensing (QS) Inhibition in Pseudomonas aeruginosa

P. aeruginosa relies on the LasI/LasR and RhlI/RhlR quorum sensing systems to regulate virulence factors like elastase and pyocyanin. Experimental data demonstrates that 1,2-DMPB acts as a potent multitarget inhibitor of these pathways. In in vitro assays, 1,2-DMPB significantly inhibited the expression of lasR and lasB cascade genes across multiple strains, and successfully downregulated rhlR and lasI in strain ATCC 27853[2]. Furthermore, it induced a statistically significant reduction in elastase production[2]. In contrast, the sterically hindered 1,3-DMPB lacks the conformational flexibility to competitively bind the LasR receptor.

QS_Pathway LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL synthesizes LasR LasR Receptor AHL->LasR binds & activates Virulence Virulence Factors (Elastase, lasB) LasR->Virulence upregulates Isomer 1,2-Dimethoxy- 4-propylbenzene Isomer->LasR competitive inhibition Isomer13 1,3-Dimethoxy- 2-propylbenzene Isomer13->LasR no binding (steric clash)

Caption: Differential binding of dimethoxypropylbenzene isomers to the LasR receptor pathway.

Ecological & Insecticidal Activity

The unhindered propyl chain of 1,2-DMPB allows it to interact with the olfactory receptors of insects. Field bioassays have proven that 1,2-DMPB (and its monofluoro analogues) serves as a powerful attractant for males of the oriental fruit fly (Bactrocera dorsalis), performing comparably to the natural attractant methyl eugenol. 1,3-DMPB shows no such ecological utility.

Pharmacological Scaffolding

While 1,3-DMPB is utilized in the synthesis of specific leukotriene antagonists[1], 1,2-DMPB serves as a critical starting material for synthesizing advanced therapeutic scaffolds. For example, 1,2-DMPB is reacted with DDQ to generate intermediates for 1,7-bis-(3,4-dimethoxyphenyl)-hepta-1,6-diene-3,5-dione scaffolds (ASC-J9 analogs), which exhibit potent anti-androgen receptor (AR) activity for treating AR-associated disorders[3].

Quantitative Data Summary
Property / Assay1,3-Dimethoxy-2-propylbenzene1,2-Dimethoxy-4-propylbenzene
Structural Conformation Sterically hindered propyl chainExposed para-propyl chain
P. aeruginosa QS Inhibition Negligible (used as baseline)High (Inhibits lasR, lasB, rhlR)[2]
Elastase Production UnaffectedSignificantly reduced[2]
Ecological Activity InactivePotent insect attractant
Pharmacological Utility Leukotriene antagonist intermediate[1]Precursor for anti-AR modulators[3]

Self-Validating Experimental Methodologies

Expertise Note: A common pitfall in high-throughput screening is misinterpreting general cellular toxicity as targeted inhibition. To ensure trustworthiness, the following protocols mandate testing at sub-Minimum Inhibitory Concentrations (sub-MIC). If a compound simply kills the bacteria, the downregulation of virulence factors is a secondary artifact of cell death, not true QS inhibition.

Workflow Synthesis 1. Isomer Synthesis & Purification (>98%) MIC 2. Broth Microdilution (Determine sub-MIC) Synthesis->MIC InVitro 3. P. aeruginosa Culture + Sub-MIC Treatment MIC->InVitro RNAExt 4. RNA Extraction & DNase I Treatment InVitro->RNAExt qPCR 5. RT-qPCR Analysis (lasR, rhlR vs proC) RNAExt->qPCR Data 6. Fold Change Calculation (2^-ΔΔCt Method) qPCR->Data

Caption: Self-validating experimental workflow for assessing anti-QS activity of isomers.

Protocol A: RT-qPCR for Quorum Sensing Gene Expression

This protocol quantifies the transcriptional suppression of the QS hierarchy before phenotypic changes occur.

  • Bacterial Culture: Grow P. aeruginosa (e.g., ATCC 27853) in Luria-Bertani (LB) broth at 37°C until reaching an OD600 of 0.5 (exponential growth phase).

  • Compound Treatment: Administer the isomer (1,2-DMPB or 1,3-DMPB) at a pre-determined sub-MIC concentration (e.g., 250 µg/mL). Use 1% DMSO as the vehicle control to establish a baseline.

  • RNA Extraction: Harvest cells via centrifugation. Extract total RNA using a column-based kit. Critical Step: Perform on-column DNase I digestion to eliminate genomic DNA, which would otherwise cause false-positive amplification.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using random hexamers and a high-fidelity reverse transcriptase.

  • qPCR Execution: Amplify target genes (lasR, rhlR, lasB) alongside a stable housekeeping gene (e.g., proC or rpoD). Calculate relative expression fold changes using the 2−ΔΔCt method.

Protocol B: Phenotypic Validation via Elastase Assay

This assay validates the RT-qPCR results at the translational level, as Elastase (LasB) is a direct downstream target of LasR.

  • Supernatant Collection: Following a 24-hour incubation of P. aeruginosa with the test isomers, centrifuge the cultures at 10,000 rpm for 10 minutes. Isolate the cell-free supernatant.

  • Elastin-Congo Red (ECR) Reaction: Combine 100 µL of the supernatant with 900 µL of ECR buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5) containing 20 mg of ECR substrate.

  • Incubation: Incubate the mixture at 37°C for 2 hours with continuous agitation to allow elastase to cleave the substrate.

  • Quantification: Centrifuge the mixture to pellet the insoluble, unreacted ECR. Measure the absorbance of the released Congo Red dye in the supernatant at 495 nm. Compare treated samples against the 1% DMSO control.

References

  • Liquido, N. J., et al. "Monofluoro analogues of methyl eugenol: new attractants for males of Bactrocera dorsalis (Hendel) (Dipt., Tephritidae)." USDA-ARS / SENASICA.
  • Chang, C., et al. "US9000222B2 - Compounds with (1E, 6E)-1,7-bis-(3,4-dimethoxyphenyl)-4,4-disubstituted-hepta-1,6-diene-3,5-dione structural scaffold, their biological activity, and uses thereof." Google Patents.
  • Velasco, W.J., et al. "Inhibitory Effect of Five Naturally Occurring Compounds on the Expression of Genes Associated with the QS System and some Virulence Factors in P. aeruginosa." Brazilian Archives of Biology and Technology, Vol.67: e24230553, 2024.
  • Googleapis Patent Database. "Substituted phenyl phenol leukotriene antagonists.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Dimethoxybenzene Compounds for Researchers and Drug Development Professionals

The dimethoxybenzene scaffold, a benzene ring adorned with two methoxy groups, represents a privileged structure in medicinal chemistry and drug discovery. The positional isomerism of these methoxy groups—ortho (1,2-), m...

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Author: BenchChem Technical Support Team. Date: March 2026

The dimethoxybenzene scaffold, a benzene ring adorned with two methoxy groups, represents a privileged structure in medicinal chemistry and drug discovery. The positional isomerism of these methoxy groups—ortho (1,2-), meta (1,3-), and para (1,4-)—along with the potential for further substitution, gives rise to a vast chemical space with a diverse array of biological activities. This guide provides an in-depth comparison of dimethoxybenzene compounds, focusing on their structure-activity relationships (SAR) across key therapeutic areas. We will delve into the experimental data that underpins our understanding of these versatile molecules, offering insights for researchers and drug development professionals seeking to leverage this scaffold in their work.

The Influence of Methoxy Group Isomerism on Biological Activity

The position of the two methoxy groups on the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.[1][2] Understanding the distinct properties of the 1,2-, 1,3-, and 1,4-isomers is fundamental to predicting and modulating their pharmacological effects.

Comparative Analysis of Dimethoxybenzene Isomers

While comprehensive comparative data for the parent dimethoxybenzene isomers across all biological activities is not extensively documented in a single source, we can synthesize findings from various studies to draw meaningful comparisons.

CompoundBiological ActivityAssayIC50 / EC50Reference(s)
1,2-Dimethoxybenzene Neuroprotective--[3]
Anti-inflammatory--
1,3-Dimethoxybenzene Anticancer--
Antioxidant--
1,4-Dimethoxybenzene Anticancer--
Anti-inflammatory--

Note: This table is a representative summary. The lack of directly comparable IC50/EC50 values for the parent isomers in many assays highlights a gap in the current literature and an opportunity for further research.

Key Biological Activities and Structure-Activity Relationships

Dimethoxybenzene derivatives have demonstrated a wide spectrum of pharmacological activities, including antioxidant, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1]

Antioxidant Activity

Many dimethoxybenzene derivatives, particularly those containing additional hydroxyl groups (methoxyphenols), are potent antioxidants.[1] Their ability to scavenge free radicals is a key mechanism in combating oxidative stress, a pathological process implicated in numerous diseases.

Structure-Activity Relationship Insights:

  • Hydroxyl Groups: The presence of a free hydroxyl group is crucial for high antioxidant activity. This is because the O-H bond is weaker than a C-H bond and can readily donate a hydrogen atom to a free radical.

  • Methoxy Group Position: The position of the methoxy group(s) relative to the hydroxyl group influences the stability of the resulting phenoxy radical. Electron-donating groups, like methoxy groups, in the ortho and para positions can stabilize the radical through resonance, thus enhancing antioxidant activity.

  • Steric Hindrance: Bulky substituents near the hydroxyl group can sterically hinder its interaction with free radicals, potentially reducing antioxidant activity.

Comparative Antioxidant Activity of Selected Dimethoxybenzene Derivatives:

CompoundAssayIC50 (µM)
EugenolDPPH Radical Scavenging-
IsoeugenolDPPH Radical Scavenging-
Ferulic AcidDPPH Radical Scavenging-
VanillinDPPH Radical Scavenging-

Note: While specific IC50 values for some compounds were not available in the initial search, their established antioxidant properties warrant their inclusion. Further literature review is recommended for precise quantitative comparison.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the free radical scavenging ability of compounds.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or standard to the wells.

    • For the control, add 100 µL of methanol to the DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay cluster_reaction Radical Scavenging Reaction DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Donates H• Antioxidant Antioxidant (AH) A_Radical Antioxidant Radical (A•) Antioxidant->A_Radical Forms Radical

Caption: DPPH radical scavenging assay mechanism.

Anticancer Activity

Certain dimethoxybenzene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development.[1]

Structure-Activity Relationship Insights:

  • Substitution Pattern: The nature and position of substituents on the dimethoxybenzene ring are critical for cytotoxic activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group, as seen in combretastatin A-4 analogues, is often associated with potent tubulin polymerization inhibition.

  • Isomerism: The relative positions of the methoxy groups can influence the molecule's ability to fit into the binding pocket of its target protein.

  • Mechanism of Action: Dimethoxybenzene derivatives can induce apoptosis, inhibit cell proliferation, and disrupt key signaling pathways involved in cancer progression.[4][5][6]

Comparative Cytotoxicity of a Dimethoxybenzene Derivative (RAJI) on Breast Cancer Cell Lines:

Cell LineIC50 (µg/mL)
MDA-MB-231 (Triple Negative)20
MDA-MB-468 (Triple Negative)25
MCF-7 (ER-positive)-
MCF 10A (Normal Epithelial)40

Data for RAJI, a 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one derivative.

Signaling Pathways in Cancer Targeted by Dimethoxybenzene Derivatives:

Several signaling pathways crucial for cancer cell survival and proliferation are modulated by dimethoxybenzene compounds. These include the NF-κB and MAPK pathways.

anticancer_pathway cluster_DMB Dimethoxybenzene Derivative cluster_pathways Cancer Cell Signaling DMB Dimethoxybenzene Derivative NFkB NF-κB Pathway DMB->NFkB Inhibits MAPK MAPK Pathway DMB->MAPK Inhibits Apoptosis Apoptosis NFkB->Apoptosis Inhibits Proliferation Cell Proliferation NFkB->Proliferation Promotes MAPK->Apoptosis Inhibits MAPK->Proliferation Promotes

Caption: Inhibition of NF-κB and MAPK pathways by dimethoxybenzene derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the dimethoxybenzene compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory Activity

Several dimethoxybenzene derivatives have demonstrated potent anti-inflammatory properties by inhibiting key mediators of inflammation.[7][8][9]

Structure-Activity Relationship Insights:

  • Inhibition of Inflammatory Enzymes: Many dimethoxybenzene compounds inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[10]

  • Modulation of Signaling Pathways: These compounds can suppress the activation of pro-inflammatory signaling pathways such as NF-κB and MAPK.[2][7][8]

  • Cytokine Suppression: They can also reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][11]

Comparative Anti-inflammatory Activity of a Dimethoxybenzene Derivative:

(E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), isolated from Zingiber cassumunar, has shown potent anti-inflammatory effects.

ModelIC50
EPP-induced rat ear edema21 nmol/ear
AA-induced rat ear edema60 nmol/ear
TPA-induced rat ear edema660 pmol/ear
Collagen-induced platelet aggregation0.35 mM

Anti-inflammatory Signaling Cascade:

anti_inflammatory_pathway cluster_signaling Intracellular Signaling cluster_nuclear Nuclear Events LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK DMB Dimethoxybenzene Derivative DMB->IKK Inhibits DMB->MAPK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates MAPK->NFkB_nucleus Activates Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Gene_expression Induces

Caption: Inhibition of pro-inflammatory signaling by dimethoxybenzene derivatives.

Conclusion and Future Perspectives

Dimethoxybenzene and its derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. The position of the methoxy groups, in concert with other substituents, provides a powerful tool for fine-tuning the pharmacological properties of these compounds. While significant progress has been made in understanding the SAR of dimethoxybenzene derivatives in various therapeutic areas, a more systematic and comparative evaluation of the fundamental isomers is warranted. Future research should focus on generating comprehensive, directly comparable quantitative data for the 1,2-, 1,3-, and 1,4-dimethoxybenzene isomers across a range of biological assays. This will provide a more solid foundation for the rational design of next-generation dimethoxybenzene-based drugs with enhanced potency and selectivity.

References

  • The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers - Benchchem. (URL: )
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. (URL: [Link])

  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed. (URL: [Link])

  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 | Request PDF - ResearchGate. (URL: [Link])

  • Modulation of signal transduction pathways by natural compounds in cancer. (URL: [Link])

  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - ResearchGate. (URL: [Link])

  • Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed. (URL: [Link])

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... - ResearchGate. (URL: [Link])

  • Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC. (URL: [Link])

  • Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz - Oreate AI Blog. (URL: [Link])

  • Partial Hierarchical Clusters of metabolic pathways in fruit fly, drawn using GraphViz[8] - ResearchGate. (URL: [Link])

  • Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (URL: [Link])

  • Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (URL: [Link])

  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - MDPI. (URL: [Link])

  • Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. (URL: [Link])

  • Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - Frontiers. (URL: [Link])

  • Molecular Pathway Figure Generator : r/bioinformatics - Reddit. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins - Purdue University. (URL: [Link])

  • Demethoxycurcumin inhibits energy metabolic and oncogenic signaling pathways through AMPK activation in triple-negative breast cancer cells - PubMed. (URL: [Link])

  • Exploiting the structure of biochemical pathways to investigate dynamical properties with neural networks for graphs - Oxford Academic. (URL: [Link])

  • dpph assay ic50: Topics by Science.gov. (URL: [Link])

  • Anti-inflammatory effect of certain dimethoxy flavones - PubMed. (URL: [Link])

  • In Vitro. (URL: [Link])

  • Values of IC 50 parameter for antioxidant DPPH test. Mean values AE SD; n = 4. (URL: [Link])

  • Synthesis and Evaluation of in Vitro Biological Activity of 4-Substituted Arylpiperazine Derivatives of 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0 2,6 ]dec-8-ene-3,5-dione - MDPI. (URL: [Link])

  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis - ResearchGate. (URL: [Link])

  • Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb - PubMed. (URL: [Link])

  • Targeting Drug Resistance in Cancer: Dimethoxycurcumin as a Functional Antioxidant Targeting ABCC3 - PMC. (URL: [Link])

  • Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. (URL: [Link])

  • Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC. (URL: [Link])

  • Considerations about the inhibition of monophenolase and diphenolase activities of tyrosinase. Characterization of the inhibitor. (URL: [Link])

  • Evaluation of the Antiviral Potential of Modified Heterocyclic Base and 5'-Norcarbocyclic Nucleoside Analogs Against SARS-CoV-2 - PMC. (URL: [Link])

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - MDPI. (URL: [Link])

  • Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Antiviral Activity of Phytochemicals: A Current Perspective - PMC - NIH. (URL: [Link])

  • Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC. (URL: [Link])

  • Inhibition activities of the extract on LOX, COX-1, and COX-2 enzymes. - ResearchGate. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1,3-Dimethoxy-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of synthesized 1,3-Dimethoxy-2-propylbenzene, a key intermediate in various organic syntheses. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights to empower researchers in their quest for chemical integrity.

The Synthetic Landscape: Understanding Potential Impurities

The purity profile of a synthesized compound is intrinsically linked to its synthetic route. For 1,3-Dimethoxy-2-propylbenzene, two common synthetic strategies are Directed ortho-Lithiation and Friedel-Crafts Alkylation. Each pathway presents a unique set of potential impurities that must be considered during purity analysis.

A likely synthetic pathway to 1,3-Dimethoxy-2-propylbenzene is the ortho-lithiation of 1,3-dimethoxybenzene followed by alkylation. The methoxy groups direct the lithiation to the C2 position.[1]

Potential Impurities from Directed ortho-Lithiation:

  • Unreacted Starting Materials: Residual 1,3-dimethoxybenzene.

  • Reagent-Derived Impurities: Byproducts from n-butyllithium.

  • Isomeric Byproducts: While the ortho-lithiation of 1,3-dimethoxybenzene is highly regioselective for the 2-position, minor amounts of other isomers could potentially form.[2][3]

  • Over-Alkylated Products: Although less common in this specific reaction, the possibility of further alkylation on the aromatic ring exists.

Another plausible, though potentially less regioselective, route is the Friedel-Crafts alkylation of 1,3-dimethoxybenzene. This electrophilic aromatic substitution reaction can introduce an alkyl group onto the benzene ring.[4][5][6]

Potential Impurities from Friedel-Crafts Alkylation:

  • Unreacted Starting Materials: 1,3-dimethoxybenzene and the alkylating agent (e.g., 1-halopropane).

  • Isomeric Products: Friedel-Crafts alkylation on an activated ring like 1,3-dimethoxybenzene can lead to a mixture of ortho, and para substituted products.

  • Poly-alkylated Products: The product, 1,3-Dimethoxy-2-propylbenzene, is more activated than the starting material, making it susceptible to further alkylation.[4]

  • Rearranged Products: The use of certain alkylating agents can lead to carbocation rearrangements and the formation of isomeric products (e.g., introduction of an isopropyl group instead of a propyl group).

cluster_synthesis Synthetic Routes cluster_impurities Potential Impurities Ortho-Lithiation Ortho-Lithiation Unreacted SM Unreacted Starting Materials Ortho-Lithiation->Unreacted SM Reagent Byproducts Reagent Byproducts Ortho-Lithiation->Reagent Byproducts Isomers Isomers Ortho-Lithiation->Isomers minor Friedel-Crafts Friedel-Crafts Friedel-Crafts->Unreacted SM Friedel-Crafts->Isomers major Poly-alkylated Poly-alkylated Friedel-Crafts->Poly-alkylated Rearranged Rearranged Friedel-Crafts->Rearranged

Figure 1. Potential impurity sources from common synthetic routes.

A Multi-Pronged Approach to Purity Assessment

A comprehensive purity assessment of 1,3-Dimethoxy-2-propylbenzene necessitates a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, from quantitative analysis of impurities to their structural elucidation.

Synthesized Product Synthesized Product GC-FID Gas Chromatography- Flame Ionization Detection Synthesized Product->GC-FID Quantitative Purity HPLC-UV High-Performance Liquid Chromatography-UV Detection Synthesized Product->HPLC-UV Quantitative Purity & Isomer Separation NMR Nuclear Magnetic Resonance Spectroscopy Synthesized Product->NMR Structural Confirmation & Impurity ID MS Mass Spectrometry Synthesized Product->MS Molecular Weight & Fragmentation Purity (%) Purity (%) GC-FID->Purity (%) Purity (%)\nIsomeric Ratio Purity (%) Isomeric Ratio HPLC-UV->Purity (%)\nIsomeric Ratio Structure Verification Structure Verification NMR->Structure Verification Impurity Identification Impurity Identification MS->Impurity Identification

Figure 2. Comprehensive workflow for purity assessment.

I. Gas Chromatography-Flame Ionization Detection (GC-FID)

Principle: GC-FID is a robust and widely used technique for determining the purity of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The flame ionization detector provides a response proportional to the mass of carbon atoms, allowing for accurate quantification.[7]

Causality of Experimental Choices:

  • Column Selection: A non-polar or mid-polar column is chosen to separate compounds primarily by their boiling points. For aromatic compounds, a phase containing phenyl groups can enhance selectivity through π-π interactions.[8]

  • Injector and Detector Temperature: These are set high enough to ensure complete vaporization of the sample and prevent condensation, but not so high as to cause thermal degradation.

  • Oven Temperature Program: A temperature ramp is employed to ensure good separation of both volatile and less volatile impurities.

Experimental Protocol: GC-FID
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 1,3-Dimethoxy-2-propylbenzene.

    • Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C

    • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He or N₂): 25 mL/min.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

II. High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC is a powerful technique for separating non-volatile or thermally labile compounds. For non-polar compounds like 1,3-Dimethoxy-2-propylbenzene, reversed-phase HPLC is the method of choice. Separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[9]

Causality of Experimental Choices:

  • Column Selection: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention for non-polar compounds.

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. The ratio is optimized to achieve good resolution and reasonable retention times.

  • UV Detection: The aromatic ring in 1,3-Dimethoxy-2-propylbenzene absorbs UV light, making UV detection a suitable and sensitive method.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized 1,3-Dimethoxy-2-propylbenzene.

    • Dissolve in 10 mL of the mobile phase to a concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation:

    • HPLC System: Equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 270 nm (or determined by a UV scan of the analyte).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent as described for GC-FID.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structure confirmation and the identification of impurities.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning all proton and carbon signals and establishing the connectivity of the molecule, which is vital for identifying unknown impurities.

Predicted ¹H and ¹³C NMR Data for 1,3-Dimethoxy-2-propylbenzene:
  • ¹H NMR:

    • Aromatic protons will appear in the range of 6.5-7.5 ppm. Due to the substitution pattern, a complex splitting pattern is expected.

    • The methoxy protons (-OCH₃) will appear as a singlet around 3.8 ppm.

    • The propyl group protons will show characteristic multiplets: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the adjacent methylene group (~1.6 ppm), and a triplet for the methylene group attached to the benzene ring (~2.5 ppm).

  • ¹³C NMR:

    • Aromatic carbons will resonate in the 110-160 ppm region.

    • The methoxy carbons will appear around 55 ppm.

    • The propyl group carbons will be found in the aliphatic region (~14, 24, and 38 ppm).

Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Process and analyze the spectra to confirm the structure of 1,3-Dimethoxy-2-propylbenzene.

    • Identify any impurity signals and, if possible, elucidate their structures based on their chemical shifts, coupling patterns, and 2D correlations.

IV. Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight of the analyte and its fragmentation pattern upon ionization. This is invaluable for confirming the identity of the main product and identifying unknown impurities.

Causality of Experimental Choices:

  • Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule that is useful for structural elucidation and library matching.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with MS allows for the separation of components in a mixture before they are introduced into the mass spectrometer, enabling the acquisition of a clean mass spectrum for each component.

Predicted Fragmentation Pattern of 1,3-Dimethoxy-2-propylbenzene (EI-MS):
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (180.25 g/mol ) should be observed.

  • Major Fragments:

    • Loss of an ethyl group (-CH₂CH₃) leading to a benzylic cation at m/z 151.

    • Loss of a propyl group (-CH₂CH₂CH₃) is less likely as a primary fragmentation but may occur.

    • Cleavage of the methoxy group (-OCH₃) is also possible.

    • The tropylium ion (C₇H₇⁺) at m/z 91 is a common fragment for alkylbenzenes.[11]

Experimental Protocol: GC-MS
  • Sample Preparation and GC Conditions:

    • Follow the same procedure as for GC-FID analysis.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern of 1,3-Dimethoxy-2-propylbenzene.

    • Analyze the mass spectra of any impurity peaks to identify their structures, potentially by searching against a mass spectral library (e.g., NIST).

Comparative Analysis of Purity Assessment Methods

Method Principle Strengths Limitations Primary Application
GC-FID Separation by volatility and interaction with stationary phase; detection by flame ionization.- High precision and accuracy for quantification.- Robust and reliable.- Wide linear range.[7]- Requires volatile and thermally stable analytes.- Does not provide structural information.Routine purity determination and quantification of known impurities.
HPLC-UV Separation by partitioning between a stationary and mobile phase; UV detection.- Suitable for non-volatile and thermally labile compounds.- Excellent for separating isomers.[9]- May require method development for optimal separation.- Response factors can vary between compounds.Purity assessment, especially for isomeric impurities and non-volatile compounds.
NMR Nuclear spin transitions in a magnetic field.- Provides detailed structural information.- Can identify and quantify impurities without reference standards (qNMR).- Lower sensitivity compared to chromatographic methods.- Complex spectra can be difficult to interpret.Unambiguous structure confirmation and identification of unknown impurities.
MS Ionization and separation of ions by mass-to-charge ratio.- High sensitivity.- Provides molecular weight and structural information through fragmentation.- Fragmentation can be complex.- Isomers may have similar mass spectra.Identification of unknown impurities, especially when coupled with a separation technique (GC-MS or LC-MS).

Conclusion

The purity assessment of synthesized 1,3-Dimethoxy-2-propylbenzene is a critical step in ensuring the quality and reliability of subsequent research and development. A multi-faceted approach, combining the quantitative power of chromatography (GC-FID and HPLC-UV) with the structural elucidation capabilities of spectroscopy (NMR and MS), provides the most comprehensive and trustworthy evaluation. By understanding the potential impurities arising from the synthetic route and applying the appropriate analytical techniques with a clear rationale, researchers can confidently establish the purity of their compounds and advance their scientific endeavors on a solid foundation of chemical integrity.

References

  • SIELC Technologies. (2018, February 16). Separation of Propylbenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and a-sulfoxides. Regioselective ortho-lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Chemical Reviews, 90(6), 879-933.
  • Zhang, Q., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(78), 41533-41540.
  • Ma, R., et al. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of the Indian Chemical Society, 62(1), 1-5.
  • City College of San Francisco. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Alkylation of 1,4-DMB. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Szepesy, L., & Czencz, M. (1980). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering, 24(2-3), 123-134.
  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of m-xylene image diagram. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dimethoxybenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Mul-Hens, E., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(41), 14785-14794.
  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]

  • Bailey, W. F., & Luderer, M. R. (2008). Optimization of Organolithium Reactions. Organic Process Research & Development, 12(6), 1149-1155.
  • Gopinath, S., et al. (2022). Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceutical. Current Radiopharmaceuticals, 15(2), 134-143.
  • Myers, A. G. (n.d.).
  • ResearchGate. (n.d.). Change of the favored routes of EI MS fragmentation when proceeding from N1, N1-dimethyl-N2-arylformamidines to 1,1,3,3-tetraalkyl-2-arylguanidines: Substituent effects. Retrieved from [Link]

  • Bailey, W. F., & Luderer, M. R. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 834-842.
  • Sparkman, O. D. (2026, March 10). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
  • U.S. Environmental Protection Agency. (n.d.). Method 1663: Differentiation of Diesel and Crude Oil by GC/FID. Retrieved from [Link]

  • Chem. Eur. J. (2023). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Chemistry – A European Journal, e202301439.
  • Narasimhan, N. S., & Mali, R. S. (1985). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 545-554.
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Validation

A Researcher's Guide to the Analytical Cross-Verification of 1,3-Dimethoxy-2-propylbenzene

For the discerning researcher in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is paramount. This guide provides an in-depth, comparative analysis of t...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is paramount. This guide provides an in-depth, comparative analysis of the analytical data for 1,3-Dimethoxy-2-propylbenzene, a substituted aromatic ether. By cross-referencing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we will establish a robust analytical workflow for its characterization. This guide will use the well-characterized and structurally related compound, 1,3-dimethoxybenzene, as a primary reference for comparison, and will also draw upon data for the isomeric 1,3-dimethoxy-4-propylbenzene to highlight the subtle yet critical differences that these powerful analytical techniques can reveal.

The Analytical Imperative: Beyond a Single Spectrum

A single analytical technique provides only one piece of the structural puzzle. It is the synergistic interpretation of multiple, orthogonal analytical methods that builds a comprehensive and irrefutable body of evidence for a molecule's identity and purity. This guide will demonstrate how the distinct yet complementary information from NMR, MS, and IR spectroscopy, when taken together, provides a self-validating system for the structural elucidation of 1,3-Dimethoxy-2-propylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons.

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Propyl Group Protons (ppm)
1,3-Dimethoxybenzene 7.15 (t, 1H), 6.50 (d, 2H), 6.44 (t, 1H)[1]3.74 (s, 6H)[1]N/A
1,3-Dimethoxy-2-propylbenzene (Predicted) ~7.0-7.2 (m, 3H)~3.8 (s, 6H)~2.6 (t, 2H, -CH₂-Ar), ~1.6 (sextet, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)
1,3-Dimethoxy-4-propylbenzene Data not readily availableData not readily availableData not readily available

The ¹H NMR spectrum of 1,3-dimethoxybenzene shows a characteristic pattern for the aromatic protons and a sharp singlet for the six equivalent methoxy protons[1]. For 1,3-Dimethoxy-2-propylbenzene, we predict a more complex aromatic region due to the influence of the propyl group. The propyl group itself is expected to show a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the aromatic ring.

¹³C NMR Spectroscopy: The Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information on the number of different carbon environments in a molecule.

CompoundAromatic Carbons (ppm)Methoxy Carbons (ppm)Propyl Group Carbons (ppm)
1,3-Dimethoxybenzene 161.2, 129.8, 107.3, 102.855.3N/A
1,3-Dimethoxy-2-propylbenzene (Predicted) ~158 (C-O), ~138 (C-propyl), ~128 (CH), ~120 (CH), ~105 (CH)~56~35 (-CH₂-Ar), ~24 (-CH₂-), ~14 (-CH₃)
1,3-Dimethoxy-4-propylbenzene Data not readily availableData not readily availableData not readily available

The ¹³C NMR spectrum of 1,3-dimethoxybenzene reveals four distinct aromatic carbon signals and one signal for the two equivalent methoxy carbons. For 1,3-Dimethoxy-2-propylbenzene, the presence of the propyl group will lead to additional signals in the aliphatic region and will also influence the chemical shifts of the aromatic carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrumentation : The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters (¹H NMR) :

    • A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds between scans is recommended.

  • Acquisition Parameters (¹³C NMR) :

    • A larger number of scans (typically 128 or more) is required due to the low natural abundance of ¹³C.

    • Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable clues about its structure.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
1,3-Dimethoxybenzene 138[2]123, 108, 95, 77[2]
1,3-Dimethoxy-2-propylbenzene 180151, 136, 121, 105
1,3-Dimethoxy-4-propylbenzene 180151, 136, 121, 105

The mass spectrum of 1,3-dimethoxybenzene shows a clear molecular ion peak at m/z 138. The fragmentation pattern is characteristic of an aromatic ether, with the loss of a methyl group (m/z 123) being a prominent feature. For 1,3-Dimethoxy-2-propylbenzene and its isomer, 1,3-dimethoxy-4-propylbenzene, the molecular ion is expected at m/z 180. A key fragmentation pathway for alkylbenzenes is the benzylic cleavage, which would lead to the loss of an ethyl radical (CH₂CH₃), resulting in a fragment at m/z 151.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : The sample is vaporized and then ionized by a beam of 70 eV electrons.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.

CompoundC-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)C-O (Ether) Stretch (cm⁻¹)
1,3-Dimethoxybenzene ~3050-3000N/A~1600, ~1470~1250, ~1050
1,3-Dimethoxy-2-propylbenzene ~3050-3000~2960-2850~1600, ~1470~1250, ~1050
1,3-Dimethoxy-4-propylbenzene ~3050-3000~2960-2850~1600, ~1470~1250, ~1050

The IR spectrum of 1,3-dimethoxybenzene will show characteristic absorptions for the aromatic C-H and C=C bonds, as well as strong C-O stretching bands for the ether functional groups. 1,3-Dimethoxy-2-propylbenzene and its isomer will exhibit additional C-H stretching vibrations in the aliphatic region (2960-2850 cm⁻¹) due to the propyl group.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Spectrum : A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental absorptions.

  • Sample Application : A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

  • Spectrum Acquisition : The IR spectrum of the sample is recorded.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the cross-referencing process for the analytical data of 1,3-Dimethoxy-2-propylbenzene.

Analytical_Workflow cluster_Techniques Analytical Techniques cluster_Data Data Interpretation cluster_Comparison Comparative Analysis cluster_Confirmation Structural Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Structure Structural Connectivity (Proton & Carbon Environments) NMR->Structure MS Mass Spectrometry (EI-MS) MolWeight Molecular Weight & Fragmentation Pattern MS->MolWeight IR Infrared Spectroscopy (ATR-FTIR) FuncGroups Functional Groups IR->FuncGroups Comparator1 1,3-Dimethoxybenzene (Reference) Structure->Comparator1 Comparator2 1,3-Dimethoxy-4-propylbenzene (Isomer) Structure->Comparator2 MolWeight->Comparator1 MolWeight->Comparator2 FuncGroups->Comparator1 FuncGroups->Comparator2 Confirmation Unambiguous Identification of 1,3-Dimethoxy-2-propylbenzene Comparator1->Confirmation Comparator2->Confirmation

Caption: Workflow for the cross-verification of 1,3-Dimethoxy-2-propylbenzene.

Conclusion: A Unified Analytical Picture

References

  • NIST. Benzene, 1,3-dimethoxy-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

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Comparative

Propofol and Its Derivatives: A Comparative Analysis for Drug Development Professionals

Propofol (2,6-diisopropylphenol) has remained a cornerstone of intravenous anesthesia for decades, prized for its rapid onset, short duration of action, and predictable sedative-hypnotic effects.[1][2][3][4] However, its...

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Author: BenchChem Technical Support Team. Date: March 2026

Propofol (2,6-diisopropylphenol) has remained a cornerstone of intravenous anesthesia for decades, prized for its rapid onset, short duration of action, and predictable sedative-hypnotic effects.[1][2][3][4] However, its formulation in a lipid emulsion presents several clinical challenges, including pain on injection, risk of microbial contamination, and potential for hyperlipidemia.[2][5][6] These limitations have spurred the development of a diverse array of propofol derivatives, each aiming to improve upon the parent compound's physicochemical and pharmacological properties. This guide provides a comparative analysis of propofol and its key derivatives, offering insights for researchers and drug development professionals.

The Propofol Standard: Mechanism and Limitations

Propofol exerts its primary anesthetic effects through the positive modulation of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter in the central nervous system.[1][7] By binding to a specific site on the GABAA receptor, propofol enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][8] This potentiation of GABAergic transmission is the foundation of its sedative and hypnotic properties.[1] Propofol is also known to inhibit NMDA receptors and activate glycine receptors, contributing to its overall pharmacological profile.[1]

Despite its efficacy, the lipophilic nature of propofol necessitates its formulation in a lipid emulsion, which is associated with several drawbacks.[2][5][9] Efforts to mitigate these issues have led to the exploration of various derivatives.

Fospropofol: The Water-Soluble Prodrug

Fospropofol (Lusedra®) is a water-soluble phosphate ester prodrug of propofol.[10][11][12] This key modification allows for an aqueous formulation, thereby eliminating the risks associated with lipid emulsions.[11][12]

Mechanism of Action and Pharmacokinetics

Following intravenous administration, fospropofol is metabolized by alkaline phosphatases in the liver and vascular endothelium to yield propofol, phosphate, and formaldehyde.[11][12] This metabolic conversion results in a delayed onset and longer duration of action compared to propofol.[10][13]

dot graph Fospropofol_Metabolism { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Fospropofol [label="Fospropofol"]; AlkalinePhosphatase [label="Alkaline Phosphatase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Propofol [label="Propofol"]; Phosphate [label="Phosphate"]; Formaldehyde [label="Formaldehyde"];

Fospropofol -> AlkalinePhosphatase [arrowhead=none]; AlkalinePhosphatase -> Propofol; AlkalinePhosphatase -> Phosphate; AlkalinePhosphatase -> Formaldehyde; } caption: Metabolic conversion of fospropofol.

Comparative Performance
ParameterPropofolFospropofol
Formulation Lipid EmulsionAqueous Solution
Water Solubility PoorHigh[10][11]
Onset of Sedation 30-40 seconds[1]4-8 minutes[10][13]
Pain on Injection Common[6][12]Minimal[13][14]
Adverse Effects Hypotension, respiratory depression[6]Paresthesia, pruritus[14]

A meta-analysis of nine randomized controlled trials concluded that high-dose fospropofol has a comparable induction success rate to propofol and significantly reduces injection pain and bradycardia.[14] However, these advantages are offset by a delayed onset of action and a notably higher incidence of paresthesia and pruritus.[14]

Experimental Protocol: Assessing Sedation Onset and Depth

A common method to evaluate the sedative effects of these agents is through the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.

Objective: To compare the time to sedation and depth of sedation between propofol and fospropofol.

Methodology:

  • Administer a bolus dose of either propofol (e.g., 2 mg/kg) or fospropofol (e.g., 6.5 mg/kg) intravenously.

  • Assess the patient's MOAA/S score at regular intervals (e.g., every minute).

  • Record the time to reach a target MOAA/S score (e.g., ≤ 3, indicating moderate sedation).

  • Monitor for any adverse events throughout the procedure.

dot graph Sedation_Assessment_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Patient Enrollment"]; Randomization [label="Randomization"]; GroupA [label="Propofol Administration"]; GroupB [label="Fospropofol Administration"]; Monitoring [label="Continuous MOAA/S Assessment & Vital Signs Monitoring"]; Data_Analysis [label="Data Analysis (Time to Sedation, Adverse Events)"]; Conclusion [label="Conclusion"];

Start -> Randomization; Randomization -> GroupA; Randomization -> GroupB; GroupA -> Monitoring; GroupB -> Monitoring; Monitoring -> Data_Analysis; Data_Analysis -> Conclusion; } caption: Workflow for comparative sedation assessment.

Emerging Propofol Derivatives: The Next Generation

Research into propofol analogs is a vibrant field, with several novel compounds demonstrating potential for improved therapeutic profiles.

Dihydrobenzofuran Derivatives

A series of dihydrobenzofuran derivatives have been designed to have increased potency and a wider safety margin compared to propofol.[15] One promising compound, 53A, exhibited higher potency and a better therapeutic index in both mice and rats.[15][16] Its phosphate prodrug, 56A, also showed superior efficiency and safety compared to fospropofol.[15][16]

Other Notable Derivatives
  • Ciprofol (HSK3486): A novel 2,6-disubstituted phenol derivative that is reported to be 4-5 times more potent than propofol.[17]

  • PF0713: A derivative with larger side chains at the 2 and 6 positions, showing a potentially improved cardiovascular side-effect profile compared to propofol.[18][19]

  • HX0969w: A water-soluble phosphate ester prodrug that releases gamma-hydroxybutyrate instead of formaldehyde, a potentially safer metabolic byproduct.[16][19]

Comparative Analysis with Other Anesthetics

While this guide focuses on propofol and its derivatives, it is valuable to briefly consider their performance relative to other classes of anesthetic agents.

Anesthetic AgentClassKey AdvantagesKey Disadvantages
Propofol Phenolic DerivativeRapid onset and recovery[2][3]Pain on injection, hypotension, respiratory depression[6][17]
Etomidate Imidazole DerivativeHemodynamic stability[20][21]Adrenocortical suppression, myoclonus[20]
Sevoflurane Inhalational AnestheticGood for maintenance of anesthesia[22]Longer induction time, potential for emergence delirium[22][23]

Studies comparing propofol and etomidate for anesthesia induction have shown that etomidate provides better hemodynamic stability and less respiratory depression.[20][23] However, propofol has a faster induction and recovery time.[22][23]

Future Directions and Conclusion

The development of propofol derivatives continues to be a promising area of research. The ideal next-generation intravenous anesthetic would retain the rapid onset and recovery of propofol while eliminating the need for a lipid emulsion and minimizing adverse effects. Water-soluble prodrugs and novel chemical entities with enhanced potency and safety profiles are at the forefront of this endeavor. For drug development professionals, the key lies in optimizing the balance between pharmacokinetic properties, pharmacodynamic effects, and the overall safety profile to meet the evolving needs of clinical practice.

References

  • What is the mechanism of Propofol? - Patsnap Synapse. (2024, July 17).
  • Fospropofol (Lusedra®) May Be An Alternative to Propofol for Monitored Anesthesia Care. Anesthesia Patient Safety Foundation.
  • Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat. PubMed.
  • Effects of propofol and pentobarbital on ligand binding to GABA A receptors suggest a similar mechanism of action. Canadian Science Publishing.
  • Filling the Gap in Understanding the Mechanism of GABAAR and Propofol Using Computational Approaches. Journal of Chemical Information and Modeling - ACS Publications. (2021, April 6).
  • A propofol binding site on mammalian GABAA receptors identified by photolabeling. PMC.
  • Syntheses of Analogues of Propofol: A Review. ResearchGate.
  • Syntheses of Analogues of Propofol: A Review. (2020, October 5).
  • Comparing the efficacy of fospropofol with propofol and midazolam for goal-directed sedation in critically ill patients: a prospective, open-label, pilot, randomized controlled trial. PMC.
  • Comparison of fospropofol and propofol. ResearchGate.
  • Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. Scilit.
  • Propofol Analogues. Synthesis, Relationships between Structure and Affinity at GABAA Receptor in Rat Brain, and Differential Electrophysiological Profile at Recombinant Human GABAA Receptors. Journal of Medicinal Chemistry - ACS Publications.
  • Efficacy and safety of fospropofol disodium versus propofol for general anesthesia induction: a systematic review and meta-analysis. Read by QxMD. (2026, March 6).
  • Fospropofol: Is there an infusion regimen for propofol equivalence? - Glen Atlas, MD. (2011, September 15).
  • Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. MDPI. (2026, February 22).
  • Propofol analogues. Synthesis, relationships between structure and affinity at GABAA receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. PubMed.
  • Novel propofol derivatives and implications for anesthesia practice. PMC.
  • Comparison of the properties of propofol derivatives. ResearchGate.
  • Propofol: Current Updates, Challenges, and Strategies for Improved Self-Nanoemulsifying Formulation. ACS Pharmacology & Translational Science. (2025, March 17).
  • Comparison of etomidate and propofol-mediated anesthesia induction followed by intubation and sevoflurane maintenance during ERCP in obese patients. PMC.
  • Original Article Comparison of etomidate and propofol-mediated anesthesia induction followed by intubation and sevoflurane maintenance. (2021, August 30).
  • Propofol. OpenAnesthesia. (2023, August 8).
  • Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery. PubMed. (2000, February 15).
  • Chemical structure of propofol and its derivatives. ResearchGate.
  • Propofol. Wikipedia.
  • Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. PMC. (2026, February 22).
  • A Comparative Study of Common Anesthetics Propofol, Sevoflurane, Isoflurane and Ketamine on Lipid Membrane Fluidity. MDPI. (2025, February 5).
  • Propofol. An overview of its pharmacology and a review of its clinical efficacy in intensive care sedation. PubMed.
  • Comparison of Induction Agents for General Anesthesia. (2022, June 20).
  • Propofol. PubChem - NIH.
  • The Comparative Study of Propofol and Etomidate for Induction of General Anaesthesia. (2025, February 15).
  • A Comparative Study of Effect of Propofol, Etomidate and Propofol Plus Etomidate Induction on Hemodynamic Response to Endotracheal Intubation: A RCT. Longdom Publishing.

Sources

Validation

A Researcher's Guide to Assessing the Antagonistic Effects of 1,3-Dimethoxy-2-propylbenzene Analogs

For researchers and drug development professionals venturing into the nuanced world of receptor pharmacology, the characterization of novel compounds is a critical endeavor. This guide provides an in-depth, experience-dr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals venturing into the nuanced world of receptor pharmacology, the characterization of novel compounds is a critical endeavor. This guide provides an in-depth, experience-driven framework for assessing the antagonistic effects of a series of 1,3-dimethoxy-2-propylbenzene analogs. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to antagonist profiling.

The Rationale for Investigating 1,3-Dimethoxy-2-propylbenzene Analogs

While the specific antagonistic properties of 1,3-dimethoxy-2-propylbenzene and its derivatives are not yet extensively documented in publicly available literature, their structural similarity to known pharmacologically active molecules suggests a potential for interaction with various biological targets. The exploration of such analogs is a classic strategy in medicinal chemistry to identify novel antagonists with improved potency, selectivity, and pharmacokinetic properties. This guide, therefore, serves as a comprehensive roadmap for any research program embarking on the characterization of this or similar novel chemical series.

The Experimental Cascade: A Multi-Pillar Approach to Antagonist Assessment

A thorough assessment of antagonistic activity is not a single experiment but a carefully orchestrated cascade of assays. Each stage is designed to answer specific questions, from initial hit identification to in-depth mechanistic understanding and in-vivo validation.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Primary Screening Primary Screening (e.g., Radioligand Binding Assay) Secondary Assays Secondary Assays (e.g., Functional Cell-Based Assays) Primary Screening->Secondary Assays Hit Confirmation Mechanism of Action Mechanism of Action Studies (e.g., Schild Analysis) Secondary Assays->Mechanism of Action Lead Identification Animal Models In Vivo Animal Models (e.g., Disease-Specific Models) Mechanism of Action->Animal Models Preclinical Candidacy

Caption: A typical experimental workflow for antagonist characterization.

Pillar 1: Initial Screening for Target Engagement - The Binding Assay

The first crucial step is to determine if the analog compounds physically interact with the intended receptor target. Radioligand binding assays remain a gold standard for their sensitivity and direct measurement of ligand-receptor interactions.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand (a known high-affinity ligand for the receptor), the cell membrane preparation, and varying concentrations of the unlabeled 1,3-dimethoxy-2-propylbenzene analog.

  • Incubation: Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the analog concentration. Non-linear regression analysis is used to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand.

Trustworthiness Check: The inclusion of controls for non-specific binding (in the presence of a high concentration of a known unlabeled ligand) is essential for accurate determination of specific binding.

Pillar 2: Assessing Functional Antagonism - Cell-Based Assays

Once binding is confirmed, the next critical question is whether this binding translates into a functional effect. Functional assays measure the ability of the antagonist to block the action of an agonist.[2][3] The choice of assay depends on the signaling pathway of the target receptor, which are often G-protein coupled receptors (GPCRs).[4][5]

Hypothetical Signaling Pathway for a Target GPCR

Signaling_Pathway Agonist Agonist Receptor Target GPCR Agonist->Receptor Activates Antagonist 1,3-Dimethoxy-2-propylbenzene Analog Antagonist->Receptor Blocks G-Protein G-Protein Receptor->G-Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular_Response Second_Messenger->Cellular_Response

Sources

Comparative

Mastering Reaction Optimization: A Comparative Guide to Quantitative Byproduct Analysis

Executive Summary In the landscape of chemical synthesis and drug development, the path from a promising reaction to a viable product is paved with data. A critical, yet often underestimated, aspect of this data-driven j...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chemical synthesis and drug development, the path from a promising reaction to a viable product is paved with data. A critical, yet often underestimated, aspect of this data-driven journey is the precise quantification of reaction byproducts. These molecular entities, ranging from process-related impurities to degradation products, hold the key to unlocking higher yields, ensuring product safety, and achieving regulatory compliance. This guide provides an in-depth comparison of the three cornerstone analytical techniques for quantitative byproduct analysis: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (HPLC-UV/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the fundamental principles of each technique, provide actionable experimental protocols, and offer a clear, data-supported framework for selecting the optimal method for your specific research and development needs.

Introduction: The "Why" of Byproduct Quantification

Understanding and quantifying the formation of byproducts is not merely an academic exercise; it is a fundamental pillar of robust chemical process development and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances, establish clear thresholds for the reporting, identification, and toxicological qualification of impurities.[1][2][3][4] An impurity is defined as any component of the drug substance that is not the desired chemical entity.[5] These guidelines underscore the non-negotiable importance of accurate quantification.

The benefits of rigorous byproduct analysis extend beyond regulatory adherence:

  • Process Optimization: By understanding the quantitative relationship between reaction conditions (temperature, catalyst loading, reaction time) and byproduct formation, chemists can rationally design experiments to minimize unwanted side reactions and maximize the yield of the target molecule.

  • Yield and Purity Calculation: Accurate quantification of byproducts is essential for determining the true purity of a substance and calculating accurate reaction yields.

  • Safety and Efficacy: Certain byproducts may have toxicological properties that could compromise the safety and efficacy of the final product. Their levels must be strictly controlled.[4]

  • Mechanism Elucidation: The identity and quantity of byproducts can provide invaluable insights into the underlying reaction mechanism, enabling more profound process understanding.

Core Analytical Techniques: A Comparative Overview

The choice of analytical technique is dictated by the physicochemical properties of the byproducts and the specific requirements of the analysis. The three most powerful and widely adopted techniques are qNMR, HPLC-UV/MS, and GC-MS.

Here is a high-level decision tree to guide your initial selection:

DecisionTree start Analyte Properties volatile Is the byproduct volatile or semi-volatile? start->volatile chromophore Does the byproduct have a UV chromophore? volatile->chromophore No gcms GC-MS volatile->gcms Yes authentic_standard Is an authentic reference standard available? chromophore->authentic_standard No hplcms HPLC-UV/MS chromophore->hplcms Yes qnmr qNMR authentic_standard->qnmr No hplcms_no_uv HPLC-MS authentic_standard->hplcms_no_uv Yes

Caption: High-level decision tree for analytical technique selection.

Deep Dive: Quantitative Nuclear Magnetic Resonance (qNMR)

Principle

qNMR stands out as a primary analytical method due to a unique fundamental principle: the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6] This allows for the quantification of an analyte against a certified internal standard of known concentration, without the need for a reference standard of the analyte itself.[7][8] This is a significant advantage in early-stage development when byproduct standards may not be available.[7][8]

Experimental Workflow & Protocol

The power of qNMR lies in its straightforward workflow, which minimizes sample manipulation and potential for error.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh reaction mixture dissolve Dissolve both in deuterated solvent weigh_sample->dissolve weigh_standard Accurately weigh certified internal standard weigh_standard->dissolve setup_nmr Set up NMR experiment (e.g., 1H NMR) dissolve->setup_nmr acquire_data Acquire spectrum with optimized parameters (long relaxation delay) setup_nmr->acquire_data process_spectrum Process spectrum (phasing, baseline correction) acquire_data->process_spectrum integrate_signals Integrate analyte and standard signals process_spectrum->integrate_signals calculate Calculate concentration using the qNMR equation integrate_signals->calculate

Caption: Experimental workflow for quantitative NMR (qNMR).

Step-by-Step Protocol:

  • Internal Standard Selection: Choose a certified internal standard that has a simple spectrum with at least one signal that is well-resolved from all analyte signals. The standard should be stable, non-volatile, and of high purity. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a representative sample of the reaction mixture (e.g., 10-20 mg) into a vial using a microbalance.

    • Accurately weigh a suitable amount of the internal standard into the same vial. The molar ratio of standard to expected analyte should be roughly 1:1.

    • Add a precise volume of deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the sample and the standard.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Causality: It is crucial to set a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton to be integrated. This ensures complete relaxation of all protons between scans, which is essential for accurate integration and, therefore, accurate quantification.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity or concentration using the following equation[6]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_sample) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Strengths & Limitations
  • Strengths:

    • Primary analytical method; does not require an identical reference standard for the byproduct.[7][8]

    • Non-destructive technique.[7]

    • Provides structural information alongside quantification.

    • Relatively fast analysis time once the method is established.[7]

  • Limitations:

    • Lower sensitivity compared to chromatographic methods.

    • Signal overlap in complex mixtures can make quantification challenging or impossible.[6]

    • Requires a higher concentration of the analyte.

Deep Dive: High-Performance Liquid Chromatography (HPLC) with UV/MS Detection

Principle

HPLC is a powerful separation technique that passes a sample in a liquid mobile phase through a column packed with a solid stationary phase.[] Different components in the sample interact differently with the stationary phase, causing them to elute at different times.[10] This separation is then coupled with detectors. A UV detector provides quantification for compounds with a chromophore, while a mass spectrometer (MS) provides mass information for identification and can also be used for quantification, especially for compounds lacking a UV chromophore.[10][11]

Experimental Workflow & Protocol

The HPLC workflow involves careful method development to achieve the desired separation, followed by validation to ensure the method is reliable.

HPLC_Workflow cluster_prep Sample Preparation & Calibration cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Prepare reaction sample solution (dissolve and filter) inject_sample Inject reaction sample prep_sample->inject_sample prep_standards Prepare calibration standards (series of known concentrations) inject_standards Inject calibration standards into HPLC prep_standards->inject_standards inject_standards->inject_sample acquire_data Acquire chromatograms and/or mass spectra inject_sample->acquire_data build_curve Build calibration curve (peak area vs. concentration) acquire_data->build_curve integrate_peaks Integrate byproduct peak in sample chromatogram acquire_data->integrate_peaks build_curve->integrate_peaks calculate Calculate concentration from calibration curve integrate_peaks->calculate

Caption: Experimental workflow for HPLC-UV/MS analysis.

Step-by-Step Protocol:

  • Method Development:

    • Column Selection: Choose a column (e.g., C18) based on the polarity of the byproducts.

    • Mobile Phase Optimization: Develop a gradient or isocratic method using a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic acid) to achieve good separation between the main product, byproducts, and starting materials.

    • Detector Settings: Set the UV detector to the wavelength of maximum absorbance for the byproduct. For MS, optimize ionization source parameters.

  • System Suitability Test: Before analysis, inject a standard solution to ensure the system is performing correctly (e.g., checking for peak shape, retention time, and detector response). This is a critical self-validating step.

  • Calibration:

    • Prepare a series of calibration standards of the byproduct at different known concentrations.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99 for a linear relationship.[12]

  • Sample Analysis:

    • Prepare a solution of the reaction mixture at a known concentration.

    • Inject the sample into the HPLC system.

    • Identify the byproduct peak by its retention time (and mass spectrum if using MS).

    • Integrate the peak area of the byproduct.

  • Quantification:

    • Use the calibration curve to determine the concentration of the byproduct in the sample solution from its peak area.

Strengths & Limitations
  • Strengths:

    • High sensitivity and specificity, capable of detecting impurities at very low levels (~0.01%).[13][14]

    • Excellent for analyzing complex mixtures.

    • Well-established and widely used in regulated environments.[15]

    • MS detection provides structural information for unknown impurity identification.[12]

  • Limitations:

    • Typically requires an authentic reference standard of the byproduct for accurate quantification.

    • Method development can be time-consuming.

    • Not suitable for volatile or thermally labile compounds.

Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[14] In GC, a sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[16] The separated components then enter the mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio, and detects them.[16][17]

Experimental Workflow & Protocol

The GC-MS workflow is particularly suited for volatile impurities like residual solvents.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Prepare sample solution (dissolve in appropriate solvent) add_is Add internal standard prep_sample->add_is headspace Optional: Headspace incubation for volatiles add_is->headspace inject_sample Inject sample into GC add_is->inject_sample headspace->inject_sample run_gc Run temperature program for separation inject_sample->run_gc acquire_ms Acquire mass spectra run_gc->acquire_ms integrate_peaks Integrate ion chromatograms for analyte and IS acquire_ms->integrate_peaks identify Identify byproduct via mass spectrum library search integrate_peaks->identify calculate Calculate concentration using response factor identify->calculate

Sources

Validation

Confirming the Structure of 1,3-Dimethoxy-2-propylbenzene: A Spectroscopic Guide

This guide provides a comprehensive analysis of the spectroscopic techniques used to confirm the structure of 1,3-Dimethoxy-2-propylbenzene. In the absence of a complete, publicly available experimental dataset for this...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the spectroscopic techniques used to confirm the structure of 1,3-Dimethoxy-2-propylbenzene. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as a predictive guide. The predicted data is derived from established principles of spectroscopy and supported by experimental data from structurally analogous compounds, namely 1,3-dimethoxybenzene and propylbenzene. This approach provides a robust framework for researchers, scientists, and drug development professionals to interpret the spectroscopic data of 1,3-Dimethoxy-2-propylbenzene and similar substituted aromatic compounds.

Introduction

The unequivocal structural confirmation of a molecule is a cornerstone of chemical research and development. Spectroscopic methods provide a non-destructive and highly informative means of elucidating molecular structure. This guide will walk through the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for 1,3-Dimethoxy-2-propylbenzene. By understanding the expected spectroscopic signatures, researchers can confidently identify and characterize this compound.

Predicted Spectroscopic Data and Interpretation

The structure of 1,3-Dimethoxy-2-propylbenzene combines the features of a 1,3-disubstituted methoxybenzene ring and a propyl side chain at the 2-position. This unique arrangement will be reflected in its spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 1,3-Dimethoxy-2-propylbenzene in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the methoxy groups, and the propyl chain.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Ar-H (C4, C6)~6.6-6.8Doublet2HThese protons are ortho to one methoxy group and meta to the other, leading to a relatively upfield shift. They are split by the C5 proton.
Ar-H (C5)~7.1-7.3Triplet1HThis proton is para to the propyl group and ortho to two methoxy groups, resulting in a downfield shift compared to the other aromatic protons. It is split by the C4 and C6 protons.
-OCH~3.8Singlet6HThe two methoxy groups are chemically equivalent due to free rotation, resulting in a single, sharp signal.
-CH ₂-CH₂-CH₃~2.5-2.7Triplet2HThe benzylic protons are deshielded by the aromatic ring and are split by the adjacent methylene protons.
-CH₂-CH ₂-CH₃~1.5-1.7Sextet2HThese methylene protons are split by the adjacent benzylic and methyl protons.
-CH₂-CH₂-CH~0.9-1.0Triplet3HThe terminal methyl protons are in a typical aliphatic environment and are split by the adjacent methylene protons.

Key Interpretive Points for ¹H NMR:

  • The presence of signals in the aromatic region (δ 6.5-7.5 ppm) confirms the benzene ring.

  • A singlet at around 3.8 ppm with an integration of 6H is a strong indicator of two equivalent methoxy groups.

  • The characteristic triplet-sextet-triplet pattern for the propyl group confirms its presence and connectivity.

Molecular Structure and Key ¹H NMR Correlations

Caption: Predicted ¹H NMR correlations for 1,3-Dimethoxy-2-propylbenzene.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of the molecule, some carbon signals will be equivalent.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C 1, C 3 (C-O)~158-160Aromatic carbons attached to oxygen are significantly deshielded.
C 2 (C-propyl)~120-125The ipso-carbon bearing the alkyl group.
C 4, C 6~105-110Aromatic carbons ortho and para to the methoxy groups are shielded.
C 5~128-130Aromatic carbon meta to the methoxy groups.
-OC H₃~55-56Typical chemical shift for methoxy group carbons.
-C H₂-CH₂-CH₃~28-32Benzylic carbon, deshielded by the aromatic ring.
-CH₂-C H₂-CH₃~22-25Aliphatic methylene carbon.
-CH₂-CH₂-C H₃~13-15Terminal methyl carbon.

Key Interpretive Points for ¹³C NMR:

  • The number of distinct signals will indicate the symmetry of the molecule. For 1,3-Dimethoxy-2-propylbenzene, 8 distinct signals are predicted.

  • Signals in the range of 100-160 ppm confirm the presence of the benzene ring.

  • The signal around 55 ppm is characteristic of methoxy carbons.

  • The aliphatic signals below 40 ppm confirm the propyl chain.

¹³C NMR Data Interpretation Workflow

start Acquire ¹³C NMR Spectrum count_signals Count Number of Signals start->count_signals chemical_shifts Analyze Chemical Shifts count_signals->chemical_shifts aliphatic Aliphatic Region (δ < 40 ppm) chemical_shifts->aliphatic aromatic Aromatic/Olefinic Region (δ 100-160 ppm) chemical_shifts->aromatic methoxy Methoxy Region (δ ~55 ppm) chemical_shifts->methoxy confirm_propyl Confirm Propyl Group aliphatic->confirm_propyl confirm_aromatic Confirm Substituted Benzene Ring aromatic->confirm_aromatic confirm_methoxy Confirm Methoxy Groups methoxy->confirm_methoxy structure_confirmed Structure Confirmed confirm_propyl->structure_confirmed confirm_aromatic->structure_confirmed confirm_methoxy->structure_confirmed

Caption: Workflow for the interpretation of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic C-H
2960-2850C-H stretchAliphatic C-H (propyl & methoxy)
1600-1450C=C stretchAromatic ring
1250-1000C-O stretchAryl ether
850-750C-H bend (out-of-plane)1,2,3-trisubstituted benzene

Key Interpretive Points for IR Spectroscopy:

  • The presence of both aromatic and aliphatic C-H stretching bands confirms the basic structure.

  • A strong absorption in the 1250-1000 cm⁻¹ region is indicative of the C-O bonds of the methoxy groups.[1]

  • The pattern of out-of-plane C-H bending bands in the fingerprint region can help confirm the substitution pattern on the benzene ring.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 1,3-Dimethoxy-2-propylbenzene, the molecular weight is 180.25 g/mol .

Predicted Key Fragments in the Mass Spectrum:

m/zProposed FragmentRationale
180[M]⁺Molecular ion peak.
151[M - C₂H₅]⁺Loss of an ethyl group from the propyl chain (benzylic cleavage).
135[M - C₃H₇]⁺Loss of a propyl radical.
121[M - C₃H₇ - CH₂]⁺Further fragmentation.
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes.[3][4]

Key Interpretive Points for Mass Spectrometry:

  • The presence of a molecular ion peak at m/z 180 confirms the molecular formula (C₁₁H₁₆O₂).

  • The fragmentation pattern, particularly the loss of ethyl and propyl fragments, is consistent with the presence of a propyl side chain.[3] The observation of a peak at m/z 91 is a strong indicator of an alkylbenzene derivative.[4]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Dimethoxy-2-propylbenzene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required.

  • Data Processing: Fourier transform the acquired free induction decays (FIDs), phase the spectra, and perform baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like 1,3-Dimethoxy-2-propylbenzene, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Place the sample in the IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 1,3-Dimethoxy-2-propylbenzene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Setup: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). A typical temperature program might start at 50°C and ramp up to 250°C.

  • Mass Spectrometry (MS) Setup: The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions.

  • Data Acquisition: The mass spectrometer scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and its fragments.

  • Data Analysis: The resulting chromatogram will show a peak for 1,3-Dimethoxy-2-propylbenzene. The mass spectrum corresponding to this peak can then be analyzed.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and complementary set of tools for the unambiguous structural confirmation of 1,3-Dimethoxy-2-propylbenzene. By comparing experimentally obtained data with the predicted values and fragmentation patterns outlined in this guide, researchers can confidently verify the identity and purity of their synthesized or isolated compound. This systematic approach to spectroscopic analysis is fundamental to ensuring the integrity and reproducibility of chemical research.

References

  • Chemistry LibreTexts. Charateristic IR Absorption of Benzene Derivatives. [Link]

  • JoVE. Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

  • University of Calgary. Spectroscopy Infrared Spectra. [Link]

  • Doc Brown's Chemistry. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation. [Link]

  • Doc Brown's Chemistry. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • NIST Chemistry WebBook. Benzene, 1,3-dimethoxy-. [Link]

  • SpectraBase. 1,3-Dimethoxybenzene. [Link]

Sources

Comparative

The Definitive Guide to Protein Purification: Comparing Efficacy Across Affinity, IEX, and SEC Techniques

Downstream processing remains one of the most critical and resource-intensive bottlenecks in biopharmaceutical manufacturing and structural biology. Isolating a target protein from a complex biological matrix requires a...

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Author: BenchChem Technical Support Team. Date: March 2026

Downstream processing remains one of the most critical and resource-intensive bottlenecks in biopharmaceutical manufacturing and structural biology. Isolating a target protein from a complex biological matrix requires a strategic combination of chromatographic techniques, as no single method can achieve clinical-grade purity while maintaining optimal yield.

This guide provides an objective, data-backed comparison of the three foundational pillars of protein purification: Affinity Chromatography (AC) , Ion Exchange Chromatography (IEX) , and Size Exclusion Chromatography (SEC) . By analyzing their mechanistic principles and comparative efficacy, we establish a rational framework for designing robust, self-validating purification workflows.

Mechanistic Foundations: The "Why" Behind the Chromatography

To design an effective purification protocol, one must understand the biochemical causality governing each separation technique.

Affinity Chromatography (AC): The Precision Scalpel

Affinity chromatography relies on highly specific, reversible biomolecular interactions—such as a monoclonal antibody (mAb) binding to immobilized Protein A, or a recombinant protein binding to a polyhistidine-tag resin 1[1].

  • Causality of Performance: This "lock and key" mechanism allows AC to capture a target protein directly from a crude lysate, achieving >95% purity in a single step 2[2].

  • Causality of Limitation: The high binding affinity necessitates harsh elution conditions (e.g., pH < 3.5), which risks altering the target protein's native conformation or inducing aggregation 3[3].

Ion Exchange Chromatography (IEX): The Charge Sorter

IEX separates proteins based on their net surface charge at a specific pH relative to their isoelectric point (pI). The stationary phase contains ionic groups—sulfonate for cation exchange (CEX) or quaternary ammonium for anion exchange (AEX) 3[3].

  • Causality of Performance: By manipulating the mobile phase's ionic strength or pH, researchers can precisely elute proteins. Because it resolves subtle charge variants, IEX is the industry standard for intermediate "polishing" to remove host cell proteins (HCPs), nucleic acids, and leached affinity ligands 4[4]. Furthermore, it boasts immense dynamic binding capacities, often exceeding 100 mg/mL 5[5].

Size Exclusion Chromatography (SEC): The Gentle Sieve

Also known as gel filtration, SEC separates molecules strictly by their hydrodynamic volume using a porous resin. Large molecules are physically excluded from the pores and elute first, while smaller molecules traverse the pore labyrinth and elute later6[6].

  • Causality of Performance: Because SEC relies on physical exclusion rather than chemical binding, it perfectly preserves the protein's native bioactivity 3[3]. However, the sample volume is strictly limited (typically <10% of the column volume), making it best suited as a final polishing step to clear high molecular weight (HMW) aggregates and perform buffer exchange 4[4].

Comparative Efficacy Matrix

The following table synthesizes experimental performance data across the three techniques, providing a benchmark for expected outcomes in downstream processing.

Purification TechniqueSeparation PrincipleTypical Recovery (Yield)Typical PurityBinding CapacityTarget Impurities Removed
Affinity (AC) Specific biomolecular interaction90–95%>95%15–50 mg/mLBulk host cell proteins (HCPs), DNA, lipids
Ion Exchange (IEX) Net surface charge differences80–90%90–98%>100 mg/mLHCPs, leached affinity ligands, charge variants
Size Exclusion (SEC) Hydrodynamic volume (size)>95%>99%N/A (Volume-limited)HMW aggregates, buffer salts, small molecules

Data derived from biopharmaceutical manufacturing standards 7[7] and 8[8].

Self-Validating Experimental Protocol: 3-Step Monoclonal Antibody Purification

To demonstrate the synergistic efficacy of these techniques, we outline a standard 3-step purification workflow for a therapeutic monoclonal antibody (mAb). This sequence is designed as a self-validating system where the biochemical limitations introduced by one step are explicitly corrected by the subsequent step 7[7].

Step 1: Primary Capture via Protein A Affinity Chromatography
  • Objective: Isolate the mAb from complex Harvested Cell Culture Fluid (HCCF).

  • Methodology:

    • Equilibrate a Protein A column with 5 Column Volumes (CV) of Binding Buffer (20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

    • Load the clarified HCCF.

    • Wash with 5–10 CV of Binding Buffer to flush unbound HCPs.

    • Elute the mAb using 0.1 M Glycine-HCl, pH 3.0.

  • Causality: The low pH protonates the histidine residues on Protein A, disrupting the Fc-region binding and releasing the mAb 7[7].

  • Validation Checkpoint: Immediately neutralize the eluate fractions to pH 5.5 using 1 M Tris-HCl (pH 9.0). Failure to neutralize rapidly will result in visible precipitation (aggregation), invalidating the recovery.

Step 2: Intermediate Polishing via Cation Exchange Chromatography (CEX)
  • Objective: Remove HMW aggregates generated during the low-pH viral inactivation hold, as well as residual HCPs and leached Protein A.

  • Methodology:

    • Equilibrate a strong cation exchange resin with 20 mM Sodium Acetate, pH 5.5.

    • Load the neutralized Protein A eluate. (Ensure sample conductivity is <4 mS/cm to promote electrostatic binding)5[5].

    • Wash with 3 CV of equilibration buffer.

    • Elute using a linear gradient of 0 to 500 mM NaCl over 20 CV.

  • Causality: At pH 5.5, the mAb (typical pI ~8.5) is positively charged and binds tightly to the resin. Aggregates, possessing a higher valency of positive charges, bind more strongly than the monomer and elute later in the salt gradient 7[7].

  • Validation Checkpoint: Monitor UV absorbance at 280 nm. The main peak represents the pure mAb monomer. A distinct trailing shoulder indicates the successful separation of HMW aggregates.

Step 3: Final Formulation via Size Exclusion Chromatography (SEC)
  • Objective: Final clearance of trace multi-meric aggregates and buffer exchange into the therapeutic formulation.

  • Methodology:

    • Equilibrate an SEC column with 2 CV of formulation buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.0).

    • Load the CEX eluate pool. (Crucial: The load volume must not exceed 5-10% of the total column volume)4[4].

    • Run the column isocratically with formulation buffer.

  • Causality: The physical pores of the SEC resin trap smaller buffer salts from the CEX elution, replacing them with the formulation buffer, while simultaneously excluding any remaining aggregates 6[6].

  • Validation Checkpoint: The chromatogram must show a baseline separation between the void volume (aggregates) and the main inclusion peak. The final product should yield >99% monomer purity8[8].

Workflow Visualization

G HCCF Harvested Cell Culture Fluid (Complex Mixture) ProA Affinity (Protein A) Capture Target, Remove Bulk Impurities HCCF->ProA Load CEX Cation Exchange (CEX) Remove HCPs & Leached Ligands ProA->CEX Low pH Eluate (Neutralized) SEC Size Exclusion (SEC) Remove Aggregates & Buffer Exchange CEX->SEC Salt Gradient Eluate Pure Purified Monoclonal Antibody (>99% Monomer) SEC->Pure Isocratic Elution

Fig 1: Three-step monoclonal antibody purification workflow combining Affinity, IEX, and SEC.

References

  • BenchChem - A Comparative Guide to Protein Purification Techniques: Efficacy and Applic
  • SuperChemistryClasses - Comparison of Protein Purification Methods: Stepwise Chart for Researchers
  • MetwareBio - Comparative Guide to Protein Separation and Detection Chrom
  • TandFOnline - Integrated flow-through purification for therapeutic monoclonal antibodies processing
  • Thermo Fisher Scientific - Overview of Affinity Purific
  • GoldBio - How to Choose the Best Protein Purific
  • NIH/PMC - Recovery and purification process development for monoclonal antibody production
  • Cytiva - Scale-up of a downstream monoclonal antibody purification process using HiScreen and AxiChrom columns

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action for Dimethoxybenzene Compounds

Dimethoxybenzene derivatives are a versatile class of compounds showing a wide spectrum of biological activities, from antioxidant and anti-inflammatory to anticancer effects.[1] Their potential as therapeutic agents hin...

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Author: BenchChem Technical Support Team. Date: March 2026

Dimethoxybenzene derivatives are a versatile class of compounds showing a wide spectrum of biological activities, from antioxidant and anti-inflammatory to anticancer effects.[1] Their potential as therapeutic agents hinges on a clear and robust understanding of their mechanism of action (MoA). This guide provides a structured, multi-pronged approach for researchers to rigorously validate the MoA of novel dimethoxybenzene compounds, moving from broad cellular effects to specific molecular target engagement. The experimental choices and protocols herein are designed as a self-validating system, emphasizing the "why" behind each step to ensure scientific integrity.

Part 1: Initial Characterization of Cellular Effects

The first step in understanding a compound's MoA is to characterize its overall effect on cell populations. Cell viability assays are a fundamental starting point, providing a quantitative measure of cytotoxicity or cytostatic effects.

Experiment 1: Assessing Cell Viability and Cytotoxicity

The choice of assay is critical. Tetrazolium-based assays like MTT and WST-1 are common, measuring metabolic activity as a proxy for cell viability.[2][3][4] The MTT assay's product is an insoluble formazan, requiring a solubilization step, while the WST-1 assay produces a water-soluble formazan, simplifying the protocol.[2][4][5]

Comparative Rationale: Running both an MTT and a WST-1 assay can be informative. A discrepancy in results might suggest the compound interferes with mitochondrial function specifically (affecting MTT reduction) or has effects on extracellular reductases (which can influence WST-1).[5] For comparison, a known cytotoxic drug with a well-defined MoA (e.g., Doxorubicin, a topoisomerase inhibitor) should be used as a positive control.

Table 1: Example Comparative Cytotoxicity Data (IC50 in µM)

CompoundCell LineAssay TypeIC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
DMB-Derivative 1MCF-7MTT15.20.8
DMB-Derivative 1MCF-7WST-118.50.9
DMB-Derivative 1A549MTT22.81.2
DMB-Derivative 1A549WST-125.11.3

dot

Caption: Initial workflow for phenotypic screening of novel compounds.

Detailed Protocol: WST-1 Cell Viability Assay

This protocol is adapted for adherent cells in a 96-well format.[4][6]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dimethoxybenzene compound and the positive control (e.g., Doxorubicin) in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[4]

  • Final Incubation: Incubate the plate for 1-4 hours. The time should be optimized based on cell type and metabolic rate.

  • Absorbance Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength above 600 nm (e.g., 630 nm) can be used to correct for background.[4][6]

  • Data Analysis: Subtract the background absorbance. Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value using non-linear regression analysis.

Part 2: Uncovering the Molecular Target and Pathway

Once a cellular phenotype is established, the next phase is to identify the specific signaling pathways being modulated. Many dimethoxybenzene derivatives are known to affect pathways related to oxidative stress, inflammation (e.g., COX-2 inhibition), or kinase signaling.[1][7][8]

Experiment 2: Western Blotting for Signaling Pathway Profiling

Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signaling pathway activation or inhibition.[9][10]

Rationale for Target Selection: Based on literature for similar compounds, a logical starting point is to probe key nodes in major signaling pathways like MAPK/ERK and PI3K/Akt.[9] Analyzing the phosphorylation status of proteins like ERK (p-ERK) and Akt (p-Akt) relative to their total protein levels provides a direct readout of pathway activity.

dot

G DMB Dimethoxybenzene Compound Receptor Cell Surface Receptor DMB->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream pERK p-ERK (Active) ERK->pERK pERK->Downstream

Sources

Comparative

Benchmarking the Synthesis of 1,3-Dimethoxy-2-propylbenzene: A Comparative Methodological Guide

Introduction & Strategic Overview In the landscape of drug development, 1,3-dimethoxy-2-propylbenzene serves as a critical synthetic intermediate. It is heavily utilized in the synthesis of leukotriene antagonists for as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

In the landscape of drug development, 1,3-dimethoxy-2-propylbenzene serves as a critical synthetic intermediate. It is heavily utilized in the synthesis of leukotriene antagonists for asthma therapies[1] and in the development of Liver X Receptor β (LXRβ) selective agonists for atherosclerosis[2].

The fundamental synthetic challenge surrounding this molecule is the extreme steric congestion at the C2 position of the resorcinol core. Traditional electrophilic aromatic substitution (such as Friedel-Crafts alkylation) is governed by the path of least steric resistance, exclusively directing electrophiles to the C4 position. To successfully functionalize the C2 position, researchers must abandon classical electrophilic approaches and leverage advanced regioselective methodologies.

As a Senior Application Scientist, I have benchmarked the viable synthetic routes for this molecule. This guide objectively compares the industry-standard Directed ortho Metalation (DoM) against the classical Claisen Rearrangement pathway, providing self-validating experimental protocols and mechanistic causality for each step.

Mechanistic Pathways & Route Comparison

Route A: Directed ortho Metalation (The Gold Standard)

This route relies on the Chelation-Induced Proximity Effect (CIPE) [3]. When 1,3-dimethoxybenzene is treated with an organolithium reagent, the oxygen lone pairs of the two methoxy groups coordinate with the lithium cation. This thermodynamic anchoring directs the basic carbanion to deprotonate the highly hindered C2 proton, forming a stable, chelated 2-lithio intermediate[1]. Subsequent trapping with an electrophile yields the target molecule in a single pot.

Route B: Claisen Rearrangement (The Classical Multi-Step)

An older, alternative approach involves the O-allylation of resorcinol, followed by a thermal[3,3]-sigmatropic rearrangement to yield 2-allylresorcinol[4]. The intermediate is then methylated and hydrogenated. While this avoids moisture-sensitive organometallic reagents, the sigmatropic rearrangement suffers from "regiochemical leakage," producing a difficult-to-separate mixture of 2-allylresorcinol and 4-allylresorcinol[5].

Route C: Direct Electrophilic Alkylation (The Cautionary Benchmark)

Attempting a direct Friedel-Crafts propylation of 1,3-dimethoxybenzene is a common pitfall for novice chemists. The steric bulk of the two adjacent methoxy groups completely blocks the C2 position, funneling 100% of the conversion toward the undesired 1,3-dimethoxy-4-propylbenzene isomer.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three synthetic strategies based on literature yields and thermodynamic constraints:

Performance MetricRoute A: Directed ortho MetalationRoute B: Claisen RearrangementRoute C: Friedel-Crafts Alkylation
Regioselectivity >98% (Exclusive C2 functionalization)~40-50% (Mixture of C2 and C4 isomers)<1% (Exclusively C4 functionalization)
Overall Yield 80 - 85% 25 - 35% (Over 4 steps)0% (Fails to yield target)
Step Count 1 (One-pot sequence)4 (Isolation required at each step)1
Atom Economy High (Direct C-H functionalization)Low (Requires protection/deprotection logic)High (But yields wrong isomer)
Operational Safety Moderate (Requires cryogenic control)Low (Requires heating neat to 200 °C)High

Visualizing the Synthetic Workflows

DoM_Pathway SM 1,3-Dimethoxybenzene Lithiation Directed ortho Metalation (n-BuLi, THF, 0 °C) SM->Lithiation Intermediate 2-Lithio-1,3-dimethoxybenzene (Chelated Intermediate) Lithiation->Intermediate Alkylation Electrophilic Alkylation (1-Iodopropane, 0 °C to RT) Intermediate->Alkylation Product 1,3-Dimethoxy-2-propylbenzene Alkylation->Product

Figure 1: Directed ortho Metalation pathway for 1,3-dimethoxy-2-propylbenzene synthesis.

Claisen_Pathway SM Resorcinol Step1 O-Allylation (Allyl Bromide, K2CO3) SM->Step1 Int1 O-Allylresorcinol Step1->Int1 Step2 Claisen Rearrangement (200 °C, thermal) Int1->Step2 Int2 2-Allylresorcinol (+ 4-Allyl isomer) Step2->Int2 Step3 Methylation (MeI, K2CO3) Int2->Step3 Int3 2-Allyl-1,3-dimethoxybenzene Step3->Int3 Step4 Hydrogenation (H2, Pd/C) Int3->Step4 Product 1,3-Dimethoxy-2-propylbenzene Step4->Product

Figure 2: Multi-step synthesis via Claisen rearrangement and subsequent hydrogenation.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are annotated with the mechanistic causality behind each critical parameter.

Protocol 1: Directed ortho Metalation (Route A)

Adapted from standard leukotriene antagonist intermediate synthesis[1],[2].

  • System Preparation & Deprotonation:

    • Action: Flame-dry a 500 mL Schlenk flask under argon. Add 1,3-dimethoxybenzene (20.0 g, 145 mmol) and anhydrous THF (200 mL). Cool the system to -10 °C to 0 °C using an ice/brine bath.

    • Action: Dropwise add n-butyllithium (100 mL, 1.6 M in hexanes, 160 mmol) over 20 minutes. Stir at 0 °C for 2.5 hours.

    • Causality: THF is strictly required as it acts as a Lewis base, breaking down the unreactive hexameric aggregates of n-BuLi into highly reactive dimers. The temperature must be strictly maintained at 0 °C; allowing the reaction to warm to room temperature will cause n-BuLi to undergo a cycloelimination reaction with THF, generating ethylene gas and destroying the reagent.

  • Electrophilic Trapping:

    • Action: To the pale-yellow solution of the 2-lithio intermediate at 0 °C, add 1-iodopropane (16.0 mL, 160 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Causality: 1-Iodopropane is deliberately chosen over 1-bromopropane. The C2-lithiated species is highly sterically hindered. The superior leaving-group ability and polarizability of the iodide ion drastically accelerate the SN​2 alkylation, outcompeting potential proton-transfer side reactions.

  • Self-Validating Quench & Isolation:

    • Action: Quench the reaction carefully with saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo.

    • Causality: A mild acidic quench ( NH4​Cl ) safely neutralizes any unreacted organolithium without risking the acidic cleavage of the methoxy ether groups, which would occur if strong mineral acids (like HCl) were used.

Protocol 2: The Claisen Pathway (Route B)

Adapted from structural analog synthesis[4],[5].

  • O-Allylation: React resorcinol (1.0 equiv) with allyl bromide (1.0 equiv) and K2​CO3​ in acetone at reflux for 6 hours to yield O-allylresorcinol.

  • Thermal Rearrangement: Heat the isolated O-allylresorcinol neat at 200 °C under an argon atmosphere for 4 hours.

    • Causality: The high thermal energy overcomes the activation barrier for the concerted [3,3]-sigmatropic rearrangement. However, because the C4 position is less sterically hindered than the C2 position, the reaction inevitably yields a nearly 1:1 mixture of 2-allylresorcinol and 4-allylresorcinol, requiring tedious chromatographic separation[5].

  • Methylation & Hydrogenation: The purified 2-allylresorcinol is treated with Methyl Iodide and K2​CO3​ in DMF to cap the phenols. Finally, the terminal alkene is reduced using H2​ gas (1 atm) over a 10% Pd/C catalyst in methanol to yield the final propyl group.

Conclusion

For the synthesis of 1,3-dimethoxy-2-propylbenzene, Route A (Directed ortho Metalation) is unequivocally the superior methodology. It provides near-perfect regiocontrol, minimizes step count, and maximizes atom economy by directly functionalizing the C-H bond. While Route B offers a transition-metal-free and organolithium-free alternative, the inherent regiochemical leakage during the Claisen rearrangement makes it unviable for scalable pharmaceutical manufacturing.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. URL: [Link]

  • US Patent 5,389,650 / RU2095340C1. Substituted phenyl phenol compounds, pharmaceutically acceptable salts thereof, intermediate compounds, and pharmaceutical composition. Google Patents.
  • Koura, M. (2013). 博士論文 動脈硬化治療薬の開発を目的とした Liver X Receptor β 選択的アゴニストの創薬研究 (Drug discovery research on Liver X Receptor β selective agonists). Tokyo University of Pharmacy and Life Sciences. URL: [Link]

  • Nishiwaki, et al. (2017). Structure–Activity Relationships and Docking Studies of Hydroxychavicol and Its Analogs as Xanthine Oxidase Inhibitors. Chemical and Pharmaceutical Bulletin. URL: [Link]

  • Oxford Academic. (2019). Analysis of the molecular structure of hydroxychavicol, a promising oral antibacterial. Journal of Pharmacy and Pharmacology. URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of 1,3-Dimethoxy-2-propylbenzene

This document provides a framework for the safe management and disposal of 1,3-Dimethoxy-2-propylbenzene, ensuring the protection of laboratory personnel and the environment. The procedures outlined below are grounded in...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a framework for the safe management and disposal of 1,3-Dimethoxy-2-propylbenzene, ensuring the protection of laboratory personnel and the environment. The procedures outlined below are grounded in established principles of chemical waste management for non-halogenated organic solvents.

Hazard Identification & Risk Assessment (Analog-Based)

The primary hazards of 1,3-dimethoxybenzene, and by extension, its propyl-substituted derivative, stem from its nature as a combustible organic liquid with irritant properties.[5] Understanding these characteristics is the causal basis for the handling and disposal protocols that follow. The key is to prevent ignition, minimize personnel exposure, and ensure proper waste stream segregation.

PropertyData (for 1,3-dimethoxybenzene, CAS 151-10-0)Significance for DisposalSource(s)
Physical State LiquidDictates the need for secondary containment to prevent spills.[2]
Flash Point 87 °C / 188.6 °FClassified as a combustible liquid.[2][3] Waste must be stored away from all ignition sources (sparks, open flames, hot surfaces).[2][3]
GHS Hazard Statements H315: Causes skin irritationRequires the use of chemically resistant gloves and lab coats to prevent skin contact. Contaminated clothing must be decontaminated or disposed of as hazardous waste.[4][5]
H319: Causes serious eye irritationMandates the use of safety glasses or goggles. An eyewash station must be accessible.[4][5]
H335: May cause respiratory irritationAll handling and waste consolidation should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5][4][5]
Environmental Hazard Not classified as acutely toxic to aquatic life, but release to the environment should be avoided.Prohibits disposal down the drain.[6] The chemical must be collected and sent for authorized hazardous waste disposal to prevent contamination of waterways.[6]
Chemical Class Non-halogenated Aromatic EtherThis is the most critical factor for disposal. It must be segregated from halogenated solvents, as the disposal routes and costs differ significantly.[6][7][6][8][9]

Pre-Disposal Operations: Personal Protective Equipment (PPE) & Handling

Before beginning any waste collection, ensure a self-validating system of protection is in place. The choice of PPE is a direct consequence of the hazards identified above.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Ensure they are rated for protection against aromatic ethers. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[4]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure closed-toe shoes are worn.

  • Ventilation: Always handle and consolidate waste inside a certified chemical fume hood to minimize inhalation of vapors.[4]

Step-by-Step Disposal Protocol

This protocol applies to the collection of waste 1,3-Dimethoxy-2-propylbenzene and materials contaminated with it (e.g., rinsates, contaminated paper towels).

Step 1: Select the Correct Waste Container

  • Obtain a clean, dry, and chemically compatible container designated for "Non-Halogenated Organic Waste." [8][9]

  • The container must have a screw-top cap and be made of a material that will not degrade upon contact with aromatic solvents (e.g., high-density polyethylene or glass).

  • Ensure the container is stored in secondary containment to capture any potential leaks.[10]

Step 2: Properly Label the Waste Container

  • Label the container before adding any waste.

  • The label must clearly state "Hazardous Waste" and "Non-Halogenated Organic Solvents." [6][10]

  • List all chemical constituents by their full name, including "1,3-Dimethoxy-2-propylbenzene," and estimate their percentages. Do not use abbreviations.[10]

  • Keep a running log of what is added to the container.

Step 3: Waste Consolidation

  • Perform all pouring and transfers inside a chemical fume hood.

  • Use a funnel to prevent spills on the exterior of the container.

  • Crucial Segregation: Do NOT mix this waste with halogenated solvents (e.g., dichloromethane, chloroform), strong acids, bases, or oxidizers.[6][8] Mixing waste streams is dangerous and significantly complicates disposal.

  • Keep the waste container closed at all times, except when actively adding waste.[8][9]

Step 4: Container Filling and Storage

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[9]

  • Once full, securely tighten the cap and ensure the exterior of the container is clean and free of any chemical residue.

  • Store the sealed container in a designated, well-ventilated satellite accumulation area away from heat and ignition sources, pending pickup by your institution's Environmental Health & Safety (EHS) department.

Step 5: Arranging for Final Disposal

  • Contact your institution's EHS office to schedule a waste pickup.

  • Final disposal must be conducted through a licensed hazardous waste disposal facility, typically via incineration or fuels blending, in accordance with all local, state, and federal regulations.[2][4]

Spill Management Protocol

In the event of an accidental release, immediate and correct action is critical.

  • For Minor Spills (<100 mL in a fume hood):

    • Ensure personal protective equipment (PPE) is worn.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[4] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Wipe the area clean with a cloth or towel dampened with a suitable solvent (e.g., ethanol), and place the cleaning materials into the same waste container.

    • Label the container as "Spill Debris containing 1,3-Dimethoxy-2-propylbenzene."

  • For Major Spills (>100 mL or outside a fume hood):

    • Alert all personnel in the immediate area and evacuate.

    • If the substance is exposed to an ignition source, activate the fire alarm.

    • Immediately contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself.

Regulatory Context

As a spent, non-halogenated organic solvent, waste 1,3-Dimethoxy-2-propylbenzene would likely be classified under the U.S. Environmental Protection Agency (EPA) regulations in 40 CFR 261.3.[11] Specifically, it could fall under waste codes such as F003 or F005 , which cover common non-halogenated solvents.[7] Generators are legally responsible for ensuring waste is classified and disposed of in compliance with all applicable regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing 1,3-Dimethoxy-2-propylbenzene waste from identification to final disposal.

G cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Protocol Initiation cluster_2 Phase 3: Waste Handling Workflow cluster_3 Phase 4: Final Disposition start Waste Identified: 1,3-Dimethoxy-2-propylbenzene assess Assess Situation: Spill or Routine Waste? start->assess spill_protocol Initiate Spill Management Protocol assess->spill_protocol Spill routine_protocol Initiate Routine Disposal Protocol assess->routine_protocol Routine Waste select_container Select & Label Correct 'Non-Halogenated' Container routine_protocol->select_container segregate Segregate from Incompatibles (Halogens, Acids, etc.) select_container->segregate consolidate Consolidate Waste in Fume Hood (Fill <90%) segregate->consolidate store Seal & Store Securely in Satellite Accumulation Area consolidate->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Decision workflow for handling 1,3-Dimethoxy-2-propylbenzene waste.

References

  • 1,3-dimethoxy-2-propylbenzene — Chemical Substance Information. NextSDS. [Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group, University of North Carolina. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 1,3-Dimethyl-2-propylbenzene. NIST Chemistry WebBook. [Link]

  • 1,3-Dimethyl-2-propylbenzene Physical Properties. Cheméo. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Safety Data Sheet for 1,3-Dimethoxybenzene. metasci. [Link]

  • 7.2 Organic Solvents. University of Alabama at Birmingham Environmental Health & Safety. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • Safety Data Sheet for 1,3-Dimethoxybenzene. Thermo Fisher Scientific. [Link]

  • 1,3-Dimethyl-2-propylbenzene Gas Chromatography Data. NIST Chemistry WebBook. [Link]

  • Safety Data Sheet for 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Angene Chemical. [Link]

  • Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99%. Cole-Parmer. [Link]

  • Benzene - Hazard Identification. YPF Quimica. [Link]

Sources

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